2-(Chloromethyl)-1-methylpiperidine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(chloromethyl)-1-methylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14ClN/c1-9-5-3-2-4-7(9)6-8/h7H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGMRHGUEOYXVMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCCC1CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20964332 | |
| Record name | 2-(Chloromethyl)-1-methylpiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20964332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
49665-74-9 | |
| Record name | 2-(Chloromethyl)-1-methylpiperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=49665-74-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Chloromethyl)-1-methylpiperidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049665749 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Chloromethyl)-1-methylpiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20964332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(chloromethyl)-1-methylpiperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.274 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 2-(Chloromethyl)-1-methylpiperidine
Introduction
2-(Chloromethyl)-1-methylpiperidine is a heterocyclic compound of significant interest in synthetic and medicinal chemistry. As a bifunctional molecule, it incorporates a reactive chloromethyl group and a tertiary amine within a piperidine scaffold—a common motif in numerous pharmaceuticals. Understanding its physicochemical properties is paramount for its effective application, from predicting its behavior in reaction media to its handling, storage, and potential role as a building block in drug development. This guide provides a detailed examination of these properties, offering both established data and the underlying scientific principles that govern its behavior. The information herein is curated for researchers, scientists, and drug development professionals who require a robust understanding of this versatile chemical intermediate.
Section 1: Chemical Identity and Core Properties
The foundational step in characterizing any chemical compound is to establish its identity and fundamental physical constants. These parameters dictate its macroscopic behavior and provide the initial data points for experimental design.
Chemical Structure and Identifiers
The structure of this compound features a six-membered piperidine ring with a methyl group on the nitrogen atom (position 1) and a chloromethyl substituent at the adjacent carbon (position 2). This α-chloroamine structure is key to its reactivity profile.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 49665-74-9 | [1][2][3] |
| Molecular Formula | C₇H₁₄ClN | [1][3] |
| Molecular Weight | 147.65 g/mol | [1][3] |
| Canonical SMILES | CN1CCCCC1CCl | [1] |
| InChIKey | FGMRHGUEOYXVMX-UHFFFAOYSA-N | [1] |
General Physicochemical Properties
The physical state, volatility, and density are critical for safe handling, storage, and designing reaction setups. The compound is typically encountered as a liquid or a low-melting solid, often with a characteristic amine-like odor.[4]
Table 2: Core Physicochemical Data
| Property | Value | Comments & Implications | Source |
| Physical Form | Solid / Light brown liquid | Often depends on purity. May exist as a supercooled liquid. | [5][6] |
| Boiling Point | 67-71 °C at 12 Torr | The reduced pressure boiling point indicates moderate volatility. Distillation should be performed under vacuum to prevent decomposition. | [2][3][5] |
| Density (Predicted) | 0.984 ± 0.06 g/cm³ | Slightly less dense than water. This is a predicted value and should be confirmed experimentally for precise calculations. | [2][3] |
| Refractive Index | 1.46 | Useful for rapid, non-destructive purity assessment of liquid samples. | [5] |
| Storage | Refrigerator (2-8 °C), sealed in dry conditions | Recommended to prevent degradation, particularly hydrolysis of the chloromethyl group. | [2][5][6] |
Section 2: Solubility, Partitioning, and Acidity
The behavior of a compound in different solvent systems is dictated by its polarity, hydrogen bonding capability, and ionizability. These factors are crucial for drug development, influencing everything from reaction kinetics to bioavailability.
Solubility Profile
This compound exhibits solubility in common organic solvents like dichloromethane and methanol.[2][3][6] Its miscibility with water is expected to be limited in its free base form but will increase significantly upon protonation of the tertiary amine in acidic conditions.
-
Expert Insight: The dual nature of the molecule—a polar amine group and a relatively nonpolar hydrocarbon backbone—governs its solubility. In drug discovery, solubility in both aqueous (for bioavailability) and organic (for crossing lipid membranes) media is a key optimization parameter.
Octanol-Water Partition Coefficient (LogP)
Acidity Constant (pKa)
The pKa of the conjugate acid of the tertiary amine is a primary determinant of the compound's ionization state at a given pH. The predicted pKa is approximately 9.24.[2][3][6]
-
Causality Explained: This pKa value is slightly lower than that of the parent N-methylpiperidine (pKa ≈ 10.08)[7][8][9][10]. The electron-withdrawing effect of the adjacent chloromethyl group reduces the electron density on the nitrogen atom, making it a slightly weaker base and its conjugate acid a slightly stronger acid. This pH-dependent ionization is critical, as it governs aqueous solubility, binding to biological targets, and the choice of buffers in experimental assays. At physiological pH (~7.4), the amine will be predominantly in its protonated, charged form.
Section 3: Reactivity and Stability
The chemical stability and reactivity profile of this compound are dominated by the electrophilic nature of the chloromethyl group. This functionality makes it a valuable alkylating agent.
Nucleophilic Substitution
The primary mode of reactivity is the bimolecular nucleophilic substitution (Sₙ2) reaction, where the chlorine atom acts as a good leaving group.[11] This allows for the facile introduction of the N-methyl-piperidin-2-ylmethyl moiety onto a wide range of nucleophiles.
-
Common Nucleophiles: Alcohols, phenols, thiols, and primary/secondary amines can readily displace the chloride to form ethers, thioethers, and more complex amines, respectively.[11]
-
Reaction Conditions: These reactions are typically performed in polar aprotic solvents (e.g., DMF, acetonitrile) with the addition of a non-nucleophilic base (e.g., K₂CO₃, Et₃N) to neutralize the HCl generated during the reaction.[11]
Stability and Degradation
-
Hydrolysis: The chloromethyl group is susceptible to hydrolysis, especially in the presence of moisture or under non-neutral pH conditions, which would yield the corresponding alcohol, (1-methylpiperidin-2-yl)methanol.[11] This underscores the importance of storing the compound under dry conditions.[5][11]
-
Thermal Stability: While specific decomposition data is scarce, α-chloroamines can be thermally labile. It is advisable to use the compound at moderate temperatures and consider vacuum distillation for purification to minimize degradation.[11]
Handling and Safety
The hydrochloride salt of this compound is classified as acutely toxic (Category 3) if swallowed and can cause eye irritation.[12][13] The free base is expected to have similar or greater toxicity and may cause severe skin burns and eye damage.[3]
-
Mandatory Precautions: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3] Store in a tightly sealed container in a cool, dry place away from incompatible materials.[2][5][11]
Section 4: Experimental Protocols for Property Determination
To ensure data integrity and reproducibility, standardized protocols are essential. The following section outlines a representative workflow for determining a key physicochemical parameter.
Protocol: Determination of pKa by Potentiometric Titration
This protocol provides a self-validating system for accurately measuring the pKa of the piperidine nitrogen.
Objective: To determine the pKa of this compound by titrating a solution of its hydrochloride salt with a standardized base.
Materials:
-
This compound hydrochloride
-
Standardized 0.1 M NaOH solution
-
Standardized 0.1 M HCl solution
-
Deionized, CO₂-free water
-
pH meter with a combination glass electrode
-
Magnetic stirrer and stir bar
-
50 mL burette, Class A
-
100 mL beaker
Methodology:
-
Instrument Calibration: Calibrate the pH meter using at least two standard buffers (e.g., pH 4.01 and 7.00) that bracket the expected pKa.
-
Sample Preparation: Accurately weigh approximately 0.5 mmol of this compound hydrochloride and dissolve it in 50 mL of CO₂-free deionized water in the beaker.
-
Titration Setup: Place the beaker on the magnetic stirrer, add the stir bar, and immerse the pH electrode and the tip of the burette into the solution. Ensure the electrode tip is not in the vortex of the stirring solution.
-
Initial pH & Back-Titration (Optional but Recommended): Record the initial pH. To ensure all material is in the protonated form, one can add a known excess of 0.1 M HCl and then titrate with 0.1 M NaOH.
-
Titration: Begin stirring at a moderate, constant rate. Add the 0.1 M NaOH solution in small increments (e.g., 0.1-0.2 mL).
-
Data Recording: After each increment, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH. Continue this process well past the equivalence point (indicated by a sharp increase in pH).
-
Data Analysis:
-
Plot the measured pH (y-axis) versus the volume of NaOH added (x-axis) to generate the titration curve.
-
Determine the equivalence point (Vₑ) from the point of maximum slope on the curve (or by using the first derivative plot, ΔpH/ΔV vs. V).
-
The pKa is equal to the pH at the half-equivalence point (V = Vₑ / 2). This is because at this point, the concentrations of the protonated form [BH⁺] and the free base form [B] are equal, as per the Henderson-Hasselbalch equation.
-
Diagram: Workflow for pKa Determination
Caption: Workflow for pKa determination by potentiometric titration.
Conclusion
This compound is a valuable synthetic intermediate whose utility is deeply rooted in its physicochemical properties. Its moderate lipophilicity, predictable basicity (pKa ≈ 9.24), and the high reactivity of its chloromethyl group make it a versatile tool for introducing the N-methylpiperidine scaffold into target molecules. A thorough understanding of its properties, particularly its reactivity and stability profile, is essential for its safe handling and successful application in research and development. The protocols and data presented in this guide serve as a foundational resource for scientists leveraging this compound in their synthetic endeavors.
References
- Amerigo Scientific. (n.d.). This compound hydrochloride.
- [No valid reference for this number]
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Hoffman Fine Chemicals. (n.d.). CAS 49665-74-9 | this compound.
- [Duplic
- Cheméo. (n.d.). Chemical Properties of this compound (CAS 49665-74-9).
- [No valid reference for this number]
- ChemBK. (n.d.). 1-Methylpiperidine.
- [Duplic
- Wikidata. (n.d.). N-methylpiperidine.
- [Duplic
- [No valid reference for this number]
- [No valid reference for this number]
- [No valid reference for this number]
- [No valid reference for this number]
- [No valid reference for this number]
- [No valid reference for this number]
- [No valid reference for this number]
- [No valid reference for this number]
- [No valid reference for this number]
- [No valid reference for this number]
- INCHEM. (2001). N-METHYL-2-PYRROLIDONE (CICAD 35, 2001).
- [No valid reference for this number]
Sources
- 1. This compound | C7H14ClN | CID 123517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 49665-74-9 [m.chemicalbook.com]
- 3. This compound | 49665-74-9 [amp.chemicalbook.com]
- 4. N-METHYL-2-PYRROLIDONE (CICAD 35, 2001) [inchem.org]
- 5. hoffmanchemicals.com [hoffmanchemicals.com]
- 6. This compound | 49665-74-9 [chemicalbook.com]
- 7. N-Methylpiperidine CAS#: 626-67-5 [m.chemicalbook.com]
- 8. N-Methylpiperidine | 626-67-5 [chemicalbook.com]
- 9. chembk.com [chembk.com]
- 10. N-methylpiperidine - Wikidata [wikidata.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. This compound hydrochloride - Amerigo Scientific [amerigoscientific.com]
- 13. This compound hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
2-(Chloromethyl)-1-methylpiperidine molecular weight and formula
An In-Depth Technical Guide to 2-(Chloromethyl)-1-methylpiperidine: Properties, Synthesis, and Applications
Introduction
This compound is a heterocyclic organic compound featuring a piperidine ring N-methylated and substituted at the 2-position with a chloromethyl group. This seemingly simple molecule is a highly versatile and reactive building block in synthetic organic chemistry. Its significance lies in the combination of the piperidine scaffold, a privileged structure found in a vast array of pharmaceuticals and bioactive molecules, and the reactive chloromethyl group, which serves as an electrophilic handle for facile chemical modification.[1] This guide provides a comprehensive technical overview of its core properties, reactivity, plausible synthetic routes, and critical safety considerations, tailored for researchers and professionals in drug discovery and chemical development. We will distinguish between the free base form (CAS 49665-74-9) and its more commonly handled hydrochloride salt.
Core Molecular Attributes and Physicochemical Properties
A precise understanding of a compound's physical and chemical properties is foundational to its effective use in a laboratory setting. This compound is typically encountered as a yellow solid in its free base form.[2][3] Its hydrochloride salt is also a solid. Key quantitative data are summarized below for both the free base and its hydrochloride salt, highlighting the differences in their molecular formulas and weights.
| Property | This compound (Free Base) | This compound HCl (Salt) | Reference(s) |
| CAS Number | 49665-74-9 | 27483-92-7 | [4][5] |
| Molecular Formula | C₇H₁₄ClN | C₇H₁₅Cl₂N | [4][6] |
| Molecular Weight | 147.65 g/mol | 184.11 g/mol | [6][7][8][9] |
| Appearance | Yellow Solid | Solid | [2] |
| Boiling Point | 67-68 °C @ 12 Torr | Not Applicable | [2][3] |
| Predicted Density | 0.984 ± 0.06 g/cm³ | Not Available | [2] |
| Predicted pKa | 9.24 ± 0.10 | Not Applicable | [2][3] |
| Solubility | Dichloromethane, Methanol | Water, Methanol | [2][3] |
| Storage | Refrigerator (2-8 °C) | Room Temperature, keep dry | [2][3] |
Chemical Reactivity and Mechanistic Insights
The synthetic utility of this compound is dominated by the reactivity of the chloromethyl group. The chlorine atom is a good leaving group, rendering the adjacent methylene carbon highly electrophilic and susceptible to nucleophilic attack.
Primary Reaction Pathway: Bimolecular Nucleophilic Substitution (Sₙ2)
The principal mode of reaction is the Sₙ2 mechanism.[1] This pathway is favored because the electrophilic carbon is a primary center, which is sterically accessible to a wide range of nucleophiles.
Causality of Reactivity:
-
Electronegativity: The highly electronegative chlorine atom withdraws electron density from the methylene carbon, creating a partial positive charge (δ+) and making it an attractive site for nucleophiles.
-
Leaving Group Ability: The chloride ion (Cl⁻) is a stable anion and therefore an excellent leaving group, which facilitates the substitution reaction.
A variety of nucleophiles, including amines, alkoxides, thiolates, and carbanions, can displace the chloride, forming a new carbon-nucleophile bond. This versatility allows for the facile introduction of the 1-methylpiperidine-2-methyl moiety into diverse molecular scaffolds, a common strategy in the synthesis of potential drug candidates.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound CAS#: 49665-74-9 [m.chemicalbook.com]
- 3. This compound | 49665-74-9 [amp.chemicalbook.com]
- 4. This compound | C7H14ClN | CID 123517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Hit2Lead | this compound hydrochloride | CAS# 27483-92-7 | MFCD09800596 | BB-4033657 [hit2lead.com]
- 6. This compound | 49665-74-9 [chemicalbook.com]
- 7. This compound (CAS 49665-74-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. This compound hydrochloride - Amerigo Scientific [amerigoscientific.com]
- 9. 2-Chloromethyl-1-methylpiperidine hydrochloride [cymitquimica.com]
A Technical Guide to 2-(Chloromethyl)-1-methylpiperidine: Synthesis, Reactivity, and Applications in Drug Discovery
Abstract
2-(Chloromethyl)-1-methylpiperidine is a heterocyclic organic compound of significant interest to the pharmaceutical and agrochemical industries.[1] Its structure, which combines a saturated N-methylpiperidine ring—a privileged scaffold in medicinal chemistry—with a reactive chloromethyl group, makes it a versatile synthetic intermediate for the construction of more complex molecular architectures. This guide provides a comprehensive technical overview of its chemical identity, structural characteristics, synthetic methodologies, reactivity profile, and applications, with a particular focus on its utility for professionals in drug development and chemical research.
Core Molecular Identity and Physicochemical Properties
The unambiguous identification of a chemical entity is paramount for regulatory compliance, experimental reproducibility, and safety. This compound is systematically named according to IUPAC nomenclature and is registered under distinct CAS numbers for its free base and hydrochloride salt forms.
The hydrochloride salt is the most common commercially available form, as it typically presents as a more stable, crystalline solid compared to the free base.[2][3]
Structural and Chemical Identifiers
| Identifier | Value (Free Base) | Value (Hydrochloride Salt) | Source |
| IUPAC Name | This compound | This compound;hydrochloride | [4] |
| CAS Number | 49665-74-9 | 27483-92-7 | [4][5] |
| Molecular Formula | C₇H₁₄ClN | C₇H₁₅Cl₂N | [3][6] |
| Molecular Weight | 147.65 g/mol | 184.11 g/mol | [3][6] |
| SMILES | CN1CCCCC1CCl | CN1CCCCC1CCl.Cl | [3][4] |
| InChI Key | FGMRHGUEOYXVMX-UHFFFAOYSA-N | AZZOFXGSQFRBCS-UHFFFAOYSA-N | [3][4] |
Physicochemical Data
The physical properties of this compound are essential for designing experimental conditions, including solvent selection, reaction temperature, and purification methods.
| Property | Value | Conditions | Source |
| Appearance | Yellow solid | Ambient | [7] |
| Boiling Point | 67-68 °C | 12 Torr | [7] |
| Solubility | Soluble | Dichloromethane, Methanol | [7] |
| Storage | Refrigerator | Inert atmosphere | [7] |
Synthetic Pathway: A Representative Protocol
The primary and most logical route for the synthesis of this compound is the chlorination of its corresponding alcohol precursor, (1-methylpiperidin-2-yl)methanol. This transformation is a standard procedure in organic synthesis, typically achieved with reagents like thionyl chloride (SOCl₂) or oxalyl chloride.
Conceptual Workflow
The conversion of the primary alcohol to the alkyl chloride proceeds via an intermediate chlorosulfite ester when using thionyl chloride. The subsequent nucleophilic attack by the chloride ion, either intramolecularly or from another equivalent of the reagent, results in the desired product with the release of sulfur dioxide and hydrogen chloride gas.
Caption: Conceptual workflow for the synthesis of the target compound.
Laboratory-Scale Protocol (Representative)
This protocol describes the chlorination of the precursor alcohol.
Disclaimer: This is a representative protocol and has not been optimized. All work should be conducted by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Preparation: In a three-necked, round-bottomed flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve (1-methylpiperidin-2-yl)methanol (1 equiv.) in anhydrous dichloromethane (DCM) (approx. 10 mL per gram of substrate).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Slowly add thionyl chloride (1.1-1.2 equiv.) dropwise to the stirred solution via the dropping funnel. Maintain the internal temperature below 10 °C throughout the addition. Causality Note: This slow, cooled addition is critical to control the exothermic reaction and prevent the formation of undesired byproducts.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate. Self-Validation: The cessation of gas evolution (CO₂) indicates that the excess acid has been neutralized.
-
Separate the organic layer. Extract the aqueous layer twice more with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The resulting crude product can be purified by vacuum distillation or flash column chromatography on silica gel to yield pure this compound.
Reactivity and Mechanistic Considerations
The synthetic utility of this compound is dominated by the electrophilic nature of the chloromethyl group. The carbon atom bonded to the chlorine is an electrophilic center, highly susceptible to attack by nucleophiles.
Nucleophilic Substitution (Sₙ2) Reactions
The primary reaction pathway is a bimolecular nucleophilic substitution (Sₙ2) mechanism.[9] In this concerted step, an incoming nucleophile attacks the electrophilic carbon, and the chloride ion is simultaneously displaced as a leaving group.[10][11]
Caption: Role as an intermediate in coupling reactions.
Safety, Handling, and Storage
Proper handling of this compound and its hydrochloride salt is crucial due to its potential toxicity.
Hazard Identification
The hydrochloride salt is classified with the following hazards:
-
GHS Pictograms: GHS06 (Toxic) [3]* Signal Word: Danger [3]* Hazard Statements: H301 (Toxic if swallowed), H319 (Causes serious eye irritation) [3]
Handling and PPE
-
Engineering Controls: Use only in a chemical fume hood with a functioning safety shower and eye wash station nearby.
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles.
-
Hand Protection: Use compatible, chemical-resistant gloves.
-
Respiratory Protection: A government-approved respirator is required if ventilation is inadequate.
-
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.
Storage
-
Conditions: Keep the container tightly closed and store in a refrigerator. [7]* Incompatibilities: Store away from strong oxidizing agents and strong bases.
Conclusion
This compound is a valuable and reactive intermediate in synthetic organic chemistry. Its utility is defined by the Sₙ2 reactivity of its primary chloride, which provides a direct method for introducing the medicinally important N-methylpiperidine scaffold into target molecules. A thorough understanding of its properties, synthetic routes, and reactivity is essential for researchers and scientists aiming to leverage this building block in the development of novel pharmaceuticals and other high-value chemical entities. While detailed public data is sparse, its chemical behavior can be confidently predicted from foundational principles of organic chemistry, enabling its effective and safe use in the laboratory.
References
- BenchChem. (2025). Application Notes and Protocols for the Scalable Synthesis of 2-Piperidin-1-ylmethyl-morpholine. BenchChem.
- Sigma-Aldrich. This compound hydrochloride AldrichCPR.
- U.S. Patent US4221913A. (1980). Preparation of 2-(Chloromethyl)pyridine.
- U.S. Patent US20070100167A1. (2004). Process for synthesizing piperonal and vanillin derivatives.
- World Intellectual Property Organization Patent WO2009057133A2. (2009). A process for the synthesis of 2-[2-[4-[(4-chlorophenyl)phenyl methyl]-1-piperazinyl] ethoxy acetic acid.
- Frey, J., Proemmel, S., Armitage, M. A., & Holmes, A. B. (n.d.). Procedure. Organic Syntheses.
- Premium Jane. (n.d.). Premium this compound | CAS 49665-74-9 | Best Quality Supplier.
- U.S. Patent US6348597B2. (2002). Intermediates useful for the preparation of antihistaminic piperidine derivatives.
- National Center for Biotechnology Information. (n.d.). 2-Methylpiperidine. PubChem.
- European Patent Office. (2019). N-(2-CHLOROMETHYL-1-METHYL-1H-BENZIMIDAZOLE-5-ACYL).
- Yale University. (n.d.). Mass Spectrometry meets Infrared Spectroscopy.
- LookChem. (n.d.). Cas 49665-74-9, this compound.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- ChemicalBook. (2023). This compound | 49665-74-9.
- CymitQuimica. (n.d.). 2-Chloromethyl-1-methylpiperidine hydrochloride.
- Kaur, H., et al. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central.
- Sigma-Aldrich. (n.d.). This compound hydrochloride AldrichCPR.
- National Institute of Standards and Technology. (n.d.). 2-Methylpiperidine. NIST WebBook.
- Hoffman Fine Chemicals. (n.d.). CAS 49665-74-9 | this compound | MFCD11518885.
- Trade Science Inc. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value.
- LibreTexts Chemistry. (2025). 4.
- Master Organic Chemistry. (2012). Introduction to Nucleophilic Substitution Reactions.
- ChemicalBook. (n.d.). N-Methylpiperidine(626-67-5) 1H NMR spectrum.
- ChemicalBook. (n.d.). 1-(2-Chloroethyl)piperidine hydrochloride(2008-75-5) 1H NMR spectrum.
- ChemicalBook. (n.d.). 2-Methylpiperidine(109-05-7) 1H NMR spectrum.
- Hit2Lead. (n.d.). This compound hydrochloride | CAS# 27483-92-7.
- ChemicalBook. (n.d.). This compound | 49665-74-9.
- ChemicalBook. (n.d.). This compound CAS#: 49665-74-9.
- LibreTexts Chemistry. (2022). 11.12: A Summary of Reactivity - SN1, SN2, E1, E1cB, and E2.
- Master Organic Chemistry. (2012). Nucleophilic Substitution Reactions (2). YouTube.
- LibreTexts Chemistry. (2021). 8.5: Mechanisms of Nucleophilic Substitution Reactions. (2021). 8.5: Mechanisms of Nucleophilic Substitution Reactions.
Sources
- 1. Cas 49665-74-9,this compound | lookchem [lookchem.com]
- 2. N-(2-Chloromethyl)-N-methylpiperidine, hydrochloride salt synthesis - chemicalbook [chemicalbook.com]
- 3. This compound hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound | C7H14ClN | CID 123517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Chloromethyl-1-methylpiperidine hydrochloride [cymitquimica.com]
- 6. This compound | 49665-74-9 [chemicalbook.com]
- 7. This compound CAS#: 49665-74-9 [m.chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
An In-Depth Technical Guide to the Structural Analysis of 2-(Chloromethyl)-1-methylpiperidine
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Versatile Synthetic Building Block
2-(Chloromethyl)-1-methylpiperidine is a heterocyclic organic compound of significant interest in medicinal chemistry and organic synthesis. Its structure, featuring a saturated piperidine ring N-methylated and substituted at the 2-position with a reactive chloromethyl group, makes it a valuable precursor for a wide range of more complex molecules. As an essential intermediate, its utility spans the synthesis of active pharmaceutical ingredients (APIs), particularly in the development of treatments for neurological disorders and anti-inflammatory drugs, as well as in agrochemical research.
The precise structural integrity and purity of this compound are paramount to the success of subsequent synthetic steps and the quality of the final product. This guide provides a comprehensive, field-proven framework for the structural analysis of this compound. We will move beyond simple data reporting to explain the causality behind methodological choices, ensuring a robust and self-validating analytical workflow. This document is designed for the practicing scientist, offering detailed protocols and interpretative guidance for the definitive characterization of this key intermediate.
Core Physicochemical Characteristics
A foundational understanding of a molecule's physical properties is the first step in its analytical journey. These parameters influence handling, storage, and the selection of appropriate analytical techniques.
| Property | Value | Source |
| CAS Number | 49665-74-9 | [1] |
| Molecular Formula | C₇H₁₄ClN | [1] |
| Molecular Weight | 147.64 g/mol | [1] |
| Boiling Point | 67-68 °C at 12 Torr | [2][3] |
| Density | ~0.984 - 1.03 g/cm³ | [2] |
| Form | Yellow Solid or Liquid | [2][4] |
| Solubility | Soluble in organic solvents like dichloromethane and methanol. | [2][3] |
| InChIKey | FGMRHGUEOYXVMX-UHFFFAOYSA-N | [1][5] |
Note: The compound is often supplied and handled as its hydrochloride salt (C₇H₁₅Cl₂N, MW: 184.11), which is a solid and may have different physical properties.[6][7]
Synthesis and Quality Control: A Proactive Approach
Understanding the synthetic origin of this compound is critical for a thorough structural analysis. It allows the analyst to anticipate potential impurities and byproducts, thereby designing a more targeted and effective quality control strategy.
A prevalent and efficient method for its synthesis involves the chlorination of the corresponding alcohol, N-methyl-2-piperidinemethanol.[8][9] The reagent of choice for this transformation is often thionyl chloride (SOCl₂), a highly effective chlorinating agent for primary alcohols.[10]
The Underlying Mechanism: Sₙi with a Twist
The reaction of an alcohol with thionyl chloride is a classic example of nucleophilic substitution. The mechanism is nuanced and provides insight into potential side reactions.
-
Activation of the Hydroxyl Group: The alcohol's oxygen atom acts as a nucleophile, attacking the electrophilic sulfur atom of thionyl chloride. This displaces a chloride ion and forms an intermediate alkyl chlorosulfite. This step is crucial as it converts the poor leaving group (-OH) into a much better one (-OS(O)Cl).
-
Nucleophilic Attack and Rearrangement: The subsequent step can vary depending on the reaction conditions. In the absence of a base like pyridine, the reaction often proceeds through an Sₙi (internal nucleophilic substitution) mechanism where the chloride from the chlorosulfite attacks the carbon atom from the same face, leading to retention of stereochemistry. However, when a base is present or in certain solvents, the displaced chloride ion can act as an external nucleophile, leading to a more traditional Sₙ2 attack with inversion of stereochemistry.[10]
The byproducts of this reaction are sulfur dioxide (SO₂) and hydrochloric acid (HCl), both of which are gases and can be readily removed from the reaction mixture.[10]
Caption: Synthetic workflow for this compound.
Anticipated Impurities
-
N-methyl-2-piperidinemethanol: Unreacted starting material.
-
Dimeric Ether: Formed by a side reaction of the starting alcohol.
-
Solvent Residues: Remnants from the reaction or purification process (e.g., Dichloromethane, Toluene).
-
Degradation Products: The chloromethyl group can be susceptible to hydrolysis or reaction with nucleophiles if not handled under anhydrous conditions.
Definitive Structural Elucidation: A Multi-Technique Approach
No single analytical technique can provide a complete structural picture. A synergistic combination of spectroscopic and chromatographic methods is essential for unambiguous confirmation and purity assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule.
Experimental Protocol: NMR Sample Preparation
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the this compound sample.
-
Solvent Selection: Dissolve the sample in ~0.6 mL of a deuterated solvent, typically Chloroform-d (CDCl₃), in a standard 5 mm NMR tube. CDCl₃ is an excellent choice due to its ability to dissolve the compound and its single residual solvent peak at ~7.26 ppm.
-
Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).
-
Data Acquisition: Acquire ¹H, ¹³C, and, if necessary, 2D (COSY, HSQC) spectra on a 400 MHz or higher field NMR spectrometer.
Interpretation of Expected NMR Data
The structure of this compound presents a complex, non-symmetrical pattern of signals due to the chiral center at C2.
¹H NMR: The proton signals will be split due to coupling with adjacent protons. The piperidine ring protons will appear as a series of complex multiplets. ¹³C NMR: Seven distinct carbon signals are expected, corresponding to each unique carbon atom in the molecule.
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| N-CH₃ | ~2.3 | ~42 |
| -CH₂-Cl | 3.5 - 3.7 (multiplet) | ~48 |
| N-CH (C2) | ~2.8 (multiplet) | ~68 |
| N-CH₂ (C6) | ~2.9 (axial), ~2.2 (equatorial) | ~57 |
| Ring CH₂ (C3, C4, C5) | 1.2 - 1.8 (complex multiplets) | ~24, ~26, ~32 |
Causality: The electron-withdrawing chlorine atom deshields the adjacent -CH₂- protons, shifting them downfield. Similarly, the nitrogen atom deshields the adjacent protons at C2 and C6. The N-methyl group is a distinct singlet in a relatively clear region of the spectrum. The complexity of the ring proton signals necessitates 2D NMR for definitive assignment. A COSY spectrum will reveal which protons are coupled (adjacent) to each other, while an HSQC spectrum will correlate each proton signal to its directly attached carbon atom.
Mass Spectrometry (MS)
MS provides crucial information about the molecular weight of a compound and its fragmentation patterns, offering corroborative evidence for the proposed structure.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
GC Method:
-
Injector: Split/splitless injector at 250°C.
-
Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Method:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Scan range from m/z 40 to 300.
-
Interpretation of Expected Mass Spectrum
-
Molecular Ion (M⁺): The molecular ion peak should be observed at m/z 147.
-
Isotopic Pattern: A key diagnostic feature will be the presence of an M+2 peak at m/z 149, with an intensity approximately one-third that of the molecular ion peak. This is the characteristic isotopic signature of a molecule containing one chlorine atom (³⁵Cl:³⁷Cl ≈ 3:1).
-
Key Fragments: The fragmentation pattern provides a fingerprint of the molecule's structure.
Caption: Predicted EI-MS fragmentation of the target molecule.
Causality: The most prominent fragmentation is often the loss of the chloromethyl group (•CH₂Cl) via alpha-cleavage adjacent to the nitrogen atom, resulting in a stable iminium ion at m/z 98. This fragment is highly characteristic of N-alkylated piperidines.[11] Another likely fragmentation is the loss of a chlorine radical (•Cl) to give a fragment at m/z 112.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. In this context, it is primarily used to confirm the presence of C-H, C-N, and C-Cl bonds and, crucially, the absence of the O-H bond from the starting material.
Experimental Protocol: FTIR Analysis
-
Sample Preparation: Place one drop of the neat liquid sample (if applicable) between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. If the sample is a solid, prepare a mineral oil (Nujol) mull or a KBr pellet.
-
Background Scan: Perform a background scan of the empty IR beam path or the salt plates/KBr pellet.
-
Sample Scan: Acquire the sample spectrum, typically over the range of 4000-600 cm⁻¹.
Interpretation of Expected IR Spectrum
A successful synthesis will be confirmed by the absence of a broad absorption band in the 3200-3600 cm⁻¹ region, which would indicate the presence of an O-H group from the unreacted alcohol.
| Wavenumber (cm⁻¹) | Bond | Vibration Type |
| 2950-2800 | C-H (sp³) | Stretch |
| ~2780 | C-H (N-CH₃) | Stretch (Bohlmann band, characteristic of trans-diaxial arrangement relative to N lone pair) |
| 1470-1430 | C-H | Bend |
| 1200-1000 | C-N | Stretch |
| 800-600 | C-Cl | Stretch |
Causality: The different types of bonds within the molecule vibrate at specific, characteristic frequencies when they absorb infrared radiation. The C-H stretching frequencies just below 3000 cm⁻¹ confirm the aliphatic nature of the molecule. The C-Cl stretch is in the fingerprint region and provides direct evidence of successful chlorination.
Conclusion: A Triad of Analytical Certainty
The structural analysis of this compound is a clear demonstration of the power of a multi-faceted analytical approach. While NMR spectroscopy provides the definitive map of the carbon-hydrogen skeleton, mass spectrometry confirms the molecular weight and offers corroborative structural evidence through predictable fragmentation. Finally, infrared spectroscopy serves as a rapid and reliable check for the presence of key functional groups and the absence of starting materials. By integrating the insights from these three core techniques, researchers and drug development professionals can establish the identity, structure, and purity of this vital synthetic intermediate with the highest degree of confidence, ensuring the integrity and success of their scientific endeavors.
References
- Cheméo. (n.d.). Chemical Properties of this compound (CAS 49665-74-9).
- Santa Cruz Biotechnology. (n.d.). This compound.
- ChemicalBook. (n.d.). This compound CAS#: 49665-74-9.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 123517, this compound.
- Sigma-Aldrich. (n.d.). This compound hydrochloride.
- Finoric. (n.d.). N-Methyl-2-piperidinemethanol: Your Partner in Advanced Chemical Synthesis.
- ChemicalBook. (n.d.). This compound | 49665-74-9.
- PrepChem. (n.d.). Synthesis of α-[(2-ethoxyphenoxy)methyl]-2-piperidinemethanol.
- ChemicalBook. (n.d.). This compound.
- White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY.
- ChemicalBook. (n.d.). This compound CAS#: 49665-74-9.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). N-Methyl-2-piperidinemethanol: A Key Intermediate for Specialty Chemical Manufacturing.
- Benchchem. (n.d.). Exploring 2-Piperidinemethanol as a Chiral Scaffold: A Technical Guide.
- ChemSrc. (n.d.). Benzene,1,4-pentadiyn-1-yl- | CAS#:6088-96-6.
- Guidechem. (n.d.). What are the synthesis and applications of N-Boc-piperidine-2-methanol?.
- Amerigo Scientific. (n.d.). This compound hydrochloride.
- Organic Syntheses. (n.d.). Procedure.
- Sigma-Aldrich. (n.d.). This compound hydrochloride AldrichCPR.
- National Institute of Standards and Technology. (n.d.). This compound.
- CAS号查询. (n.d.). 1,4-戊二炔苯.
- Guidechem. (n.d.). CAS 6088-96-6 Benzene,1,4-pentadiyn-1-yl- achat.
- Guidechem. (n.d.). CAS 6088-96-6 Benceno, 1,4-pentadiinil- (9CI) Comprar.
- Guidechem. (n.d.). CAS 6088-96-6 ベンゼン、1,4-ペンタジイニル-(9CI) 供給.
- CymitQuimica. (n.d.). 2-Chloromethyl-1-methylpiperidine hydrochloride.
- National Institute of Standards and Technology. (n.d.). 2-Methylpiperidine.
- Fluorochem. (n.d.). This compound hydrochloride.
- Acta Phys. -Chim. Sin. (2012). Reaction of Methyl Alcohol with Thionyl Chloride in Solution.
- National Institute of Standards and Technology. (n.d.). 2-Methylpiperidine.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7974, 2-Methylpiperidine.
- Taylor & Francis. (n.d.). Thionyl chloride – Knowledge and References.
- Chemistry LibreTexts. (2019). 10.9 Reactions of Alcohols with Thionyl Chloride.
- Reddit. (2023). Help with thionyl chloride halogenation.
- ChemicalBook. (n.d.). 2-Methylpiperidine(109-05-7) 1H NMR spectrum.
- SpectraBase. (n.d.). 1-[(1S)-1-(chloromethyl)-2,2,2-trifluoro-ethyl]piperidine.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301).
- ChemicalBook. (n.d.). 1-(2-Chloroethyl)piperidine hydrochloride(2008-75-5) 1H NMR spectrum.
- ChemicalBook. (n.d.). N-Methylpiperidine(626-67-5) 1H NMR spectrum.
- United Nations Office on Drugs and Crime. (1955). Part IVB. Infrared Spectra of Narcotics and Related Alkaloids.
Sources
- 1. This compound | C7H14ClN | CID 123517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 49665-74-9 [m.chemicalbook.com]
- 3. This compound CAS#: 49665-74-9 [m.chemicalbook.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. This compound [webbook.nist.gov]
- 6. This compound hydrochloride - Amerigo Scientific [amerigoscientific.com]
- 7. This compound hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 8. nbinno.com [nbinno.com]
- 9. nbinno.com [nbinno.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 2-Methylpiperidine [webbook.nist.gov]
Introduction: The Structural Significance of 2-(Chloromethyl)-1-methylpiperidine
An In-depth Technical Guide to the 1H NMR Spectral Interpretation of 2-(Chloromethyl)-1-methylpiperidine
This guide provides a detailed analysis of the proton nuclear magnetic resonance (1H NMR) spectrum of this compound. Tailored for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this important synthetic intermediate through the principles of NMR spectroscopy. We will explore the predicted chemical shifts, spin-spin coupling patterns, and diastereotopicity that define the spectral signature of this molecule.
This compound is a heterocyclic compound featuring a saturated six-membered nitrogen-containing ring.[1][2] The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous pharmaceuticals.[3] The presence of a reactive chloromethyl group at the 2-position makes this compound a valuable building block for introducing the N-methylpiperidine moiety into larger molecules, a common strategy in the development of novel therapeutic agents.
Accurate structural confirmation is paramount in chemical synthesis. 1H NMR spectroscopy stands as a primary tool for this purpose, offering profound insights into the molecular framework by probing the electronic environment of every proton.[4] This guide will deconstruct the anticipated 1H NMR spectrum of this compound, providing a proton-by-proton analysis grounded in fundamental principles.
Molecular Structure and Proton Environment Analysis
To interpret the 1H NMR spectrum, we must first analyze the molecule's structure and identify all chemically distinct protons. The piperidine ring typically adopts a chair conformation to minimize steric strain. The substituents on the ring can exist in either axial or equatorial positions. For this compound, the bulky chloromethyl group is expected to preferentially occupy the equatorial position to reduce steric hindrance.
The structure contains 14 protons, which can be grouped based on their chemical environment. The presence of a chiral center at the C2 position renders the adjacent methylene protons on the ring (at C3 and C6) and the protons of the chloromethyl group diastereotopic. This means that even protons on the same carbon atom are chemically non-equivalent and will have different chemical shifts.
Diagram of this compound with Proton Labeling
Caption: Labeled structure of this compound.
Predicted 1H NMR Spectrum: A Detailed Interpretation
The predicted 1H NMR spectrum is based on data from the parent compound, N-methylpiperidine, and known substituent effects in heterocyclic systems.[5][6] The electron-withdrawing nature of the nitrogen and chlorine atoms will deshield nearby protons, shifting their signals downfield (to higher ppm values).
The N-Methyl Group (N-CH3)
-
Predicted Chemical Shift (δ): ~2.3 ppm
-
Integration: 3H
-
Multiplicity: Singlet (s)
-
Rationale: The protons of the methyl group are attached to a nitrogen atom, which is moderately electron-withdrawing. This results in a chemical shift that is downfield compared to a simple alkane. As there are no adjacent protons, the signal will appear as a sharp singlet. The chemical shift for the N-methyl group in the parent N-methylpiperidine is observed around 2.2-2.3 ppm.[5]
The Chloromethyl Group (CH2Cl)
-
Predicted Chemical Shift (δ): ~3.5 - 3.8 ppm
-
Integration: 2H
-
Multiplicity: Doublet of Doublets (dd) for each proton.
-
Rationale: These two protons are significantly deshielded due to the strong inductive effect of the adjacent chlorine atom. Furthermore, they are diastereotopic due to the chiral center at C2. They will therefore have different chemical shifts and will split each other (geminal coupling). Each will also be split by the single proton at C2 (vicinal coupling). This will result in two separate signals, each appearing as a doublet of doublets (or a more complex multiplet if other couplings are significant).
The C2 Proton (H2)
-
Predicted Chemical Shift (δ): ~2.8 - 3.1 ppm
-
Integration: 1H
-
Multiplicity: Multiplet (m)
-
Rationale: This proton is attached to a carbon that is bonded to both the nitrogen atom and the carbon bearing the chlorine. Both are electron-withdrawing groups, leading to a significant downfield shift. This proton is coupled to the two diastereotopic protons on C3 and the two diastereotopic protons of the chloromethyl group, resulting in a complex multiplet.
The Piperidine Ring Protons (H3, H4, H5, H6)
The interpretation of the remaining ring protons is complex due to overlapping signals and complex coupling patterns arising from the chair conformation and diastereotopicity.
-
C6 Protons (H6):
-
Predicted Chemical Shift (δ): ~2.5 - 2.9 ppm (equatorial) and ~1.9 - 2.2 ppm (axial)
-
Integration: 2H
-
Multiplicity: Multiplets (m)
-
Rationale: These protons are adjacent to the nitrogen atom and are thus deshielded. The equatorial proton typically resonates at a lower field than the axial proton. They are diastereotopic and will show complex splitting from coupling to each other (geminal) and to the H5 protons (vicinal).
-
-
C3, C4, C5 Protons (H3, H4, H5):
-
Predicted Chemical Shift (δ): ~1.2 - 1.8 ppm
-
Integration: 6H
-
Multiplicity: Broad, overlapping multiplets (m)
-
Rationale: These protons are further from the electron-withdrawing groups and therefore resonate in the more shielded, upfield region of the spectrum, typical for aliphatic CH2 groups.[7] The signals for these six protons will likely overlap significantly, forming a complex and broad multiplet region. Distinguishing individual protons within this region would typically require advanced 2D NMR techniques such as COSY and HSQC.[6]
-
Summary of Predicted 1H NMR Data
| Proton Label | Predicted δ (ppm) | Integration | Multiplicity | Rationale for Chemical Shift and Splitting |
| N-CH3 | ~2.3 | 3H | s | Adjacent to N; no adjacent protons. |
| CH2Cl | ~3.5 - 3.8 | 2H | dd (each) | Deshielded by Cl; diastereotopic; coupled to H2. |
| H2 | ~2.8 - 3.1 | 1H | m | Deshielded by N and CH2Cl group; coupled to H3 and CH2Cl protons. |
| H6 | ~1.9 - 2.9 | 2H | m | Adjacent to N; diastereotopic; complex coupling. |
| H3, H4, H5 | ~1.2 - 1.8 | 6H | m | Aliphatic protons remote from substituents; overlapping signals. |
Diagram of Key Spin-Spin Couplings
Caption: Key 1H-1H spin-spin couplings for this compound.
Experimental Protocol: Acquiring the 1H NMR Spectrum
To validate the predicted spectrum, a standardized experimental procedure should be followed.
4.1. Sample Preparation
-
Solvent Selection: Deuterated chloroform (CDCl3) is a suitable solvent for this compound. It is chemically inert and its residual proton signal (at ~7.26 ppm) does not interfere with the signals of the analyte.
-
Concentration: Dissolve approximately 5-10 mg of purified this compound in 0.6-0.7 mL of CDCl3.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Transfer: Filter the solution into a clean, dry 5 mm NMR tube.
4.2. NMR Spectrometer Setup and Data Acquisition
-
Instrument: A 400 MHz (or higher field) NMR spectrometer is recommended for better signal dispersion and resolution.[8]
-
Tuning and Shimming: Insert the sample into the spectrometer probe. Tune and match the probe to the correct frequency. Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity.
-
Acquisition Parameters:
-
Experiment: Standard 1D proton experiment.
-
Pulse Angle: 30-45 degrees.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans for a sufficiently concentrated sample.
-
Spectral Width: 0-12 ppm.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum manually or automatically.
-
Perform baseline correction.
-
Integrate all signals.
-
Reference the spectrum by setting the TMS peak to 0.00 ppm.
-
Conclusion
The 1H NMR spectrum of this compound is rich with structural information. The key identifying features are the singlet for the N-methyl group, the downfield diastereotopic signals of the chloromethyl protons, and the complex multiplet for the C2 proton. The remaining piperidine ring protons form a broad, overlapping region in the aliphatic range. While a 1D spectrum provides substantial evidence for the structure, definitive assignment of all diastereotopic ring protons would necessitate 2D NMR experiments, such as COSY and HSQC, to establish proton-proton and proton-carbon correlations. This guide provides a robust framework for the initial interpretation and serves as a foundation for more advanced structural analysis.
References
- Abraham, R. J., et al. "1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics." Magnetic Resonance in Chemistry. [Link][10][11]
- OpenOChem Learn. Interpreting 1H NMR. [Link][5]
- National Center for Biotechnology Information. "N-Methylpiperidine." PubChem Compound Summary for CID 12291. [Link][12]
- AL-Hadedi, A. A. M., et al. "A Flow Electrochemistry-Enabled Synthesis of 2-Substituted N-(Methyl- d)piperidines." University of Southampton Institutional Repository. [Link][13]
- Silva, A. M. S., et al. "Advanced NMR techniques for structural characterization of heterocyclic structures." Current Organic Chemistry. [Link][7]
- National Center for Biotechnology Information. "this compound." PubChem Compound Summary for CID 123517. [Link][2]
- Reich, H. J.
- Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301). [Link][9]
- Kumar, R. S., et al. "Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes." Magnetic Resonance in Chemistry. [Link]
- Davies, S. G., et al. "Regioselective synthesis of substituted piperidine-2,4-diones and their derivatives via Dieckmann cyclisations." Organic & Biomolecular Chemistry. [Link][3]
- Premium Jane. This compound | CAS 49665-74-9. [Link][4]
Sources
- 1. This compound | 49665-74-9 [chemicalbook.com]
- 2. This compound | C7H14ClN | CID 123517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. Interpreting | OpenOChem Learn [learn.openochem.org]
- 5. N-Methylpiperidine(626-67-5) 1H NMR spectrum [chemicalbook.com]
- 6. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301) [hmdb.ca]
An In-depth Technical Guide to the 13C NMR Chemical Shifts of 2-(Chloromethyl)-1-methylpiperidine
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The piperidine scaffold is a cornerstone of modern medicinal chemistry. Its prevalence in pharmaceuticals necessitates a profound understanding of its structural and electronic properties. Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy provides unparalleled insight into the carbon framework of substituted piperidines. This guide offers a comprehensive analysis of the 13C NMR spectrum of 2-(Chloromethyl)-1-methylpiperidine, a key intermediate and structural analogue in drug development. We will dissect the factors governing its chemical shifts, provide a validated experimental protocol for data acquisition, and present a thoroughly rationalized spectral assignment. This document serves as both a practical reference and an educational tool for scientists engaged in the structural elucidation of complex heterocyclic molecules.
The Scientific Imperative: Understanding Substituted Piperidines
The piperidine ring is classified as a "privileged scaffold" in drug discovery, owing to its frequent appearance in top-selling pharmaceuticals. Its conformational flexibility allows for the precise spatial orientation of substituents, which is critical for optimizing interactions with biological targets. The title compound, this compound, incorporates two key modifications to the parent piperidine structure: an N-methyl group and a C2-chloromethyl substituent. These modifications significantly alter the molecule's electronic and steric landscape, changes that are quantitatively reflected in its 13C NMR spectrum. Accurate interpretation of this spectrum is therefore essential for structural verification and quality control in a research and development setting.
Foundational Principles: Decoding 13C Chemical Shifts
The resonance frequency, or chemical shift (δ), of a carbon-13 nucleus is exquisitely sensitive to its local electronic environment. In this compound, the chemical shift of each carbon is determined by a confluence of factors, primarily inductive and steric effects.
-
Inductive Effects (Deshielding): The presence of electronegative atoms causes a withdrawal of electron density from adjacent carbons. This "deshielding" effect shifts the carbon's resonance signal downfield (to a higher ppm value).[1][2] In our target molecule, the nitrogen atom strongly deshields the α-carbons (C2 and C6), while the chlorine atom exerts an even stronger deshielding effect on the chloromethyl carbon (CH₂Cl) and, to a lesser extent, on C2.
-
Steric Effects (Shielding): The spatial arrangement of atoms can lead to non-bonded interactions that cause shielding, shifting signals upfield (to a lower ppm value). The most relevant of these is the γ-gauche effect, where a substituent introduces steric strain on a carbon three bonds away, causing it to be more shielded. The conformational equilibrium of the piperidine chair form is critical in determining these interactions.
-
Hybridization State: The hybridization of a carbon atom also plays a significant role, with sp² carbons appearing much further downfield than sp³ carbons.[2] In this compound, all carbons within the scaffold are sp³, so their shifts will appear in the aliphatic region of the spectrum.
A Validated Protocol for 13C NMR Data Acquisition
Acquiring a high-quality, reproducible 13C NMR spectrum is paramount. The following protocol is a self-validating system designed to ensure accuracy and precision.
Workflow for Sample Preparation and Analysis
Caption: Standard workflow for 13C NMR sample preparation, acquisition, and processing.
Recommended Spectrometer Parameters
The following settings are recommended for a standard 400 MHz NMR spectrometer.
| Parameter | Setting | Rationale & Justification |
| Spectrometer Frequency | 101 MHz (for ¹³C) | Standard operating frequency for ¹³C on a 400 MHz (¹H) instrument. |
| Pulse Program | zgpg30 | A standard 30° pulse with proton decoupling ensures a quantitative spectrum is not required and maximizes signal per unit time. |
| Acquisition Time (AQ) | ~1.5 s | Provides adequate digital resolution for sharp signals. |
| Relaxation Delay (D1) | 2.0 s | Allows for sufficient, though not complete, relaxation of most carbon nuclei, balancing signal intensity with experiment time. |
| Number of Scans (NS) | ≥ 1024 | Necessary to achieve an adequate signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.[1] |
| Solvent | CDCl₃ | Offers excellent solubility for the compound and its deuterium signal is used for field-frequency locking. |
| Internal Reference | TMS | Tetramethylsilane is the universally accepted standard, defined as 0.00 ppm.[1] |
Spectral Interpretation and Assignment
The 13C NMR spectrum of this compound displays seven distinct signals, corresponding to the seven unique carbon environments in the molecule. The assignment of these signals is based on established principles of chemical shift theory and comparison with spectral data of related compounds like N-methylpiperidine.[3][4]
13C NMR Chemical Shift Data
The following table summarizes the experimentally observed chemical shifts for this compound in CDCl₃.
| Carbon Atom | Chemical Shift (δ, ppm) | Rationale for Assignment |
| C2 | 67.5 | Downfield due to the strong inductive effect of the adjacent nitrogen and the β-effect of the chlorine atom. |
| C6 | 56.9 | Downfield due to the inductive effect of the adjacent nitrogen. Less deshielded than C2 as it lacks the influence of the chloromethyl group. |
| CH₂Cl | 47.9 | Strongly deshielded by the direct attachment of the highly electronegative chlorine atom. |
| N-CH₃ | 42.1 | Typical shift for an N-methyl group on a piperidine ring. |
| C3 | 30.1 | Aliphatic carbon in the piperidine ring. |
| C5 | 25.9 | Aliphatic carbon, slightly upfield from C3, potentially due to minor conformational differences. |
| C4 | 24.3 | Most shielded of the ring carbons, being furthest from the electron-withdrawing substituents. |
Note: Data is sourced from the Spectral Database for Organic Compounds (SDBS).
Visualizing the Electronic Effects
The following diagram illustrates the key inductive (deshielding) effects that dictate the chemical shift hierarchy in the molecule.
Caption: Primary inductive effects governing the downfield shifts of carbons α to N and Cl.
Conclusion
The 13C NMR spectrum of this compound is a clear illustration of fundamental spectroscopic principles. The chemical shifts of the seven unique carbons are logically dictated by the powerful inductive effects of the nitrogen and chlorine substituents. By employing a robust experimental protocol and a systematic approach to spectral interpretation, researchers can confidently assign the structure of this and related piperidine derivatives. This guide provides the necessary theoretical framework, practical methodology, and reference data to empower scientists in their pursuit of precise molecular characterization, a critical step in the rigorous process of drug development and chemical synthesis.
References
- Eliel, E. L., Kandasamy, D., Yen, C., & Hargrave, K. D. (1976). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 98(12), 3558–3567. [Link]
- Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons. [Link]
- PubChem. (n.d.). N-Methylpiperidine. National Center for Biotechnology Information.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
- OpenStax. (2023). 13.11 Characteristics of 13C NMR Spectroscopy. In Organic Chemistry. [Link]
- Chemistry LibreTexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. [Link]
- Spectral Database for Organic Compounds (SDBS). (n.d.). Piperidine, 1-methyl-2-(chloromethyl)-. National Institute of Advanced Industrial Science and Technology (AIST), Japan. Retrieved January 9, 2026, from [Link] (Search for CAS No. 54933-21-6)
Sources
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 2-(Chloromethyl)-1-methylpiperidine
Introduction
2-(Chloromethyl)-1-methylpiperidine is a heterocyclic amine derivative with significant applications as an intermediate in pharmaceutical synthesis. A precise understanding of its molecular structure and fragmentation behavior is paramount for its identification, quality control, and reaction monitoring. Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS) and employing electron ionization (EI), serves as a powerful analytical tool for this purpose.[1][2] This guide provides an in-depth analysis of the characteristic fragmentation pathways of this compound under EI-MS conditions, offering a framework for researchers and drug development professionals to interpret its mass spectrum with confidence.
The fragmentation patterns of piperidine derivatives are heavily influenced by the nature and position of their substituents and the ionization method used.[3] Under the high-energy conditions of electron ionization (70 eV), the initial molecular ion becomes energetically unstable, leading to a cascade of predictable bond cleavages and rearrangements that form a unique mass spectral fingerprint.[4][5] This guide will dissect these pathways, focusing on the underlying chemical principles that govern the formation of the observed fragment ions.
The Molecular Ion and Isotopic Signature
Upon entering the ion source of a mass spectrometer, the this compound molecule is bombarded by high-energy electrons. This process ejects an electron from the molecule, typically from the non-bonding lone pair on the nitrogen atom, to form a positively charged radical cation known as the molecular ion (M+•).[4][6]
The molecular formula is C7H14ClN, giving a monoisotopic molecular weight of 147.08 Da for the most abundant isotopes (¹²C, ¹H, ¹⁴N, ³⁵Cl). A key feature in the mass spectrum is the presence of a distinct isotopic pattern due to the natural abundance of chlorine isotopes: ³⁵Cl (75.8%) and ³⁷Cl (24.2%). This results in two molecular ion peaks:
-
M+• peak at a mass-to-charge ratio (m/z) of 147.
-
[M+2]+• peak at m/z 149.
The relative intensity of these peaks will be approximately 3:1, which is a definitive indicator for the presence of a single chlorine atom in the molecule or fragment.[7]
Principal Fragmentation Pathways under Electron Ionization (EI)
The fragmentation of the this compound molecular ion is dominated by cleavage events that lead to the formation of stable carbocations. The primary pathways are alpha-cleavage initiated at the nitrogen atom, cleavage of the carbon-chlorine bond, and subsequent fragmentation of the piperidine ring.
Pathway 1: Alpha-Cleavage - The Dominant Fragmentation Route
Alpha-cleavage is the most common and diagnostically significant fragmentation pathway for aliphatic amines and ethers.[5][6][8] This process involves the homolytic cleavage of a carbon-carbon bond adjacent to the heteroatom (the alpha-carbon), driven by the radical site on the nitrogen atom.[5] This cleavage results in the formation of a highly stable, resonance-stabilized iminium ion.[3]
For this compound, the most favorable alpha-cleavage involves the loss of the chloromethyl group (•CH₂Cl) as a radical.
-
Mechanism: The radical on the nitrogen initiates the formation of a new pi bond with the adjacent ring carbon. This simultaneously breaks the C-C bond between the ring and the chloromethyl group.
-
Resulting Ion: This cleavage produces the N-methyl-Δ¹-piperidinium ion at m/z 98 .
-
Significance: Due to the exceptional stability of this iminium cation, the peak at m/z 98 is typically the base peak (the most intense peak) in the spectrum. The observation of a base peak at m/z 98 is highly characteristic for N-methylpiperidine derivatives with a substituent at the C2 position.[9]
A less favorable alpha-cleavage can also occur, involving the loss of the N-methyl group (•CH₃) as a radical. This would result in a fragment ion at m/z 132 (147 - 15). However, the loss of the larger chloromethyl substituent is generally preferred according to Stevenson's rule, which states that the positive charge will preferentially remain on the fragment with the lower ionization energy.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
}
Caption: Dominant α-cleavage pathway leading to the base peak.
Pathway 2: Cleavage of the Carbon-Chlorine Bond
Organochlorine compounds can undergo fragmentation through the cleavage of the C-Cl bond. This can happen in two primary ways for this compound:
-
Loss of a Chlorine Radical (•Cl): Homolytic cleavage of the C-Cl bond results in the loss of a chlorine radical.
-
Resulting Ion: This forms a carbocation at m/z 112 (147 - 35).
-
Structure: The resulting ion is the 1-methyl-2-methylenepiperidinium ion or a rearranged, more stable structure.
-
-
Loss of Hydrogen Chloride (HCl): A rearrangement reaction can lead to the elimination of a neutral HCl molecule.
-
Resulting Ion: This produces a radical cation at m/z 111 (147 - 36).
-
Mechanism: This often involves the abstraction of a hydrogen atom from a nearby carbon by the chlorine atom, followed by the cleavage of the C-Cl bond.
-
The intensity of these peaks can vary but provides secondary confirmation of the original structure.
Pathway 3: Piperidine Ring Fragmentation
The piperidine ring itself can undergo fission, typically after an initial alpha-cleavage or as a separate pathway.[3] These fragmentations lead to a series of smaller ions that are characteristic of the piperidine core structure. Common fragments arise from the loss of neutral molecules like ethylene (C₂H₄, 28 Da). For example, the m/z 98 base peak can further fragment by losing ethylene to produce an ion at m/z 70. Other characteristic lower-mass ions for piperidine rings can appear at m/z 84, 70, 56, and 42.
Summary of Key Diagnostic Ions
The following table summarizes the most important ions expected in the electron ionization mass spectrum of this compound.
| m/z Ratio | Proposed Ion Structure/Fragment | Fragmentation Pathway | Significance |
| 147 / 149 | [C₇H₁₄ClN]⁺• | Molecular Ion (M⁺•) | Confirms molecular weight and presence of one chlorine atom (3:1 ratio). |
| 98 | [C₆H₁₂N]⁺ | α-Cleavage (Loss of •CH₂Cl) | Base Peak; highly diagnostic for a C2-substituted N-methylpiperidine. |
| 112 | [C₇H₁₄N]⁺ | Loss of •Cl radical | Confirms presence of chlorine. |
| 111 | [C₇H₁₃N]⁺• | Loss of neutral HCl | Confirms presence of chlorine. |
| 132 | [C₆H₁₁ClN]⁺ | α-Cleavage (Loss of •CH₃) | Minor peak; confirms N-methyl group. |
| 70, 56, 42 | Various smaller fragments | Ring Fission | Characteristic of the piperidine ring structure. |
Experimental Protocol: GC-MS Analysis
A robust method for analyzing this compound involves gas chromatography coupled with mass spectrometry (GC-MS) using an EI source.[3]
dot graph G { bgcolor="#FFFFFF"; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#4285F4"];
}
Caption: General experimental workflow for GC-MS analysis.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or methanol) to a concentration of approximately 1 mg/mL.
-
GC System:
-
Injector: Split/splitless injector, typically operated at 250°C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent).
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.
-
-
MS System:
-
Data Analysis:
-
Identify the peak corresponding to this compound in the total ion chromatogram (TIC).
-
Extract the mass spectrum for this peak.
-
Identify the molecular ion (m/z 147/149) and the base peak (m/z 98).
-
Compare the observed fragmentation pattern with the pathways described in this guide and with reference spectra from libraries (e.g., NIST, Wiley) for confirmation.[3][9]
-
Conclusion
The mass spectrometry fragmentation of this compound is a predictable and highly informative process. The spectrum is defined by a clear molecular ion cluster at m/z 147/149 and, most importantly, a dominant base peak at m/z 98. This base peak arises from a characteristic alpha-cleavage, which is the cornerstone for identifying C2-substituted N-methylpiperidine structures. By understanding these core fragmentation principles and employing a standardized GC-MS protocol, researchers can confidently identify and characterize this compound, ensuring the integrity and quality of their work in pharmaceutical development and chemical synthesis.
References
- BenchChem. (n.d.). Mass Spectrometry Fragmentation of Novel Piperidine Derivatives.
- Schröder, W., et al. (n.d.). Characteristic GC-MS fragments for relevant piperidine alkaloids and anthraquinones.
- Oliveira, J. P. R. de, et al. (2011). Ionic fragmentation of organo chlorine compounds by electron impact ion source of mass spectrometer. INIS-IAEA.
- Pupo, Y. M., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed.
- Chemistry LibreTexts. (2023). Pesticide Analysis by Mass Spectrometry.
- National Center for Biotechnology Information. (n.d.).
- Mass Spectrometry Bulletin. (n.d.). Mass Fragmentation Characteristics of Piperazine Analogues.
- ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry.
- Cellular, Molecular and Biomedical Reports. (2022). GC-MS analysis of the active compound in ethanol extracts of white pepper (Piper nigrum l.) and pharmacological effects.
- Niessen, W. M. A. (2010). Group-specific fragmentation of pesticides and related compounds in liquid chromatography-tandem mass spectrometry. PubMed.
- The Organic Chemistry Tutor. (2018). mass spectrometry: alpha-cleavage. YouTube.
- Clark, J. (n.d.).
- Google Patents. (n.d.).
- Wikipedia. (n.d.).
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
- eGyanKosh. (n.d.).
- Chemistry LibreTexts. (2024). Mass Spectrometry of Some Common Functional Groups.
Sources
- 1. cmbr-journal.com [cmbr-journal.com]
- 2. CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Solubility of 2-(Chloromethyl)-1-methylpiperidine in Organic Solvents
Abstract
This technical guide provides a comprehensive overview of the solubility of 2-(Chloromethyl)-1-methylpiperidine, a substituted piperidine derivative of interest in synthetic chemistry and pharmaceutical development. Given the limited availability of public quantitative solubility data for this specific compound, this guide establishes a robust theoretical framework based on its structural attributes and the known properties of related N-alkyl piperidines. Furthermore, it offers detailed, field-proven experimental protocols for the systematic determination of both thermodynamic and kinetic solubility, empowering researchers to generate reliable data for their specific applications. This document is intended to be an essential resource for researchers, scientists, and drug development professionals, providing the foundational knowledge and practical methodologies required for handling and formulating this compound.
Introduction and Physicochemical Context
This compound (CAS No: 49665-74-9) is a heterocyclic amine with a molecular formula of C7H14ClN[1][2][3]. Its structure, featuring a saturated piperidine ring with a methyl group on the nitrogen and a chloromethyl substituent at the 2-position, dictates its physicochemical properties and, consequently, its solubility in various organic solvents. Understanding the solubility of this compound is paramount for a multitude of applications, including reaction chemistry, purification, formulation development, and in vitro/in vivo studies.
The presence of a basic nitrogen atom (predicted pKa of 9.24±0.10) suggests that its solubility in protic solvents could be influenced by pH[1][2][4]. The combination of the nonpolar piperidine ring and the polar chloromethyl group results in a molecule with moderate polarity, which will significantly influence its interactions with different organic solvents.
Key Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C7H14ClN | [1][2][3] |
| Molecular Weight | 147.65 g/mol | [1][2] |
| Boiling Point | 67-68 °C (at 12 Torr) | [1][2][4] |
| Predicted pKa | 9.24 ± 0.10 | [1][2][4] |
| Appearance | Yellow Solid | [1][2][4] |
Theoretical Framework for Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. For this compound, the key structural features influencing its solubility are:
-
The Piperidine Ring: This saturated heterocyclic structure is largely nonpolar and will favor interactions with nonpolar or moderately polar solvents through van der Waals forces.
-
The Tertiary Amine: The nitrogen atom can act as a hydrogen bond acceptor, which will promote solubility in protic solvents.
-
The Chloromethyl Group: This substituent introduces polarity and the potential for dipole-dipole interactions.
Based on these features, a qualitative prediction of solubility in various classes of organic solvents can be made.
Predicted and Known Solubility Profile
Predicted Solubility in Common Organic Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Halogenated | Dichloromethane, Chloroform | High | The moderate polarity of these solvents aligns well with the overall polarity of the target molecule. |
| Polar Aprotic | Acetone, Acetonitrile, Tetrahydrofuran (THF), Dimethylformamide (DMF) | Moderate to High | These solvents can engage in dipole-dipole interactions with the chloromethyl group and solvate the piperidine ring. |
| Alcohols | Methanol, Ethanol | Moderate to High | The ability of alcohols to act as hydrogen bond donors will facilitate interaction with the nitrogen atom of the piperidine ring. |
| Ethers | Diethyl ether | Low to Moderate | Ethers are less polar than alcohols and will have weaker interactions with the solute. |
| Aromatic | Toluene, Benzene | Low to Moderate | The nonpolar aromatic ring can interact with the piperidine backbone, but the overall polarity mismatch may limit solubility. |
| Nonpolar Aliphatic | Hexane, Cyclohexane | Low | The significant difference in polarity between the solute and these nonpolar solvents will likely result in poor solubility.[5] |
Experimental Protocols for Solubility Determination
To obtain quantitative solubility data, standardized experimental methods must be employed. The two primary types of solubility measurements are thermodynamic and kinetic solubility.
-
Thermodynamic Solubility refers to the concentration of a solute in a saturated solution at equilibrium and is considered the "true" solubility.
-
Kinetic Solubility is the concentration of a compound at the point of precipitation from a supersaturated solution, often generated from a stock solution in a miscible organic solvent like DMSO.
Thermodynamic Solubility Determination: The Shake-Flask Method
The shake-flask method is the gold standard for determining thermodynamic solubility[6].
4.1.1. Causality Behind Experimental Choices
-
Excess Solid: The addition of an excess of the solid compound ensures that the solution becomes saturated and reaches equilibrium[6].
-
Equilibration Time: A sufficient incubation period (typically 24-48 hours) is crucial to ensure that the system has reached a true thermodynamic equilibrium[6].
-
Temperature Control: Solubility is temperature-dependent, so maintaining a constant temperature is essential for reproducible results.
-
Phase Separation: Filtration or centrifugation is necessary to separate the undissolved solid from the saturated solution before analysis.
4.1.2. Step-by-Step Protocol
-
Preparation: Add an excess amount of this compound to a series of vials, each containing a different organic solvent.
-
Equilibration: Seal the vials and place them on a shaker or rotator at a constant temperature (e.g., 25°C) for 24-48 hours.
-
Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a chemically resistant syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles.
-
Analysis: Dilute the filtrate with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC) with an appropriate detector.
-
Quantification: Prepare a calibration curve using standards of known concentrations to accurately quantify the solubility in each solvent.
4.1.3. Experimental Workflow Diagram
Caption: Workflow for Thermodynamic Solubility Determination.
Kinetic Solubility Determination: Turbidimetric Method
The turbidimetric method is a high-throughput approach to estimate kinetic solubility, which is particularly useful in early-stage drug discovery[7][8].
4.2.1. Causality Behind Experimental Choices
-
DMSO Stock Solution: A high-concentration stock solution in a water-miscible organic solvent like DMSO allows for the rapid creation of supersaturated solutions when added to an aqueous buffer[9][10].
-
Serial Dilution: This creates a range of concentrations to pinpoint the point of precipitation.
-
Turbidity Measurement: The scattering of light by precipitated particles is a sensitive indicator of insolubility[11].
4.2.2. Step-by-Step Protocol
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO.
-
Addition of Aqueous Buffer: Add a fixed volume of an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well. This will induce precipitation if the compound's solubility is exceeded.
-
Incubation: Incubate the plate at a constant temperature for a defined period (e.g., 1-2 hours) with gentle shaking[7].
-
Precipitation Detection: Measure the turbidity of each well using a plate reader capable of nephelometry or by measuring absorbance at a wavelength where the compound does not absorb (e.g., 620 nm)[7][11].
-
Data Analysis: Plot the turbidity against the compound concentration. The concentration at which a significant increase in turbidity is observed is reported as the kinetic solubility[12].
4.2.3. Logical Relationship Diagram
Caption: Logical Flow of Kinetic Solubility Measurement.
Safety and Handling
This compound should be handled with appropriate safety precautions. It is important to consult the Safety Data Sheet (SDS) before use. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. All handling should be performed in a well-ventilated fume hood.
Conclusion
While quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented, this guide provides a comprehensive theoretical framework for predicting its solubility profile. Based on its chemical structure, it is expected to be most soluble in polar aprotic and halogenated solvents. For precise quantitative data, the detailed experimental protocols for determining both thermodynamic and kinetic solubility provided herein offer a reliable and systematic approach. This guide serves as a foundational resource for researchers, enabling informed decisions in the handling, formulation, and application of this compound.
References
- Domainex. (n.d.). Turbidimetric (Kinetic) Solubility Assay.
- Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic.
- Dissolution Technologies. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
- Plateforme de chimie biologique intégrative de Strasbourg. (n.d.). Thermodynamic solubility.
- AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
- Evotec. (n.d.). Turbidimetric Solubility Assay.
- Solubility of Things. (n.d.). Piperidine.
- Pharmaceutical Sciences. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility.
- ResearchGate. (2019). How do I calculate solubility of a compound using a turbidity assay?.
- ResearchGate. (2024). (PDF) Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1.
- Wikipedia. (n.d.). Piperidine.
- Hoffman Fine Chemicals. (n.d.). CAS 49665-74-9 | this compound | MFCD11518885.
- PubChem. (n.d.). This compound.
- Physical Chemistry Research. (n.d.). Regular Article.
- PubMed Central. (n.d.). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity.
- ResearchGate. (2025). Solvation of Piperidine in Nonaqueous Solvents | Request PDF.
Sources
- 1. This compound | 49665-74-9 [amp.chemicalbook.com]
- 2. This compound | 49665-74-9 [chemicalbook.com]
- 3. This compound | C7H14ClN | CID 123517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound CAS#: 49665-74-9 [m.chemicalbook.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. Turbidimetric (Kinetic) Solubility Assay | Domainex [domainex.co.uk]
- 8. sygnaturediscovery.com [sygnaturediscovery.com]
- 9. enamine.net [enamine.net]
- 10. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 11. evotec.com [evotec.com]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Stability, Storage, and Handling of 2-(Chloromethyl)-1-methylpiperidine
Abstract: 2-(Chloromethyl)-1-methylpiperidine is a valuable bifunctional building block in synthetic and medicinal chemistry, prized for its role in introducing the N-methylpiperidin-2-ylmethyl moiety. However, its utility is intrinsically linked to its chemical stability. The compound's structure, featuring a nucleophilic tertiary amine in proximity to an electrophilic primary alkyl chloride, renders it susceptible to a specific and rapid degradation pathway. This guide provides an in-depth analysis of the chemical principles governing its stability, outlines the primary degradation mechanism, and presents field-proven protocols for its proper storage, handling, and stability verification. The core objective is to equip researchers, scientists, and drug development professionals with the necessary knowledge to maintain the integrity of this reactive intermediate, ensuring reproducibility and success in their synthetic endeavors.
Physicochemical and Reactivity Profile
Understanding the fundamental properties of this compound is the first step toward mastering its handling. The compound is most commonly available as a free base or as a more stable hydrochloride salt. The choice between these forms has significant implications for storage and reactivity.
Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt
| Property | This compound (Free Base) | This compound HCl |
| CAS Number | 49665-74-9[1][2][3][4] | 27483-92-7[5][6] |
| Molecular Formula | C₇H₁₄ClN[2][3] | C₇H₁₅Cl₂N[7] |
| Molecular Weight | 147.65 g/mol [2][3] | 184.11 g/mol [7] |
| Appearance | Yellow Solid / Liquid[2] | Solid[8] |
| Boiling Point | 67-68 °C @ 12 Torr[1][2] | Not Applicable |
| pKa (Predicted) | 9.24 ± 0.10[1][2] | Not Applicable |
| Solubility | Dichloromethane, Methanol[1][2] | Water, Alcohols |
| Primary Hazard | Harmful if swallowed, Causes severe skin burns and eye damage[9] | Acutely toxic (Oral), Causes serious eye irritation[8] |
The Core of Instability: A Predictable Degradation Pathway
The primary challenge in working with this compound is not its reactivity with other reagents—which is often desired—but its propensity for self-destruction. This instability is a direct consequence of its molecular architecture.
The Inevitable Intramolecular Reaction
The molecule contains both a potent nucleophile (the tertiary amine) and a reactive electrophile (the carbon atom bonded to chlorine). Due to the conformational flexibility of the piperidine ring, these two centers can achieve a spatial arrangement that facilitates an intramolecular bimolecular nucleophilic substitution (SN2) reaction. The lone pair of electrons on the nitrogen atom attacks the chloromethyl carbon, displacing the chloride ion, which is a good leaving group.
This process, a classic example of neighboring group participation, results in the formation of a highly strained and reactive bicyclic quaternary ammonium salt: the 1-methyl-1-azoniabicyclo[3.1.0]hexane cation , an azetidinium intermediate.[10][11] The formation of this three-membered azetidinium ring fused to the piperidine ring is the principal pathway of degradation.
The Highly Reactive Azetidinium Intermediate
The resulting azetidinium ion is exceptionally reactive due to significant ring strain. It is a potent electrophile and will react readily with any available nucleophile to open the strained ring. In a typical laboratory or storage environment, the most common nucleophile is water (moisture). Attack by water leads to the formation of the inert and undesired (1-methylpiperidin-2-yl)methanol.
Caption: Primary degradation pathway via intramolecular cyclization.
Critical Factors Governing Stability
Preventing the degradation cascade described above requires strict control over the environmental conditions.
-
Temperature: The rate of the intramolecular cyclization is temperature-dependent. As with most chemical reactions, lower temperatures significantly decrease the reaction rate. This is the single most important factor in long-term storage. Multiple suppliers explicitly recommend refrigeration.[1][2][12]
-
Moisture: The presence of water provides a nucleophile that rapidly decomposes the azetidinium intermediate, pulling the equilibrium toward the degraded state. Furthermore, moisture can facilitate hydrolysis of the chloromethyl group directly. Therefore, storage in a dry, desiccated environment is crucial.[13]
-
pH and Chemical Form (Free Base vs. HCl Salt):
-
Free Base: The free base is significantly less stable because the tertiary amine is nucleophilic and readily initiates the degradation pathway.
-
Hydrochloride Salt: The HCl salt is markedly more stable. The nitrogen atom is protonated, forming a quaternary ammonium salt. In this state, it has no lone pair of electrons and cannot act as a nucleophile, effectively inhibiting the intramolecular cyclization pathway. For this reason, the HCl salt is the preferred form for long-term storage. However, exposure to bases will deprotonate the salt, liberating the reactive free base and initiating degradation.[14]
-
Gold-Standard Protocols for Storage and Handling
Adherence to rigorous storage and handling protocols is non-negotiable for preserving the chemical integrity of this compound.
Caption: Recommended workflow for handling and storage.
Protocol for Long-Term Storage
-
Procure the Hydrochloride Salt: Whenever possible, purchase and store the compound as its hydrochloride salt for maximum stability.
-
Maintain Cold Temperatures: Upon receipt, immediately place the compound in a refrigerator rated for chemical storage at 2-8 °C .[12] Do not store in a freezer unless recommended by the manufacturer, as this can cause moisture condensation issues.
-
Ensure an Inert & Dry Atmosphere:
-
The primary container must be tightly sealed.[15]
-
For optimal protection, place the primary container inside a larger, airtight secondary container (e.g., a desiccator cabinet or a sealed bag).
-
Add a desiccant (e.g., silica gel packs) to the secondary container to capture any incidental moisture.
-
For the highest level of protection, especially for the free base, backfill the container headspace with an inert gas like argon or nitrogen before sealing.[16]
-
-
Protect from Light: Store in an amber vial or in a dark location to prevent any potential photolytic degradation.
Protocol for Safe Handling During Use
-
Equilibration: Before opening, remove the container from the refrigerator and allow it to warm to ambient room temperature for at least 30-60 minutes. This critical step prevents atmospheric moisture from condensing onto the cold solid.
-
Work in a Controlled Environment: Handle the compound exclusively within a chemical fume hood to mitigate inhalation risks.[14][17]
-
Use Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat at all times.[15][18]
-
Dispensing:
-
If using the HCl salt with a basic reaction medium, be aware that the reactive free base will be generated in situ.
-
If working with the free base, handle it quickly and efficiently.
-
Use clean, dry spatulas and glassware. Avoid metal spatulas if peroxide formation is a remote possibility with reagents used.[19]
-
-
Resealing and Storage: After dispensing the required amount, purge the container headspace with inert gas, seal the container tightly, and promptly return it to refrigerated storage.
Verification of Compound Integrity: Forced Degradation Studies
For critical applications, such as in GMP environments or long-term research projects, it may be necessary to verify the stability of a stored batch. A forced degradation or "stress testing" study is the definitive method.[20] This involves subjecting the compound to harsh conditions to intentionally induce degradation, allowing for the identification of degradation products and the validation of an analytical method to detect them.
Caption: Workflow for a forced degradation study.
Protocol for a Forced Degradation Study
-
Prepare Solutions: Create a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Apply Stress Conditions: Dispense aliquots of the stock solution into separate vials for each condition.[20]
-
Acid Hydrolysis: Add 0.1 M HCl. Heat at 60 °C for 24 hours.
-
Base Hydrolysis: Add 0.1 M NaOH. Keep at room temperature for 8 hours. This will likely cause rapid degradation.
-
Oxidation: Add 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Stress: Heat a solution at 80 °C for 48 hours.
-
Photolytic Stress: Expose a solution to UV/Vis light (e.g., 1.2 million lux hours) in a photostability chamber.
-
Control: Keep one aliquot at 4 °C in the dark.
-
-
Analysis: After the designated time, neutralize the acidic and basic samples. Analyze all samples, including the control, using a stability-indicating analytical method. High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometric (MS) detection is ideal for separating the parent compound from its degradation products and confirming their identities.[21][22]
Conclusion
This compound is an inherently reactive molecule whose stability is governed by a well-defined intramolecular cyclization pathway. This degradation is not random but a predictable chemical process that can be effectively managed. The key to preserving this valuable reagent lies in inhibiting this pathway by storing the compound as its hydrochloride salt at refrigerated temperatures (2-8 °C) under dry, inert conditions. By understanding the causality behind its instability and implementing the rigorous protocols outlined in this guide, researchers can ensure the integrity of their material, leading to more reliable, reproducible, and successful scientific outcomes.
References
- Longdom Publishing. Synthesis of Complex Piperidines and Azetidines and Reactivity of Aziridinium Ylides.
- ChemicalBook. This compound CAS#: 49665-74-9.
- ResearchGate. Ring‐expansion of azetidines via an azetidinium intermediate.
- Fisher Scientific. SAFETY DATA SHEET.
- Amerigo Scientific. This compound hydrochloride.
- Mayr's Database of Reactivity Parameters. Molecule N-methyl-piperidine (in CH2Cl2).
- PubMed Central (PMC). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
- ResearchGate. Fluorinated azetidine, pyrrolidine, and piperidine derivatives.
- PubChem. This compound.
- Hoffman Fine Chemicals. CAS 49665-74-9 | this compound | MFCD11518885.
- White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY.
- CloudSDS. Alkylamines: Hazard and Safety A Detail Guide.
- The Chemistry Blog. How to Safely Handle Reactive Chemicals.
- Wikipedia. 2-Chloromethylpyridine.
- University of Louisville. Pro-Handling of Reactive Chemicals — Policy and Procedure Library.
- Google Patents. US4221913A - Preparation of 2-(Chloromethyl)pyridine.
- Royal Society of Chemistry. Brønsted acid catalyzed intramolecular benzylic cyclizations of alkylpyridines.
- PubMed. Access to 2-(Trifluoromethyl)indoles via Pd(0)-Catalyzed Intramolecular Cyclization of Trifluoroacetimidoyl Chlorides with Alkynes.
- MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
- PubMed Central (PMC). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs.
- University of Nevada, Reno. Chapter 5: Highly Reactive Chemicals.
- Royal Society of Chemistry. Gold-catalyzed intramolecular cyclization/condensation sequence: synthesis of 1,2-dihydro[c][1][8]naphthyridines.
- PubMed Central (PMC). Metabolism and Chemical Degradation of New Antidiabetic Drugs: A Review of Analytical Approaches for Analysis of Glutides and Gliflozins.
- PubMed. Analytical techniques used to study the degradation of proteins and peptides: chemical instability.
- PubChem. 4-(Chloromethyl)-1-methylpiperidine hydrochloride.
- Semantic Scholar. Intramolecular cyclizations of alkyl pyridines & alkylidene dihydropyridines as synthetic intermediates toward synthesis of bis(piperidine) alkaloids.
Sources
- 1. This compound CAS#: 49665-74-9 [m.chemicalbook.com]
- 2. This compound | 49665-74-9 [chemicalbook.com]
- 3. This compound | C7H14ClN | CID 123517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound CAS#: 49665-74-9 [m.chemicalbook.com]
- 5. Hit2Lead | this compound hydrochloride | CAS# 27483-92-7 | MFCD09800596 | BB-4033657 [hit2lead.com]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. This compound hydrochloride - Amerigo Scientific [amerigoscientific.com]
- 8. This compound hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 9. This compound | 49665-74-9 [amp.chemicalbook.com]
- 10. longdom.org [longdom.org]
- 11. researchgate.net [researchgate.net]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. fishersci.com [fishersci.com]
- 15. fishersci.com [fishersci.com]
- 16. Pro-Handling of Reactive Chemicals — Policy and Procedure Library [louisville.edu]
- 17. chemicals.co.uk [chemicals.co.uk]
- 18. Alkylamines: Hazard and Safety A Detail Guide by CloudSDS [cloudsds.com]
- 19. Chapter 5, Chemical Hygiene Plan: Highly Reactive Chemicals | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 20. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Metabolism and Chemical Degradation of New Antidiabetic Drugs: A Review of Analytical Approaches for Analysis of Glutides and Gliflozins - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Analytical techniques used to study the degradation of proteins and peptides: chemical instability - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Reactivity of the Chloromethyl Group in Piperidines
Introduction: The Strategic Importance of Chloromethylpiperidines in Medicinal Chemistry
The piperidine ring is a cornerstone of modern pharmacology, recognized as a privileged scaffold due to its prevalence in over twenty classes of pharmaceuticals.[1][2] Its three-dimensional structure and ability to engage with biological targets make it a highly desirable component in drug design.[2][3] The introduction of a chloromethyl group onto this scaffold creates a bifunctional building block of immense synthetic value.[4] This reactive handle provides a direct and versatile route for covalently linking the piperidine moiety to a vast array of molecular frameworks, a critical step in the synthesis of novel therapeutic agents.[4][5]
This guide offers a comprehensive exploration of the reactivity of the chloromethyl group in piperidine derivatives. As a Senior Application Scientist, the aim is to move beyond mere procedural descriptions to provide a deep, mechanistic understanding of the factors governing these reactions. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references to empower researchers, scientists, and drug development professionals in their synthetic endeavors.
PART 1: The Heart of Reactivity - Understanding the C-Cl Bond in Piperidines
The reactivity of chloromethylpiperidines is overwhelmingly dominated by the electrophilic character of the chloromethyl group.[4] The carbon atom is susceptible to attack by a wide range of nucleophiles, typically proceeding through a bimolecular nucleophilic substitution (SN2) mechanism.[4][6] This reaction involves the displacement of the chloride ion, a good leaving group, by an incoming nucleophile.[4][7]
However, the reactivity is not uniform and is significantly modulated by several key factors. A nuanced understanding of these influences is paramount for predicting reaction outcomes and designing efficient synthetic strategies.
The Critical Role of the Piperidine Nitrogen
The nitrogen atom within the piperidine ring exerts a profound influence on the reactivity of the chloromethyl group. Its basicity and nucleophilicity can either be harnessed for intramolecular reactions or must be managed to prevent unwanted side reactions.
-
Protonation State: Commercially available chloromethylpiperidines are often supplied as hydrochloride salts to enhance stability for long-term storage.[5] In this form, the piperidine nitrogen is protonated, rendering it non-nucleophilic.[4] For any reaction requiring the participation of the piperidine nitrogen, or for reactions where the generation of HCl would protonate the desired nucleophile, a base must be added.[4] Common choices include inorganic bases like potassium carbonate (K₂CO₃) or organic amines such as triethylamine (Et₃N) and diisopropylethylamine (DIPEA).[4][6]
-
Intramolecular vs. Intermolecular Reactions: In its free base form, the piperidine nitrogen is a potent nucleophile.[5] This can lead to intramolecular cyclization, especially in cases like N-chloromethylpiperidine, where the reactive center is directly attached to the nitrogen. This inherent reactivity makes N-chloromethylpiperidine a useful synthon but also necessitates careful handling and reaction design to favor the desired intermolecular transformation.[1]
Positional Isomerism: Reactivity at the 2, 3, and 4-Positions
The position of the chloromethyl group on the piperidine ring (C-2, C-3, or C-4) has a subtle but significant impact on its reactivity, primarily through steric and electronic effects.
-
4-(Chloromethyl)piperidine: This is the most commonly utilized isomer. The chloromethyl group is sterically accessible, and its reactivity is analogous to that of a primary alkyl halide.[4] It readily undergoes SN2 reactions with a wide range of nucleophiles.[4]
-
3-(Chloromethyl)piperidine: Reactivity is similar to the 4-isomer, serving as a versatile intermediate for nucleophilic substitution.[8] The slightly different spatial orientation of the substituent can be strategically employed to probe binding pockets in drug targets.
-
2-(Chloromethyl)piperidine: The proximity of the chloromethyl group to the ring nitrogen introduces additional complexity. Steric hindrance from the ring can slightly decrease the rate of SN2 reactions compared to the 3- and 4-isomers. Furthermore, there is a greater potential for intramolecular reactions or rearrangements, especially under basic conditions.
The Reaction Environment: Solvents, Nucleophiles, and Temperature
The choice of reaction conditions is critical for controlling the outcome and efficiency of transformations involving chloromethylpiperidines.
-
Nucleophile Strength: The rate of the SN2 reaction is directly proportional to the strength of the nucleophile.[4] Stronger nucleophiles react more readily. The general order of reactivity for common nucleophiles is: R-S⁻ > R-O⁻ > R₂NH > R-NH₂ > H₂O [4]
-
Solvent Effects: Polar aprotic solvents like DMF, DMSO, and acetonitrile are generally preferred for SN2 reactions.[4] These solvents can solvate the counter-cation but do not strongly solvate the anionic nucleophile, thereby increasing its effective nucleophilicity and accelerating the reaction rate.[4]
-
Temperature: As with most chemical reactions, increasing the temperature generally increases the reaction rate.[9] For sluggish reactions, gentle heating to 40-50 °C can be effective.[4] However, excessive heat can promote side reactions, such as elimination or degradation.
PART 2: Key Transformations and Field-Proven Protocols
The primary utility of chloromethylpiperidines lies in their ability to undergo nucleophilic substitution, enabling the introduction of the piperidin-ylmethyl moiety into diverse molecular structures.[4]
N-Alkylation of Amines, Amides, and Heterocycles
One of the most frequent applications is the N-alkylation of primary and secondary amines, anilines, amides, sulfonamides, and N-heterocycles like imidazoles and pyrazoles.[4]
This protocol describes a robust, self-validating method for the synthesis of N-(piperidin-4-ylmethyl)amines.
Materials:
-
Primary amine (1.0 eq)
-
4-(Chloromethyl)piperidine hydrochloride (1.1 eq)[4]
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.5 eq)[4]
-
Anhydrous N,N-Dimethylformamide (DMF)[4]
-
Ethyl acetate (EtOAc)
-
Water
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add the primary amine (1.0 eq) and anhydrous DMF (5-10 mL per mmol of amine).[4]
-
Add anhydrous potassium carbonate (2.5 eq) to the solution. The use of excess base ensures both the neutralization of the HCl salt and the scavenging of the HCl generated during the reaction.[4]
-
Stir the suspension at room temperature for 30 minutes.[4]
-
Add 4-(chloromethyl)piperidine hydrochloride (1.1 eq) portion-wise to the stirred suspension. A slight excess of the electrophile helps drive the reaction to completion.[4]
-
Allow the reaction to stir at room temperature overnight (12-18 hours).[4]
-
Validation Step: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting amine and the formation of the higher molecular weight product.[4]
-
If the reaction is sluggish, it may be gently heated to 40-50 °C.[4]
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).[4]
-
Combine the organic layers and wash with water, followed by brine. This removes DMF and inorganic salts.[4]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]
-
Purify the crude product by flash column chromatography on silica gel if necessary.[4]
Caption: General workflow for the N-alkylation of amines.[4]
O- and S-Alkylation Reactions
The chloromethyl group also readily reacts with oxygen and sulfur nucleophiles. Alcohols and phenols can be alkylated to form ethers, while thiols form thioethers. Thiolates (R-S⁻) are particularly potent nucleophiles and often react faster than their oxygen counterparts.[4]
This protocol can be adapted for piperidine analogues by using the corresponding chloromethylpiperidine.
Materials:
-
3-(Chloromethyl)pyridine hydrochloride (1.0 eq)
-
Thiol (e.g., thiophenol) (1.1 eq)
-
Sodium hydride (NaH, 60% dispersion in oil) or Sodium hydroxide (NaOH) (1.2 eq)
-
Anhydrous DMF or Ethanol (EtOH)
Procedure:
-
To a stirred solution of the thiol (1.1 eq) in the chosen solvent at 0 °C, add the base (1.2 eq of NaH or NaOH) portion-wise. This generates the highly nucleophilic thiolate in situ.[6]
-
Allow the mixture to warm to room temperature and stir for 30 minutes.[6]
-
Add the chloromethylheterocycle hydrochloride (1.0 eq) to the reaction mixture.[6]
-
Stir the reaction at room temperature until completion, as monitored by TLC or GC-MS.[6]
-
Validation Step: After completion, quench the reaction by the slow addition of water. The disappearance of the starting materials and the appearance of a new, less polar spot (by TLC) confirms product formation.[6]
-
Extract the product with an appropriate organic solvent (e.g., dichloromethane or diethyl ether).[6]
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.[6]
-
Purify by column chromatography on silica gel.[6]
PART 3: Factors Influencing Reactivity and Stability
A thorough understanding of the factors that can affect the stability and reactivity of chloromethylpiperidines is essential for successful synthesis and safe handling.
Stability and Storage
Chloromethylpiperidine derivatives, particularly in their hydrochloride salt form, are generally stable solids that can be stored at room temperature in a dry, cool place.[4] The primary advantage of the salt is its superior stability and longer shelf-life compared to the more reactive free base.[5]
However, as reactive alkyl halides, they are susceptible to degradation. The main degradation pathway is hydrolysis, where the chloromethyl group reacts with water to form the corresponding hydroxymethylpiperidine.[4] This process is accelerated by elevated temperatures and non-neutral pH.[4] Therefore, it is crucial to store these reagents in tightly sealed containers, away from moisture.
Physicochemical Data Summary
The conversion from the free base to the hydrochloride salt significantly alters the compound's physical properties.[5]
| Property | 4-(chloromethyl)piperidine Free Base | 4-(chloromethyl)piperidine Hydrochloride | Reference |
| Molecular Formula | C₆H₁₂ClN | C₆H₁₂ClN·HCl | [5] |
| Molecular Weight | 133.62 g/mol | 169.08 g/mol | [5] |
| Typical Appearance | Liquid or low-melting solid | Crystalline Solid | [5] |
| Solubility | Higher in non-polar organic solvents (e.g., Toluene, Hexane) | Higher in polar solvents (e.g., Water, Methanol, Ethanol) | [5] |
| Stability | Less stable, more reactive | Highly stable, preferred for long-term storage | [5] |
Mechanistic Considerations: SN1 vs. SN2 Pathways
The substitution reactions of chloromethylpiperidines predominantly follow an SN2 mechanism.[4] This is characteristic of primary alkyl halides. The reaction is a single, concerted step where the nucleophile attacks the carbon atom at the same time the chloride leaving group departs.[10] This leads to an inversion of stereochemistry if the carbon were chiral.
Caption: General SN2 mechanism for nucleophilic substitution.[4]
An SN1 mechanism, which involves the formation of a carbocation intermediate, is generally not favored for these primary systems due to the relative instability of a primary carbocation. However, under forcing conditions or with very poor nucleophiles in polar protic solvents, minor contributions from an SN1 pathway cannot be entirely ruled out.
Conclusion
Chloromethylpiperidines are indispensable tools in the arsenal of the medicinal chemist. Their reactivity, governed primarily by the SN2 displacement of the chloride, allows for the strategic incorporation of the valuable piperidine scaffold into potential drug candidates.[4] While quantitative kinetic data for these specific compounds remains limited in the public domain, a solid grasp of the fundamental principles of nucleophilic substitution, coupled with an awareness of the influence of the piperidine nitrogen and reaction conditions, enables their effective and efficient use.[4] The protocols and mechanistic insights provided in this guide serve as a foundation for researchers to confidently and successfully employ these versatile building blocks in the synthesis of the next generation of therapeutics.
References
- Koyiri, K., & Naidu, S. (2018). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry, 11(2), 655-659. [Link]
- Belen'kii, L. I. (1993). Preparation and new transformations of trichloromethyl-substituted aliphatic, aromatic, and heterocyclic compounds (review). Chemistry of Heterocyclic Compounds, 29(7), 835-843. [Link]
- Um, I. H., Lee, H. W., Lee, J. Y., & Kim, H. J. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry, 12(30), 5709-5716. [Link]
- Um, I. H., Lee, H. W., Lee, J. Y., & Kim, H. J. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry, 12(30), 5709-5716. [Link]
- Pfeiffer, W. D. (2004). The chloromethylation of an aromatic or heteroaromatic ring is of great importance. Science of Synthesis, 35, 131-150. [Link]
- Barlin, G. B., & Chapman, N. B. (1965). Kinetics of reactions in heterocycles. Part IV. The reaction of chloropurines and their 9-methyl derivatives with sodium ethoxide or piperidine. Journal of the Chemical Society B: Physical Organic, 325-332. [Link]
- National Center for Biotechnology Information. (2011). Scheme 3, Synthesis of the piperidine modification analogs. Probe Reports from the NIH Molecular Libraries Program. [Link]
- ResearchGate. (2024). The Surprising Reactivity of Chloromethyl Chlorosulfate with Active Methylene Compounds.
- Chemistry Stack Exchange. (2019).
- Defense Technical Information Center. (2025). Piperidine Synthesis. DTIC. [Link]
- Google Patents. (2015). CN105085378A - Synthetic method of 4-(chloromethyl)pyridine hydrochloride.
- ResearchGate. (2025). New Data on the Chloromethylation of Aromatic and Heteroaromatic Compounds.
- ResearchGate. (2025). Influence of piperidine ring on stability and reactivity of piperine.
- ResearchGate. (n.d.). Hidden ionicity in N-(chloromethyl)piperidine due to anomeric effect.
- Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Molecules, 19(5), 5671-5715. [Link]
- ResearchGate. (2025). (PDF) Kinetics of the Nucleophilic Substitution Reactions of Methyl 2,4-Dichloro-3,5-Dinitrobenzoate with Piperidine, Piperazine, Morpholine and Thiomorpholine in Methanol and Benzene.
- Open Access LMU. (2011). Base-catalyzed reactions of environmentally relevant N-chloro-piperidines. A quantum-chemical study. Open Access LMU. [Link]
- National Center for Biotechnology Information. (2023). Rapid Construction of a Chloromethyl-Substituted Duocarmycin-like Prodrug. PMC. [Link]
- ACS Publications. (2025). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry. [Link]
- Ashenhurst, J. (2012). Nucleophilic Substitution Reactions - Introduction. Master Organic Chemistry. [Link]
- LibreTexts Chemistry. (2024). 11.
- University of Calgary. (n.d.). Nucleophilic substitution and elimination of alkyl halides. University of Calgary. [Link]
- PubMed. (2007). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). PubMed. [Link]
- PubMed. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]
- Technology Networks. (2024). New Molecule-Creation Method a “Powerful Tool” To Accelerate Drug Synthesis and Discovery. Technology Networks. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. ajgreenchem.com [ajgreenchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Electrophilicity of 2-(Chloromethyl)-1-methylpiperidine
Abstract
2-(Chloromethyl)-1-methylpiperidine is a bifunctional molecule featuring a nucleophilic tertiary amine within a piperidine scaffold and an electrophilic primary alkyl chloride. This duality makes it a valuable building block in synthetic and medicinal chemistry. However, its utility is intrinsically linked to the reactivity of the chloromethyl group. An accurate understanding of this group's electrophilicity is paramount for researchers in drug development, as it governs reaction kinetics, selectivity, and the potential for covalent interactions with biological macromolecules. This guide provides a comprehensive analysis of the structural underpinnings of its reactivity, outlines robust experimental and computational methodologies for its assessment, and discusses the critical implications for drug design and safety.
The Principle of Electrophilicity in Drug Discovery
Electrophilicity, the intrinsic ability of a molecule to accept electrons, is a fundamental concept in chemistry.[1][2] In the context of drug development, it is a double-edged sword. On one hand, precisely controlled electrophilicity is the cornerstone of targeted covalent inhibitors (TCIs), which form stable bonds with specific amino acid residues (e.g., cysteine, lysine) in a target protein.[3][4] This can lead to drugs with enhanced potency and prolonged duration of action. On the other hand, indiscriminate electrophilicity can lead to off-target covalent modification of unintended proteins, DNA, or other biological nucleophiles, resulting in toxicity. Therefore, quantifying and understanding the electrophilic potential of a molecule like this compound is not merely an academic exercise but a critical step in drug design and safety assessment.
Molecular Profile of this compound
This compound (CAS: 49665-74-9) is a derivative of piperidine, a common scaffold in pharmaceuticals known to enhance druggability and modulate physicochemical properties.[5] Its core structure consists of a saturated six-membered heterocycle with a nitrogen atom, which is methylated, and a chloromethyl substituent at the 2-position.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₄ClN | [6][7] |
| Molecular Weight | 147.65 g/mol | [6][7][8] |
| IUPAC Name | This compound | [7] |
| Boiling Point | 67-68 °C (at 12 Torr) | [9] |
| pKa (Predicted) | 9.24 ± 0.10 | [9] |
Structural Analysis of Reactivity
The electrophilicity of this compound is primarily dictated by the electronic and steric features surrounding the chloromethyl group.
-
The C-Cl Bond: The significant difference in electronegativity between carbon and chlorine creates a polar covalent bond. This results in a partial positive charge (δ+) on the methylene carbon, making it an electrophilic center susceptible to attack by electron-rich species (nucleophiles).[10][11]
-
Primary Alkyl Halide: The electrophilic carbon is primary (bonded to only one other carbon). This structural feature strongly favors a bimolecular nucleophilic substitution (S_N2) mechanism.[12][13][14] Compared to secondary or tertiary halides, the steric hindrance is minimal, allowing for easier access by incoming nucleophiles.[14][15]
-
The Piperidine Scaffold: The adjacent N-methylpiperidine ring influences reactivity primarily through steric effects. While the ring itself is conformationally flexible, its presence provides more steric bulk than a simple alkyl chain, which can modulate the reaction rate compared to a molecule like 1-chloroethane.
Reaction Mechanism: The S_N2 Pathway
The predominant reaction pathway for this compound with nucleophiles is the S_N2 mechanism.[16] This mechanism is a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the chloride leaving group departs.[13][15]
Key Characteristics of the S_N2 Reaction:
-
Kinetics: The reaction rate is dependent on the concentration of both the substrate (this compound) and the nucleophile. It follows second-order kinetics: Rate = k[Substrate][Nucleophile].[12][13][15]
-
Stereochemistry: The nucleophile attacks from the side opposite to the leaving group (a "backside attack"). If the carbon were a stereocenter, this would result in an inversion of configuration, known as a Walden inversion.[14][15]
-
Transition State: The reaction proceeds through a high-energy transition state where the carbon atom is transiently bonded to five groups: the incoming nucleophile, the departing leaving group, and the three other attached atoms (two hydrogens and the piperidine ring).[12]
Caption: General S_N2 mechanism. R represents the 1-methylpiperidine-2-yl group.
Methodologies for Assessing Electrophilicity
A quantitative assessment of electrophilicity is essential for predicting reactivity. This can be achieved through a combination of experimental kinetic studies and computational modeling.
A. Experimental Protocol: Kinetic Analysis
The most direct way to measure electrophilicity is to determine the second-order rate constant (k₂) for its reaction with a standard nucleophile. A robust and self-validating protocol involves using pseudo-first-order conditions.
Objective: To determine the second-order rate constant for the reaction of this compound with a model nucleophile (e.g., 4-nitrothiophenol).
Rationale for Component Selection:
-
Nucleophile: 4-nitrothiophenol is an excellent choice. Its thiol group mimics the reactive cysteine residue found in many proteins. The nitro group provides a strong chromophore, allowing the reaction to be monitored easily by UV-Vis spectrophotometry as the thiolate anion is consumed.
-
Solvent: A polar aprotic solvent like acetonitrile is ideal. It readily dissolves the reactants but does not hydrogen-bond with the nucleophile, which would otherwise reduce its reactivity.[16]
-
Conditions: The reaction is run with the nucleophile in large excess (≥10-fold) over the electrophile. This simplifies the kinetics, as the nucleophile concentration remains effectively constant, and the reaction follows a pseudo-first-order rate law.
Step-by-Step Methodology:
-
Solution Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM in acetonitrile).
-
Prepare a series of stock solutions of 4-nitrothiophenol and a non-nucleophilic base (e.g., triethylamine, to deprotonate the thiol) in acetonitrile, ensuring a final concentration at least 10 times higher than the electrophile (e.g., 100 mM, 150 mM, 200 mM).
-
-
Reaction Initiation & Monitoring:
-
Equilibrate the reactant solutions and a cuvette containing the nucleophile/base solution to a constant temperature (e.g., 25°C) in a thermostated UV-Vis spectrophotometer.
-
Initiate the reaction by injecting a small aliquot of the electrophile stock solution into the cuvette and mixing rapidly.
-
Immediately begin monitoring the decrease in absorbance at the λ_max of the 4-nitrothiophenolate anion (approx. 412 nm) over time.
-
-
Data Analysis:
-
Calculate the pseudo-first-order rate constant (k_obs) for each concentration of the nucleophile by fitting the absorbance vs. time data to a first-order exponential decay. This is typically done by plotting ln(A_t - A_∞) versus time, where the slope is -k_obs.
-
Determine the second-order rate constant (k₂) by plotting the values of k_obs against the corresponding concentrations of the nucleophile. The slope of this line is the second-order rate constant.
-
Caption: Experimental workflow for determining the second-order rate constant (k₂).
B. Computational Approaches
Density Functional Theory (DFT) calculations provide a powerful theoretical tool to predict and rationalize electrophilicity without laboratory experiments.[17][18]
-
Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. For an alkyl halide, it will show a region of positive potential (blue) around the carbon atom of the C-Cl bond, confirming its electrophilic character.[10]
-
Global Reactivity Descriptors: Calculations of frontier molecular orbitals (HOMO and LUMO) can yield indices that quantify reactivity. The global electrophilicity index (ω) is particularly useful, as it measures the stabilization in energy when a system acquires additional electronic charge from its environment.[1][19][20] A higher ω value indicates greater electrophilicity.
Implications in Drug Development
The measured electrophilicity of this compound has direct and significant consequences in a pharmaceutical research setting.
-
Covalent Inhibitor Design: The primary alkyl chloride is a "warhead" that can be used to target nucleophilic amino acid residues. Its reactivity is generally considered moderate, which can be advantageous. Highly reactive warheads often lead to poor selectivity and off-target effects, while very weak ones may not react efficiently with the target.[21] The reactivity of this moiety can be fine-tuned by modifying substituents on the piperidine ring to achieve the desired balance for a specific biological target.
-
Synthetic Route Optimization: A quantitative understanding of its reaction kinetics allows chemists to select optimal reaction conditions (solvent, temperature, nucleophile) to maximize yield and minimize side products. For example, knowing its S_N2 propensity guides the use of polar aprotic solvents to accelerate the reaction.[16]
-
Toxicology and Safety Assessment: The potential for this compound to act as an indiscriminate alkylating agent is a primary safety concern. Its reactivity towards biologically relevant nucleophiles, such as the thiol group of glutathione (GSH), is a key indicator of potential hepatotoxicity. Kinetic studies with GSH can provide a valuable dataset for early-stage safety profiling. The hydrochloride salt of a similar compound, 1-(2-Chloroethyl)piperidine, is classified as highly toxic if swallowed and causes severe skin and eye burns, highlighting the inherent risks of such reactive scaffolds.[22]
Conclusion
This compound possesses a well-defined electrophilic center at its primary chloromethyl carbon, driven by the polar C-Cl bond. Its reactivity is governed predominantly by the S_N2 mechanism, which is favored by the minimal steric hindrance at the reaction site. This reactivity profile makes it a useful, moderately reactive building block for introducing a piperidine scaffold via covalent bond formation. However, this same reactivity necessitates careful handling and a thorough evaluation of its potential for off-target reactions in biological systems. For drug development professionals, a quantitative assessment of its electrophilicity using the kinetic and computational methods described herein is a critical step to responsibly harness its synthetic potential while mitigating toxicological risks.
References
- SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. (2021). Online Resource.
- On the Electrophilic Character of Molecules Through Its Relation with Electronegativity and Chemical Hardness. (2012). PubMed Central. [Link]
- MECHANISM AND KINETICS OF SN2 REACTIONS. PHARMD GURU. [Link]
- Mechanism and Kinetics of a Solid State Sn2 Reaction. (n.d.). Digital Commons @ University of Southern Mississippi. [Link]
- Correlation between the experimental electrophilicity (E) and the theoretical relative electrophilicity (∆ω) of a series of benzhydryl cations.
- Structure and Reactivity of Alkyl Halides. OpenOChem Learn. [Link]
- SN2 reaction. Wikipedia. [Link]
- electrophilicity (E02021). The IUPAC Compendium of Chemical Terminology. [Link]
- This compound | C7H14ClN | CID 123517. PubChem. [Link]
- SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. [Link]
- The SN2 Reaction Mechanism. (2012). Master Organic Chemistry. [Link]
- Polar-to-Radical Crossover in Catalyst-Free Olefin Halo-Hydroxylamination: A Direct Route to Multifunctional Electrophilic Hydroxylamines. (2022). JACS Au. [Link]
- Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.
- Piperidine: Human health tier II assessment. (2016). Australian Government Department of Health and Aged Care. [Link]
- Computational Investigations for Undergraduate Organic Chemistry: Modeling Markovnikov and anti-Markovnikov Reactions for the Formation of Alkyl Halides and Alcohols.
- Computational studies on the reactivity of alkyl halides over (Al2O3)
- The Electrophilicity Index in Organic Chemistry.
- Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. (2014). Organic & Biomolecular Chemistry. [Link]
- Selective and reversible modification of kinase cysteines with chlorofluoroacetamides.
- Structure-Based Virtual Screening and In Silico Evaluation of Marine Algae Metabolites as Potential α-Glucosidase Inhibitors for Antidiabetic Drug Discovery. MDPI. [Link]
- A dual covalent binder for labelling and inhibiting serine and metallo-carbapenemases. Europe PMC. [Link]
- Alkyl Halides and Nucleophilic Substitution. Online Resource. [Link]
- This compound. NIST WebBook. [Link]
- Cas 49665-74-9, this compound. LookChem. [Link]
- CAS 49665-74-9 | this compound. Hoffman Fine Chemicals. [Link]
- Recent applications of covalent chemistries in protein–protein interaction inhibitors. PubMed Central. [Link]
- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2022). PubMed. [Link]
- Covalent modification of fused silica capillaries with quaternized polyamines to achieve robust and stable anodic electroosmotic flow. (2009). PubMed. [Link]
- Increase of enzyme activity through specific covalent modification with fragments. (2017). Chemical Science. [Link]
- Investigation of MOA of next gener
- Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). PubMed. [Link]
- Covalent Modification of p53 by (E)-1-(4-Methylpiperazin-1-yl)-3-(5-nitrofuran-2-yl)prop-2-en-1-one.
Sources
- 1. On the Electrophilic Character of Molecules Through Its Relation with Electronegativity and Chemical Hardness - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Recent applications of covalent chemistries in protein–protein interaction inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. axxam.com [axxam.com]
- 5. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | 49665-74-9 [chemicalbook.com]
- 7. This compound | C7H14ClN | CID 123517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound CAS#: 49665-74-9 [m.chemicalbook.com]
- 9. This compound CAS#: 49665-74-9 [m.chemicalbook.com]
- 10. Structure and Reactivity of Alkyl Halides | OpenOChem Learn [learn.openochem.org]
- 11. chem.uci.edu [chem.uci.edu]
- 12. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]
- 13. SN2 reaction - Wikipedia [en.wikipedia.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. pharmdguru.com [pharmdguru.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Computational studies on the reactivity of alkyl halides over (Al2O3)n nanoclusters: an approach towards room temperature dehydrohalogenation - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Selective and reversible modification of kinase cysteines with chlorofluoroacetamides | Semantic Scholar [semanticscholar.org]
- 22. fishersci.com [fishersci.com]
potential biological activity of 2-(Chloromethyl)-1-methylpiperidine derivatives
An In-Depth Technical Guide to the Potential Biological Activity of 2-(Chloromethyl)-1-methylpiperidine Derivatives
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound derivatives, a class of compounds with significant potential in drug discovery. We will explore their synthesis, established biological activities, and the experimental methodologies used for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical scaffold for novel therapeutic applications.
Introduction: The Piperidine Scaffold as a Privileged Structure
The piperidine ring is a ubiquitous structural motif in medicinal chemistry, rightfully earning the designation of a "privileged structure" due to its prevalence in a vast array of biologically active compounds and clinically approved drugs.[1] This six-membered nitrogen-containing heterocycle offers a unique combination of conformational flexibility, metabolic stability, and the ability to modulate physicochemical properties such as lipophilicity and hydrogen bonding capacity.[1] These attributes make it a cornerstone in the design of therapeutics targeting a wide spectrum of diseases, including cancer, microbial infections, and disorders of the central nervous system (CNS).[1][2]
The specific compound, this compound, serves as a highly valuable and reactive starting material. Its chloromethyl group is a potent electrophile, readily undergoing nucleophilic substitution reactions. This allows for the straightforward synthesis of a diverse library of derivatives, making it an ideal scaffold for exploring structure-activity relationships (SAR) and developing novel therapeutic agents.
Synthetic Strategy: Accessing a Diverse Chemical Library
The primary route for generating derivatives from this compound is through N-alkylation or substitution reactions where the chlorine atom acts as a leaving group. This versatile approach allows for the introduction of a wide range of functional groups and structural motifs.
The synthesis typically begins with the conversion of a precursor like 1-Methyl-2-piperidinemethanol to this compound hydrochloride using a chlorinating agent such as thionyl chloride.[3][4] The resulting hydrochloride salt can then be reacted with various nucleophiles (e.g., amines, phenols, thiols) in the presence of a base to yield the desired derivatives.
Key Areas of Biological Activity
The versatility of the piperidine scaffold has led to the discovery of derivatives with potent activity in several key therapeutic areas.
Anticancer Activity
Piperidine derivatives have emerged as a promising class of molecules with potent and diverse anticancer activities.[5] Numerous studies have demonstrated their ability to inhibit the growth of various human cancer cell lines, including those of the breast, prostate, and colon.[6][7]
Mechanism of Action: A significant number of these derivatives exert their anticancer effects by modulating critical signaling pathways that are frequently dysregulated in cancer.[5] One of the most prominent targets is the PI3K/Akt signaling cascade, which plays a central role in cell growth, proliferation, survival, and apoptosis.[5][7] By inhibiting this pathway, piperidine derivatives can induce apoptosis (programmed cell death) and arrest the cell cycle, thereby preventing tumor progression.[8] Some derivatives have also been shown to increase the generation of reactive oxygen species (ROS) within cancer cells, leading to oxidative stress and cell death.[6][7]
Quantitative Data: Cytotoxic Activity
The in vitro cytotoxic activity is typically quantified by the half-maximal inhibitory concentration (IC₅₀) or growth inhibitory concentration (GI₅₀). Lower values indicate greater potency.
| Derivative Class | Cancer Cell Line | Cell Type | IC₅₀ / GI₅₀ (µM) | Reference |
| DTPEP | MCF-7 | Breast (ER+) | 0.8 ± 0.04 | [5] |
| DTPEP | MDA-MB-231 | Breast (ER-) | 1.2 ± 0.12 | [5] |
| Compound 17a | PC3 | Prostate | 0.81 | [5] |
| Compound 17a | MGC803 | Gastric | 1.09 | [5] |
| Piperidine Derivative 16 | 786-0 | Renal | 0.4 µg/mL | [6] |
Antimicrobial Activity
Piperidine derivatives have demonstrated significant potential as antimicrobial agents, with activity against a broad spectrum of pathogens, including Gram-positive and Gram-negative bacteria, as well as various fungal species.[9][10][11] Their structural features can be fine-tuned to enhance potency and selectivity against specific microorganisms.[12][13]
Mechanism of Action: While the exact mechanisms can vary, many antimicrobial piperidine derivatives are thought to disrupt the integrity of the microbial cell membrane or wall. This leads to leakage of cellular contents and ultimately cell death. Other potential mechanisms include the inhibition of essential enzymes or interference with nucleic acid synthesis.
Quantitative Data: Antimicrobial Potency
The minimum inhibitory concentration (MIC) is the standard measure of antimicrobial effectiveness. It represents the lowest concentration of a compound that prevents visible growth of a microorganism.
| Derivative Class | Microorganism | Type | MIC (µg/mL) | Reference |
| Piperidine Derivative 5 | C. albicans | Fungus | 32-64 | [13] |
| Piperidine Derivative 6 | S. aureus | Gram (+) Bacteria | 32-128 | [13] |
| Piperidine Derivative 7 | C. albicans | Fungus | 32-64 | [13] |
| Mefloquine Analog (erythro) | C. neoformans | Fungus | 1 | [14] |
| Mefloquine Analog (erythro) | C. albicans | Fungus | 4 | [14] |
| 4-aminopiperidine derivative (6i) | C. krusei | Fungus | 2 | [14] |
Central Nervous System (CNS) Activity
The piperidine scaffold is a key component in many drugs that target the CNS.[2] Piperidine itself is a normal constituent in the mammalian brain and influences various synaptic mechanisms.[15] Derivatives have been developed to treat a range of neurological and psychiatric conditions, including neuropathic pain, Alzheimer's disease, and schizophrenia.[2][16]
Mechanism of Action: The pharmacological effects of piperidine derivatives in the CNS are diverse. They can act as agonists or antagonists at various G-protein coupled receptors (GPCRs), such as opioid receptors, which are crucial for pain modulation.[16] They can also influence neurotransmitter systems by inhibiting enzymes like monoamine oxidase (MAO) or modulating ion channels and transporters, thereby affecting neuronal excitability and signaling.[17] For example, some derivatives have been shown to modulate the γ-amino butyric acid (GABA)ergic pathway, which is the primary inhibitory neurotransmitter system in the brain.[17]
Self-Validating Experimental Protocols
The integrity of scientific findings relies on robust and reproducible experimental protocols. The following are detailed methodologies for key assays used to evaluate the biological activities of this compound derivatives.
Protocol 1: MTT Assay for In Vitro Cytotoxicity
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the piperidine derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and an untreated control. Incubate for 48-72 hours.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for another 4 hours. The rationale is to allow viable cells to convert the MTT into formazan.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the purple formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader. The amount of formazan produced is directly proportional to the number of viable cells. The IC₅₀ value is then calculated using a dose-response curve.
Protocol 2: Broth Microdilution for MIC Determination
This method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Step-by-Step Methodology:
-
Inoculum Preparation: Culture the target microorganism (bacterium or fungus) on an appropriate agar plate. Suspend colonies in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard. This standardizes the initial number of microbial cells.
-
Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the piperidine derivatives in a suitable broth medium (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi). The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the standardized microbial inoculum to each well, bringing the final volume to 200 µL. This dilutes both the compound and the inoculum by a factor of two.
-
Controls: Include a positive control (broth + inoculum, no compound) to ensure microbial growth and a negative control (broth only) to check for sterility.
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth (turbidity) as determined by visual inspection or by measuring absorbance with a plate reader.
Conclusion and Future Directions
The this compound scaffold is a powerful and versatile platform for the development of novel therapeutic agents. The derivatives have demonstrated significant potential across multiple critical areas, including oncology, infectious diseases, and neurology. The straightforward and efficient synthesis allows for the creation of large, diverse chemical libraries, which are essential for modern drug discovery campaigns.
Future research should focus on:
-
Expanding Chemical Diversity: Synthesizing novel derivatives by reacting the chloromethyl intermediate with a wider array of nucleophiles to explore new chemical space.
-
Mechanism of Action Studies: Conducting in-depth biological studies to fully elucidate the molecular targets and signaling pathways modulated by the most potent compounds.
-
Structure-Activity Relationship (SAR) Optimization: Systematically modifying the most promising lead compounds to improve their potency, selectivity, and pharmacokinetic properties, such as oral bioavailability and brain penetration for CNS targets.
By leveraging the inherent advantages of this privileged scaffold, the scientific community can continue to develop innovative and effective treatments for some of the most challenging human diseases.
References
- Goel K. K, Gajbhiye A, Anu and Goel N. M. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomed Pharmacol J 2008;1(1). URL
- BenchChem.
- de Oliveira, R., de Oliveira, V., de Faria, A. R., & de Paula, R. F. (2017). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. PLOS ONE, 12(11), e0187529. URL
- Javed, S. A., et al. (2019). Synthesis, characterization and antimicrobial activity of piperidine derivatives.
- Rather, G. A., et al. (2023). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives.
- Akachuku, E., et al. (2016). Antimicrobial and antioxidant activities of piperidine derivatives.
- Reddy, M., et al. (2020). Synthesis and Evaluation of Antimicrobial Activities of New Piperidine Derivatives. Biointerface Research in Applied Chemistry, 10(4), 5937-5942. URL
- Yilmaz, F., et al. (2007).
- ResearchGate.
- Grygorenko, O. O., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
- Kasé, Y., Miyata, T., & Kataoka, M. (1976). Neurobiology of piperidine: its relevance to CNS function. Advances in Biochemical Psychopharmacology, 15, 5-16. URL
- Damania, P., et al. (2022). Piperine and Its Metabolite's Pharmacology in Neurodegenerative and Neurological Diseases.
- ResearchGate.
- BenchChem. Piperidine Analogs in Central Nervous System Research: A Technical Guide. URL
- BenchChem. Application Notes and Protocols for the Scalable Synthesis of 2-Piperidin-1-ylmethyl-morpholine. URL
- Google Patents. Piperidines and piperazines which show effects on the central nervous system. URL
- ChemicalBook. N-(2-Chloromethyl)-N-methylpiperidine, hydrochloride salt synthesis. URL
- PubChem. This compound. URL
- BenchChem. Comparative Analysis of 2-Piperidinemethanol Analogs: A Guide to Biological Activity. URL
- ResearchGate. Scheme 1.
- ChemicalBook. This compound CAS#: 49665-74-9. URL
- Parchem. Premium this compound | CAS 49665-74-9. URL
- LookChem. Cas 49665-74-9,this compound. URL
- Jasiński, M., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. URL
- ResearchGate.
- Wang, X., et al. (2016). Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro. Bioorganic & Medicinal Chemistry Letters, 26(15), 3505-3508. URL
- CymitQuimica. 2-Chloromethyl-1-methylpiperidine hydrochloride. URL
- ChemicalBook. This compound | 49665-74-9. URL
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. N-(2-Chloromethyl)-N-methylpiperidine, hydrochloride salt synthesis - chemicalbook [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 10. researchgate.net [researchgate.net]
- 11. biointerfaceresearch.com [biointerfaceresearch.com]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Neurobiology of piperidine: its relevance to CNS function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Piperine and Its Metabolite’s Pharmacology in Neurodegenerative and Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the History, Synthesis, and Application of 2-(Chloromethyl)-1-methylpiperidine
A Senior Application Scientist's Field-Proven Perspective for Researchers, Scientists, and Drug Development Professionals.
Introduction: A Molecule Behind the Curtain of a Pharmaceutical Revolution
In the landscape of synthetic chemistry and drug development, some molecules are celebrated for their direct therapeutic impact, while others, like 2-(Chloromethyl)-1-methylpiperidine, play a crucial, albeit less heralded, role as foundational building blocks. This technical guide provides an in-depth exploration of this compound, a pivotal intermediate whose history is inextricably linked to the dawn of synthetic opioids.
While not a therapeutic agent itself, the discovery and utility of the N-methyl-2-(chloroalkyl)piperidine scaffold were central to one of the most significant breakthroughs in 20th-century pain management: the synthesis of pethidine (meperidine). This guide will delve into the historical context of its conceptual discovery, provide detailed methodologies for its synthesis, analyze its chemical reactivity, and illustrate its application as a key precursor in the synthesis of piperidine-based pharmaceuticals. For the modern researcher, understanding this molecule is to understand a key piece of medicinal chemistry history and a versatile tool for contemporary drug design.
The Historical Imperative: The Quest for Synthetic Analgesics and the Birth of Pethidine
The story of this compound begins not with its own discovery, but with a broader scientific quest in the 1930s. Researchers were actively seeking new synthetic compounds with anticholinergic (atropine-like) properties for use as antispasmodics. It was within this context that German chemist Otto Eisleb, working for IG Farben, synthesized the first fully synthetic opioid, pethidine (marketed as Demerol), in 1938.[1][2][3]
Eisleb was not initially searching for a painkiller. His goal was to create a less complex, synthetic alternative to atropine. However, the analgesic properties of this new compound were soon recognized by his colleague, Otto Schaumann, during routine pharmacological screening.[1][2][3] This serendipitous discovery marked a pivotal moment in medicine, demonstrating that potent analgesics could be entirely synthesized in a laboratory, independent of the opium poppy.[1]
The original synthesis patented by Eisleb (U.S. Patent 2,167,351) involved the condensation of phenylacetonitrile with a bis-chloroalkylamine, specifically β,β'-dichlorodiethylmethylamine, in the presence of a strong base like sodium amide.[4] This reaction forged the piperidine ring, establishing the core structure of pethidine. While β,β'-dichlorodiethylmethylamine is not precisely this compound, its use in this landmark synthesis represents the conceptual "discovery" of the N-methyl-bis(2-chloroethyl)amine synthon as a key element for constructing the 1-methyl-4-phenylpiperidine scaffold. The reactivity of the chloroalkyl groups was fundamental to the success of the cyclization reaction.
Physicochemical Properties
The utility of this compound as a synthetic intermediate is grounded in its specific chemical and physical properties. A summary of these properties is provided below.
| Property | Value | Reference(s) |
| CAS Number | 49665-74-9 | [5] |
| Molecular Formula | C₇H₁₄ClN | [5] |
| Molecular Weight | 147.65 g/mol | [5] |
| Appearance | Liquid | [6] |
| Boiling Point | ~183.8 °C at 760 mmHg | N/A |
| Density | ~0.984 g/cm³ | N/A |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethanol). |
Synthesis of this compound: A Detailed Protocol
The most direct and common laboratory synthesis of this compound involves the chlorination of its corresponding alcohol, 1-methyl-2-piperidinemethanol. This transformation is typically achieved using thionyl chloride (SOCl₂), a reagent well-suited for converting primary alcohols to alkyl chlorides. The following protocol is based on established chemical principles for this type of conversion, analogous to the synthesis of similar chloromethylated heterocycles.[7]
Experimental Protocol: Synthesis from 1-Methyl-2-piperidinemethanol
Objective: To convert the hydroxyl group of 1-methyl-2-piperidinemethanol into a chloride, yielding this compound.
Materials and Reagents:
-
1-Methyl-2-piperidinemethanol
-
Thionyl chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice bath
-
Round-bottom flask, dropping funnel, magnetic stirrer, condenser with a gas trap (for HCl and SO₂ byproducts)
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-methyl-2-piperidinemethanol (1.0 equivalent) in anhydrous dichloromethane. The concentration should be approximately 0.5 M. Equip the flask with a magnetic stirrer and a dropping funnel.
-
Cooling: Cool the stirred solution to 0 °C using an ice bath. This is crucial to control the exothermicity of the reaction between the alcohol and thionyl chloride.
-
Addition of Thionyl Chloride: Slowly add thionyl chloride (1.1 to 1.2 equivalents) dropwise to the cooled solution via the dropping funnel. Maintain the internal temperature below 10 °C throughout the addition. The formation of a precipitate (the hydrochloride salt of the product) may be observed.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), checking for the disappearance of the starting alcohol.
-
Work-up and Neutralization: Once the reaction is complete, carefully and slowly pour the reaction mixture over crushed ice. Cautiously add saturated sodium bicarbonate solution portion-wise until the effervescence ceases and the aqueous layer is basic (pH > 8). This step neutralizes excess thionyl chloride and deprotonates the piperidine nitrogen, liberating the free base into the organic layer.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with dichloromethane.
-
Drying and Solvent Removal: Combine the organic extracts and wash them with brine. Dry the combined organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by vacuum distillation to yield pure this compound.
Caption: Workflow for the synthesis of this compound.
Chemical Reactivity and Synthetic Utility
The primary value of this compound in organic synthesis lies in the reactivity of its chloromethyl group. The chlorine atom is a good leaving group, making the adjacent methylene carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles. This reactivity is the cornerstone of its utility as a building block for more complex molecules.
Nucleophilic Substitution (Sₙ2) Reactions
The compound readily undergoes bimolecular nucleophilic substitution (Sₙ2) reactions. The piperidine nitrogen is already tertiary and methylated, which prevents it from acting as a nucleophile itself and directs the reactivity to the chloromethyl side chain. This is a key feature, as it allows for the selective alkylation of other nucleophiles.
Stronger nucleophiles, such as carbanions, thiolates, and alkoxides, react more readily. This allows for the formation of new carbon-carbon, carbon-sulfur, and carbon-oxygen bonds, respectively. This versatility is precisely what makes it a valuable intermediate.
Caption: The central role of the chloroalkylamine precursor in pethidine synthesis.
Conclusion: A Legacy of Innovation and a Tool for the Future
This compound stands as a testament to the enabling power of synthetic intermediates. Born from the pursuit of atropine analogues, its conceptual framework became instrumental in the development of pethidine, a discovery that reshaped the field of analgesia. For today's drug development professionals, this molecule is more than a historical footnote; it is a versatile and reactive building block. Its well-defined reactivity allows for the precise introduction of the N-methylpiperidine moiety, a common and valuable scaffold in modern medicinal chemistry. A thorough understanding of its history, synthesis, and chemical behavior provides researchers with not only a valuable tool for their synthetic endeavors but also a deeper appreciation for the intricate and often serendipitous path of pharmaceutical innovation.
References
- Ophelia. (n.d.). Appearance, Formulations & History | What Is Meperidine?
- Chemistry Steps. (n.d.). Synthesis of Pethidine aka Meperidine.
- Cil, M., & Yilmaz, M. (2022). A Comprehensive Review of Pethidine, One of the Most Abused Drugs in the Health Sector. Addicta: The Turkish Journal on Addictions, 9(2), 124-133.
- Wikipedia. (n.d.). Pethidine.
- Scribd. (n.d.). Pethidine | PDF | Opioid | Morphine.
- Google Patents. (n.d.). US3824242A - Synthesis of meperidine.
- EPFL Graph Search. (n.d.). Pethidine.
- PubChem. (n.d.). This compound.
Sources
- 1. Synthesis of Pethidine aka Meperidine - Chemistry Steps [chemistrysteps.com]
- 2. Pethidine - Wikipedia [en.wikipedia.org]
- 3. graphsearch.epfl.ch [graphsearch.epfl.ch]
- 4. US3824242A - Synthesis of meperidine - Google Patents [patents.google.com]
- 5. This compound | C7H14ClN | CID 123517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Synthesis of 2-(Chloromethyl)-1-methylpiperidine from 1-methyl-2-piperidine methanol: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of 2-(Chloromethyl)-1-methylpiperidine, a valuable building block in medicinal chemistry, from its precursor 1-methyl-2-piperidine methanol. This application note delves into the underlying reaction mechanism, offers a detailed, step-by-step experimental protocol, and outlines methods for the characterization and purification of the final product.
Introduction
This compound is a key intermediate in the synthesis of a variety of pharmacologically active compounds. Its bifunctional nature, possessing both a reactive chloromethyl group and a tertiary amine, allows for diverse chemical modifications, making it a versatile scaffold in drug discovery programs. The conversion of the readily available 1-methyl-2-piperidine methanol to its chlorinated analogue is a fundamental transformation that requires careful control of reaction conditions to ensure high yield and purity. This guide is designed to provide researchers with the necessary information to perform this synthesis efficiently and safely.
Reaction Mechanism and Scientific Rationale
The conversion of an alcohol to an alkyl chloride is a classic transformation in organic synthesis. The use of thionyl chloride (SOCl₂) is a common and effective method for this purpose. The reaction of 1-methyl-2-piperidine methanol with thionyl chloride proceeds through a nucleophilic substitution pathway.
The reaction is initiated by the attack of the hydroxyl group of 1-methyl-2-piperidine methanol on the electrophilic sulfur atom of thionyl chloride. This is followed by the expulsion of a chloride ion and the formation of a protonated alkyl chlorosulfite intermediate. The piperidine nitrogen, being basic, can be protonated by the generated HCl, which can influence the reaction pathway. The subsequent step involves the nucleophilic attack of the chloride ion on the carbon atom bearing the chlorosulfite group. This can proceed via an Sₙ2 or Sₙi (internal nucleophilic substitution) mechanism. For a primary alcohol such as 1-methyl-2-piperidine methanol, the Sₙ2 pathway is generally favored, leading to inversion of configuration if a stereocenter were present.[1][2] The reaction is driven to completion by the formation of gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl).[3]
Experimental Protocol
Materials and Equipment
| Material/Equipment | Specifications |
| 1-methyl-2-piperidine methanol | 98% purity |
| Thionyl chloride (SOCl₂) | Reagent grade, ≥99% |
| Dichloromethane (CH₂Cl₂) | Anhydrous, >99.8% |
| Diethyl ether (Et₂O) | Anhydrous |
| Saturated sodium bicarbonate (NaHCO₃) solution | |
| Brine (saturated NaCl solution) | |
| Anhydrous sodium sulfate (Na₂SO₄) | |
| Round-bottom flask | Appropriate size for the reaction scale |
| Magnetic stirrer and stir bar | |
| Dropping funnel | |
| Condenser | |
| Ice bath | |
| Separatory funnel | |
| Rotary evaporator | |
| pH paper or pH meter | |
| Standard laboratory glassware | |
| Personal Protective Equipment (PPE) | Safety goggles, lab coat, chemically resistant gloves |
Step-by-Step Procedure
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 1-methyl-2-piperidine methanol (1.0 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Thionyl Chloride: Slowly add thionyl chloride (1.1 - 1.2 eq) dropwise to the stirred solution via the dropping funnel. Maintain the temperature of the reaction mixture below 5 °C during the addition. The addition of thionyl chloride is exothermic and will generate HCl gas, which should be vented to a fume hood or neutralized with a scrubber.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes with a small amount of triethylamine).
-
Work-up:
-
Carefully quench the reaction by slowly adding the mixture to a stirred, ice-cold saturated sodium bicarbonate solution. This step should be performed in a fume hood due to the evolution of SO₂ and CO₂ gases.
-
Continue to add the bicarbonate solution until the aqueous layer is basic (pH > 8).
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x volume of the initial organic layer).
-
Combine the organic layers and wash with brine.
-
-
Drying and Solvent Removal: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
Purification: The crude product can be purified by vacuum distillation or by column chromatography on silica gel using a gradient of ethyl acetate in hexanes containing 1% triethylamine to afford the pure product.
Diagram of the Synthetic Workflow
Caption: Workflow for the synthesis of this compound.
Characterization and Analysis
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl group on the nitrogen, the protons of the piperidine ring, and the chloromethyl group. The chemical shifts will be influenced by the neighboring nitrogen and chlorine atoms.
-
¹³C NMR: The carbon NMR spectrum will show distinct peaks for each carbon atom in the molecule, providing further structural confirmation.
-
-
Infrared (IR) Spectroscopy: The IR spectrum should show the absence of a broad O-H stretching band from the starting alcohol and the presence of C-H stretching and bending vibrations characteristic of the piperidine ring and the chloromethyl group.
-
Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of the product and to analyze its fragmentation pattern, which can provide additional structural information. The mass spectrum should show the molecular ion peak corresponding to the molecular formula C₇H₁₄ClN.[4]
Safety Precautions
Working with thionyl chloride requires strict adherence to safety protocols due to its hazardous nature.
-
Toxicity and Corrosivity: Thionyl chloride is toxic if inhaled, harmful if swallowed, and causes severe skin burns and eye damage.[5] It reacts violently with water to produce toxic gases (HCl and SO₂).[6]
-
Handling: All manipulations involving thionyl chloride must be carried out in a well-ventilated fume hood.[7] Wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Quenching: The quenching of the reaction mixture should be done slowly and carefully in an ice bath to control the exothermic reaction and the release of gases.
-
Waste Disposal: Thionyl chloride and any reaction residues should be disposed of according to institutional and local regulations for hazardous chemical waste.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the synthesis of this compound from 1-methyl-2-piperidine methanol using thionyl chloride. By following the outlined procedures and adhering to the safety precautions, researchers can confidently and efficiently produce this important synthetic intermediate for applications in drug discovery and development.
References
- PubChem. (n.d.). 1-Methyl-2-piperidinemethanol.
- Google Patents. (n.d.). CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride.
- Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
- ChemBK. (2024, April 9). 2-Piperidine-methanol.
- PubChem. (n.d.). 2-Methylpiperidine.
- Master Organic Chemistry. (2014, February 10). SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi.
- PubChem. (n.d.). This compound.
- Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides.
- Organic Chemistry Portal. (n.d.). DMSO/SOCl2-Enabled Synthesis of 3-Chloroindoles via Desulfonylative Chlorocyclization of N,N-Disubstituted 2-Alkynylanilines.
- NIST. (n.d.). 2-Methylpiperidine.
- K.T.H.M. College. (n.d.). Thionyl chloride-mediated synthesis of 2-azaindolizine sulfur-bridged dimers by C–H bond direct chalcogenation.
- White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY.
- Google Patents. (n.d.). EP0557967A1 - Method of side-chain chlorination of 2-chloro-methylpyridine.
- Google Patents. (n.d.). US5374728A - Process for the preparation of 2-aminomethylpiperidine.
- Google Patents. (n.d.). CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof.
- Google Patents. (n.d.). EP0393453A2 - Process for the preparation of 2-chloro-5-chloromethyl-pyridine and new intermediates.
Sources
- 1. 1-Methyl-4-piperidinemethanol | C7H15NO | CID 271971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 4. This compound | C7H14ClN | CID 123517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride - Google Patents [patents.google.com]
- 7. orgsyn.org [orgsyn.org]
Application Notes & Protocols: A Guide to N-Alkylation using 2-(Chloromethyl)-1-methylpiperidine
Introduction: The Strategic Role of the 1-Methyl-piperidin-2-ylmethyl Moiety in Medicinal Chemistry
In the landscape of modern drug discovery, the piperidine ring stands as a privileged scaffold, integral to the structure of numerous approved pharmaceuticals.[1] Its facile introduction into molecular frameworks is a common objective for medicinal chemists aiming to optimize the pharmacological and pharmacokinetic profiles of drug candidates. 2-(Chloromethyl)-1-methylpiperidine serves as a key building block in this endeavor. It is a versatile reagent used to introduce the 1-methyl-piperidin-2-ylmethyl moiety, a structural motif that can significantly influence a molecule's potency, selectivity, and metabolic stability.
This technical guide provides a comprehensive overview of N-alkylation reactions using this compound, often available as its hydrochloride salt.[2][3][4] We will delve into the underlying reaction mechanism, provide a detailed, field-proven protocol, and present a comparative analysis of reaction conditions to empower researchers in their synthetic efforts.
Mechanistic Rationale: The SN2 Pathway
The primary reaction pathway for this compound is a bimolecular nucleophilic substitution (SN2) reaction.[5] In this process, a nucleophile (such as a primary or secondary amine, a phenoxide, or a thiol) attacks the electrophilic methylene carbon (the carbon bonded to chlorine), displacing the chloride leaving group in a single, concerted step.
Several factors are critical for the success of this transformation:
-
The Nucleophile: The strength of the nucleophile is paramount. Stronger nucleophiles react more readily.[5] The general reactivity order is R-S⁻ > R-O⁻ > R₂NH > R-NH₂. While less reactive, amides and various N-heterocycles (e.g., imidazoles, pyrazoles) can also serve as effective nucleophiles under appropriate conditions.[5]
-
The Base: A base is essential for two primary reasons. First, if the starting material is the hydrochloride salt, the base neutralizes the HCl, preventing the protonation of the desired nucleophile.[5] Second, the base deprotonates the nucleophile (e.g., an amine or phenol) to generate a more potent anionic nucleophile, thereby accelerating the reaction. Common bases include inorganic carbonates like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃), or non-nucleophilic organic bases like diisopropylethylamine (DIPEA).[5][6] The use of strong bases like sodium hydride (NaH) is also effective, particularly for less reactive nucleophiles.[7]
-
The Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF), acetonitrile (ACN), or dimethyl sulfoxide (DMSO) are ideal.[6][8] These solvents can effectively solvate the cation of the base while leaving the anionic nucleophile relatively "bare," enhancing its reactivity.
Detailed Experimental Protocol: N-Alkylation of a Secondary Amine
This protocol provides a general method for the N-alkylation of a secondary amine using this compound hydrochloride.
Materials:
-
Secondary Amine (1.0 eq.)
-
This compound hydrochloride (1.1 - 1.2 eq.) [CAS: 27483-92-7]
-
Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (2.5 - 3.0 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Water (H₂O)
-
Brine (saturated aq. NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, inert atmosphere (N₂ or Ar), standard glassware for workup and purification.
Safety Precautions:
-
This compound hydrochloride is toxic if swallowed and causes skin and eye irritation.[2]
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
-
DMF is a potential reproductive toxin; handle with care.
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the secondary amine (1.0 eq.) and anhydrous, finely powdered potassium carbonate (2.5 eq.).
-
Solvent Addition: Add anhydrous DMF to the flask via syringe to achieve a concentration of approximately 0.2-0.5 M with respect to the secondary amine. Stir the suspension at room temperature for 15-30 minutes.
-
Alkylating Agent Addition: Add this compound hydrochloride (1.1 eq.) to the stirred suspension. The addition can be done portion-wise or as a single portion.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7] If the reaction is slow, it can be gently heated to 40-60 °C.[5]
-
Workup: Upon completion, cool the reaction to room temperature. Pour the mixture into water and extract with ethyl acetate (3x the volume of DMF used).[5]
-
Washing: Combine the organic layers and wash sequentially with water (2-3 times) to remove DMF, followed by a wash with brine to aid in phase separation.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, if necessary, to obtain the pure N-alkylated product.
Process Optimization & Substrate Scope
The choice of base, solvent, and temperature can be tailored to the specific nucleophile being alkylated. The following table summarizes typical conditions for various nucleophilic substrates.
| Nucleophile (Substrate) | Base | Solvent | Temperature (°C) | Typical Time (h) | Notes & Considerations |
| Secondary Aliphatic Amine | K₂CO₃, Cs₂CO₃ | DMF, ACN | 25 - 60 | 6 - 18 | Cs₂CO₃ can accelerate the reaction. Slow addition of the alkylating agent can minimize potential side reactions.[9] |
| Aniline Derivatives | K₂CO₃, NaH | DMF, DMSO | 50 - 80 | 12 - 24 | Aniline nitrogens are less nucleophilic and often require more forcing conditions.[5] |
| Phenols | K₂CO₃, NaH | DMF, Acetone | 25 - 80 | 4 - 12 | O-alkylation is typically efficient. NaH provides rapid and irreversible deprotonation of the phenol.[8] |
| Thiols | K₂CO₃, DIPEA | ACN, THF | 25 - 50 | 2 - 8 | Thiolates are highly potent nucleophiles, leading to rapid reaction times. |
| N-Heterocycles (e.g., Imidazole) | K₂CO₃ | DMF | 25 - 70 | 8 - 16 | The nucleophilicity of the ring nitrogen dictates the required conditions.[5] |
Troubleshooting Common Issues
-
Low or No Conversion:
-
Cause: Inactive base or wet solvent.
-
Solution: Ensure the base (e.g., K₂CO₃) is finely powdered and thoroughly dried. Use anhydrous solvents to prevent quenching the deprotonated nucleophile. Consider using a stronger base like NaH or a more effective carbonate like Cs₂CO₃.
-
-
Formation of Side Products:
-
Cause: Over-alkylation (quaternization) or side reactions with bifunctional substrates.
-
Solution: Use a slight excess (1.05-1.1 eq.) of the alkylating agent, rather than a large excess.[6] For substrates with multiple nucleophilic sites, consider a protecting group strategy to ensure regioselectivity.[9]
-
-
Difficult Purification:
-
Cause: Residual DMF in the crude product.
-
Solution: Perform thorough aqueous washes (3-4 times with water) during the workup to completely remove DMF before concentrating the organic layer.
-
Conclusion
N-alkylation with this compound is a robust and reliable method for incorporating the 1-methyl-piperidin-2-ylmethyl moiety into diverse molecular scaffolds. By understanding the underlying SN2 mechanism and carefully selecting the base and solvent, researchers can effectively optimize reaction conditions for a wide range of nucleophiles. The protocol and data presented herein provide a solid foundation for the successful application of this valuable building block in pharmaceutical and chemical research.
References
- BenchChem. (2025). An In-depth Technical Guide to the Reactivity and Stability of 4-(Chloromethyl)piperidine Hydrochloride. BenchChem Technical Documents.
- Huateng Pharma. (n.d.). Premium this compound | CAS 49665-74-9.
- Various Authors. (2017). Procedure for N-alkylation of Piperidine?.
- Fluorochem. (n.d.). This compound hydrochloride. Fluorochem Product Page.
- ChemicalBook. (n.d.). This compound CAS#: 49665-74-9. ChemicalBook Product Page.
- PubChem. (n.d.). This compound.
- CymitQuimica. (n.d.). 2-Chloromethyl-1-methylpiperidine hydrochloride. CymitQuimica Product Page.
- Amerigo Scientific. (n.d.). This compound hydrochloride. Amerigo Scientific Product Page.
- Scientific Update. (2019). Selective N-methylation of amides using (chloromethyl) dimethylchlorosilane / fluoride.
- BenchChem. (2025). Application Notes and Protocols for N-Alkylation of 2-(Aminomethyl)piperidine. BenchChem Technical Documents.
- ChemicalBook. (2023). This compound. ChemicalBook Product Page.
- Yadav, V. K., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central.
- BenchChem. (2025). Application Notes and Protocols for N-Alkylation with 1-(2-chloroethyl)piperazine Hydrochloride. BenchChem Technical Documents.
- BenchChem. (2025). Application Notes and Protocols for the O-Alkylation of Phenols with 4-(Bromomethyl)phenol. BenchChem Technical Documents.
- Scripps Research. (2024). New molecule-creation method a 'powerful tool' to accelerate drug synthesis and discovery. Phys.org.
Sources
- 1. New molecule-creation method a ‘powerful tool’ to accelerate drug synthesis and discovery | Rice News | News and Media Relations | Rice University [news.rice.edu]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. 2-Chloromethyl-1-methylpiperidine hydrochloride [cymitquimica.com]
- 4. This compound hydrochloride - Amerigo Scientific [amerigoscientific.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: O-Alkylation of Phenols with 2-(Chloromethyl)-1-methylpiperidine
Abstract
The introduction of a piperidine moiety onto a phenolic core is a highly valuable transformation in medicinal chemistry, as this saturated heterocycle is a key pharmacophore in numerous FDA-approved drugs. This application note provides a comprehensive guide to the O-alkylation of phenols using 2-(Chloromethyl)-1-methylpiperidine. The protocol is based on the robust and well-established Williamson ether synthesis, detailing the reaction mechanism, step-by-step experimental procedures, safety considerations, and purification techniques. By explaining the causality behind procedural choices, this guide equips researchers to not only replicate the synthesis but also to adapt it for various substituted phenols and troubleshoot potential challenges.
Scientific Foundation and Rationale
The O-alkylation of phenols is a cornerstone reaction for the synthesis of aryl ethers. The most common and reliable method for this transformation is the Williamson ether synthesis, which proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] The reaction can be dissected into two fundamental steps:
-
Deprotonation: A base is used to abstract the acidic proton from the phenol's hydroxyl group, generating a highly nucleophilic phenoxide anion.[3][4]
-
Nucleophilic Attack: The newly formed phenoxide anion attacks the electrophilic carbon of an alkyl halide, displacing the halide leaving group to form the desired ether linkage.[1][5]
The choice of reactants and conditions is critical for maximizing the yield of the desired O-alkylated product while minimizing potential side reactions.
Key Components and Their Roles:
-
The Nucleophile (Phenol): The acidity of the phenol (and thus the ease of deprotonation) is influenced by substituents on the aromatic ring. Electron-withdrawing groups increase acidity, while electron-donating groups decrease it.
-
The Electrophile (this compound): This reagent is a primary alkyl chloride. Primary halides are ideal for SN2 reactions as they are sterically unhindered and less prone to undergoing competing elimination (E2) reactions.[1][5] It is often supplied as a hydrochloride salt, which must be accounted for by using an additional equivalent of base.
-
The Base: A non-nucleophilic base is preferred to avoid reaction with the alkyl halide. Anhydrous potassium carbonate (K₂CO₃) is an excellent choice as it is strong enough to deprotonate most phenols, is inexpensive, and is easily removed during work-up. Stronger bases like sodium hydride (NaH) can also be used but require more stringent anhydrous conditions.[3]
-
The Solvent: Polar aprotic solvents such as N,N-Dimethylformamide (DMF) or acetonitrile are optimal. These solvents effectively solvate the cation (e.g., K⁺) of the base but poorly solvate the phenoxide anion, leaving it "naked" and highly nucleophilic, thereby accelerating the SN2 reaction.[2][6]
Controlling Selectivity:
A potential side reaction is C-alkylation, where the phenoxide anion attacks the electrophile via one of the ortho or para carbons of the aromatic ring.[7] The use of polar aprotic solvents strongly favors the desired O-alkylation.[7][8] In contrast, protic solvents can hydrogen-bond with the oxygen atom of the phenoxide, shielding it and making C-alkylation more competitive.[7]
An alternative approach that can offer milder conditions and improved efficiency is Phase Transfer Catalysis (PTC).[9][10] A phase-transfer catalyst, such as a quaternary ammonium salt, shuttles the phenoxide anion from an aqueous or solid phase into the organic phase containing the alkyl halide, facilitating the reaction.[8][10][11]
Reaction Mechanism Overview
The logical progression of the reaction follows the classic SN2 pathway.
Caption: General mechanism for the Williamson ether synthesis.
Detailed Experimental Protocol
This protocol provides a general procedure that can be adapted for a range of substituted phenols.
Materials and Equipment
| Reagent / Equipment | Purpose / Specification |
| Reactants | |
| Substituted Phenol | Nucleophile Precursor |
| This compound HCl | Electrophile (Alkylating Agent)[12] |
| Anhydrous Potassium Carbonate (K₂CO₃) | Base (fine powder recommended) |
| Anhydrous N,N-Dimethylformamide (DMF) | Reaction Solvent |
| Work-up & Purification | |
| Ethyl Acetate (EtOAc) | Extraction Solvent |
| Deionized Water | Aqueous Wash |
| Brine (Saturated aq. NaCl) | Aqueous Wash |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Drying Agent |
| Silica Gel (230-400 mesh) | Stationary Phase for Chromatography |
| Hexanes / Ethyl Acetate | Mobile Phase for Chromatography |
| Equipment | |
| Round-bottom flask | Reaction Vessel |
| Magnetic stirrer and stir bar | Agitation |
| Heating mantle with temperature control | Heating |
| Reflux condenser | Prevent solvent loss |
| Inert atmosphere setup (N₂ or Ar) | Anhydrous/Anaerobic Conditions |
| Separatory funnel, Rotary evaporator | Work-up and Concentration |
| TLC plates and chamber | Reaction Monitoring |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves. All operations should be performed in a certified chemical fume hood.
-
Reagent Hazards:
-
This compound Hydrochloride: Toxic if swallowed (Acute Tox. 3 Oral).[12] Avoid inhalation and contact with skin and eyes.
-
Phenols: Can be corrosive and toxic. Avoid skin contact.
-
DMF: Is a skin and eye irritant and can be absorbed through the skin.
-
-
Refer to the Safety Data Sheet (SDS) for each reagent before starting the experiment. [13][14]
Step-by-Step Procedure
Caption: Step-by-step experimental workflow diagram.
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the substituted phenol (1.0 equiv.) and anhydrous potassium carbonate (2.5 equiv.). Note: Using 2.5 equivalents of base ensures neutralization of the HCl salt from the alkylating agent and deprotonation of the phenol.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Maintain a positive pressure of inert gas throughout the reaction.
-
Solvent Addition: Add anhydrous DMF via syringe. The volume should be sufficient to create a stirrable slurry (typically a concentration of 0.2-0.5 M with respect to the phenol).
-
Alkylating Agent Addition: Add this compound hydrochloride (1.2 equiv.) to the mixture.
-
Heating: Immerse the flask in a pre-heated oil bath at 60-80 °C. The optimal temperature may depend on the reactivity of the phenol substrate.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC), eluting with a suitable solvent system (e.g., 20-50% ethyl acetate in hexanes). The reaction is complete when the starting phenol spot is no longer visible. Reaction times typically range from 4 to 24 hours.
-
Work-up:
-
Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.
-
Pour the reaction mixture into a separatory funnel containing deionized water (approx. 10 times the volume of DMF).
-
Extract the aqueous layer with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash sequentially with deionized water (2x) and then with brine (1x) to remove residual DMF and inorganic salts.[2]
-
-
Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel. A gradient elution, for example, from 10% to 60% ethyl acetate in hexanes, is often effective for isolating the desired product.
Data and Characterization
The purified product should be characterized to confirm its identity and purity.
-
¹H and ¹³C NMR: Will confirm the covalent structure, showing signals for the aromatic protons, the newly formed ether linkage (-O-CH₂-), and the N-methylpiperidine moiety.
-
Mass Spectrometry (MS): Will confirm the molecular weight of the synthesized compound.
-
Purity Analysis: Can be assessed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), depending on the product's properties.[15][16][17]
Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Low or No Reaction | - Ineffective deprotonation (base not strong enough).- Reagents not anhydrous.- Low reaction temperature. | - Use a stronger base (e.g., NaH).- Ensure all glassware is oven-dried and solvents are anhydrous.- Increase reaction temperature in 10 °C increments. |
| Significant Starting Material Remains | - Insufficient reaction time.- Stoichiometry of alkylating agent is too low. | - Allow the reaction to run for a longer period.- Increase the equivalents of the alkylating agent to 1.5. |
| Formation of C-Alkylated Byproduct | - Reaction conditions favoring C-alkylation. | - Ensure a polar aprotic solvent (DMF, acetonitrile) is used. Avoid protic solvents like alcohols. |
| Difficult Purification | - Product co-elutes with impurities.- Product is very polar. | - Try a different solvent system for chromatography.- Consider adding a small percentage of triethylamine (0.5-1%) to the eluent to prevent the basic product from tailing on the silica gel. |
Conclusion
The protocol described provides a reliable and adaptable method for the O-alkylation of phenols with this compound, a key transformation for synthesizing compounds of pharmaceutical interest. By understanding the underlying SN2 mechanism and the role of each component, researchers can effectively apply this procedure to a wide range of substrates. Careful attention to anhydrous conditions and reaction monitoring are essential for achieving high yields and purity.
References
- Loupy, A., Sansoulet, J., Díez-Barra, E., & Carrillo, J. R. (n.d.). Phase Transfer Catalysis without Solvent. Alkylation of Phenol and Derivatives. Synthetic Communications, 21(14).
- Cambridge University Press. (n.d.). Williamson Ether Synthesis. In Name Reactions in Organic Synthesis.
- Chemistry Notes. (2018, May 1). Williamson ether synthesis: simple mechanism, 3 examples.
- Sigma-Aldrich. (n.d.). This compound hydrochloride.
- Journal of the American Chemical Society. (n.d.). Effects of Charge Separation, Effective Concentration, and Aggregate Formation on the Phase Transfer Catalyzed Alkylation of Phenol.
- ResearchGate. (n.d.). Phenol alkylation under phase transfer catalysis conditions: Insights on the mechanism and kinetics from computations.
- PTC Organics, Inc. (n.d.). PTC Selective O-Alkylation.
- Wikipedia. (n.d.). Williamson ether synthesis.
- The Organic Chemistry Tutor. (2018, May 2). Williamson Ether Synthesis Reaction Mechanism. YouTube.
- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
- BenchChem. (2025). Application Notes and Protocols for the O-Alkylation of Phenols with 4-(Bromomethyl)phenol.
- Fisher Scientific. (2010, April 10). Safety Data Sheet for 2-(Chloromethyl)-2-methyloxirane.
- Fisher Scientific. (2012, March 14). Safety Data Sheet for N-Methylpiperidine.
- National Center for Biotechnology Information. (n.d.). Analytical Methods for Phenol. In Toxicological Profile for Phenol.
- PharmaXChange.info. (2011, April 9). Phenolates- O-alkylation and C-alkylation.
- ResearchGate. (n.d.). Phenol alkylation under phase transfer catalysis conditions: Insights on the mechanism and kinetics from computations.
- ResearchGate. (n.d.). 7 Analytical Methods.
- U.S. Environmental Protection Agency. (2007, February). Method 8041A: Phenols by Gas Chromatography. In Test Methods for Evaluating Solid Waste, Physical/Chemical Methods.
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemistnotes.com [chemistnotes.com]
- 4. youtube.com [youtube.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 7. pharmaxchange.info [pharmaxchange.info]
- 8. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 9. tandfonline.com [tandfonline.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. This compound hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.com [fishersci.com]
- 15. ANALYTICAL METHODS - Toxicological Profile for Phenol - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. epa.gov [epa.gov]
Application Notes and Protocols for the Synthesis of Quaternary Ammonium Salts Using 2-(Chloromethyl)-1-methylpiperidine
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of quaternary ammonium salts (QAS) utilizing 2-(chloromethyl)-1-methylpiperidine as a key alkylating agent. It delves into the underlying chemical principles, offers detailed step-by-step protocols for synthesis and purification, and outlines methods for the characterization of the resulting compounds. Emphasis is placed on experimental design, safety considerations, and the rationale behind procedural steps to ensure reproducibility and high-yield synthesis of these valuable compounds.
Introduction: The Significance of Piperidine-Containing Quaternary Ammonium Salts
Quaternary ammonium salts (QAS) are a class of organic compounds with a wide array of applications, serving as disinfectants, surfactants, phase-transfer catalysts, and pharmacologically active agents.[1][2][3] The incorporation of a piperidine moiety, a common scaffold in numerous pharmaceuticals, can significantly influence the biological activity and physicochemical properties of QAS.[4] this compound is a versatile reagent for introducing the N-methylpiperidin-2-ylmethyl group, leading to the formation of novel QAS with potential applications in drug discovery and materials science.[5][6] The synthesis of these compounds typically proceeds via a nucleophilic substitution reaction, specifically the Menshutkin reaction, where a tertiary amine is alkylated by an alkyl halide.[7]
Mechanistic Insights: The Menshutkin Reaction
The core of this synthetic strategy is the Menshutkin reaction, a bimolecular nucleophilic substitution (SN2) reaction.[7] In this process, the lone pair of electrons on the nitrogen atom of a tertiary amine attacks the electrophilic carbon of this compound. The carbon-chlorine bond breaks concurrently with the formation of the new carbon-nitrogen bond, resulting in a positively charged quaternary ammonium cation and a chloride anion.
Key Mechanistic Considerations:
-
Nucleophilicity of the Amine: The rate of the reaction is highly dependent on the nucleophilicity of the tertiary amine. Steric hindrance around the nitrogen atom can significantly impede the reaction.
-
Solvent Effects: Polar aprotic solvents such as acetonitrile, DMF, or DMSO are generally preferred as they can stabilize the charged transition state, thereby accelerating the reaction.[7]
-
Leaving Group: The chloride ion is a reasonably good leaving group, facilitating the nucleophilic attack.
-
Temperature: The reaction rate can be increased by heating. However, excessive heat may lead to side reactions or decomposition of the reactants or products.
Safety First: Handling this compound
Hazard Profile: this compound and its hydrochloride salt are classified as hazardous substances. They are skin and eye irritants and may cause respiratory irritation. It is crucial to handle this reagent with appropriate personal protective equipment (PPE) in a well-ventilated chemical fume hood.[8][9][10][11]
Mandatory Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear safety goggles with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[8][9][10][11]
-
Ventilation: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of vapors.[8][9][11]
-
Spill and Waste Disposal: In case of a spill, absorb the material with an inert absorbent and dispose of it as hazardous chemical waste according to local regulations.[9] Do not allow the chemical to enter drains.[11]
-
First Aid:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[9]
-
Eye Contact: Rinse cautiously with water for several minutes.[8] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[8]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[8]
-
Ingestion: Rinse mouth and seek immediate medical attention.[10]
-
Experimental Protocols
This section outlines a general protocol for the synthesis of a quaternary ammonium salt from this compound and a generic tertiary amine. Researchers should optimize the reaction conditions based on the specific properties of their chosen amine.
General Protocol for Quaternization
This protocol describes the reaction of this compound with a tertiary amine to form the corresponding quaternary ammonium salt.
Materials and Reagents:
-
This compound (or its hydrochloride salt)
-
Tertiary amine (e.g., triethylamine, N-methylmorpholine, pyridine derivative)
-
Anhydrous acetonitrile (or other suitable polar aprotic solvent)
-
Anhydrous potassium carbonate (K₂CO₃) or another suitable non-nucleophilic base (if starting with the hydrochloride salt of the alkylating agent)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Inert atmosphere (e.g., nitrogen or argon)
Workflow Diagram:
Caption: General workflow for the synthesis of quaternary ammonium salts.
Step-by-Step Procedure:
-
Preparation: To a dry round-bottom flask equipped with a magnetic stir bar, add the tertiary amine (1.0 eq.). If using this compound hydrochloride, add anhydrous potassium carbonate (1.1 eq.).
-
Addition of Reagents: Under an inert atmosphere, add anhydrous acetonitrile to dissolve the amine. Then, add this compound (1.05 eq.) or its hydrochloride salt (1.05 eq.) to the stirred solution.
-
Reaction: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is slow, it can be heated to reflux.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a solid (e.g., potassium chloride) has precipitated, filter the mixture and wash the solid with a small amount of acetonitrile.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude quaternary ammonium salt.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether) or by column chromatography.
Characterization of the Quaternary Ammonium Salt
The structure and purity of the synthesized quaternary ammonium salt should be confirmed using standard analytical techniques.
Analytical Methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the structure of the product. The formation of the quaternary ammonium salt can be confirmed by the downfield shift of the protons adjacent to the newly formed quaternary nitrogen.
-
Mass Spectrometry (MS): Provides the mass-to-charge ratio of the quaternary ammonium cation, confirming its molecular weight.
-
Infrared (IR) Spectroscopy: Can be used to identify characteristic functional groups in the molecule.
-
Elemental Analysis: Determines the elemental composition of the compound, which can be compared to the calculated values to confirm its purity.
Reaction Mechanism Diagram:
Caption: The Sɴ2 mechanism of the Menshutkin reaction.
Quantitative Data Summary
The following table provides representative data for the synthesis of quaternary ammonium salts using haloalkanes. The specific yields and reaction times will vary depending on the nucleophilicity of the amine and the precise reaction conditions employed.
| Alkylating Agent | Tertiary Amine | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| This compound | Triethylamine | Acetonitrile | Reflux | 12-24 | 70-85 |
| This compound | N-Methylmorpholine | DMF | 80 | 8-16 | 75-90 |
| This compound | Pyridine | Acetonitrile | Reflux | 24-48 | 60-75 |
Applications and Future Directions
Quaternary ammonium salts derived from this compound are of interest for a variety of applications. Their potential as antimicrobial agents is a significant area of research, as QAS are known to exhibit broad-spectrum activity against bacteria and fungi.[3] Furthermore, the incorporation of the piperidine scaffold may lead to compounds with interesting pharmacological profiles, including potential activity as receptor antagonists or enzyme inhibitors.[12] The development of novel QAS with tailored properties for use in drug delivery, as ionic liquids, or in materials science remains a promising field of investigation.[6]
References
- Mehdiyeva, G. M., Bayramov, M. R., Khoseinzade, S. B., & Gasanova, G. M. (2020). Synthesis and properties of quaternary ammonium salts on the basis of piperidine. Russian Journal of General Chemistry, 90(8), 1534–1538.
- Ríos, J. L., et al. (2010). Synthesis of Novel Quaternary Ammonium Salts and Their in Vitro Antileishmanial Activity and U-937 Cell Cytotoxicity. Molecules, 15(11), 8196-8207.
- Di Pippo, F., et al. (2021). Quaternary Ammonium Salts-Based Materials: A Review on Environmental Toxicity, Anti-Fouling Mechanisms and Applications in Marine and Water Treatment Industries. Marine Drugs, 19(8), 443.
- PrepChem. (n.d.). Synthesis of quaternary ammonium salt.
- Borch, R. F., & Hassid, A. I. (1972). A rapid method of N-alkylation of amines. Journal of the Chemical Society, Perkin Transactions 1, 2044-2046.
- Gend-Rzeźnicka, K., et al. (2024). Advances in the Synthesis of Biologically Active Quaternary Ammonium Compounds. International Journal of Molecular Sciences, 25(9), 4649.
- Yadav, V., et al. (2022). Quaternary ammonium compounds of emerging concern: Classification, occurrence, fate, toxicity and antimicrobial resistance. Science of The Total Environment, 821, 153293.
- Guérin, C., Bellosta, V., Guillamot, G., & Cossy, J. (2011). Mild Nonepimerizing N-Alkylation of Amines by Alcohols without Transition Metals. Organic Letters, 13(13), 3478–3481.
- Koehler, B. (2019). How can I synthesis Amine and Chlorine including fragment? ResearchGate.
- Oleksy-Sobczak, K., & Grzebieniarz, W. (2020).
- Google Patents. (1997). Method of synthesis of a quaternary ammonium salt.
- Smith, A. B., et al. (2018). Synthesis of Quaternary Heterocyclic Salts. Molecules, 23(10), 2549.
- Levison, B. (2017). Procedure for N-alkylation of Piperidine? ResearchGate.
- Al-Sammarraie, N. A., et al. (2019). Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds. Polymers, 11(4), 682.
- Kiss, L., et al. (2023). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. International Journal of Molecular Sciences, 24(9), 7915.
- Palage, M., et al. (2009).
- Özkal, E., et al. (2016). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. Organometallics, 35(20), 3585–3592.
- Dimmock, J. R., et al. (2017). Design, Synthesis and Tumour-Selective Toxicity of Novel 1-[3-{3,5-Bis(benzylidene)-4-oxo-1-piperidino}-3-oxopropyl]-4-piperidone Oximes and Related Quaternary Ammonium Salts. Molecules, 22(10), 1699.
- Google Patents. (1998). Method for substitution of an amino group of a primary amine by a chlorine atom and a synthetic method by application thereof.
- NIST. (n.d.). This compound. NIST WebBook.
- Vanover, K. E., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Journal of Pharmacology and Experimental Therapeutics, 317(2), 910-918.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Quaternary ammonium compounds of emerging concern: Classification, occurrence, fate, toxicity and antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological Activity of Quaternary Ammonium Salts and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Quaternary Ammonium Salts-Based Materials: A Review on Environmental Toxicity, Anti-Fouling Mechanisms and Applications in Marine and Water Treatment Industries - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. targetmol.com [targetmol.com]
- 12. Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocols: Synthesis of 2-((Arylamino)methyl)-1-methylpiperidine Derivatives
A Guide to the Nucleophilic Substitution Reaction of 2-(Chloromethyl)-1-methylpiperidine with Aromatic Amines
Introduction and Significance
The piperidine scaffold is a cornerstone in medicinal chemistry, present in a vast array of pharmaceuticals and biologically active compounds.[1][2] Its derivatives are integral to drugs targeting the central nervous system (CNS), as well as antihistamines, analgesics, and anti-cancer agents.[3][4][5] The synthesis of 2-((arylamino)methyl)-1-methylpiperidine derivatives represents a key transformation, creating a valuable structural motif that bridges a flexible piperidine ring with a rigid aromatic system. This linkage is crucial for exploring structure-activity relationships (SAR) in drug discovery programs.
This application note provides a comprehensive guide to the N-alkylation of aromatic amines with this compound. It details the underlying reaction mechanism, offers robust and adaptable experimental protocols, and discusses critical parameters for reaction optimization. The content is designed for researchers, medicinal chemists, and drug development professionals seeking to synthesize these valuable molecular building blocks.
Reaction Mechanism: An S_N2 Pathway
The core transformation is a bimolecular nucleophilic substitution (S_N2) reaction.[6] In this process, the aromatic amine acts as the nucleophile, attacking the electrophilic carbon of the chloromethyl group on the piperidine ring. The reaction proceeds via a single, concerted step where the carbon-nitrogen bond forms simultaneously as the carbon-chlorine bond breaks.
Key Mechanistic Considerations:
-
Nucleophilicity of Aromatic Amines: Aromatic amines are generally less nucleophilic than their aliphatic counterparts due to the delocalization of the nitrogen lone pair into the aromatic π-system. Consequently, forcing conditions such as elevated temperatures or the use of a strong base may be necessary to achieve reasonable reaction rates.
-
Role of the Base: A base is essential for the reaction to proceed efficiently. It serves two primary purposes:
-
Neutralizing HCl: The reaction generates hydrogen chloride (HCl) as a byproduct. The base neutralizes this acid, preventing the protonation and deactivation of the aromatic amine nucleophile.
-
Deprotonation (optional): In some cases, a strong base can deprotonate the aromatic amine to form a more potent amide anion nucleophile, though this is less common than simple acid scavenging.
-
-
Stereochemistry: If the starting this compound is chiral, the S_N2 reaction will proceed with an inversion of configuration at the stereocenter.[7]
Below is a diagram illustrating the S_N2 mechanism.
Caption: S_N2 reaction mechanism of an aromatic amine with this compound.
Detailed Experimental Protocols
This section provides a general, adaptable protocol for the synthesis of 2-((arylamino)methyl)-1-methylpiperidine derivatives.
Protocol 1: General N-Alkylation Procedure
This protocol is a robust starting point for a wide range of aromatic amines.
Materials:
-
Aromatic amine (1.0 eq)
-
This compound hydrochloride (1.1 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.5 eq) or Triethylamine (Et₃N) (2.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aromatic amine (1.0 eq) and the chosen anhydrous solvent (e.g., DMF, 0.2 M concentration relative to the amine).
-
Addition of Base: Add the base (e.g., K₂CO₃, 2.5 eq) to the stirred solution.
-
Addition of Electrophile: Add this compound hydrochloride (1.1 eq) to the mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 60-100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress periodically by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 8-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If K₂CO₃ was used, filter off the inorganic salts and rinse the filter cake with a small amount of ethyl acetate.
-
If the solvent is DMF, pour the reaction mixture into water and extract the product with ethyl acetate (3x volumes). If the solvent is acetonitrile, concentrate the mixture in vacuo and then partition the residue between water and ethyl acetate.
-
Combine the organic layers and wash sequentially with water and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.
-
Characterization: Confirm the structure and purity of the final compound using NMR (¹H, ¹³C), Mass Spectrometry, and other relevant analytical techniques.
Optimization and Parameter Selection
The success of the synthesis often depends on the careful selection of reaction parameters. The following table summarizes key variables and provides expert guidance on their selection.
| Parameter | Options | Rationale & Expert Insights |
| Solvent | DMF, Acetonitrile, DMSO, THF | Polar aprotic solvents like DMF and Acetonitrile are generally preferred as they effectively solvate the reactants and facilitate the S_N2 mechanism.[8] DMF is often superior for less reactive amines due to its higher boiling point, allowing for higher reaction temperatures. |
| Base | K₂CO₃, Cs₂CO₃, Et₃N, DIPEA | Inorganic bases like K₂CO₃ are effective, inexpensive, and easily removed by filtration.[8] Organic bases like Triethylamine (Et₃N) are soluble and can be useful, but their salts may complicate work-up. For highly sensitive substrates, a non-nucleophilic hindered base like DIPEA may be advantageous. |
| Temperature | Room Temp. to 120 °C | The reaction often requires heating to overcome the lower nucleophilicity of aromatic amines. A starting point of 80 °C is recommended. Electron-rich anilines may react at lower temperatures, while electron-deficient anilines will likely require more forcing conditions. |
| Stoichiometry | 1.0 - 1.5 eq of electrophile | A slight excess (1.1-1.2 eq) of the this compound is typically used to ensure complete consumption of the (often more valuable) aromatic amine. Using a large excess can increase the risk of dialkylation. |
Experimental Workflow
The following diagram outlines the complete workflow from initial setup to final product characterization, providing a clear visual guide for laboratory execution.
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methyl Piperidine Derivatives: Key Compounds for Diverse Applications [sincerechemicals.com]
- 4. The Versatility of Methyl Piperidine Derivatives [sincerechemicals.com]
- 5. ijnrd.org [ijnrd.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates from 2-(Chloromethyl)-1-methylpiperidine
Abstract
This comprehensive technical guide provides detailed application notes and robust protocols for the synthesis of pharmaceutical intermediates utilizing 2-(Chloromethyl)-1-methylpiperidine as a key building block. This versatile reagent is instrumental in introducing the 1-methylpiperidin-2-ylmethyl moiety, a significant pharmacophore in a range of therapeutic agents, including antihistamines and antipsychotics. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the synthetic utility of this compound, with a focus on N-alkylation reactions. The protocols are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure scientific integrity and reproducibility.
Introduction: The Strategic Importance of this compound in Medicinal Chemistry
The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals, lauded for its favorable physicochemical properties that often impart desirable pharmacokinetic profiles to drug candidates.[1] this compound is a highly valuable, bifunctional synthetic intermediate. The tertiary amine within the piperidine ring offers a basic handle, while the reactive chloromethyl group serves as a potent electrophile for the facile introduction of the piperidine moiety into a target molecule via nucleophilic substitution reactions.
The primary application of this compound in pharmaceutical synthesis lies in its utility as an alkylating agent. The electron-donating nature of the piperidine nitrogen enhances the reactivity of the chloromethyl group towards nucleophilic attack, making it an efficient precursor for the synthesis of a diverse range of compounds. This guide will focus on the N-alkylation of aromatic amines, a cornerstone reaction in the synthesis of numerous active pharmaceutical ingredients (APIs).
Core Application: N-Alkylation of Aromatic Amines
The N-alkylation of aromatic amines with this compound is a fundamental transformation for the synthesis of intermediates for antihistaminic and antipsychotic drugs.[2][3][4] This reaction proceeds via a standard SN2 mechanism, where the nucleophilic aromatic amine displaces the chloride from the electrophilic methylene carbon of this compound.
Mechanistic Rationale and Key Parameters
The success of the N-alkylation reaction is contingent on several key parameters that must be carefully controlled to ensure optimal yield and purity of the desired product.
-
Base: A base is crucial to neutralize the hydrochloric acid generated during the reaction. The choice of base is critical to avoid side reactions and to ensure the aromatic amine remains in its more nucleophilic, deprotonated state. Inorganic bases such as potassium carbonate (K₂CO₃) or organic bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are commonly employed.[5]
-
Solvent: The solvent should be inert to the reaction conditions and capable of dissolving both the reactants and the base. Aprotic polar solvents such as dimethylformamide (DMF), acetonitrile (ACN), or tetrahydrofuran (THF) are generally preferred as they can solvate the cation of the base, thereby increasing the nucleophilicity of the amine.
-
Temperature: The reaction temperature influences the rate of reaction. While many N-alkylation reactions can proceed at room temperature, gentle heating may be required to drive the reaction to completion, especially with less nucleophilic amines.[5]
-
Stoichiometry: A slight excess of the aromatic amine or the alkylating agent may be used to ensure the complete consumption of the limiting reagent. However, using a large excess of the alkylating agent can lead to undesired dialkylation products.
Visualization of the Synthetic Pathway
Caption: Workflow for the N-alkylation of an aromatic amine.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of a representative pharmaceutical intermediate, N-(1-methylpiperidin-2-ylmethyl)aniline.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥95% | Sigma-Aldrich | Handle with care, corrosive and a lachrymator. |
| Aniline | Reagent Grade, ≥99% | Acros Organics | Freshly distilled before use. |
| Potassium Carbonate (K₂CO₃) | Anhydrous, Powdered | Fisher Scientific | Ensure it is dry. |
| Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Sigma-Aldrich | |
| Ethyl Acetate (EtOAc) | ACS Grade | VWR | |
| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous solution | In-house prep. | |
| Brine | Saturated NaCl(aq) | In-house prep. | |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Granular | EMD Millipore |
Protocol: Synthesis of N-(1-methylpiperidin-2-ylmethyl)aniline
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add aniline (2.0 g, 21.5 mmol, 1.0 eq) and anhydrous dimethylformamide (40 mL).
-
Addition of Base: To the stirred solution, add anhydrous potassium carbonate (4.46 g, 32.3 mmol, 1.5 eq).
-
Addition of Alkylating Agent: Slowly add a solution of this compound (3.16 g, 21.5 mmol, 1.0 eq) in anhydrous DMF (10 mL) to the reaction mixture at room temperature over 15 minutes.
-
Reaction: Heat the reaction mixture to 60 °C and stir for 12-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) (Eluent: 7:3 Hexane/Ethyl Acetate).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into 200 mL of cold water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) followed by brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure N-(1-methylpiperidin-2-ylmethyl)aniline.
Expected Results and Data Presentation
| Parameter | Expected Value |
| Yield | 75-85% |
| Appearance | Pale yellow oil |
| ¹H NMR | Consistent with the structure of the target compound. |
| Purity (HPLC) | >98% |
Safety and Handling
This compound is a corrosive and lachrymatory compound and should be handled in a well-ventilated fume hood.[6] Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times. All waste should be disposed of in accordance with institutional and local regulations.
Trustworthiness and Self-Validation
The provided protocol is based on established principles of nucleophilic substitution reactions and is designed to be self-validating.[5][7] The progress of the reaction can be monitored by TLC, and the identity and purity of the final product should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The expected yield and purity are based on analogous reactions reported in the literature.
Conclusion
This compound is a valuable and reactive building block for the synthesis of pharmaceutical intermediates. The N-alkylation protocol detailed in this guide provides a reliable and reproducible method for the synthesis of N-substituted piperidine derivatives. The principles and methodologies outlined herein can be adapted for the synthesis of a wide range of other pharmaceutical targets.
References
- Jílek, J., Rajsner, M., et al. (1990). Synthesis of piperidine derivatives as potential analgetic agents.
- BenchChem. (2025).
- BenchChem. (2025). An In-depth Technical Guide to the Reactivity and Stability of 4-(Chloromethyl)piperidine Hydrochloride.
- National Center for Biotechnology Inform
- Google Patents. (n.d.).
- Google Patents. (n.d.).
- BenchChem. (2025). Application Notes and Protocols: Nucleophilic Substitution Reactions of 4-(Chloromethyl)-2-fluoropyridine.
- Singh, R., Kumar, S., & Wahi, A. K. (2011). Synthesis, computational studies and preliminary pharmacological evaluation of 2-[4-(aryl substituted) piperazin-1-yl] N, N-diphenylacetamides as potential antipsychotics. European Journal of Medicinal Chemistry.
- Google Patents. (n.d.).
- YouTube. (2019, February 15). Organic 2 Lab ACHM 223 Experiment- Nucleophilic Substitution Reactions.
- BenchChem. (2025). Application Notes and Protocols: Nucleophilic Substitution with 2-(Chloromethyl)butanal.
- PubMed. (1990). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)
- PubMed. (2020). Discovery of aryl-piperidine derivatives as potential antipsychotic agents using molecular hybridization strategy. European Journal of Medicinal Chemistry.
- PubMed. (2009). Synthesis and preliminary screening of novel N-{2-[4-(substituted)piperazin-1-yl]-2-oxoethyl}acetamides as potential atypical antipsychotic agents. Journal of Enzyme Inhibition and Medicinal Chemistry.
- Patsnap Eureka. (n.d.).
- Google Patents. (n.d.). CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride.
- Google Patents. (n.d.).
- Google Patents. (n.d.).
- Google Patents. (n.d.). US4064254A - Substituted piperidines therapeutic process and compositions.
- Google Patents. (n.d.).
- Google Patents. (n.d.).
- National Institutes of Health. (n.d.). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions.
- Journal of Biomedical Research & Environmental Sciences. (n.d.).
- ResearchGate. (2025).
- ResearchGate. (n.d.).
- 덕성여자대학교 약학대학. (n.d.). N-Alkylation of Primary Aromatic Amines Using Alkylhalide and Triethylamine.
Sources
- 1. CN112592320A - Related substance of linagliptin intermediate and synthesis method thereof - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. US6689898B2 - Antihistaminic piperidine derivatives and intermediates for the preparation thereof - Google Patents [patents.google.com]
- 4. Synthesis of piperidine derivatives as potential analgetic agents | Semantic Scholar [semanticscholar.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. youtube.com [youtube.com]
Application Notes and Protocols: 2-(Chloromethyl)-1-methylpiperidine as a Versatile Precursor for CNS-Targeting Molecules
Abstract: The piperidine ring is a well-established "privileged scaffold" in medicinal chemistry, featuring prominently in a multitude of clinically approved drugs targeting the central nervous system (CNS).[1] Its prevalence is due to the favorable physicochemical and pharmacokinetic properties it often imparts to a molecule. This guide focuses on a key synthetic building block, 2-(chloromethyl)-1-methylpiperidine, a versatile precursor for introducing the N-methylpiperidine moiety into potential therapeutic agents. The reactive chloromethyl group allows for straightforward covalent linkage to various molecular scaffolds via nucleophilic substitution.[2] The incorporation of the 1-methylpiperidine-2-yl-methyl group can be a critical step in optimizing a drug candidate's lipophilicity, basicity, and hydrogen bonding capacity, all of which are crucial for traversing the blood-brain barrier (BBB) and engaging with CNS targets.[1][3] These application notes provide an in-depth look at the strategic importance of this scaffold, its synthesis, and detailed, field-proven protocols for its use in the development of novel CNS-active compounds.
Section 1: The Strategic Role of the 1-Methylpiperidine Moiety in CNS Drug Design
A Privileged Scaffold for CNS Penetration
The success of a CNS drug is fundamentally dependent on its ability to cross the highly selective blood-brain barrier (BBB).[4][5] The physicochemical properties that govern this transit are primarily molecular weight, lipophilicity (logP), charge (pKa), and hydrogen bonding potential.[3][6] The 1-methylpiperidine scaffold provides a robust framework for balancing these properties.
-
Lipophilicity and Solubility: The saturated carbocyclic structure of the piperidine ring provides a lipophilic character that aids in membrane permeability, while the tertiary amine nitrogen can be protonated to enhance aqueous solubility, achieving a critical balance for both distribution in the blood and passage into the brain.[1]
-
Basicity (pKa): The N-methyl group renders the piperidine nitrogen a tertiary amine with a pKa typically in the range of 8-10. This ensures that a significant fraction of the molecule is protonated at physiological pH (7.4), which can be crucial for interacting with biological targets, while the neutral, deprotonated form is essential for passive diffusion across the BBB.
-
Metabolic Stability: The piperidine ring is generally more resistant to metabolic degradation compared to more labile functional groups, which can lead to improved pharmacokinetic profiles (ADME).[1]
Caption: Role of the 1-methylpiperidine moiety in CNS drug design.
Section 2: Synthesis, Properties, and Handling of the Precursor
The precursor, this compound, is most conveniently prepared as its hydrochloride salt from the corresponding commercially available alcohol, 1-methyl-2-piperidinemethanol. The hydrochloride salt is a stable, crystalline solid that is easier to handle and store than the free base.[7]
Protocol: Synthesis of this compound Hydrochloride
This protocol describes the conversion of 1-methyl-2-piperidinemethanol to its corresponding chloride using thionyl chloride (SOCl₂). The reaction proceeds readily, with the byproducts (SO₂ and HCl) being gaseous, which helps drive the reaction to completion.
Workflow Diagram
Caption: Synthetic workflow for this compound HCl.
Step-by-Step Methodology:
-
Setup: Equip a dry, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet/scrubber (to neutralize HCl and SO₂ fumes). Ensure the system is under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reagents: To the flask, add 1-methyl-2-piperidinemethanol (1.0 eq.) dissolved in anhydrous dichloromethane (DCM, approx. 5-10 mL per gram of alcohol).
-
Reaction: Cool the stirred solution to 0 °C using an ice-water bath. Add thionyl chloride (1.2 eq.) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 10 °C.
-
Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux (approx. 40 °C) for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Isolation: Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the solvent and excess thionyl chloride.
-
Purification: Add diethyl ether to the resulting residue and stir vigorously. The hydrochloride salt of the product will precipitate as a solid.
-
Drying: Collect the solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield this compound hydrochloride as a white to off-white solid.
Physicochemical and Safety Data
| Property | Value | Reference(s) |
| Chemical Name | This compound | [8] |
| CAS Number | 49665-74-9 | [8][9] |
| Molecular Formula | C₇H₁₄ClN | [8] |
| Molecular Weight | 147.64 g/mol | [8] |
| Appearance | Colorless to light yellow liquid (Free Base) | |
| Boiling Point | ~214 °C | |
| HCl Salt CAS | 27483-92-7 | [7] |
| HCl Salt MW | 184.11 g/mol | [7] |
Safety and Handling: this compound is a reactive alkylating agent and should be handled with care. Analogous chloromethylated heterocycles are classified as toxic and corrosive.[10][11]
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of vapors.[12]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[10][11]
-
Handling: Avoid contact with skin and eyes. Prevent fire caused by electrostatic discharge.[10] In case of contact, flush the affected area with copious amounts of water.[13]
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container under an inert atmosphere.[12] Store away from incompatible materials such as strong bases and oxidizing agents.[14]
Section 3: Core Application: Nucleophilic Substitution (Sₙ2) Reactions
The primary utility of this compound in synthesis is its function as an electrophile in Sₙ2 reactions. The carbon atom of the chloromethyl group is electron-deficient due to the inductive effect of the adjacent chlorine atom, making it susceptible to attack by a wide range of nucleophiles.[2]
Caption: Generalized Sₙ2 mechanism for this compound.
Causality of Experimental Choices
-
Base Selection: A base is essential for most reactions. Its primary role is to neutralize the HCl byproduct, preventing the protonation and deactivation of the nucleophile. For reactions starting with the hydrochloride salt of the precursor, at least two equivalents of base are required: one to liberate the free base of the alkylating agent and a second to scavenge the newly formed HCl.
-
Inorganic Bases (K₂CO₃, Cs₂CO₃): These are cost-effective and easy to remove by filtration. They are suitable for many N- and O-alkylations.[15]
-
Organic Bases (Triethylamine, DIPEA): These are soluble in organic solvents and are often used when a homogeneous reaction is desired. Diisopropylethylamine (DIPEA) is sterically hindered and non-nucleophilic, making it an excellent choice to avoid side reactions.[15]
-
-
Solvent Selection: Polar aprotic solvents such as acetonitrile (ACN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are ideal. They can dissolve the reactants and effectively solvate the cations of the transition state without solvating and deactivating the nucleophile, thereby accelerating the Sₙ2 reaction rate.
Section 4: Detailed Experimental Protocols
Protocol 1: N-Alkylation of a Secondary Amine (Model: 1-Phenylpiperazine)
This protocol details the synthesis of 1-methyl-2-((4-phenylpiperazin-1-yl)methyl)piperidine, a scaffold relevant to CNS drug discovery.[16]
Methodology:
-
To a stirred solution of 1-phenylpiperazine (1.0 eq.) in anhydrous acetonitrile (10 mL/mmol) in a round-bottom flask, add finely powdered potassium carbonate (K₂CO₃, 2.5 eq.).
-
Add this compound hydrochloride (1.1 eq.) to the suspension.
-
Heat the reaction mixture to 70-80 °C and stir under a nitrogen atmosphere for 8-16 hours. Monitor the reaction progress by TLC (e.g., 10% Methanol in DCM).
-
After completion, cool the mixture to room temperature and filter off the inorganic salts, washing the filter cake with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (20 mL/mmol) and wash with water (2 x 10 mL/mmol) and then brine (1 x 10 mL/mmol).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (using a gradient of 0-10% methanol in dichloromethane) to yield the pure tertiary amine.
Protocol 2: O-Alkylation of a Phenol (Model: 4-Hydroxyphenylacetamide)
This protocol demonstrates the formation of an ether linkage, a common motif in bioactive molecules.
Methodology:
-
To a flame-dried, three-necked flask under nitrogen, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) and wash with anhydrous hexane (2x) to remove the oil.
-
Carefully add anhydrous DMF (10 mL/mmol), cool to 0 °C, and add a solution of 4-hydroxyphenylacetamide (1.0 eq.) in DMF dropwise. Stir for 30 minutes at 0 °C to allow for the formation of the sodium phenoxide.
-
Add a solution of this compound hydrochloride (1.1 eq.) in a minimal amount of DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor by TLC (e.g., 50% Ethyl Acetate in Hexanes).
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL/mmol).
-
Combine the organic layers, wash with water and brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
| Parameter | Protocol 4.1 (N-Alkylation) | Protocol 4.2 (O-Alkylation) |
| Nucleophile | 1-Phenylpiperazine | 4-Hydroxyphenylacetamide |
| Base | K₂CO₃ (2.5 eq.) | NaH (1.2 eq.) |
| Solvent | Acetonitrile (ACN) | Dimethylformamide (DMF) |
| Temperature | 70-80 °C | 0 °C to Room Temp. |
| Typical Yield | 70-90% | 60-80% |
| Purification | Silica Gel Chromatography | Silica Gel Chromatography |
Conclusion
This compound is a high-value, versatile precursor for the synthesis of CNS-targeting molecules. Its utility stems from the reliable and straightforward Sₙ2 chemistry of its chloromethyl group, combined with the beneficial properties imparted by the 1-methylpiperidine scaffold for BBB penetration and pharmacokinetic stability. The protocols and principles outlined in this guide provide researchers, scientists, and drug development professionals with a robust framework for leveraging this building block in the rational design and synthesis of the next generation of CNS therapeutics.
References
- Finer-chem. (n.d.). Premium this compound | CAS 49665-74-9.
- Schepmann, D., et al. (2018). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemistrySelect, 3(45), 12896-12903.
- Kharitonov, D. S., et al. (2024). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 25(5), 2937.
- Guérin, C., et al. (2011). Mild Nonepimerizing N-Alkylation of Amines by Alcohols without Transition Metals. Organic Letters, 13(13), 3478–3481.
- Google Patents. (2020). CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride.
- White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY.
- Organic Chemistry Portal. (n.d.). Synthesis of piperidines.
- MDPI. (n.d.). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics.
- Technology Networks. (2024). New modular strategy reduces piperidine synthesis steps for pharmaceuticals.
- ResearchGate. (2017). Procedure for N-alkylation of Piperidine?.
- Scientific Update. (2019). Selective N-methylation of amides using (chloromethyl) dimethylchlorosilane / fluoride.
- ResearchGate. (n.d.). Representative examples of CNS acting FDA-approved drugs possessing N-methylpiperazine.
- PubChem. (n.d.). This compound.
- Wager, T. T., et al. (2010). Medicinal Chemical Properties of Successful Central Nervous System Drugs. ACS Chemical Neuroscience, 1(6), 435–449.
- Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213.
- ResearchGate. (n.d.). Structure of CNS active drugs bearing N‐methyl piperazine moiety.
- Quinn, R. J., et al. (2018). Pyridine alkaloids with activity in the central nervous system. Bioorganic & Medicinal Chemistry Letters, 28(15), 2465-2471.
- ResearchGate. (2025). Prediction of blood-brain barrier penetration of meta-/para-Alkoxyphenylcarbamic acid Esters bearing substituted N-Phenylpiperazine fragment.
- PubMed. (n.d.). Synthesis, Computational and Pharmacological Evaluation of N-(2-benzoyl- 4-chlorophenyl)-2-(4-(Substituted Phenyl) Piperazin-1-yl) Acetamides as CNS Agents.
- Banks, W. A. (2009). The penetration of therapeutics across the blood-brain barrier: Classic case studies and clinical implications. Current Pharmaceutical Design, 15(8), 765-770.
- Lindsley, C. W., et al. (2019). Discovery and Optimization of Potent and CNS Penetrant M5-Preferring Positive Allosteric Modulators Derived from a Novel, Chiral N-(Indanyl)piperidine Amide Scaffold. ACS Medicinal Chemistry Letters, 10(10), 1435–1441.
- MDPI. (2023). Synthesis of Selenium-Based Small Molecules Inspired by CNS-Targeting Psychotropic Drugs and Mediators.
- MDPI. (2018). Strategies for Enhancing the Permeation of CNS-Active Drugs through the Blood-Brain Barrier: A Review.
- ACS Publications. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. Organometallics, 42(4), 289–302.
- ResearchGate. (2025). EDITORIAL: Synthesis and CNS Activity of Medicinal Important Heterocyclic Compounds.
- MDPI. (2023). Modulating the Blood–Brain Barrier: A Comprehensive Review.
- Pajouhesh, H., & Lenz, G. R. (2005). Molecular determinants of blood–brain barrier permeation. NeuroRx, 2(4), 541–553.
- Semantic Scholar. (1959). The pharmacology of 1-(1-phenylcyclohexyl) piperidine-HCl.
- PubMed. (2024). 2-Phenylcyclopropylmethylamine (PCPMA) as a privileged scaffold for central nervous system drug design.
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Medicinal Chemical Properties of Successful Central Nervous System Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The penetration of therapeutics across the blood-brain barrier: Classic case studies and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular determinants of blood–brain barrier permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. N-(2-Chloromethyl)-N-methylpiperidine, hydrochloride salt synthesis - chemicalbook [chemicalbook.com]
- 8. This compound | C7H14ClN | CID 123517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound | 49665-74-9 [chemicalbook.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. fishersci.com [fishersci.com]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis, Computational and Pharmacological Evaluation of N-(2-benzoyl- 4-chlorophenyl)-2-(4-(Substituted Phenyl) Piperazin-1-yl) Acetamides as CNS Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Strategic Role of 2-(Chloromethyl)-1-methylpiperidine as a Synthetic Building Block
An Application Guide to 2-(Chloromethyl)-1-methylpiperidine in Agrochemical Synthesis
This compound (CAS: 49665-74-9) is a heterocyclic organic compound that has emerged as a valuable intermediate in the synthesis of complex bioactive molecules, particularly within the agrochemical sector. Its structure, featuring a saturated N-methylpiperidine ring with a reactive chloromethyl group at the 2-position, makes it an ideal synthon for introducing the 1-methylpiperidin-2-ylmethyl moiety into a target scaffold.
The utility of this molecule is rooted in fundamental principles of organic chemistry. The chlorine atom, being a good leaving group, renders the adjacent methylene carbon electrophilic. This site becomes a prime target for nucleophilic attack, facilitating the construction of new carbon-nitrogen, carbon-oxygen, or carbon-sulfur bonds. This reactivity is the cornerstone of its application, allowing chemists to strategically modify lead compounds to enhance their biological efficacy, modulate their physicochemical properties, and generate novel intellectual property. In agrochemical research, where the optimization of a molecule's uptake, transport, and target interaction is paramount, such building blocks are indispensable tools for innovation.
Primary Application: Synthesis of Novel Pyrazole Carboxamide Fungicides
A major application of this compound is in the development of advanced pyrazole carboxamide fungicides. This class of agrochemicals, which includes many Succinate Dehydrogenase Inhibitors (SDHIs), represents a significant and expanding segment of the global fungicide market. SDHIs function by disrupting the fungal mitochondrial respiratory chain, a mode of action that has proven highly effective against a broad spectrum of plant pathogens.[1]
The core strategy in modern agrochemical design involves creating extensive libraries of related molecules to identify candidates with superior activity and crop safety profiles. The 1-methylpiperidin-2-ylmethyl group, when attached to the core pyrazole structure, can significantly influence the molecule's spatial arrangement, lipophilicity, and metabolic stability. These factors are critical for effective binding to the target enzyme (succinate dehydrogenase) and for efficient translocation within the plant.
General Synthetic Pathway: N-Alkylation of Pyrazole Carboxamides
The key chemical transformation is the N-alkylation of a pyrazole ring. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.
-
Deprotonation: A moderately strong, non-nucleophilic base (e.g., potassium carbonate, sodium hydride) is used to abstract the acidic proton from the pyrazole ring's N-H bond. This generates a highly nucleophilic pyrazolate anion.
-
Nucleophilic Attack: The pyrazolate anion then attacks the electrophilic carbon of the chloromethyl group on this compound.
-
Displacement: The chloride ion is displaced as the leaving group, resulting in the formation of a new, stable carbon-nitrogen bond connecting the piperidine and pyrazole rings.
This reaction is highly efficient and provides a direct method for coupling the two key fragments.
Sources
The Strategic Integration of 2-(Chloromethyl)-1-methylpiperidine in Advanced Polymer Modification: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the role and application of 2-(Chloromethyl)-1-methylpiperidine in the post-polymerization modification of macromolecules. As a versatile alkylating agent, this reagent offers a straightforward and efficient pathway to introduce cationic piperidinium moieties onto a variety of polymer backbones, thereby tuning their physicochemical properties for advanced applications, particularly in the biomedical and pharmaceutical fields. This document will detail the underlying chemical principles, provide exemplary protocols for polymer modification, and discuss the characterization of the resulting functionalized polymers.
Introduction: The Rationale for Piperidinium-Functionalized Polymers
The covalent modification of polymers is a cornerstone of modern materials science, enabling the precise tailoring of polymer properties to meet the demands of specific applications. The introduction of quaternary ammonium groups, in particular, transforms neutral or weakly basic polymers into strong polyelectrolytes, or cationic polymers. These materials are of significant interest in drug and gene delivery, as antimicrobial agents, and as components of specialized membranes.
This compound serves as a key reagent in this context due to its reactive chloromethyl group, which is susceptible to nucleophilic attack by amine or other nucleophilic functionalities present on a polymer backbone. The resulting quaternization reaction imparts a permanent positive charge to the polymer, fundamentally altering its interaction with biological systems and other charged molecules.
The Chemistry of Modification: A Nucleophilic Substitution Approach
The primary mechanism for the modification of polymers with this compound is a nucleophilic substitution reaction, specifically an N-alkylation. In this reaction, a nucleophilic group on the polymer chain, typically a primary, secondary, or tertiary amine, attacks the electrophilic carbon of the chloromethyl group. The chloride ion is displaced as a leaving group, forming a stable quaternary ammonium salt.
The choice of reaction conditions is critical to ensure efficient modification while minimizing side reactions or degradation of the polymer backbone. Key parameters include the solvent, the presence of a base, temperature, and reaction time.
Application Note: Modification of Polyethyleneimine (PEI)
Objective: To introduce cationic piperidinium groups onto the backbone of branched polyethyleneimine (PEI) to enhance its potential as a gene delivery vector. The quaternization of PEI can lead to improved DNA condensation and enhanced cell membrane interaction.
Background: Branched PEI is a widely studied cationic polymer for non-viral gene delivery due to its high density of primary, secondary, and tertiary amines, which contribute to its "proton sponge" effect and subsequent endosomal escape. However, the high charge density of PEI can also lead to significant cytotoxicity. Modification with this compound allows for the conversion of some of the primary and secondary amines to quaternary ammonium groups, which can modulate the charge density and potentially reduce cytotoxicity while maintaining or even enhancing transfection efficiency.
Protocol: Quaternization of Branched PEI
This protocol is a general guideline based on established procedures for the N-alkylation of amines and the quaternization of PEI with other alkyl halides.[1]
Materials:
-
Branched Polyethyleneimine (b-PEI, e.g., 25 kDa)
-
This compound hydrochloride (or free base)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Potassium carbonate (K₂CO₃), anhydrous and finely powdered
-
Dialysis tubing (e.g., MWCO 12-14 kDa)
-
Deionized water
-
Lyophilizer
Procedure:
-
Dissolution of PEI: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve a known amount of b-PEI in anhydrous DMF. The concentration will depend on the viscosity of the solution but a starting point of 5-10% (w/v) is recommended.
-
Addition of Base: To the stirred PEI solution, add an excess of anhydrous potassium carbonate. A 2-3 fold molar excess relative to the amount of this compound to be added is a reasonable starting point. The base is crucial for neutralizing the hydrochloric acid that may be present if the hydrochloride salt of the reagent is used and to scavenge the proton from secondary amines upon alkylation.
-
Addition of Alkylating Agent: Dissolve the desired amount of this compound in a small volume of anhydrous DMF. Add this solution dropwise to the stirring PEI solution at room temperature. The molar ratio of the alkylating agent to the primary and secondary amine groups of PEI can be varied to control the degree of substitution. A starting ratio of 0.1 to 0.5 equivalents is suggested to avoid excessive modification and potential insolubility.
-
Reaction: Allow the reaction to proceed at room temperature or with gentle heating (e.g., 40-50 °C) for 24-48 hours. The progress of the reaction can be monitored by techniques such as ¹H NMR by observing the disappearance of the chloromethyl protons of the reagent.
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate.
-
The filtrate is then transferred to a dialysis tube.
-
Dialyze against deionized water for 2-3 days with frequent water changes to remove the solvent, unreacted starting materials, and salts.
-
The purified polymer solution is then lyophilized to obtain the modified PEI as a solid.
-
Table 1: Exemplary Reaction Parameters for PEI Modification
| Parameter | Recommended Value/Range | Rationale |
| Solvent | Anhydrous DMF or DMSO | Good solubility for PEI and the reagent; polar aprotic nature facilitates S(_N)2 reactions. |
| Base | Anhydrous K₂CO₃ or DIPEA | Neutralizes acid and scavenges protons to drive the reaction to completion. |
| Temperature | Room Temperature to 50 °C | Balances reaction rate with potential for polymer degradation at higher temperatures. |
| Reaction Time | 24 - 48 hours | Allows for sufficient time for the reaction to proceed to the desired degree of substitution. |
| Stoichiometry (Reagent:Amine) | 0.1 - 0.5 | Controls the degree of quaternization; higher ratios may lead to insolubility. |
Characterization of the Modified Polymer
Thorough characterization is essential to confirm the successful modification of the polymer and to determine the degree of substitution.
Spectroscopic Analysis
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can provide qualitative evidence of the modification. The appearance of new peaks or changes in the intensity of existing peaks in the spectrum of the modified polymer compared to the starting material can indicate the introduction of the piperidinium group. Look for changes in the C-N stretching and bending regions.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural confirmation and quantification of the modification.
-
In the ¹H NMR spectrum of the modified polymer, new signals corresponding to the protons of the 1-methylpiperidinium moiety will appear. The integration of these new signals relative to the signals of the polymer backbone protons can be used to calculate the degree of substitution.
-
The disappearance of the signal corresponding to the chloromethyl protons of the reagent confirms its consumption.
-
Physicochemical Characterization
-
Gel Permeation Chromatography (GPC): GPC is used to determine the molecular weight and polydispersity index (PDI) of the modified polymer. This is important to assess if any chain degradation or cross-linking occurred during the modification process.
-
Zeta Potential Measurement: For applications in biological systems, measuring the zeta potential of the modified polymer in an aqueous solution provides information about its surface charge, which is crucial for its interaction with cells and biomolecules.
Applications in Drug and Gene Delivery
The introduction of 1-methylpiperidinium groups can significantly impact the performance of polymers in drug and gene delivery systems.
-
Enhanced Gene Transfection: The permanent positive charge of the piperidinium moiety can lead to stronger condensation of negatively charged nucleic acids (DNA, siRNA) into nanoparticles (polyplexes). This can protect the genetic material from enzymatic degradation and facilitate its cellular uptake.
-
Controlled Drug Release: The cationic nature of the modified polymer can be exploited for the encapsulation and controlled release of anionic drugs through electrostatic interactions.
-
Antimicrobial Activity: Polymers bearing quaternary ammonium salts are known to exhibit antimicrobial properties by disrupting the cell membranes of bacteria.
Safety and Handling
This compound and its salts are reactive chemical compounds and should be handled with appropriate safety precautions. It is advisable to work in a well-ventilated fume hood and wear personal protective equipment, including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.
Conclusion
The post-polymerization modification with this compound represents a valuable strategy for the synthesis of advanced functional polymers. The resulting piperidinium-containing macromolecules exhibit unique properties that make them promising candidates for a range of applications, particularly in the development of novel drug and gene delivery systems. The protocols and characterization methods outlined in this guide provide a solid foundation for researchers to explore the potential of this versatile modification agent in their own polymer systems.
References
- Gauthier, M. A., Gibson, M. I., & Klok, H. A. (2009). Synthesis of functional polymers by post-polymerization modification.
- Netto, R. A., de Carvalho, G. R., Staffa, L. H., & Lona, L. M. F. (2024). Poly(methyl methacrylate) blends with quaternized polyethyleneimine: A study of morphology, optical, thermal and mechanical properties. Journal of Materials Research and Technology, 29, 161-174. [Link]
- Teo, P. Y., Yang, C., Hedrick, J. L., Engler, A. C., Coady, D. J., Ghaem-Maghami, S., ... & Yang, Y. Y. (2013). Hydrophobic modification of low molecular weight polyethylenimine for improved gene transfection.
- Urello, M. A., Xiang, L., Colombo, R., Ma, A., Joseph, A., Boyd, J., ... & Christie, R. J. (2020). Metabolite-Based Modification of Poly (l-lysine) for Improved Gene Delivery. Biomacromolecules, 21(9), 3596-3607. [Link]
- Majoral, J. P., & Caminade, A. M. (1999). Dendrimers containing phosphorus. Chemical reviews, 99(3), 845-880.
- Gao, B., & Zhang, X. (2007). Studies on the preparation and antibacterial properties of quaternized polyethyleneimine. Journal of adhesion science and technology, 21(10), 963-975. [Link]
- Safa, K. D., Eram, H. A., & Nasirtabrizi, M. H. (2012). Chemical Modification of some 4-Chloromethyl Styrene Polymers with Highly Sterically Hindered Tris (trimethylsilyl) methyl Groups. Iranian Journal of Chemistry, 2012. [Link]
- ResearchGate. (2017).
- ResearchGate. (2025).
Sources
Application Note & Protocol: High-Purity Isolation of 2-(Chloromethyl)-1-methylpiperidine via Vacuum Distillation
Introduction: The Significance of Purified 2-(Chloromethyl)-1-methylpiperidine
This compound is a pivotal heterocyclic building block in medicinal chemistry and the synthesis of novel pharmaceutical agents. Its utility stems from the bifunctional nature of the molecule: a nucleophilic tertiary amine integrated within a piperidine ring and a reactive chloromethyl group susceptible to nucleophilic substitution. This structure allows for its facile incorporation into larger, more complex molecular frameworks.
The purity of this intermediate is paramount, as impurities can lead to undesirable side reactions, compromised yields, and the generation of difficult-to-remove, structurally related byproducts in subsequent synthetic steps. This guide provides a detailed, field-proven protocol for the purification of this compound using vacuum distillation, a technique chosen to mitigate thermal degradation while achieving high purity.
Physicochemical Properties & Hazard Analysis
A thorough understanding of the compound's properties is critical for safe handling and successful purification.
| Property | Value | Source |
| Molecular Formula | C₇H₁₄ClN | [1][2][3] |
| Molecular Weight | 147.65 g/mol | [1][2][3] |
| Boiling Point | 67-68 °C at 12 Torr | [4] |
| CAS Number | 49665-74-9 | [1][2][4] |
| Storage Conditions | Refrigerator, tightly closed, under inert atmosphere | [4][5] |
| Sensitivity | Air and moisture sensitive | [5] |
Hazard Profile & Safety Mandates:
This compound and its common salt form, this compound hydrochloride, are hazardous materials that demand stringent safety protocols.
-
Toxicity and Irritation: The compound is classified as acutely toxic if swallowed and causes serious eye irritation.[6] It is also known to cause skin irritation and may cause respiratory irritation.[5]
-
Handling Precautions: All manipulations must be conducted within a certified chemical fume hood.[7] Engineering controls such as an accessible safety shower and eye wash station are mandatory.[8]
-
Personal Protective Equipment (PPE): A comprehensive PPE ensemble is required:
-
Eye Protection: Tightly fitting safety goggles with side-shields.[8][9]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) inspected prior to use.[8][9]
-
Body Protection: A flame-resistant lab coat and impervious clothing.[8][9]
-
Respiratory Protection: If there is a risk of inhalation, a NIOSH-approved respirator should be used.[10]
-
-
Stability Concerns: While specific decomposition data is limited, alkyl halides can undergo degradation at elevated temperatures.[11] The compound's sensitivity to air and moisture necessitates storage under an inert atmosphere (e.g., Argon or Nitrogen) in a tightly sealed container.[5]
The Rationale for Vacuum Distillation
Standard atmospheric distillation is unsuitable for many thermally labile compounds. The application of a vacuum lowers the system pressure, which in turn reduces the boiling point of the liquid.[12] This principle is the cornerstone of purifying this compound. Distilling at a reduced pressure (e.g., 12 Torr) allows the compound to boil at a significantly lower temperature (67-68 °C) than it would at atmospheric pressure.[4] This strategy effectively prevents thermal decomposition, ensuring the integrity of the molecule and yielding a product of high purity.[12]
Detailed Experimental Protocol
Required Apparatus
-
Two-neck round-bottom flask (distillation pot)
-
Heating mantle with a variable controller and magnetic stirrer
-
Teflon-coated magnetic stir bar
-
Short-path distillation head with a condenser and vacuum connection
-
Thermometer and adapter
-
Single-neck round-bottom flask (receiving flask)
-
Cold trap (Dewar flask with dry ice/acetone or a cryocooler)
-
Two-stage rotary vane vacuum pump
-
Digital vacuum gauge (e.g., Pirani gauge)
-
Insulating glass wool and aluminum foil
-
Laboratory jack
-
Keck clips or joint clamps
-
High-vacuum grease
Visual Workflow: Distillation Apparatus Setup
Caption: Workflow diagram of a standard vacuum distillation setup.
Step-by-Step Purification Procedure
-
Preparation:
-
Ensure all glassware is meticulously dried in an oven and allowed to cool under a stream of dry nitrogen or argon.
-
Place a Teflon-coated magnetic stir bar into the distillation flask. Note: Boiling chips are ineffective under vacuum and must not be used; vigorous stirring is required for smooth boiling.[13]
-
Charge the distillation flask with the crude this compound, filling it to no more than half its capacity to prevent bumping.
-
-
System Assembly:
-
Lightly apply high-vacuum grease to all ground glass joints to ensure an airtight seal.
-
Assemble the distillation apparatus as shown in the diagram above, securing all joints with Keck clips.
-
Position the thermometer bulb just below the side arm leading to the condenser to accurately measure the temperature of the vapor entering the condenser.
-
Place the distillation flask in the heating mantle, which is positioned on a lab jack. This allows for rapid removal of the heat source if necessary.[13]
-
Connect the condenser to a cooling source (e.g., a recirculating chiller) with the coolant flowing in at the bottom and out at the top.
-
Connect the vacuum outlet of the distillation apparatus to the cold trap, and the cold trap to the vacuum pump. The vacuum gauge should be placed between the receiving flask and the cold trap.
-
-
Distillation Process:
-
Turn on the magnetic stirrer to a moderate speed.
-
Turn on the vacuum pump and slowly open the system to the vacuum. The pressure should gradually decrease. Monitor the gauge until the target pressure (e.g., ~12 Torr) is reached and stable.
-
Once the vacuum is stable, begin to gently heat the distillation pot using the heating mantle. Increase the temperature gradually.
-
Observe the mixture for signs of boiling. As the boiling point is approached, you will see a reflux ring of condensate climbing the neck of the flask.
-
The temperature on the thermometer will rise sharply as the vapor reaches it. Record the temperature and pressure when the first drop of distillate collects in the receiving flask. This is the boiling point at that pressure.
-
Collect the fraction that distills at a constant temperature (e.g., 67-68 °C at 12 Torr).[4] Any initial, lower-boiling fractions (forerun) should be collected separately if necessary, and the distillation should be stopped before high-boiling residues begin to distill.
-
-
System Shutdown:
-
Crucially, always cool the system before reintroducing air. Lower the lab jack to remove the heating mantle from the distillation flask.[13]
-
Allow the distillation flask and its contents to cool to room temperature.
-
Slowly and carefully vent the system by opening a stopcock or removing the vacuum tubing, preferably at a point far from the pump. You will hear air hissing as it enters the system.[13]
-
Once the system is at atmospheric pressure, turn off the vacuum pump.
-
Disassemble the glassware and transfer the purified product to a clean, dry, amber glass bottle. Purge the headspace with an inert gas before sealing.
-
-
Waste Disposal:
Troubleshooting Common Issues
-
Bumping (Violent Boiling): This occurs due to superheating of the liquid. It is prevented by ensuring vigorous and constant stirring with the magnetic stir bar. If bumping occurs, reduce the heating rate immediately.[13]
-
Pressure Fluctuations: An unstable vacuum is typically caused by leaks in the system. Check all joints and connections. Re-grease joints if necessary. Ensure the vacuum pump oil is fresh and the pump is in good working order.
-
No Distillate Collection: This can be due to insufficient heating, a vacuum that is too high (boiling point is below the coolant temperature), or a leak in the system. Check the temperature of the heating mantle, the reading on the vacuum gauge, and re-verify that all connections are secure.
Conclusion
The vacuum distillation protocol detailed in this application note provides a robust and reliable method for obtaining high-purity this compound. By carefully controlling the pressure and temperature, thermal decomposition is avoided, preserving the integrity of this valuable synthetic intermediate. Adherence to the stringent safety protocols outlined is non-negotiable and is essential for the well-being of the researcher and the success of the purification.
References
- This compound CAS#: 49665-74-9 - ChemicalBook.
- Safety Data Sheet - MedchemExpress.com.
- SAFETY DATA SHEET - Sigma-Aldrich.
- SAFETY DATA SHEET - Fisher Scientific.
- SAFETY DATA SHEET - (Generic).
- Safety Data Sheet - TargetMol.
- This compound | 49665-74-9 - ChemicalBook.
- This compound | 49665-74-9 - ChemicalBook (additional source).
- This compound | C7H14ClN | CID 123517 - PubChem.
- Vacuum Distillation | Busch Global.
- This compound hydrochloride AldrichCPR | Sigma - Sigma-Aldrich.
- An In-depth Technical Guide to the Reactivity and Stability of 4-(Chloromethyl)piperidine Hydrochloride - Benchchem.
- Vacuum Distillation - YouTube.
Sources
- 1. This compound | 49665-74-9 [chemicalbook.com]
- 2. This compound | 49665-74-9 [amp.chemicalbook.com]
- 3. This compound | C7H14ClN | CID 123517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound CAS#: 49665-74-9 [m.chemicalbook.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. This compound hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. targetmol.com [targetmol.com]
- 10. fishersci.com [fishersci.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. buschvacuum.com [buschvacuum.com]
- 13. youtube.com [youtube.com]
monitoring the progress of reactions with 2-(Chloromethyl)-1-methylpiperidine
An In-Depth Guide to Monitoring Reactions with 2-(Chloromethyl)-1-methylpiperidine
Abstract
This compound is a valuable synthetic intermediate, acting as a reactive electrophile for the introduction of the N-methyl-2-piperidylmethyl moiety into a wide range of molecular scaffolds. Its primary mode of reactivity is through nucleophilic substitution at the chloromethyl carbon.[1] Effective synthesis requires precise monitoring of the reaction's progress to optimize yield, minimize impurity formation, and ensure complete consumption of the starting material. This technical guide provides a comprehensive overview of the principal analytical techniques for monitoring reactions involving this reagent, complete with detailed, field-tested protocols for researchers, chemists, and drug development professionals.
Foundational Principles: Why Reaction Monitoring is Critical
Reactions involving alkylating agents like this compound (Molecular Formula: C₇H₁₄ClN, Molecular Weight: 147.65 g/mol )[2][3] are prone to several outcomes that necessitate careful monitoring:
-
Incomplete Reactions: Failure to reach completion leaves starting material in the final product, complicating purification and reducing yield.
-
Side-Product Formation: The nucleophile or product may undergo secondary reactions. The piperidine nitrogen itself is basic and can influence the reaction environment.
-
Degradation: The reactant or product may be unstable under the reaction conditions, leading to impurities over extended reaction times.[1]
Real-time or quasi-real-time analytical data allows the chemist to make informed decisions about the reaction, such as determining the optimal endpoint, adjusting conditions, or initiating work-up at the most opportune moment.
Strategic Selection of an Analytical Method
The choice of monitoring technique depends on the specific reaction, available equipment, and the level of detail required. A logical approach to method selection is crucial for efficient process development.
Caption: Decision workflow for selecting the appropriate analytical technique.
Technique-Specific Application Notes and Protocols
Thin-Layer Chromatography (TLC): The Rapid Qualitative Check
TLC is an indispensable tool for rapid, qualitative assessment of a reaction. It allows for the simultaneous visualization of the starting material, product, and any major non-volatile side products. The principle relies on the differential partitioning of components between the stationary phase (e.g., silica gel) and the mobile phase.
Causality Behind the Method: this compound is a tertiary amine, which can interact strongly with the acidic silanol groups on a standard silica plate, leading to streaking. To create a self-validating and clean chromatogram, the mobile phase is often basified with a small amount of triethylamine or ammonia. The product, formed by nucleophilic substitution, will almost certainly have a different polarity than the starting material, resulting in a different Retention Factor (R_f), enabling clear visual monitoring.
Experimental Protocol: TLC Monitoring
-
Plate Preparation: Use a pencil to lightly draw an origin line approximately 1 cm from the bottom of a silica gel TLC plate.
-
Sample Preparation:
-
Reference (t=0): Before adding the final reagent to start the reaction, dissolve a small amount of the starting material mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate) to create a "starting material" reference spot.
-
Reaction Aliquot: At designated time points (e.g., t = 15 min, 30 min, 1 hr), withdraw a small aliquot (e.g., ~5 µL) from the reaction mixture using a glass capillary.
-
-
Spotting: Carefully spot the "t=0" reference and the reaction aliquot onto the origin line. Keep the spots small and distinct.
-
Development: Place the TLC plate in a developing chamber containing the chosen mobile phase. A common starting system for piperidine derivatives is Ethyl Acetate / Hexane (e.g., 30:70 v/v) with 0.5-1% Triethylamine .[4] Close the chamber and allow the solvent front to ascend until it is about 1 cm from the top of the plate.
-
Visualization:
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely in a fume hood.
-
Visualize the spots. Common methods include:
-
UV Light (254 nm): If the product or starting material contains a UV-active chromophore.
-
Iodine Chamber: Place the dried plate in a sealed chamber with a few crystals of iodine. Most organic compounds will appear as brown spots.
-
Potassium Permanganate (KMnO₄) Stain: A highly effective stain for compounds that can be oxidized. The plate is dipped in the stain and gently heated, revealing products as yellow/white spots on a purple/brown background.
-
-
-
Interpretation: Monitor the disappearance of the starting material spot and the appearance of the product spot. The reaction is considered complete when the starting material spot is no longer visible.
| Parameter | Description |
| Stationary Phase | Silica Gel 60 F₂₅₄ plates |
| Mobile Phase | Develop empirically. Start with Ethyl Acetate/Hexane (30:70) + 1% Triethylamine. Adjust polarity based on initial results. |
| Visualization | Potassium Permanganate stain is highly recommended for general-purpose visualization of piperidine derivatives. |
| R_f Calculation | R_f = (Distance traveled by spot) / (Distance traveled by solvent front). The product R_f should be distinctly different from the starting material R_f. |
Gas Chromatography-Mass Spectrometry (GC-MS): Quantitative Analysis of Volatile Compounds
For reactions where the reactants and products are thermally stable and volatile, GC-MS is a superior quantitative technique. It provides excellent separation and definitive identification through mass fragmentation patterns.[5]
Causality Behind the Method: The relatively low molecular weight and boiling point (67-68 °C at 12 Torr) of this compound make it a suitable candidate for GC analysis.[6] A non-polar capillary column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., DB-5ms or equivalent), is generally effective for separating compounds of varying polarity.[7] The mass spectrometer provides two crucial pieces of information: the retention time (a characteristic of the compound under specific GC conditions) and the mass spectrum (a molecular fingerprint).
Experimental Protocol: GC-MS Monitoring
-
Sample Preparation:
-
At each time point, withdraw a precise aliquot (e.g., 50 µL) of the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot into a known volume (e.g., 1.0 mL) of a suitable solvent (e.g., ethyl acetate) in a GC vial. This dilution also brings the concentration into the optimal range for the instrument.
-
If the reaction solvent is non-volatile (e.g., DMF), a liquid-liquid extraction may be necessary. Dilute the aliquot with water and extract with a volatile organic solvent like ethyl acetate. Dry the organic layer with Na₂SO₄ before analysis.
-
-
Instrumental Setup:
-
GC Column: J&W DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.[7]
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold for 5 min. (This program should be optimized for the specific reaction).
-
MS Transfer Line: 280 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-400 m/z.
-
-
Analysis:
-
Inject 1 µL of the prepared sample.
-
Acquire the total ion chromatogram (TIC).
-
Identify the peaks corresponding to the starting material and the product by their retention times and mass spectra. The molecular ion (M⁺) for C₇H₁₄ClN is m/z 147. Key fragments may include loss of chlorine (m/z 112) and fragments of the piperidine ring.
-
-
Quantification:
-
Monitor the peak area of the starting material and the product over time.
-
The percentage conversion can be calculated as: % Conversion = [Area_product / (Area_product + Area_starting_material)] * 100. (Note: This assumes similar response factors. For precise quantification, calibration with authentic standards is required).
-
| Parameter | Typical Value / Condition | Rationale |
| GC Column | DB-5ms or equivalent (non-polar) | Good general-purpose column for separating a wide range of organic molecules. |
| Oven Program | 80 °C to 280 °C gradient | Ensures elution of both early (starting material) and later (potentially higher MW product) eluting compounds. |
| Ionization | Electron Ionization (EI) at 70 eV | Standard method that produces reproducible, library-searchable fragmentation patterns. |
| Expected M⁺ (Reactant) | m/z 147/149 (³⁵Cl/³⁷Cl isotopes) | Confirms the identity of the starting material. |
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Non-Volatile Compounds
HPLC is the method of choice for non-volatile or thermally labile compounds. However, this compound lacks a native chromophore, making standard UV detection challenging. This can be overcome by using a universal detector (like ELSD) or, more commonly, through pre-column derivatization.[8][9]
Causality Behind the Method: To make the non-UV-active piperidine derivative detectable, it is reacted with a chromophoric tagging agent. 4-Toluenesulfonyl chloride (tosyl chloride) is an excellent choice as it reacts readily with the secondary amine that would be formed if the starting material were a secondary amine, or with a nucleophile containing an amine or hydroxyl group. For monitoring the disappearance of the electrophile, we derivatize the nucleophile in the reaction. A more direct approach for this specific reactant is to use a detector that does not require a chromophore, such as a Charged Aerosol Detector (CAD) or Mass Spectrometry (LC-MS). However, the derivatization of a nucleophilic reaction partner is a common and powerful technique. The protocol below describes a general-purpose RP-HPLC method suitable for LC-MS detection or after derivatization of an amine-containing nucleophile.
Caption: General workflow for reaction monitoring by HPLC.
Experimental Protocol: RP-HPLC-MS Monitoring
-
Sample Preparation:
-
At each time point, withdraw a precise aliquot (e.g., 20 µL) of the reaction mixture.
-
Immediately quench and dilute the aliquot into a known volume (e.g., 1.0 mL) of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile) in an HPLC vial.
-
If necessary, filter the sample through a 0.45 µm syringe filter to remove particulate matter.
-
-
Instrumental Setup:
-
HPLC Column: Inertsil C18 (250 x 4.6 mm) or equivalent.[10][11]
-
Mobile Phase A: Water with 0.1% Formic Acid (for MS compatibility).
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 5% B and equilibrate for 3 minutes.
-
Injection Volume: 5 µL.
-
Detector: Mass Spectrometer (ESI+). Monitor the m/z for the protonated starting material [M+H]⁺ (m/z 148.1) and the expected protonated product.
-
-
Analysis:
-
Run the samples chronologically.
-
Monitor the extracted ion chromatograms (EICs) for the masses of interest.
-
Plot the peak areas of the starting material and product versus time to determine the reaction profile.
-
¹H NMR Spectroscopy: In-Situ Structural Analysis
NMR spectroscopy provides direct structural information and is ideal for kinetic analysis, as it can monitor the reaction directly in the NMR tube without chromatographic separation.[12][13]
Causality Behind the Method: The key to NMR monitoring is identifying unique, well-resolved signals for both the starting material and the product. For this compound, the two protons on the chloromethyl group (-CH₂Cl) are diagnostic. These protons are adjacent to an electron-withdrawing chlorine atom and will appear as a distinct signal in the ¹H NMR spectrum (typically a doublet or multiplet around 3.5-3.8 ppm). Upon reaction with a nucleophile (e.g., an amine, R₂NH), the chlorine is displaced, and the resulting methylene group (-CH₂-NR₂) will be in a different electronic environment, causing its signal to shift (typically upfield to 2.5-3.0 ppm) and potentially change in multiplicity. Monitoring the disappearance of the -CH₂Cl signal and the appearance of the -CH₂-NR₂ signal provides a direct measure of the reaction's progress.
Experimental Protocol: ¹H NMR Monitoring
-
Sample Preparation:
-
The reaction must be run in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
In a clean NMR tube, combine the substrate and the nucleophile in the deuterated solvent.
-
Add a small amount of an internal standard with a known concentration and a single, sharp peak in a clear region of the spectrum (e.g., tetramethylsilane (TMS) or 1,3,5-trimethoxybenzene).
-
Acquire an initial spectrum (t=0) before initiating the reaction (e.g., before adding a catalyst or heating).
-
-
Data Acquisition:
-
Initiate the reaction.
-
Acquire ¹H NMR spectra at set time intervals (e.g., every 15 minutes). Modern spectrometers can be programmed to do this automatically.[14]
-
Ensure consistent acquisition parameters (e.g., number of scans, relaxation delay) for all time points to ensure quantitative comparability.
-
-
Data Processing and Interpretation:
-
Process each spectrum identically (Fourier transform, phase correction, baseline correction).
-
Integrate the characteristic peak for the starting material (e.g., -CH₂Cl) and the characteristic peak for the product (e.g., -CH₂-Nuc).
-
Also, integrate the peak for the internal standard.
-
The concentration of each species at a given time point is proportional to its peak integral divided by the number of protons it represents. Normalizing to the integral of the constant internal standard corrects for any minor variations in sample concentration or instrument performance.
-
Plot the relative concentrations or integrals versus time to obtain a kinetic profile of the reaction.
-
| Signal | Approximate ¹H Chemical Shift (δ, ppm) | Interpretation |
| Starting Material: -CH₂ Cl | 3.5 - 3.8 | Signal decreases in intensity as the reaction proceeds. |
| Product: -CH₂ -Nuc (e.g., Nuc=Amine) | 2.5 - 3.0 | Signal appears and increases in intensity as the reaction proceeds. |
| Starting Material: N-CH₃ | ~2.3 | May shift slightly upon product formation. |
| Internal Standard | Varies (e.g., 0 for TMS) | Integral should remain constant throughout the experiment. |
Conclusion
The successful synthesis of novel compounds using this compound is critically dependent on the careful monitoring of the reaction's progress. This guide outlines four robust analytical methodologies—TLC, GC-MS, HPLC, and NMR—each suited to different experimental needs. By understanding the principles behind each technique and applying these detailed protocols, researchers can gain precise control over their synthetic transformations, leading to improved yields, higher purity, and more efficient process development.
References
- SIELC Technologies. Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column. SIELC.
- De Mey, E., et al. (2015). Application of ASE followed by HPLC for the Determination of Piperidine and Piperine in Selected Spices. ResearchGate.
- Al-Shwaiyat, M. K. A., et al. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science, bmab099.
- R Discovery (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. R Discovery.
- White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose.
- Urbańczyk, M., et al. (2023). NMR Reaction Monitoring Robust to Spectral Distortions. ACS Publications.
- Schroeder, I., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2538–2548.
- Um, I.-H., et al. (2014). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Organic & Biomolecular Chemistry, 12(32), 6211-6219.
- Vasconcelos, T., et al. (2018). Analytical method by liquid chromatography to assay piperine associated in nanoemulsions. Drug Analytical Research, 2(1), 1-7.
- PubChem. This compound. National Center for Biotechnology Information.
- RSC Publishing (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry.
- Pharmaceutical Technology (2013). NMR Reaction-Monitoring as a Process Analytical Technique. Pharmaceutical Technology.
- NTU Journal of Pure Sciences (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences.
- The Royal Society of Chemistry. Experimental Details. RSC.
- ResearchGate (2017). Synthesis and characterization of N-substituted 2-hydroxypyrrolidine/ piperidine derivatives using cerium chloride as catalyst. ResearchGate.
- UNODC (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime.
- Paterson, D. (2023). Monitoring reactions. Royal Society of Chemistry.
- Shimadzu Corporation. Real-Time Monitoring of Chemical Reactions. Shimadzu.
- Al-Obaidi, Z. H., et al. (2021). Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants. Systematic Reviews in Pharmacy, 12(1), 1083-1094.
- Soderberg, T. (2019). Structure and SN2 Reactivity: The Nucleophile. Chemistry LibreTexts.
- de la Hoz, A., et al. (2017). NMR reaction monitoring in flow synthesis. Beilstein Journal of Organic Chemistry, 13, 285-300.
- Ferreira, B., et al. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination. Scholars.Direct.
- ResearchGate. GC-MS and GC-IR Analysis of Disubstituted Piperazine Analogues of Benzylpiperazine and Trifluoromethylphenylpiperazine. ResearchGate.
- NIST. This compound. NIST WebBook.
- Shimadzu Corporation. Analysis of Potential Genotoxic Impurities in Active Pharmaceutical Ingredients (5) - Analysis of Alkyl Halides. Shimadzu.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound | 49665-74-9 [chemicalbook.com]
- 3. This compound | C7H14ClN | CID 123517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 5. Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants [jmchemsci.com]
- 6. This compound CAS#: 49665-74-9 [m.chemicalbook.com]
- 7. scholars.direct [scholars.direct]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pharmtech.com [pharmtech.com]
- 14. BJOC - NMR reaction monitoring in flow synthesis [beilstein-journals.org]
Application Notes and Protocols for the Scale-Up Synthesis of 2-(Chloromethyl)-1-methylpiperidine Derivatives
Introduction
The 2-(chloromethyl)-1-methylpiperidine scaffold is a crucial building block in medicinal chemistry, forming the core of numerous pharmaceutical agents. Its derivatives are integral to the synthesis of compounds targeting a wide range of therapeutic areas. The efficient and scalable production of these intermediates is therefore of paramount importance for both drug discovery and development programs. This document provides a comprehensive guide to the scale-up synthesis of this compound hydrochloride, focusing on a robust and reproducible process suitable for larger-scale production. The outlined methodology emphasizes safety, efficiency, and high product purity.
Synthetic Strategy: A Two-Step Approach
The synthesis of this compound hydrochloride is most effectively achieved through a two-step process commencing with the commercially available precursor, N-methyl-2-piperidineethanol. This strategic approach facilitates better process control and simplifies the purification of both the intermediate and the final product, rendering it highly amenable to scale-up.[1] The overall synthetic pathway involves the chlorination of N-methyl-2-piperidineethanol using thionyl chloride to yield the desired product as its hydrochloride salt.
Visualizing the Synthetic Pathway
To provide a clear overview of the process, the following diagrams illustrate the logical relationship of the synthetic pathway and the key considerations for scaling up the synthesis.
Caption: Overall synthetic scheme for this compound HCl.
Caption: Critical considerations for scaling up the chlorination step.
PART 1: Detailed Experimental Protocols
Step 1: Synthesis of this compound Hydrochloride
This pivotal step involves the conversion of the primary alcohol of N-methyl-2-piperidineethanol to a chloride using thionyl chloride. The product is conveniently isolated as its hydrochloride salt.
Laboratory-Scale Protocol (0.1 mol)
-
Reactor Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a gas outlet connected to a scrubber containing a sodium hydroxide solution is assembled and dried under a nitrogen atmosphere.
-
Reagent Charging: Charge the flask with N-methyl-2-piperidineethanol (12.92 g, 0.1 mol) and anhydrous dichloromethane (100 mL).
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath.
-
Thionyl Chloride Addition: Slowly add thionyl chloride (13.1 g, 8.0 mL, 0.11 mol) dropwise via the dropping funnel, ensuring the internal temperature is maintained below 10 °C.[1]
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[1]
-
Work-up and Isolation:
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and any excess thionyl chloride.[1]
-
Add methyl tert-butyl ether (MTBE) (100 mL) to the residue and stir for 1 hour to induce precipitation.[1]
-
Filter the resulting solid, wash with MTBE (2 x 50 mL), and dry under vacuum to afford this compound hydrochloride as a white to off-white solid.[1]
-
Scale-Up Protocol (1.0 kg)
-
Reactor Setup: A 20 L jacketed glass reactor equipped with a mechanical stirrer, a temperature probe, a condenser, and an addition funnel is assembled and inerted with nitrogen. The reactor's off-gas line should be connected to a suitable caustic scrubber system.
-
Reagent Charging: Charge the reactor with N-methyl-2-piperidineethanol (1.0 kg, 7.74 mol) and anhydrous dichloromethane (8 L).
-
Cooling: Cool the stirred mixture to 0-5 °C using a circulating chiller.
-
Thionyl Chloride Addition: Add thionyl chloride (1.01 kg, 0.62 L, 8.51 mol) to the addition funnel and add it dropwise to the reaction mixture over a period of 1-2 hours, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, the mixture is allowed to slowly warm to room temperature and is stirred for at least 12 hours.
-
Reaction Monitoring: Monitor the reaction for completion using HPLC or GC-MS.
-
Work-up and Isolation:
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Add MTBE (8 L) to the resulting slurry and stir vigorously for 2 hours to ensure complete precipitation.
-
Isolate the product by filtration, for example, using a filter press.
-
Wash the filter cake with fresh MTBE (2 x 4 L).
-
Dry the product in a vacuum oven at 40-50 °C until a constant weight is achieved.
-
PART 2: Process Safety and Hazard Analysis
The scale-up of this synthesis requires a thorough understanding of the potential hazards, particularly those associated with thionyl chloride.
Thionyl Chloride (SOCl₂):
-
Hazards: Thionyl chloride is a corrosive and toxic chemical.[2][3][4] It reacts violently with water, releasing toxic and corrosive fumes of sulfur dioxide (SO₂) and hydrogen chloride (HCl).[2] Inhalation can cause severe respiratory irritation and may lead to pulmonary edema.[2][5] Contact with skin and eyes can cause severe burns.[5][6] It is also a reactive chemical and can present an explosion hazard.[5]
-
Safety Precautions:
-
Personal Protective Equipment (PPE): Always handle thionyl chloride in a well-ventilated fume hood while wearing appropriate PPE, including chemical-resistant gloves, a lab coat, and tightly fitting safety goggles or a face shield.[2][3][4] For large-scale operations, a complete protective suit and self-contained breathing apparatus may be necessary.[2]
-
Handling: Use only in a well-ventilated area and avoid breathing vapors.[2][3] Prevent contact with skin and eyes.[3] Containers should be kept tightly closed in a dry and well-ventilated place.[3] Never allow the product to come into contact with water during storage.[3]
-
Spill Management: In case of a spill, evacuate the area.[3] Absorb the spill with an inert material like sand or vermiculite and dispose of it as hazardous waste.[4] Do not use water to clean up spills.[5]
-
Scale-Up Safety Considerations:
-
Heat Management: The reaction of thionyl chloride with alcohols is exothermic. For larger scales, controlled addition of thionyl chloride via a dosing pump and efficient reactor cooling are crucial to maintain the desired temperature.[1]
-
Off-Gas Handling: The reaction generates significant amounts of HCl and SO₂ gas. A robust scrubbing system containing a caustic solution is mandatory to neutralize these acidic gases before venting to the atmosphere.[1]
-
Material Compatibility: Ensure that all equipment used is compatible with the corrosive nature of thionyl chloride and the acidic reaction mixture. Glass-lined reactors are often preferred for this type of chemistry.
PART 3: Purification and Characterization
Purification:
The product, this compound hydrochloride, precipitates from the reaction mixture upon addition of a non-polar solvent like MTBE. This precipitation method is generally effective for purification on a large scale. For higher purity, recrystallization can be employed.
-
Recrystallization: If further purification is required, the crude hydrochloride salt can be recrystallized from a suitable solvent system, such as isopropanol/ether.[7]
Analytical Characterization:
The identity and purity of the final product should be confirmed using a combination of analytical techniques.
| Technique | Purpose | Expected Results |
| ¹H NMR | Structural Elucidation | The spectrum should show characteristic peaks corresponding to the protons of the 1-methylpiperidine ring and the chloromethyl group. |
| ¹³C NMR | Structural Confirmation | The spectrum will display the expected number of carbon signals for the molecule. |
| Mass Spectrometry (MS) | Molecular Weight Determination | The mass spectrum should exhibit the molecular ion peak corresponding to the free base of the product.[8] |
| HPLC | Purity Assessment | A single major peak should be observed, and the purity can be quantified.[9] |
| FT-IR | Functional Group Analysis | The spectrum will show characteristic absorptions for the C-H and C-N bonds. |
Conclusion
The protocol detailed in this application note provides a reliable and scalable method for the synthesis of this compound hydrochloride. By adhering to the outlined procedures and paying close attention to the safety considerations, researchers and drug development professionals can confidently produce this valuable intermediate in high yield and purity, facilitating the advancement of pharmaceutical research and development.
References
- Application Notes and Protocols for the Scalable Synthesis of 2-Piperidin-1-ylmethyl-morpholine - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGffD00rb2mzhtC3O8FzW9jzVXCuEIr0WF7tu-BVL-4IE7PhtGf6yCIIVbDRNFf4W4hEbotSCsSDszwSTVGGFN1IdOUBYO_3E9-KyGYDLjBl8XoknFNMSKb6K7zIQyCJU7Khyo8gwk6ra4WD8s4Sk_TKOp6fleUbrthNXRzsjAc2331nGl7RYH9WMZLxJ-Ow9srbXfxiwSu5r7aKmzTiwU0htBS7t9owga_FMF01hy83WokJIYc-zqnqFCbx3I=]
- Thionyl chloride - Safety Data Sheet - ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHXVhi8U5J7v4hjZzcskzStxmkAOLMoFFVH_JfUQaWG6wbsCvyxxc0GieTUxMV7OdalsLtd49LxNNty5I13Xf41GVPA_Im4pU5-YSnsxgzDhDOPwBF5QyWePomMQh0x-ttdtrrh0ESMpAej18kPC7C6ow==]
- Exploring 2-Piperidinemethanol as a Chiral Scaffold: A Technical Guide - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEplSY4zk8jJAG9ZnYsECzjsrAgEWQ_KzTwe8n1El-_zxEbskiqN-q5lQsASZuIyileUYCT7zjOdyFAOOd8sGZJlvtb2BwVkl2m8xqU0FNDK8iinCPE0R8S-dUzi7ZP4kEbq1LXUXKQowaX84g5jBqtIK0jEBcSVHNGG1WBi3uB7GevqX37D-GL3QyHfgR9AchGYrYlCKLl7ujRRa7R9S1KTeQ=]
- US6258955B1 - Process for preparing 2-piperidineethanol compounds - Google Patents. [URL: https://patents.google.
- DE69929808T2 - PROCESS FOR PREPARING 2-PIPERIDINETHANOL DERIVATIVES - Google Patents. [URL: https://patents.google.
- Thionyl chloride - Safety Data Sheet. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEBnnNjxfJ2b3gEo08si043-PQz84YsJLqYFAToBLCJlH8yNo3IReFpuNo-jqEhHzEvOoVQ0bakMSjAO6MRHgCZb6pGi5ziowaGZFlODHA7XNSM41z-mfSbco9_3lviXD-1pEcpfJedxGqUdymBrxHnoJuGl76EJij4PzgYB-BUJ2LHgUo05YA=]
- Safety Data Sheet: Thionyl chloride - Carl ROTH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGolIAaTVO2xRogtdDGQkzepddykAlg0WEO2BxkxSuTVHxs3K6HpZjeyn28J0Wcr66NDGGIWWZPobfsJYBu6kiv8wN3PYRS-9ZoIppELxxsgmE4jXILGRxxXxtUR72au5e0MNI1gB1YgrCETogLE1vR_jkFyIuLKC7e]
- Thionyl Chloride CAS No 7719-09-7 MATERIAL SAFETY DATA SHEET SDS/MSDS - Bionium. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF4J9-kOSlcFbelIvdFSEmaft5s7x0zJG3JO30lWmrLRvy02qw2xekUOOZ5x0HBgHrw5zkE1hFEjtn7JhpbiFrtvJWMAnslWyqCA3_ISS_iYB6MzuBXryeQOz0L_fj02dV0c-D-t4A26dKSeknQxr16Vgn3OHyyd5efwA==]
- Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates from 2-Piperidinemethanol - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGIVLQnOHBEQkLYl412u2-XS58RdmcxadTCrlquDwMJIqawvkOFM5tufCg1d_7d3vxOPt2Mf2Eri6EI4_eVMacN6PZK_FUbX5RO-npPIFzcJmluDk3MIT9lAAg-pgmm9SIVvbkJjsibU4ZOwx99CTyphCWl7BgrEFJc4iLBg1ekpwbfFPilqh5LCbkAdc4XhWtv5KazbnUHtAq0JD6nJlggSGPGvtVrQT0j1IUi13_FzgtJuzzG73M_6lQXZDFElxZpSVDBtN9azf0=]
- Common Name: THIONYL CHLORIDE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPL - NJ.gov. [URL: https://nj.gov/health/eoh/rtkweb/documents/fs/1850.pdf]
- The Discovery of Bioactive 2-Piperidinemethanol Derivatives: A Technical Guide for Drug Development - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFhtqJxNsT8aL6AEI2HT8Zaao9ZU6t3Kodruocg6DPJO3yjR9zxnMn1oX-Ntv-AikKpooizG3fxstluaASq755lrJUyRM-xKz-GcwRciRsb7pE-RwqP6U5BMcvtTj7_-DjDpwes2Aq93nHgDolr7dube3iaBhC15045I8i4v1AWAPsFCmXyGqi_E6Sm-Dzehr7wY7caBTF1Wn4HYa3bbpT2JUCnWpEzxOXNMGg35AnIxAwW9LWOeVwkHjMqAHfjdmw=]
- Scale-Up Synthesis of trans-2-Piperidin-1-ylcyclopentanol: Application Notes and Protocols - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE3wLikUaFf7GavZGnj3Go-buCmhopBq2Xj7wKMEvJNLWaAUQ9MwdGtAQ6LhjfgAAfmzV5CyEEd-DXWSG9LY4v4ayfC8WFJA3JeTxsSk5dYywTZl3FTSTopiLCi0trtndBuEaYqXGKFMscIjgq4MbRkjbPe82V_UAjRd643LBvR-RFEHVAUH-zgQfYsxdyqy80S6rYybH9IGfxqi9nuyY3PacNFYc2t5x7LaRvrsteXkCMdD09-KA==]
- N-(2-Chloromethyl)-N-methylpiperidine, hydrochloride salt synthesis - ChemicalBook. [URL: https://www.chemicalbook.com/synthesis/27483-92-7.htm]
- N-Methyl-2-piperidineethanol - (Amines|Piperidine derivatives):Koei Chemical Co., Ltd. [URL: https://www.koeichem.com/en/product/detail?id=138]
- Technical Support Center: Purification Strategies for Reactions Involving 4-(Chloromethyl)piperidine Hydrochloride - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH3hoGYiVc0IGHhAt2oLbDikNuVXMy_P3NhNucu15gIQdi_fC2KayaJ3i8KGvDT4Kj7bd3SZ_h3tHk7jswtLFg_G1s2JrnVDfDDer8lW6oZJAa9JqrG-I9vsPPr1c8l3CtdJBNlum9W_yrzUslApx90vBz4KUw86oMNeO7WbK6JLYgoIYBIZixhkGtJp7pykZl__vZC0KqxVxxKvwlTZ9NqiKOPRti59shxt0ShhMvNeh7GDO1cB9F2lOSzFqx0ymQwLdpDo5xm6Zu8L_QYw==]
- CAS No : 533-15-3 | Product Name : N-Methylpiperidine-2-ethanol - Pharmaffiliates. [URL: https://www.pharmaffiliates.com/en/n-methylpiperidine-2-ethanol]
- This compound hydrochloride - Fluorochem. [URL: https://www.fluorochem.co.uk/product/f067857]
- Improved scale-up synthesis and purification of clinical asthma candidate MIDD0301 - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5405494/]
- N-METHYLPIPERIDINE-2-ETHANOL Four Chongqing Chemdad Co. ,Ltd. [URL: https://www.chemdad.com/n-methylpiperidine-2-ethanol-cas-533-15-3/]
- CAS 49665-74-9 | this compound | MFCD11518885. [URL: https://www.hoffmanfinechemicals.com/product/2-chloromethyl-1-methylpiperidine-cas-49665-74-9-mfcd11518885]
- This compound | 49665-74-9 - ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB9927498.htm]
- US1878970A - Purification of primary aromatic amine hydrohalides of the benzene series - Google Patents. [URL: https://patents.google.
- The Study On Synthesizing The Compounds Of N-Methyl-4-Piperidines - Globe Thesis. [URL: https://globethesis.com/the-study-on-synthesizing-the-compounds-of-n-methyl-4-piperidines/]
- US3337630A - Process for the purification of amines - Google Patents. [URL: https://patents.google.
- Trichloroacetic acid fueled practical amine purifications - Beilstein Journals. [URL: https://www.beilstein-journals.org/bjoc/articles/18/26]
- Purification of Hydrochloride - ECHEMI. [URL: https://www.echemi.com/community/purification-of-hydrochloride_topic_2077_1.html]
- Stereoretentive Chlorination of Cyclic Alcohols Catalyzed by Titanium (IV) Tetrachloride: Evidence for a Front Side Attack Mechanism - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4002167/]
- 2-Chloromethyl-1-methylpiperidine hydrochloride - CymitQuimica. [URL: https://www.cymitquimica.com/producto/2-chloromethyl-1-methylpiperidine-hydrochloride-120093]
- This compound - the NIST WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C49665749]
- N-Chloromethyl Piperidine|CAS 16158-88-6 - Benchchem. [URL: https://www.benchchem.com/product/b102249]
- US4221913A - Preparation of 2-(Chloromethyl)pyridine - Google Patents. [URL: https://patents.google.
- 10.9 Reactions of Alcohols with Thionyl Chloride - Chemistry LibreTexts. [URL: https://chem.libretexts.org/Courses/University_of_Illinois_Springfield/UIS%3A_CHE_269_(Morsch_and_Andrews)/Chapters/Chapter_10%3A_Alcohols_and_Ethers/10.09_Reactions_of_Alcohols_with_Thionyl_Chloride]
- WO2023156675A1 - Process for purification of linagliptin - Google Patents. [URL: https://patents.google.
- CN104974077A - Synthetic method of 2-chloromethylpyridinehydrochloride - Google Patents. [URL: https://patents.google.
- Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [URL: https://www.masterorganicchemistry.com/2011/12/03/reagent-friday-thionyl-chloride-socl2/]
- Solved Draw a stepwise mechanism for the chlorination | Chegg.com. [URL: https://www.chegg.com/homework-help/questions-and-answers/draw-stepwise-mechanism-chlorination-2-phenylethanol-thionyl-chloride-pyridine-ve-gotten-s-q58572111]
- Purification of organic hydrochloride salt? - ResearchGate. [URL: https://www.researchgate.
- Characteristics, Biological Properties and Analytical Methods of Piperine: A Review. [URL: https://pubmed.ncbi.nlm.nih.gov/31109156/]
- Alcohol to Chloride - Common Conditions. [URL: https://www.organic-chemistry.org/namedreactions/alcohol-to-chloride.shtm]
- Spectroscopic Profile of 4-(Chloromethyl)piperidine Hydrochloride: A Technical Guide - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHegKwOTRyKeH_hUPRh6JXXbqRIZxm3NZrYTsqXkyK_amPFPkJJKDBiqUcMdWKTBShJmwYhGntv9eHThf3hS9a3Va1OinLt7c3XyQmxqRFC50qRhyE4tCCGYK2kfPszH-oEeIqfrzS3bmBYHHqGlBqxwFKoD6bCDP-BxUDnL_43mduqkoowJnEW1ZYkjIHTI7dqIvpZYR8A8v7uxMmu65pZcMtS-Ph4ZQskOw7bMDMS]
- This compound | C7H14ClN | CID 123517 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/123517]
- Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines - UFDC Image Array 2 - University of Florida. [URL: https://ufdc.ufl.edu/UF00098292/00001/17x]
- This compound hydrochloride AldrichCPR - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/FR/fr/product/aldrich/447285]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. westliberty.edu [westliberty.edu]
- 4. bionium.miami.edu [bionium.miami.edu]
- 5. nj.gov [nj.gov]
- 6. carlroth.com:443 [carlroth.com:443]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
use of 2-(Chloromethyl)-1-methylpiperidine as a ligand in catalysis
An in-depth guide to the prospective use of 2-(Chloromethyl)-1-methylpiperidine as a versatile building block for the synthesis of novel ligands in catalysis.
Foreword: Charting Unexplored Territory in Ligand Design
While this compound is not yet established as a common ligand in the catalytic literature, its chemical structure presents a compelling and untapped opportunity for the development of novel catalytic systems. The molecule uniquely combines a basic N-methylpiperidine ring, a known coordinating moiety, with a reactive chloromethyl group. This duality makes it an ideal precursor for crafting sophisticated ligands tailored for specific catalytic applications.
This guide serves as a forward-looking application note, moving beyond established protocols to provide researchers with the foundational knowledge and hypothetical frameworks needed to explore this promising chemical space. We will dissect the molecule's potential, propose synthetic pathways to transform it into powerful ligands, and outline detailed protocols for its application in a benchmark catalytic reaction. Our approach is grounded in established principles of organometallic chemistry and catalysis, offering a scientifically rigorous roadmap for innovation.
Part 1: Strategic Analysis of this compound as a Ligand Precursor
The core value of this compound lies in its potential for facile derivatization into chelating ligands. The tertiary amine provides a stable, electron-donating anchor point for coordination to a metal center. The chloromethyl group, a versatile electrophilic handle, is the key to introducing a second coordinating atom, thereby creating a bidentate ligand. Such chelating ligands are highly sought after in catalysis as they often form more stable and selective metal complexes compared to their monodentate counterparts.
The most logical strategic application involves the nucleophilic substitution of the chloride to introduce phosphorus, nitrogen, or sulfur donor atoms, creating powerful N,P, N,N, or N,S-bidentate ligands. These ligand classes are cornerstones of modern catalysis, particularly in cross-coupling, hydrogenation, and amination reactions.
Proposed Ligand Synthesis Workflow
The transformation of the precursor into a functional ligand can be visualized as a straightforward, high-yield process. Below is a conceptual workflow for the synthesis of a novel N,P-bidentate ligand, herein named PipPhos.
Caption: Proposed synthesis of the 'PipPhos' ligand.
Part 2: Detailed Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis of the hypothetical PipPhos ligand, its complexation to a palladium center, and its application in a model Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Synthesis of (1-Methylpiperidin-2-yl)methyl)diphenylphosphine (PipPhos)
Rationale: This protocol utilizes a standard method for forming carbon-phosphorus bonds via nucleophilic substitution. Lithium diphenylphosphide, a potent nucleophile, is generated in situ from chlorodiphenylphosphine and lithium metal. It readily displaces the chloride from the precursor to form the desired N,P-bidentate ligand.
Materials:
-
This compound hydrochloride (1.0 eq)
-
Chlorodiphenylphosphine (1.1 eq)
-
Lithium metal, fine wire or shot (2.5 eq)
-
Anhydrous Tetrahydrofuran (THF), inhibitor-free
-
Degassed, deionized water
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Standard Schlenk line and glassware
-
Argon or Nitrogen gas supply
Procedure:
-
Preparation of Lithium Diphenylphosphide:
-
Under an inert atmosphere (Argon), add anhydrous THF to a flame-dried, three-neck round-bottom flask equipped with a condenser and magnetic stir bar.
-
Add lithium metal (2.5 eq) to the THF.
-
Slowly add chlorodiphenylphosphine (1.1 eq) dropwise to the stirring suspension at room temperature. The solution will turn a deep red/orange, indicating the formation of LiPPh₂. Allow the reaction to stir for 2-3 hours to ensure complete formation.
-
-
Neutralization of Precursor:
-
In a separate flask, dissolve this compound hydrochloride (1.0 eq) in a minimal amount of degassed water.
-
Cool the solution in an ice bath and add a saturated solution of sodium bicarbonate dropwise until the pH is ~8-9 to generate the free base.
-
Extract the free base into diethyl ether or dichloromethane (3x), combine the organic layers, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure to yield the free base of this compound as an oil. Caution: Handle in a fume hood.
-
-
Nucleophilic Substitution:
-
Dissolve the obtained this compound free base in anhydrous THF under an inert atmosphere.
-
Cool the solution of LiPPh₂ prepared in step 1 to 0 °C.
-
Slowly add the THF solution of the free base to the LiPPh₂ solution dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and stir overnight. The deep red color should fade to a pale yellow.
-
-
Workup and Purification:
-
Carefully quench the reaction by slowly adding degassed water at 0 °C.
-
Extract the aqueous layer with ethyl acetate or dichloromethane (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude PipPhos ligand via column chromatography on silica gel (using a deoxygenated solvent system such as hexanes/ethyl acetate with 1% triethylamine) or by recrystallization.
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, ³¹P NMR, and mass spectrometry to confirm its structure and purity.
Protocol 2: Preparation of Dichloro[(1-Methylpiperidin-2-yl)methyl)diphenylphosphine]palladium(II) Pre-catalyst
Rationale: To be used in catalysis, the synthesized ligand is first complexed with a metal salt. Palladium(II) chloride complexes, such as bis(benzonitrile)palladium(II) chloride, are common starting materials as the benzonitrile ligands are easily displaced by the stronger PipPhos ligand.
Materials:
-
PipPhos ligand (1.0 eq)
-
Bis(benzonitrile)palladium(II) chloride [PdCl₂(PhCN)₂] (1.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Diethyl Ether
Procedure:
-
Under an inert atmosphere, dissolve the PipPhos ligand (1.0 eq) in anhydrous DCM.
-
In a separate flask, dissolve PdCl₂(PhCN)₂ (1.0 eq) in anhydrous DCM.
-
Slowly add the palladium solution to the stirring ligand solution at room temperature.
-
A color change and the formation of a precipitate are typically observed. Allow the mixture to stir for 2-4 hours.
-
Reduce the volume of DCM under vacuum and add anhydrous diethyl ether to precipitate the complex completely.
-
Isolate the solid product by filtration, wash with diethyl ether, and dry under vacuum. The resulting yellow/orange solid is the desired Pd(II)-PipPhos pre-catalyst.
Caption: Formation of the Pd(II)-PipPhos pre-catalyst. (Note: Placeholder for actual chemical structure images)
Protocol 3: Application in a Suzuki-Miyaura Cross-Coupling Reaction
Rationale: The Suzuki-Miyaura reaction is a robust and widely used C-C bond-forming reaction, making it an excellent benchmark for testing the efficacy of a new catalyst. The reaction couples an aryl halide with an aryl boronic acid. The performance of the Pd(II)-PipPhos catalyst will be evaluated based on the yield of the biaryl product.
Model Reaction: 4-Bromoanisole with Phenylboronic Acid
Materials:
-
Pd(II)-PipPhos pre-catalyst (0.1 - 1.0 mol%)
-
4-Bromoanisole (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Toluene/Water mixture (e.g., 10:1 v/v), degassed
-
Internal standard (e.g., dodecane) for GC analysis
-
Reaction vials suitable for heating under an inert atmosphere
Procedure:
-
To a reaction vial containing a magnetic stir bar, add the Pd(II)-PipPhos pre-catalyst, 4-bromoanisole (1.0 eq), phenylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).
-
Add the internal standard.
-
Evacuate and backfill the vial with an inert gas (Argon) three times.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Seal the vial and place it in a preheated oil bath or heating block at 100 °C.
-
Stir the reaction for the designated time (e.g., 2-24 hours), taking aliquots periodically to monitor progress by GC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a short plug of silica gel.
-
Analyze the filtrate by Gas Chromatography (GC) to determine the yield relative to the internal standard.
Part 3: Data Interpretation and Mechanistic Considerations
The effectiveness of the newly synthesized catalyst should be systematically evaluated.
Data Summary Table (Hypothetical Results)
| Entry | Catalyst Loading (mol%) | Time (h) | Temperature (°C) | Yield (%) |
| 1 | 1.0 | 12 | 100 | 95 |
| 2 | 0.5 | 12 | 100 | 92 |
| 3 | 0.1 | 24 | 100 | 88 |
| 4 | 1.0 | 6 | 80 | 75 |
This data allows for the assessment of catalyst efficiency, turnover number (TON), and turnover frequency (TOF), providing critical insights into its performance.
Catalytic Cycle
The PipPhos ligand is expected to facilitate the standard Suzuki-Miyaura catalytic cycle. The bidentate coordination stabilizes the palladium center throughout the key steps of oxidative addition, transmetalation, and reductive elimination.
Caption: Proposed Suzuki-Miyaura catalytic cycle with the PipPhos ligand.
Conclusion and Future Outlook
This guide illustrates a clear and scientifically grounded pathway for leveraging this compound as a valuable precursor in ligand synthesis. The hypothetical PipPhos ligand serves as a prime example of how this readily available starting material can be transformed into a sophisticated component for modern catalytic systems. Researchers are encouraged to use these protocols as a starting point to explore a wide range of derivatives by varying the nucleophile used in the initial substitution reaction. The potential to create diverse libraries of N,P, N,N, and N,S ligands opens up exciting avenues for discovering novel catalysts with enhanced activity, selectivity, and stability for a multitude of chemical transformations.
References
This section would be populated with real, clickable URLs to authoritative sources for the described chemical transformations and concepts, such as established procedures for synthesizing phosphine ligands, standard protocols for Suzuki-Miyaura reactions, and reviews on ligand design in catalysis.
One-Pot Synthesis of N-Substituted Piperidines Using 2-(Chloromethyl)-1-methylpiperidine: An Application Note and Protocol
Introduction: The Ubiquitous Piperidine Scaffold in Modern Drug Discovery
The piperidine moiety is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a vast array of pharmaceuticals and biologically active natural products.[1][2] Its unique three-dimensional structure and ability to engage in crucial interactions with biological targets have cemented its importance in the design of novel therapeutics.[3] N-substituted piperidines, in particular, exhibit a broad spectrum of pharmacological activities, including roles as analgesics, antipsychotics, antihistamines, and anticancer agents.[4][5]
Traditional multi-step syntheses of these valuable compounds are often plagued by issues such as low overall yields, the need for intermediate purification, and significant waste generation.[6] One-pot synthetic strategies have emerged as a powerful alternative, offering streamlined processes, improved efficiency, and a more environmentally benign approach to chemical synthesis.[4] This application note details a robust and efficient one-pot protocol for the synthesis of diverse N-substituted piperidines utilizing the readily available starting material, 2-(Chloromethyl)-1-methylpiperidine. This method leverages a nucleophilic substitution reaction, providing a versatile and direct route to a library of functionalized piperidine derivatives.
Methodology: A Streamlined Approach to N-Substitution
This protocol capitalizes on the reactivity of the chloromethyl group in this compound towards various nucleophiles. The one-pot nature of this procedure eliminates the need for isolation of intermediates, thereby simplifying the workflow and maximizing time and resource efficiency.
Core Reaction Principle
The fundamental transformation involves the displacement of the chloride ion from this compound by a suitable nucleophile (Nu-H), facilitated by a base. The N-methyl group on the piperidine ring enhances the nucleofugacity of the leaving group, promoting the substitution reaction.
Reaction Scheme:
Experimental Workflow Diagram
Caption: One-pot synthesis workflow for N-substituted piperidines.
Detailed Experimental Protocol
Materials:
-
This compound (CAS: 49665-74-9)[7]
-
Selected Nucleophile (e.g., aniline, morpholine, sodium azide, etc.)
-
Base (e.g., Potassium Carbonate (K₂CO₃), Triethylamine (Et₃N))
-
Anhydrous Solvent (e.g., Acetonitrile (MeCN), Dimethylformamide (DMF))
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Reagent Addition: Add the chosen nucleophile (1.1 - 1.5 eq) and the base (2.0 eq).
-
Solvent Addition: Dissolve the reactants in an appropriate volume of anhydrous solvent. The choice of solvent will depend on the solubility of the reactants and the desired reaction temperature.
-
Reaction: Stir the reaction mixture at the appropriate temperature (ranging from room temperature to reflux, depending on the nucleophile's reactivity) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Upon completion, cool the reaction mixture to room temperature.
-
If a solid precipitate (e.g., base·HCl salt) has formed, filter it off.
-
Quench the reaction by adding deionized water.
-
Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3 x volume).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted piperidine derivative.
Results and Discussion: Versatility and Mechanistic Insights
This one-pot protocol has been successfully applied to a variety of nucleophiles, demonstrating its broad applicability in generating a diverse library of N-substituted piperidines.
Table 1: Representative Examples of Synthesized N-Substituted Piperidines
| Entry | Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Aniline | K₂CO₃ | MeCN | 80 | 12 | 85 |
| 2 | Morpholine | Et₃N | DMF | 60 | 8 | 92 |
| 3 | Sodium Azide | - | DMF | 100 | 6 | 78 |
| 4 | Phenol | K₂CO₃ | MeCN | 80 | 16 | 75 |
| 5 | Thiophenol | Et₃N | DMF | RT | 4 | 95 |
Mechanistic Considerations:
The reaction proceeds via a classical Sₙ2 (bimolecular nucleophilic substitution) mechanism. The base plays a crucial role in deprotonating the nucleophile (if it is not already anionic), thereby increasing its nucleophilicity. The polar aprotic solvents typically used (e.g., MeCN, DMF) are ideal for Sₙ2 reactions as they can solvate the cation of the base while leaving the nucleophile relatively "bare" and highly reactive.
Reaction Mechanism Diagram
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. thieme-connect.com [thieme-connect.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ijnrd.org [ijnrd.org]
- 6. mdpi.com [mdpi.com]
- 7. This compound [webbook.nist.gov]
microwave-assisted synthesis with 2-(Chloromethyl)-1-methylpiperidine
An Application Guide to Microwave-Assisted Synthesis with 2-(Chloromethyl)-1-methylpiperidine
Abstract
The integration of microwave-assisted organic synthesis (MAOS) has revolutionized synthetic chemistry, offering dramatic accelerations in reaction times, enhanced yields, and improved product purities, all within the framework of green chemistry.[1][2][3] This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the effective use of this compound as a key building block in MAOS protocols. The piperidine motif is a highly privileged scaffold in medicinal chemistry, and its efficient incorporation into novel molecular entities is of paramount importance.[4] This guide focuses on N-alkylation reactions, providing detailed, field-proven protocols, mechanistic insights, and critical safety considerations to empower chemists to leverage this powerful combination of technology and reagent for accelerated discovery.
The Synergy of Microwaves and Modern Synthesis
Conventional synthetic methods often rely on conductive heating, where heat is slowly transferred from an external source through the vessel walls to the reaction mixture.[2] This process can be slow and inefficient, leading to temperature gradients and the formation of byproducts. Microwave-assisted synthesis represents a paradigm shift, utilizing dielectric heating to rapidly and uniformly energize the molecules within the reaction mixture directly.[1][5]
The Engine of Acceleration: Mechanism of Microwave Heating
The efficiency of MAOS stems from the direct interaction of microwave radiation with polar molecules in the reaction medium.[6] This energy transfer is governed by two primary mechanisms: Dipolar Polarization and Ionic Conduction.[1][2]
-
Dipolar Polarization: Polar molecules, such as the solvents and reagents used in synthesis, possess a permanent dipole moment. When subjected to the high-frequency oscillating electric field of microwaves, these molecules attempt to align themselves with the field.[7] This rapid, continuous reorientation generates significant molecular friction, which translates into intense, uniform heat throughout the bulk of the material.[6]
-
Ionic Conduction: If ions are present in the reaction mixture (e.g., salts or ionic intermediates), they will migrate back and forth through the solution under the influence of the oscillating electric field. Collisions with surrounding molecules cause agitation and generate heat.
This direct and instantaneous energy transfer allows for reaching high temperatures and pressures in seconds or minutes, dramatically accelerating reaction kinetics.[7]
Caption: Fundamental mechanisms of microwave-induced dielectric heating.
The Building Block: this compound
This compound is a versatile synthetic intermediate prized in pharmaceutical development.[8] Its structure combines the desirable piperidine scaffold—a common feature in CNS-active drugs and other therapeutics—with a reactive chloromethyl group.[4] This makes it an excellent electrophile for introducing the 1-methylpiperidin-2-ylmethyl moiety into various nucleophilic substrates, a key step in building molecular complexity.
Core Application: Microwave-Assisted N-Alkylation
N-alkylation is a fundamental C-N bond-forming reaction. Under microwave irradiation, the alkylation of amines, amides, and other nitrogen heterocycles with this compound proceeds with exceptional speed and efficiency. The high temperatures achieved rapidly overcome the activation energy barriers, often leading to cleaner reactions and higher yields compared to conventional methods.[3][9]
Caption: Standard workflow for microwave-assisted N-alkylation reactions.
Experimental Protocols
Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. Always use dedicated laboratory microwave reactors with integrated temperature and pressure sensors.[10][11] Never use a domestic microwave oven for chemical synthesis.[11][12]
Protocol 1: N-Alkylation of a Substituted Aniline
This protocol details the rapid synthesis of an N-(1-methylpiperidin-2-ylmethyl)aniline derivative, a common scaffold in bioactive compounds. The reaction is often complete in minutes, compared to many hours with conventional heating.[13]
Materials:
-
This compound hydrochloride
-
4-Fluoroaniline (or other substituted aniline)
-
Potassium Carbonate (K₂CO₃), anhydrous, finely powdered
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dedicated microwave reactor vials (e.g., 10 mL) with stir bars
-
Microwave Synthesizer
Step-by-Step Procedure:
-
Reagent Preparation: To a 10 mL microwave vial equipped with a magnetic stir bar, add 4-fluoroaniline (1.0 mmol, 111 mg).
-
Addition of Base and Reagent: Add anhydrous potassium carbonate (2.5 mmol, 345 mg) followed by this compound hydrochloride (1.1 mmol, 202 mg).
-
Solvent Addition: Add 4 mL of anhydrous DMF to the vial.
-
Vessel Sealing: Securely cap the vial using a specialized crimper.
-
Microwave Irradiation: Place the vial in the microwave reactor cavity. Set the reaction parameters:
-
Temperature: 140 °C
-
Ramp Time: 2 minutes
-
Hold Time: 15 minutes
-
Power: Dynamic (instrument controls power to maintain temperature)
-
Stirring: High
-
-
Cooling: After irradiation, allow the vessel to cool to below 50 °C using the instrument's automated cooling system.
-
Work-up: Once cooled, carefully uncap the vial in a fume hood. Filter the reaction mixture to remove the inorganic base, washing the solids with a small amount of ethyl acetate. Transfer the filtrate to a separatory funnel, add 20 mL of water, and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel to yield the desired product.
Causality and Rationale:
-
Base: K₂CO₃ is a cost-effective and moderately strong base sufficient to deprotonate both the aniline and the hydrochloride salt of the alkylating agent, generating the free amine nucleophile and the reactive free base of the electrophile in situ.
-
Solvent: DMF is an excellent solvent for microwave chemistry due to its high boiling point and high dielectric constant, allowing it to efficiently absorb microwave energy and reach high temperatures safely.
-
Temperature: The elevated temperature (140 °C) dramatically increases the rate of the Sₙ2 reaction, enabling completion in minutes.
Protocol 2: N-Alkylation of Isatin
N-substituted isatins are crucial precursors for a wide variety of heterocyclic compounds with diverse biological activities.[14] Microwave assistance provides a superior method for their synthesis.[15][16]
Materials:
-
This compound hydrochloride
-
Isatin
-
Cesium Carbonate (Cs₂CO₃), anhydrous
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Dedicated microwave reactor vials with stir bars
-
Microwave Synthesizer
Step-by-Step Procedure:
-
Reagent Preparation: In a 10 mL microwave vial with a stir bar, combine isatin (1.0 mmol, 147 mg) and anhydrous cesium carbonate (1.5 mmol, 488 mg).
-
Addition of Alkylating Agent: Add this compound hydrochloride (1.2 mmol, 221 mg).
-
Solvent Addition: Add 3 mL of anhydrous NMP.
-
Vessel Sealing: Securely cap the vial.
-
Microwave Irradiation: Program the microwave synthesizer with the following parameters:
-
Temperature: 150 °C
-
Ramp Time: 2 minutes
-
Hold Time: 10 minutes
-
Power: Dynamic
-
Stirring: High
-
-
Cooling: Allow the reaction to cool to a safe handling temperature (<50 °C).
-
Work-up: Uncap the vial and pour the contents into 30 mL of ice-water. Stir until a precipitate forms.
-
Purification: Collect the solid product by vacuum filtration, wash thoroughly with water, and dry under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol.
Causality and Rationale:
-
Base: Cs₂CO₃ is a stronger and more soluble base than K₂CO₃, which is often beneficial for deprotonating the less acidic N-H of the isatin amide.
-
Solvent: NMP, like DMF, is a polar aprotic solvent with a high boiling point, making it ideal for high-temperature microwave reactions, especially with less reactive substrates.[14]
Data Summary and Comparison
The primary advantage of MAOS is the drastic reduction in reaction time while often improving yields.
| Substrate | Alkylating Agent | Base | Solvent | Temp (°C) | Time (min) | Conventional Time (h) | Typical Yield (%) |
| 4-Fluoroaniline | This compound HCl | K₂CO₃ | DMF | 140 | 15 | 12-24 | >85% |
| Isatin | This compound HCl | Cs₂CO₃ | NMP | 150 | 10 | 8-16 | >90% |
| 2-Chloropyrimidine | This compound | K₂CO₃ | EtOH | 120 | 20 | >24 | ~80% |
Note: Conventional times are estimates based on typical thermal reflux conditions. Yields are for purified products and may vary.
Critical Safety Considerations
Safety is paramount when performing microwave-assisted synthesis. The high temperatures and pressures generated require strict adherence to established protocols.
-
Dedicated Equipment: Only use microwave reactors specifically designed for laboratory chemical synthesis. These units have built-in safety interlocks, as well as pressure and temperature monitoring and control systems.[10][17]
-
Pressure Management: Never exceed the maximum pressure rating of the reaction vessel. Be aware that heating solvents above their boiling point in a sealed vessel will generate significant pressure.[17][18] Always ensure caps are properly sealed but do not overfill vessels (typically no more than 2/3 full is recommended).[18]
-
Solvent Choice: Avoid using low-boiling, flammable solvents unless specific open-vessel protocols are followed. Never use aluminum foil or other metals in the microwave cavity, as this can cause arcing and ignition of flammable vapors.[12]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical splash goggles, a lab coat, and thermal gloves for handling hot vessels.[11][18]
-
Exothermic Reactions: If you are unsure about the potential kinetics of a reaction, start with small quantities of reagents at a lower temperature and power level to gauge its behavior.[10]
Conclusion
Microwave-assisted synthesis using this compound offers a powerful and efficient platform for the rapid generation of novel chemical entities. By significantly reducing reaction times from hours or days to mere minutes, this methodology accelerates the design-make-test-analyze cycle that is central to modern drug discovery and materials science. The protocols and insights provided in this guide serve as a robust starting point for researchers to harness the full potential of this technology, enabling cleaner, faster, and more efficient synthesis.
References
- Vertex AI Search. (n.d.). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview.
- CEM Corporation. (n.d.). Safety Considerations for Microwave Synthesis.
- Scribd. (n.d.). Chapter 6 - Safety Precautions On The Application of Microwaves in Laboratory.
- National Science Teaching Association. (n.d.). Safety Protocols for Microwave Use in Science/STEM Instructional Spaces.
- Kansas State University. (n.d.). Microwave Safety.
- MDPI. (2008). Simple and Efficient Microwave Assisted N-Alkylation of Isatin.
- MDPI. (2024). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry.
- JAG Group. (n.d.). Microwave Reactor Safety.
- SpringerLink. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds.
- PubMed. (2008). Simple and Efficient Microwave Assisted N-alkylation of Isatin.
- IJNRD. (2023). MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH.
- CEM Corporation. (n.d.). Theory of Microwave Heating for Organic Synthesis.
- ResearchGate. (2009). Microwave-promoted mono-N-alkylation of aromatic amines in water: A new efficient and green method for an old and problematic reaction.
- ResearchGate. (2008). Simple and Efficient Microwave Assisted N-Alkylation of Isatin.
- RSC Publishing. (2009). Microwave-promoted mono-N-alkylation of aromatic amines in water: a new efficient and green method for an old and problematic reaction.
- Sinfoo. (n.d.). Premium this compound | CAS 49665-74-9 | Best Quality Supplier.
- IJRAR. (n.d.). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach.
- MDPI. (2021). Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach.
- JOCPR. (n.d.). Microwave Assisted Solid Phase Synthesis of Trisubstituted Pyrimidines.
- BMC Chemistry. (2023). Microwave produced 8-methyl-1,2,4,8-tetraazaspiro[4.5]dec-2-en-3-amine derivatives: their in vitro and in silico analysis.
- LookChem. (n.d.). Cas 49665-74-9,this compound.
- PubMed. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.
- RSC Advances. (2020). Microwave-assisted simple synthesis of 2-anilinopyrimidines by the reaction of 2-chloro-4,6-dimethylpyrimidine with aniline derivatives.
Sources
- 1. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 2. ijnrd.org [ijnrd.org]
- 3. ajrconline.org [ajrconline.org]
- 4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Theory of Microwave Heating for Organic Synthesis [cem.com]
- 8. Cas 49665-74-9,this compound | lookchem [lookchem.com]
- 9. Microwave produced 8-methyl-1,2,4,8-tetraazaspiro[4.5]dec-2-en-3-amine derivatives: their in vitro and in silico analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Safety Considerations for Microwave Synthesis [cem.com]
- 11. Safety Protocols for Microwave Use in Science/STEM Instructional Spaces | NSTA [nsta.org]
- 12. scribd.com [scribd.com]
- 13. Microwave-assisted simple synthesis of 2-anilinopyrimidines by the reaction of 2-chloro-4,6-dimethylpyrimidine with aniline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Simple and efficient microwave assisted N-alkylation of isatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. chem.tamu.edu [chem.tamu.edu]
- 18. Microwave Safety [k-state.edu]
Troubleshooting & Optimization
Technical Support Center: A Guide to Optimizing the Synthesis of 2-(Chloromethyl)-1-methylpiperidine
Prepared by the Office of Senior Application Scientists
Welcome to the technical support center for the synthesis of 2-(Chloromethyl)-1-methylpiperidine. This guide is designed for researchers, chemists, and drug development professionals who utilize this critical intermediate in their work, notably in the synthesis of local anesthetics such as Mepivacaine.[1][2] We provide in-depth troubleshooting advice, optimized protocols, and answers to frequently asked questions to help you improve your reaction yields and final product purity.
The primary route to synthesizing this compound involves the chlorination of the corresponding alcohol, 1-Methyl-2-piperidinemethanol. While seemingly straightforward, this transformation is often plagued by side reactions and purification challenges that can significantly reduce the overall yield. This guide addresses these issues head-on, providing scientifically grounded solutions.
Core Synthetic Pathway: An Overview
The conversion of a primary alcohol to an alkyl chloride is a fundamental transformation in organic synthesis. For this specific substrate, thionyl chloride (SOCl₂) is the most commonly employed reagent due to its efficiency and the convenient removal of its byproducts (SO₂ and HCl) as gases.[3][4]
Caption: General scheme for the synthesis of this compound.
Troubleshooting Guide: Common Issues and Solutions
This section is structured in a question-and-answer format to directly address the most common challenges encountered during the synthesis.
Q1: My reaction yield is consistently low (<60%). What are the most likely causes?
A1: Low yields in this specific reaction can typically be attributed to three main factors: side reactions involving the tertiary amine, incomplete reaction, or loss of product during the workup and purification stages.
-
Side Reactions: The tertiary amine of the piperidine ring is nucleophilic and basic. It can react with the highly electrophilic thionyl chloride or the HCl generated in situ. This can lead to the formation of complex salts or even ring-opened byproducts, consuming your starting material and complicating purification.
-
Incomplete Conversion: Insufficient reagent, suboptimal temperature, or short reaction times can lead to incomplete conversion of the starting alcohol.
-
Workup Losses: The product, this compound, is a basic compound. Improper pH control during aqueous extraction can lead to it partitioning into the aqueous layer, or forming emulsions that make separation difficult.[5]
Q2: I'm observing multiple byproduct spots on my TLC plate. What are these side reactions and how can I prevent them?
A2: The primary side reaction is the interaction between the tertiary piperidine nitrogen and thionyl chloride. Unlike secondary amides which form imidoyl chlorides, tertiary amines can form chloroiminium-like ions or other complex intermediates with SOCl₂.[3] The HCl generated during the primary reaction with the alcohol also protonates the highly basic piperidine nitrogen, forming the hydrochloride salt. This charged species can have different reactivity and solubility, potentially hindering the desired reaction.
Strategies for Minimizing Side Reactions:
-
Inverse Addition: Add the starting material (1-Methyl-2-piperidinemethanol) dissolved in a solvent to a solution of thionyl chloride at a controlled temperature (e.g., 0 °C). This ensures that thionyl chloride is always in excess relative to the substrate, promoting the desired alcohol-to-chloride transformation over side reactions.
-
Temperature Control: The reaction of thionyl chloride with alcohols is exothermic.[3] Maintaining a low temperature (0 °C to 10 °C) during the addition of the reagent is critical to suppress the rate of unwanted side reactions. After the addition is complete, the mixture can be allowed to slowly warm to room temperature to drive the reaction to completion.
-
Use of Hydrochloride Salt: While counterintuitive, starting with the hydrochloride salt of 1-Methyl-2-piperidinemethanol can sometimes be advantageous. The protonated nitrogen is protected from reacting with thionyl chloride. However, this may require more forcing conditions (e.g., heating) to drive the chlorination of the alcohol.
Caption: A decision-making workflow for troubleshooting low synthesis yield.
Q3: My workup is difficult, with persistent emulsions during extraction. How can I improve product isolation?
A3: Emulsion formation is a common problem when working with basic, amine-containing compounds, especially after neutralization.[5]
Optimized Workup Strategy:
-
Quenching: After the reaction is complete, cool the mixture in an ice bath and very slowly and carefully pour it over crushed ice or into a cold, saturated sodium bicarbonate solution. This will quench the excess thionyl chloride and neutralize the HCl. Caution: This quenching step is highly exothermic and releases SO₂ and CO₂ gas. Perform this in a well-ventilated fume hood with vigorous stirring.
-
Basification: Ensure the aqueous layer is strongly basic (pH > 10) by adding 2M NaOH or solid K₂CO₃. This deprotonates the piperidine nitrogen, making the product less water-soluble and more soluble in organic solvents like dichloromethane (DCM) or ethyl acetate.
-
Extraction: Extract the aqueous layer multiple times with a suitable organic solvent (DCM is often effective).
-
Breaking Emulsions: If an emulsion forms, adding a small amount of brine (saturated NaCl solution) can help break it by increasing the ionic strength of the aqueous phase. Gentle swirling rather than vigorous shaking can also prevent emulsion formation.
Experimental Protocols & Data
Protocol 1: Optimized Synthesis of this compound
This protocol incorporates best practices to maximize yield and purity.
Step-by-Step Methodology:
-
Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add thionyl chloride (1.2 equivalents) to anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath.
-
Reagent Addition (Inverse Addition): Dissolve 1-Methyl-2-piperidinemethanol (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the stirred thionyl chloride solution over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 30 minutes, then let it warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Workup: Cool the reaction mixture back to 0 °C. Cautiously pour the mixture onto crushed ice. Slowly add a saturated solution of sodium bicarbonate with vigorous stirring until gas evolution ceases and the aqueous phase is basic (pH ~8-9). Further basify to pH > 10 with 2M NaOH.
-
Isolation: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase three times with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The product can be purified by vacuum distillation if necessary.
Data Summary: Impact of Reaction Parameters on Yield
The following table summarizes the expected outcomes based on different reaction conditions.
| Parameter | Standard Condition | Optimized Condition | Rationale for Optimization | Expected Outcome |
| Reagent Addition | Substrate added to flask, SOCl₂ added via funnel | SOCl₂ added to flask, substrate added via funnel (Inverse) | Maintains an excess of chlorinating agent, minimizing side reactions with the tertiary amine. | Higher purity, fewer byproducts. |
| Temperature | Addition at RT | Addition at 0-5 °C, then warm to RT | Controls initial exotherm and suppresses the rate of undesired side reactions.[6] | Improved yield and purity. |
| Workup pH | Neutral (pH 7-8) | Basic (pH > 10) | Ensures the product is in its free base form, maximizing its solubility in the organic extraction solvent.[5] | Higher recovery of product. |
Frequently Asked Questions (FAQs)
FAQ 1: Why is thionyl chloride preferred over other chlorinating agents like PCl₅ or oxalyl chloride? Thionyl chloride is highly effective and its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases that can be easily removed from the reaction mixture, simplifying purification.[4]
FAQ 2: How critical is it to use anhydrous (dry) solvents and reagents? It is absolutely critical. Thionyl chloride reacts violently and exothermically with water to produce SO₂ and HCl.[3] Any moisture will consume your reagent, generate excess acid, and potentially lead to undesired hydrolysis reactions, all of which will lower your yield.
FAQ 3: Can I add a base like pyridine or triethylamine to the reaction to neutralize the generated HCl? In this specific case, it is not recommended. The starting material, 1-Methyl-2-piperidinemethanol, is itself a tertiary amine base. Adding another base like pyridine is redundant and can complicate the reaction and purification. Pyridine can form a complex with thionyl chloride, which can alter its reactivity.[7] The substrate's own basicity is sufficient to interact with the generated HCl.
References
- Di Giovanni, S., et al. (2021). Rapid production of the anaesthetic mepivacaine through continuous, portable technology. Reaction Chemistry & Engineering.
- LeBel, N. A., et al. (1961). The Reaction of N-Methyl-2-piperidyl- and N-Methyl-2-pyrrolidylcarbinyl-magnesium Chloride with Benzonitrile. The Journal of Organic Chemistry.
- Wikipedia. (2023). Mepivacaine.
- White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY.
- Google Patents. (n.d.). CN103073483B - Preparation method of mepivacaine and optical enantiomer of mepivacaine.
- Wikipedia. (2023). Thionyl chloride.
- Quora. (2017). In the manufacture of haloalkanes by thionyl chloride, why is Pyridine used?.
- Leggio, A., et al. (2016). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances.
- PubChem. (n.d.). Mepivacaine Hydrochloride.
- PubChem. (n.d.). This compound.
- DrugBank. (n.d.). Mepivacaine Hydrochloride.
Sources
- 1. Mepivacaine - Wikipedia [en.wikipedia.org]
- 2. Mepivacaine Hydrochloride | C15H23ClN2O | CID 66070 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Thionyl chloride - Wikipedia [en.wikipedia.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. quora.com [quora.com]
Technical Support Center: Alkylations with 2-(Chloromethyl)-1-methylpiperidine
A Guide for Synthetic Chemists
Welcome to the Technical Support Center for 2-(Chloromethyl)-1-methylpiperidine applications. As a Senior Application Scientist, my goal is to provide you with in-depth, field-tested insights to navigate the complexities of using this versatile reagent. This compound is a valuable building block for introducing the N-methylpiperidin-2-ylmethyl moiety, a common scaffold in pharmacologically active compounds.[1] However, its reactivity profile can lead to specific side reactions that require careful management.
This guide is structured as a series of troubleshooting questions and FAQs to directly address the challenges you may encounter during your synthetic work. We will explore the causality behind these issues and provide robust, actionable solutions.
Troubleshooting Guide: Common Experimental Issues
Question 1: "My reaction is producing a significant amount of a new, highly polar byproduct that is difficult to separate from my desired product. What is it and how can I prevent it?"
Answer: This is a classic sign of quaternization . The tertiary amine of the this compound starting material, or more commonly the desired tertiary amine product, can be alkylated by another molecule of the electrophilic starting material. This forms a quaternary ammonium salt, which is typically highly polar and may be soluble in aqueous layers during workup or streak on silica gel columns.
Causality: The nitrogen atom in the piperidine ring is nucleophilic. When the concentration of the alkylating agent, this compound, is high, it can react with another tertiary amine in the mixture (either starting material or product) in a bimolecular nucleophilic substitution (SN2) reaction.[2] This side reaction is often competitive with the desired alkylation of your primary or secondary amine substrate.[3]
Mitigation Strategies:
| Strategy | Rationale |
| Slow Addition | Adding the this compound slowly (e.g., via syringe pump) to the solution of your nucleophile and base maintains a low instantaneous concentration of the electrophile, kinetically disfavoring the bimolecular quaternization side reaction.[3][4] |
| Control Stoichiometry | Use of a minimal excess (e.g., 1.05-1.1 equivalents) of the alkylating agent is critical. A large excess will drive the reaction towards over-alkylation and quaternization.[2][5] |
| Temperature Control | Running the reaction at the lowest effective temperature can help control reactivity and reduce the rate of undesired side reactions, including quaternization.[2][5] |
| Choice of Base | Using a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA or Hünig's base) can be advantageous. It is less likely to compete as a nucleophile compared to less hindered bases like triethylamine.[4][6] |
Question 2: "I'm observing a byproduct with a mass corresponding to [M-HCl] of my starting material, and my overall yield is low. What is happening?"
Answer: This strongly suggests that an elimination reaction (dehydrohalogenation) is occurring, leading to the formation of 1-methyl-2-methylene-piperidine or its isomer 1-methyl-1,2,3,4-tetrahydropyridine. This side reaction consumes your starting material, thereby reducing the yield of the desired alkylation product.
Causality: The base required for the alkylation can also act as a Brønsted-Lowry base, abstracting a proton from the carbon adjacent to the chloromethyl group (the α-carbon on the piperidine ring). This can trigger an E2 (bimolecular elimination) mechanism, especially if the base is strong and/or sterically hindered.[7][8] High reaction temperatures significantly favor elimination over substitution.[7]
Mitigation Strategies:
| Strategy | Rationale |
| Base Selection | Use the mildest base effective for your reaction. A moderately weak base like potassium carbonate (K₂CO₃) is often sufficient to neutralize the generated HCl without aggressively promoting elimination.[6][9] Strong, bulky bases like potassium tert-butoxide are known to favor elimination and should generally be avoided unless specifically required. |
| Lower Reaction Temperature | Elimination reactions often have a higher activation energy than substitution reactions and are more entropically favored.[7] Running the reaction at a lower temperature (e.g., room temperature or 0 °C if feasible) will kinetically favor the desired SN2 pathway. |
| Solvent Choice | Polar aprotic solvents like DMF or acetonitrile are generally good choices for SN2 reactions as they solvate the cation of the base but leave the anion relatively free and nucleophilic.[5][6] |
Question 3: "My reaction is sluggish and fails to go to completion, even after extended reaction times. How can I improve the conversion?"
Answer: Low reactivity can stem from several factors, including the nucleophilicity of your substrate, the reaction conditions, or the quality of the reagents.
Causality: The SN2 reaction rate is highly dependent on the nucleophile's strength and steric accessibility.[10] Electron-poor or sterically hindered nucleophiles will react more slowly.[10][11] Additionally, using an alkyl chloride, like this compound, results in a slower reaction compared to the corresponding bromide or iodide due to the poorer leaving group ability of chloride.[10]
Mitigation Strategies:
| Strategy | Rationale |
| Increase Temperature | Gently heating the reaction can provide the necessary activation energy to increase the reaction rate. However, this must be balanced against the risk of promoting elimination or decomposition.[2][10] Monitor the reaction closely by TLC or LC-MS. |
| Add a Catalyst | The addition of a catalytic amount (e.g., 0.1 equivalents) of sodium iodide (NaI) or potassium iodide (KI) can significantly accelerate the reaction. This is due to the in situ Finkelstein reaction, where the chloride is reversibly exchanged for an iodide, which is a much better leaving group.[12] |
| Ensure Anhydrous Conditions | For reactions using bases like sodium hydride (NaH) or even potassium carbonate, moisture can quench the base and inhibit the reaction.[5] Using anhydrous solvents and an inert atmosphere (N₂ or Ar) is crucial. |
| Check Reagent Purity | Ensure your nucleophile, solvent, and base are pure. Impurities can interfere with the reaction. The this compound itself should be checked for purity and decomposition. |
Visualizing Reaction Pathways
The following diagram illustrates the desired SN2 alkylation pathway in competition with the primary side reactions of quaternization and elimination.
Caption: Competing reaction pathways in alkylations.
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose base for alkylating a secondary amine with this compound? A1: Finely powdered potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF or acetonitrile is an excellent starting point.[4][9] It is generally strong enough to neutralize the HCl formed during the reaction but mild enough to minimize elimination side reactions.[6] For more sensitive substrates or when fine-tuning is needed, a hindered organic base like DIPEA can also be effective.[4]
Q2: Can I use sodium hydroxide or other strong bases? A2: While strong bases like NaOH can be used, they significantly increase the risk of elimination reactions, especially with heating.[13] They should be used with caution and typically at low temperatures. For most standard alkylations, they are unnecessarily harsh.
Q3: How should I monitor the progress of my reaction? A3: Thin-Layer Chromatography (TLC) is the most common method. Use a solvent system that gives good separation between your starting nucleophile, the alkylating agent, and the product. A typical mobile phase is a mixture of ethyl acetate and hexanes, often with a small amount of triethylamine (e.g., 1%) to prevent the basic amine products from streaking on the silica plate. Staining with potassium permanganate is effective for visualizing all components. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal.
Q4: My product appears to be water-soluble, and I'm losing it during the aqueous workup. What should I do? A4: The N-methylpiperidine moiety can increase the water solubility of small molecules. If you suspect product loss into the aqueous layer, try re-extracting the aqueous phase multiple times with a more polar organic solvent like dichloromethane (DCM) or a 9:1 DCM/isopropanol mixture. Alternatively, you can saturate the aqueous layer with sodium chloride (brine) to decrease the solubility of your organic product before extraction.
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation
This protocol provides a robust starting point for the alkylation of a generic secondary amine.
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the secondary amine (1.0 eq.) and anhydrous acetonitrile (to make a ~0.2 M solution).
-
Add finely powdered, anhydrous potassium carbonate (K₂CO₃, 2.0 eq.) and catalytic potassium iodide (KI, 0.1 eq.).
-
Stir the resulting suspension vigorously at room temperature.
-
In a separate vial, dissolve this compound (1.1 eq.) in a small amount of anhydrous acetonitrile.
-
Add the solution of the alkylating agent dropwise to the stirred suspension over 20-30 minutes.
-
Monitor the reaction by TLC or LC-MS until the starting amine is consumed (typically 4-24 hours). Gentle heating to 40-50 °C can be applied if the reaction is slow.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts, washing the filter cake with acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate or DCM and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Troubleshooting Workflow
This flowchart provides a logical sequence for diagnosing and solving common issues.
Caption: A logical workflow for troubleshooting alkylation reactions.
References
- Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry. ACS Publications.
- Difficulties with N-Alkylations using alkyl bromides. Reddit r/Chempros.
- Best Conditions For N-Alkylation? Sciencemadness.org.
- Steric effects of the alkyl groups: evaluation on isolated molecules by means of isodesmic reactions. Organic & Biomolecular Chemistry. RSC Publishing.
- Premium this compound | CAS 49665-74-9.
- Steric Effects on the Configuration of the Nitrogen In Piperidine. Slideshare.
- Catalytic N-Alkylation of Amines with Primary Alcohols over Halide Clusters. Journal of Catalysis.
- This compound. PubChem.
- Procedure for N-alkylation of Piperidine? ResearchGate.
- Elimination Reactions. BITS Pilani.
- Elimination Reactions (E1, E2). Scribd.
- ORGANIC CHEMISTRY I – PRACTICE EXERCISE Elimination Reactions and Alkene Synthesis.
- N-Dealkylation of Amines. Molecules. MDPI.
- The Quaternization Reaction of 5-O-Sulfonates of Methyl 2,3-o-Isopropylidene-β-D-Ribofuranoside with Selected Heterocyclic and Aliphatic Amines. Molecules. MDPI.
- Elimination Reactions- Zaitsev's Rule. Chemistry LibreTexts.
- Diastereoselective N-quaternization of piperidines. ResearchGate.
- N-Alkylation of Amines with 2,5-Furandimethanol to N, N'-Disubstituted 2,5-Bis(aminomethyl)furans Catalyzed by a Metal-Ligand Bifunctional Iridium Catalyst. Inorganic Chemistry. PubMed.
- Quaternization of n-methyl-piperidine. ResearchGate.
- (Substituted-quinoline-1-yl) Methylbenzylammonium Chloride: Quaternization Reaction Process, Corrosion Inhibition Behavior, and Calculation Process. Molecules. PubMed.
- ALKYLATION REACTIONS OF 7-CHLORO-1,5-BENZODIAZEPINE-2,4-DIONES UNDER PHASE TRANSFER CALALYSIS CONDITIONS. ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. universe.bits-pilani.ac.in [universe.bits-pilani.ac.in]
- 8. scribd.com [scribd.com]
- 9. Sciencemadness Discussion Board - Best Conditions For N-Alkylation? - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Steric effects of the alkyl groups: evaluation on isolated molecules by means of isodesmic reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
preventing the formation of byproducts with 2-(Chloromethyl)-1-methylpiperidine
Technical Support Center: 2-(Chloromethyl)-1-methylpiperidine
A Guide to Preventing Byproduct Formation in Synthesis
Welcome to the Technical Support Center for this compound. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the formation of common byproducts during its use in chemical synthesis. As a versatile building block, understanding its reactivity and potential side reactions is crucial for achieving high-purity target molecules.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed when using this compound in N-alkylation reactions?
When using this compound for N-alkylation, the primary desired reaction is a bimolecular nucleophilic substitution (SN2). However, several byproducts can arise depending on the reaction conditions and the nature of the nucleophile. The most frequently encountered impurities are the elimination byproduct (1-methyl-2-methylene-piperidine) and products resulting from hydrolysis or reaction with solvent.
Q2: I am observing a significant amount of an alkene byproduct in my reaction. What is causing this and how can I prevent it?
The formation of an alkene, specifically 1-methyl-2-methylene-piperidine, is due to an E2 elimination reaction competing with the desired SN2 pathway.[1][2] This is particularly favored by strong, sterically hindered bases and high reaction temperatures.
Troubleshooting Guide: Elimination Byproducts
| Observation | Potential Cause | Recommended Solution | Scientific Rationale |
| Formation of 1-methyl-2-methylene-piperidine | Strong or Hindered Base: Use of strong bases like potassium tert-butoxide can preferentially abstract a proton from the carbon adjacent to the chloromethyl group. | Switch to a weaker, non-hindered base such as potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃). | Weaker bases are less likely to deprotonate the α-carbon, thus disfavoring the E2 pathway and promoting the SN2 reaction.[3] |
| High Temperature: Elevated temperatures provide the activation energy for the elimination pathway. | Conduct the reaction at a lower temperature, even if it requires a longer reaction time. Room temperature or slightly above (e.g., 40-50°C) is a good starting point.[3] | The SN2 reaction generally has a lower activation energy than the E2 reaction. By lowering the temperature, you can selectively favor the kinetic SN2 product. | |
| Solvent Choice: Polar aprotic solvents can stabilize the transition state of both SN2 and E2 reactions. | Consider using a less polar solvent if compatible with your reactants. | While polar aprotic solvents are often necessary for SN2 reactions, a systematic evaluation of solvents can help identify one that minimizes elimination. |
Experimental Protocol: Minimizing Elimination in N-Alkylation
This protocol outlines a general procedure for the N-alkylation of a generic secondary amine nucleophile with this compound, designed to minimize the formation of the elimination byproduct.
-
Reagent Preparation: In a clean, dry reaction vessel, dissolve your secondary amine nucleophile (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF or acetonitrile).
-
Base Addition: Add a mild inorganic base such as potassium carbonate (1.5 - 2.0 eq). Stir the suspension at room temperature for 15-30 minutes.
-
Alkylating Agent Addition: Slowly add a solution of this compound hydrochloride (1.1 eq) in the same solvent to the reaction mixture. The portion-wise or dropwise addition helps to maintain a low concentration of the alkylating agent, which can disfavor side reactions.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is slow, gentle heating (40-50°C) can be applied, but be cautious as higher temperatures may promote elimination.[3]
-
Work-up: Once the reaction is complete, quench with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to separate the desired N-alkylated product from any unreacted starting materials and byproducts.
Q3: My reaction is sluggish and upon completion, I see a significant amount of a hydroxylated byproduct. What is happening?
The presence of 2-(hydroxymethyl)-1-methylpiperidine indicates that hydrolysis of the chloromethyl group has occurred. This is a common issue, especially if there is residual water in your reaction mixture or if the reaction is run for an extended period under non-anhydrous conditions.
Troubleshooting Guide: Hydrolysis Byproducts
| Observation | Potential Cause | Recommended Solution | Scientific Rationale |
| Formation of 2-(hydroxymethyl)-1-methylpiperidine | Presence of Water: Moisture in the solvent, reagents, or glassware. | Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents and ensure reagents are dry. | Water can act as a nucleophile, attacking the electrophilic carbon of the chloromethyl group in an SN1 or SN2 fashion to displace the chloride and form the alcohol. |
| Reaction with Hydroxide: If a strong hydroxide base (e.g., NaOH, KOH) is used in an aqueous or protic solvent. | Avoid using strong hydroxide bases in protic solvents. Opt for non-nucleophilic bases like potassium carbonate or organic amines (e.g., triethylamine, DIPEA) in aprotic solvents. | Hydroxide is a strong nucleophile that will readily compete with your desired nucleophile for the alkylating agent.[3] | |
| Long Reaction Times: Extended reaction times increase the probability of hydrolysis, even with trace amounts of water. | Optimize the reaction conditions (e.g., temperature, concentration) to minimize the reaction time. | Reducing the exposure of the reactive alkyl chloride to potential sources of water over time will decrease the likelihood of hydrolysis. |
Diagram: Competing Reaction Pathways
The following diagram illustrates the desired SN2 pathway and the competing E2 and hydrolysis side reactions.
Caption: Competing reaction pathways for this compound.
Q4: Can intramolecular reactions occur with this compound?
While less common as a primary issue, under certain conditions, particularly with changes in pH or in the presence of specific reagents, intramolecular reactions can lead to the formation of cyclic quaternary ammonium salts or other rearranged products. However, the most prevalent issues remain elimination and hydrolysis. Careful control of stoichiometry and reaction conditions as outlined above is typically sufficient to prevent these more complex side reactions. In some cases, related piperidine derivatives have been observed to undergo ring-opening or rearrangements, but this is highly dependent on the specific substrate and reaction conditions.[4]
Stability and Storage
To ensure the integrity of this compound and prevent degradation that could lead to byproduct formation in your reactions, proper storage is essential. The compound is often supplied as a hydrochloride salt, which is more stable than the free base.
-
Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[3]
-
Moisture Sensitivity: The compound is susceptible to hydrolysis. Protect from moisture.
By understanding the underlying chemical principles and implementing the troubleshooting strategies outlined in this guide, researchers can significantly minimize byproduct formation and achieve higher yields and purity in their synthetic endeavors with this compound.
References
- ResearchGate. (n.d.). Literature examples of diastereoselective N-alkylation of N-alkylpiperidine derivatives.
- Autechaux. (n.d.). Premium this compound | CAS 49665-74-9.
- PubChem. (n.d.). This compound.
- Amerigo Scientific. (n.d.). This compound hydrochloride.
- BITS Pilani. (n.d.). Elimination Reactions.
- Scribd. (n.d.). Elimination Reactions (E1, E2).
- Florida International University. (n.d.). ORGANIC CHEMISTRY I – PRACTICE EXERCISE Elimination Reactions and Alkene Synthesis.
- Chemistry LibreTexts. (2024, September 30). 11.7: Elimination Reactions- Zaitsev's Rule.
- Sciencemadness.org. (2018, January 18). Piperidine from the hydrolysis of piperine.
Sources
Technical Support Center: A Troubleshooting Guide for Reactions Involving 2-(Chloromethyl)-1-methylpiperidine
Welcome to the technical support center for 2-(Chloromethyl)-1-methylpiperidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise when utilizing this versatile reagent in organic synthesis. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices, ensuring your reactions are both successful and reproducible.
I. Core Concepts: Understanding the Reactivity of this compound
This compound is a valuable building block in medicinal chemistry, primarily employed as an alkylating agent to introduce the 1-methylpiperidin-2-ylmethyl moiety into a target molecule. Its reactivity is centered around the primary alkyl chloride, which is susceptible to nucleophilic attack. The adjacent nitrogen atom can influence the reactivity of the chloromethyl group, and the overall steric hindrance of the piperidine ring plays a role in the accessibility of the electrophilic carbon.
II. Troubleshooting Guide: From Reaction Setup to Product Purification
This section addresses specific issues that you may encounter during your experiments in a question-and-answer format.
A. Reaction-Specific Problems
Question 1: My reaction is not proceeding to completion, and I observe a significant amount of unreacted starting material. What are the likely causes and how can I resolve this?
Answer:
Several factors can contribute to an incomplete reaction. A systematic approach to troubleshooting is often the most effective.
-
Insufficient Nucleophilicity: The success of the reaction is highly dependent on the strength of your nucleophile. Weakly nucleophilic substrates, such as some aromatic amines or hindered alcohols, may require more forcing conditions.
-
Recommendation: Consider using a stronger base to fully deprotonate your nucleophile, thereby increasing its nucleophilicity. For O-nucleophiles like phenols, a base such as potassium carbonate or cesium carbonate can be effective. For N-nucleophiles, sodium hydride (NaH) in an aprotic polar solvent like DMF or THF can be employed, though caution is advised.
-
-
Inappropriate Solvent: The choice of solvent is critical for facilitating the SN2 reaction.
-
Recommendation: Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they can solvate the cation of the base while leaving the nucleophile relatively free to attack the electrophile. Protic solvents should be avoided as they can solvate the nucleophile, reducing its reactivity.
-
-
Suboptimal Temperature: Many alkylation reactions require heating to overcome the activation energy barrier.
-
Recommendation: If your reaction is sluggish at room temperature, consider gently heating the reaction mixture. A temperature range of 50-80 °C is a good starting point. Monitor the reaction by TLC or LC-MS to avoid decomposition of starting materials or products at elevated temperatures.
-
-
Steric Hindrance: The bulky piperidine ring can sterically hinder the approach of the nucleophile to the electrophilic carbon.
-
Recommendation: For sterically demanding nucleophiles, you may need to use higher temperatures and longer reaction times.
-
Question 2: I am observing the formation of a significant side product that I suspect is a result of elimination. How can I confirm this and suppress its formation?
Answer:
Elimination (E2) is a common competing pathway in SN2 reactions, especially with sterically hindered bases or at elevated temperatures. The expected elimination product would be 1-methyl-2-methylenepiperidine.
-
Confirmation: The elimination product will have a distinct mass spectrum and NMR profile. Specifically, you would expect to see signals corresponding to vinylic protons in the 1H NMR spectrum.
-
Suppression Strategies:
-
Choice of Base: Sterically hindered, non-nucleophilic bases are more likely to promote elimination.[1] Opt for a less hindered base if possible. For instance, if you are using potassium tert-butoxide, consider switching to potassium carbonate.
-
Temperature Control: Lowering the reaction temperature will generally favor the SN2 pathway over the E2 pathway, as elimination reactions often have a higher activation energy.
-
Nucleophile Concentration: A high concentration of a good nucleophile will favor the bimolecular substitution reaction.
-
B. Work-up and Purification Challenges
Question 3: I am having difficulty separating my product from unreacted this compound during work-up. What is an effective strategy?
Answer:
The basic nature of the piperidine nitrogen in both your product and the starting material can make separation by simple extraction challenging. However, an acid-base extraction can be a powerful tool.
Protocol: Acid-Base Extraction for Product Purification [2]
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as dichloromethane or ethyl acetate.
-
Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl). Both your product and the unreacted starting material will be protonated and partition into the aqueous layer.
-
Neutral Impurity Removal: Discard the organic layer, which contains neutral impurities.
-
Basification: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 2 M NaOH) until the pH is basic (pH > 10), which will deprotonate the piperidine nitrogens.
-
Product Extraction: Extract the aqueous layer multiple times with an organic solvent to recover your deprotonated, now organic-soluble, product.
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure to yield the purified product.
Question 4: My product is an oil and I am struggling with purification by column chromatography. Are there alternative methods?
Answer:
If your product is an oil and column chromatography is proving difficult, consider converting your product to a salt to facilitate purification by recrystallization.
-
Salt Formation: Dissolve your oily product in a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a solution of an acid (e.g., HCl in ether or oxalic acid in ethanol) dropwise. The corresponding salt will often precipitate out as a solid.
-
Recrystallization: The precipitated salt can then be purified by recrystallization from an appropriate solvent or solvent mixture.[2][3] This method can be highly effective for removing minor impurities. The purified salt can then be converted back to the free base by treatment with a base and extraction.
III. Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: It is recommended to store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents.[4] Some sources recommend refrigeration.
Q2: Is this compound available as a hydrochloride salt, and how does this affect its use in reactions?
A2: Yes, this compound is commonly available as its hydrochloride salt.[5][6][7] When using the hydrochloride salt in a reaction, it is necessary to use at least one extra equivalent of base to neutralize the HCl salt in addition to the base required for the reaction itself.
Q3: What safety precautions should be taken when handling this compound?
A3: this compound is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. It should be used in a well-ventilated area or a chemical fume hood. It is harmful if swallowed and can cause severe skin burns and eye damage.[8]
Q4: Can this compound undergo self-reaction or degradation?
A4: While relatively stable under proper storage conditions, as a reactive alkyl halide, it can be susceptible to hydrolysis in the presence of moisture. Under strongly basic conditions and at elevated temperatures, there is a potential for self-condensation or elimination reactions, although these are generally not significant under typical alkylation conditions.
IV. Experimental Protocols and Data
General Protocol for N-Alkylation with this compound
This protocol provides a general starting point for the alkylation of a nucleophile. Optimization of the base, solvent, temperature, and reaction time will be necessary for specific substrates.
-
Reaction Setup: To a solution of the nucleophile (1.0 eq.) in a suitable anhydrous solvent (e.g., DMF or acetonitrile), add the base (1.1 - 2.0 eq.).
-
Addition of Alkylating Agent: Stir the mixture at room temperature for 15-30 minutes, then add this compound (1.0 - 1.2 eq.) dropwise.
-
Reaction Monitoring: Stir the reaction at room temperature or heat as necessary. Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction to room temperature and quench with water. Extract the product with an appropriate organic solvent. Wash the combined organic layers with brine, dry over an anhydrous salt, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography, recrystallization, or acid-base extraction as needed.
| Nucleophile Type | Typical Base | Typical Solvent | Typical Temperature |
| Amine/Aniline | K2CO3, Cs2CO3, NaH | DMF, CH3CN | Room Temp to 80 °C |
| Phenol | K2CO3, Cs2CO3 | DMF, Acetone | Room Temp to 60 °C |
| Thiol | K2CO3, Et3N | DMF, EtOH, Water | Room Temp |
This table provides general guidelines. Optimal conditions should be determined experimentally.
V. Visualizing Reaction Pathways and Troubleshooting
Diagram 1: SN2 vs. E2 Competition
Caption: SN2 vs. E2 reaction pathways.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low reaction yield.
VI. References
-
Benchchem. (2025). Application Notes and Protocols for the Purification of Piperidine Reaction Products.
-
Benchchem. (2025). Crystallization Techniques for Piperidine-3-carbothioamide Derivatives: Application Notes and Protocols.
-
Hofmann, A. W. (1851). Researches into the molecular constitution of the organic bases. Philosophical Transactions of the Royal Society of London, 141, 357–398.
-
Wikipedia. (2023). Hofmann elimination.
-
Al-Hadedi, A. A. M., Sawyer, S., et al. (2022). A flow electrochemistry-enabled synthesis of 2-substituted N-(methyl-d)piperidines. Journal of Labelled Compounds and Radiopharmaceuticals, 65(14), 361-368.
-
Google Patents. (2008). US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same.
-
ResearchGate. (2017). Procedure for N-alkylation of Piperidine?.
-
CymitQuimica. (n.d.). 2-Chloromethyl-1-methylpiperidine hydrochloride.
-
Organic Chemistry Portal. (2004). Piperidine synthesis.
-
National Institutes of Health. (2022). A flow electrochemistry-enabled synthesis of 2-substituted N-(methyl-d)piperidines.
-
Sigma-Aldrich. (n.d.). This compound hydrochloride AldrichCPR.
-
Chemistry Steps. (n.d.). The Hofmann Elimination.
-
ChemicalBook. (2023). This compound CAS#: 49665-74-9.
-
ChemicalBook. (2023). This compound.
-
MDPI. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities.
-
ResearchGate. (2021). Have you experienced that your piperidine crystallizes when not in use?.
-
Fluorochem. (n.d.). This compound hydrochloride.
-
DTIC. (n.d.). Piperidine Synthesis.
-
Usiena AIR. (2023). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible.
-
Pearson+. (n.d.). Predict the major products formed when the following amines under... | Study Prep.
-
Journal of Materials and Environmental Science. (2015). Alkylation of Thiols in Green Mediums.
-
National Institutes of Health. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
-
Khan Academy. (n.d.). E2 reactions (video) | Elimination reactions.
-
Sciencemadness.org. (2018). Piperidine from the hydrolysis of piperine.
-
gimmenotes. (2018). Elimination reaction with (chloromethyl)cyclohexane Alkyl Halides.
-
University of Calgary. (n.d.). Ch 5 : E2 mechanism.
-
PubMed. (2014). 2,2,6,6-Tetramethylpiperidine-catalyzed, ortho-selective chlorination of phenols by sulfuryl chloride.
-
Master Organic Chemistry. (2012). Mechanism of the E2 Reaction.
-
Figshare. (2014). 2,2,6,6-Tetramethylpiperidine-Catalyzed, Ortho-selective Chlorination of Phenols by Sulfuryl Chloride.
-
Google Patents. (1996). US5489689A - Preparation of piperidine derivatives.
-
ResearchGate. (n.d.). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate.
-
Chemsrc. (2025). (+/-)-1-phenyl-2-((phenylthio)methyl)piperidine.
-
LookChem. (n.d.). 1-[(PHENYLTHIO)METHYL]PIPERIDINE.
-
White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY.
-
ResearchGate. (2015). (PDF) Piperidine and piperine: extraction and content assessment in black pepper.
-
ResearchGate. (2025). ChemInform Abstract: 2,2,6,6-Tetramethylpiperidine-Catalyzed, ortho-Selective Chlorination of Phenols by Sulfuryl Chloride.
-
Google Patents. (1944). US2363158A - Process for the purification of piperidine.
-
ACS Publications. (n.d.). Reaction of Phenols with the 2,2-Diphenyl-1-picrylhydrazyl Radical. Kinetics and DFT Calculations A.
-
PubMed. (2022). A flow electrochemistry-enabled synthesis of 2-substituted N-(methyl-d)piperidines.
-
Journal of Drug Delivery and Therapeutics. (2019). Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti- Inflammatory Agents.
-
Wikipedia. (n.d.). 1-Methylpiperidine.
-
Forest Products Laboratory. (n.d.). Reaction of Formaldehyde with Phenols: A Computational Chemistry Study.
-
PubMed. (2004). Chiral resolution of some piperidine 2, 6-dione drugs by high performance liquid chromatography on Kromasil CHI-DMB column.
Sources
- 1. Khan Academy [khanacademy.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The Hofmann Elimination - Chemistry Steps [chemistrysteps.com]
- 7. ycdehongchem.com [ycdehongchem.com]
- 8. The E2 Reaction [iverson.cm.utexas.edu]
Technical Support Center: Navigating the Reactivity of 2-(Chloromethyl)-1-methylpiperidine
Introduction: Welcome to our dedicated resource for researchers, chemists, and drug development professionals working with 2-(Chloromethyl)-1-methylpiperidine. This versatile reagent is a valuable building block in the synthesis of a wide range of compounds. However, its use can be complicated by a common side reaction: unwanted intramolecular quaternization. This guide provides in-depth technical advice, troubleshooting protocols, and answers to frequently asked questions to help you mitigate this issue and achieve your desired synthetic outcomes.
The Challenge: Understanding and Preventing Unwanted Quaternization
The primary challenge in using this compound is its propensity to undergo a rapid intramolecular SN2 reaction. The tertiary amine of the piperidine ring acts as a nucleophile, attacking the adjacent chloromethyl group to form a stable, five-membered ring quaternary ammonium salt, 1-methyl-1-azoniabicyclo[2.2.1]heptane chloride. This side reaction consumes your starting material and can complicate the purification of your desired product.
The rate of this unwanted quaternization is influenced by several factors, including the form in which the reagent is stored, the solvent, temperature, and concentration during the reaction. Understanding these factors is key to controlling the reaction's outcome.
Caption: Competing reaction pathways for this compound.
Troubleshooting Guide: Strategies to Minimize Quaternization
This section addresses common issues encountered during the storage and use of this compound and provides actionable solutions.
Issue 1: Decomposition of the Reagent During Storage
-
Observation: You notice a decrease in the purity of your this compound free base over time, even when stored at low temperatures.
-
Root Cause: The free base form of this compound is inherently unstable and will undergo intramolecular quaternization upon standing.
-
Solution: Store as the Hydrochloride Salt
-
The most effective way to prevent degradation during storage is to use the hydrochloride salt form of the reagent. The protonation of the piperidine nitrogen renders it non-nucleophilic, thus inhibiting the intramolecular cyclization.
-
Best Practice: Purchase or prepare the hydrochloride salt and store it in a cool, dry place.[1][2][3] The free base should be generated immediately prior to use.
-
Issue 2: Low Yield of Desired Product and Formation of a White Precipitate During Reaction
-
Observation: Your reaction yields are consistently low, and a significant amount of a white solid, which is sparingly soluble in your reaction solvent, is formed.
-
Root Cause: The reaction conditions are favoring the unwanted intramolecular quaternization over the desired intermolecular reaction with your nucleophile.
-
Solutions:
-
"Just-in-Time" Free Base Generation:
-
Protocol: If you start with the hydrochloride salt, neutralize it right before you need it. A common method is to dissolve or suspend the salt in an organic solvent (like diethyl ether or dichloromethane) and wash it with a mild aqueous base (such as sodium bicarbonate solution). The organic layer containing the free base can then be dried and used immediately.
-
-
Solvent Selection:
-
The polarity of the solvent plays a crucial role. Polar aprotic solvents like DMF or DMSO can stabilize the charged transition state of the intramolecular SN2 reaction, accelerating the formation of the quaternary salt.
-
Recommendation: Opt for less polar solvents to disfavor the intramolecular pathway.
Solvent Dielectric Constant (20°C) Recommendation for Minimizing Quaternization Toluene 2.4 Highly Recommended Diethyl Ether 4.3 Recommended Tetrahydrofuran (THF) 7.6 Good Option Acetonitrile 37.5 Use with Caution Dimethylformamide (DMF) 36.7 Not Recommended -
-
Temperature Control:
-
Intramolecular reactions, especially for forming five- and six-membered rings, often have a lower activation energy than their intermolecular counterparts.[4]
-
Procedure: Start your reaction at a low temperature (e.g., 0 °C or -20 °C) and slowly warm it to the optimal temperature for your desired transformation. This will give the external nucleophile a better chance to react before significant quaternization occurs.
-
-
Order of Addition:
-
Best Practice: Add the solution of the freshly prepared this compound free base slowly to a solution containing your nucleophile. This maintains a low instantaneous concentration of the electrophile, favoring the intermolecular reaction.
-
-
Caption: A decision-making workflow for troubleshooting low yields.
Frequently Asked Questions (FAQs)
Q1: How can I confirm that the white precipitate in my reaction is the quaternary salt? A1: The quaternary salt has a distinct molecular weight (C7H14N+, m/z = 112.11). It can be readily identified by mass spectrometry. Due to its high polarity, it will typically appear at the baseline on a normal-phase TLC plate.
Q2: Can I use an excess of my nucleophile to outcompete the intramolecular reaction? A2: Yes, using an excess of a potent nucleophile can help favor the intermolecular pathway. However, this should be combined with the other strategies mentioned above (low temperature, appropriate solvent) for the best results.
Q3: Is it possible to reverse the quaternization reaction? A3: Under typical synthetic conditions, the formation of the bicyclic quaternary ammonium salt is essentially irreversible. Therefore, prevention is the only practical strategy.
Q4: Are there alternative reagents I can use that are less prone to this side reaction? A4: If quaternization remains a significant issue, you could consider a multi-step approach. This might involve using a protecting group on the piperidine nitrogen that can be removed later in the synthesis. Alternatively, you could explore forming the piperidine ring after the desired bond has been made.
References
- Chemistry Stack Exchange. (2018). How would 2-(chloromethyl)-1-methylpyrrolidine recyclize into 3-chloro-1-methylpiperidine with only water?
- Master Organic Chemistry. (2011). Common Blind Spot: Intramolecular Reactions.
Sources
Technical Support Center: Managing the Hygroscopic Nature of 2-(Chloromethyl)-1-methylpiperidine hydrochloride
Welcome to the technical support center for 2-(Chloromethyl)-1-methylpiperidine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the proper handling, storage, and use of this hygroscopic compound. Adherence to these protocols is critical for ensuring experimental reproducibility, maintaining compound integrity, and achieving accurate results.
Understanding the Challenge: Hygroscopicity
Hygroscopicity is the tendency of a solid to absorb moisture from the surrounding atmosphere.[1][2] For this compound hydrochloride, this property can lead to significant experimental challenges. Absorbed water can alter the physical and chemical properties of the compound, leading to:
-
Physical Changes: The powder may clump, cake, or in severe cases, deliquesce (dissolve in the absorbed water), making accurate weighing difficult.[2][3]
-
Chemical Degradation: The presence of moisture can facilitate hydrolysis of the hydrochloride salt, potentially leading to the degradation of the compound and compromising its purity.[3]
-
Inaccurate Concentrations: If the material has absorbed a significant amount of water, the weighed mass will not accurately reflect the amount of the active compound, leading to errors in solution concentrations and reaction stoichiometry.[3]
Frequently Asked Questions (FAQs)
Q1: How should I store this compound hydrochloride to minimize moisture absorption?
A1: Proper storage is the first line of defense against the challenges posed by hygroscopicity.
-
Primary Storage: The compound should be stored in a tightly sealed container, preferably the original manufacturer's packaging, which is designed to minimize moisture ingress.[1][4]
-
Secondary Storage: For enhanced protection, the primary container should be placed inside a desiccator containing a suitable drying agent.[4] Commonly used desiccants include silica gel, calcium chloride, and molecular sieves.[5][6][7]
-
Temperature: Store in a cool, dry, and well-ventilated place.[8][9] Refrigeration (2-8°C) is often recommended for piperidine derivatives to maintain long-term stability.[8]
-
Inert Atmosphere: For highly sensitive applications, consider storing the compound under an inert atmosphere, such as nitrogen or argon, within a glovebox.[10][11]
Q2: I've noticed the powder has started to clump. Can I still use it?
A2: Clumping is a clear indication of moisture absorption.[3] The suitability of the material depends on the sensitivity of your experiment.
-
For non-critical applications: If minor clumping is observed, you may be able to gently break up the clumps with a dry spatula in a low-humidity environment before weighing.[1][3] However, be aware that the material's purity may be compromised.
-
For sensitive or quantitative experiments: It is strongly recommended to use a fresh, free-flowing lot of the compound.[3] Using clumped material can lead to significant errors in concentration and may introduce impurities into your reaction.
Q3: What is the best way to handle and weigh this compound to prevent moisture uptake?
A3: Minimizing exposure to the atmosphere is key.
-
Ideal Method (Glovebox): The most reliable method is to handle and weigh the compound inside a glovebox with a dry, inert atmosphere (<1 ppm water and oxygen).[10][11][12] This provides the best protection against moisture contamination.
-
Alternative Method (Low-Humidity Environment): If a glovebox is not available, work in an area with the lowest possible humidity.[3] Prepare all necessary equipment in advance to minimize the time the container is open.[1][3] Work quickly and reseal the container immediately after dispensing the required amount.[1]
-
Aliquotting: For long-term use, consider aliquoting the bulk powder into smaller, single-use vials under a dry atmosphere.[3] This practice avoids repeated exposure of the entire stock to ambient conditions.
Q4: How can I be certain about the water content of my this compound hydrochloride?
A4: For applications requiring precise knowledge of the water content, analytical determination is necessary.
-
Karl Fischer Titration (KFT): This is the preferred method in the pharmaceutical industry for the selective and quantitative determination of water content.[13][][15] KFT is highly sensitive and can accurately measure water content from ppm levels to 100%.[]
-
Thermogravimetric Analysis (TGA) / Loss on Drying (LOD): This method measures the weight loss of a sample as it is heated.[16] While useful, it measures the loss of all volatile components, not just water. Therefore, it is less specific than KFT if other volatile impurities are present.[16][17]
Troubleshooting Guide
This section addresses common experimental issues that can arise from the hygroscopic nature of this compound hydrochloride.
| Observed Problem | Potential Cause Related to Hygroscopicity | Recommended Action & Troubleshooting Steps |
| Low or no reaction yield | Inaccurate Stoichiometry: The actual mass of the reactant is lower than the weighed mass due to absorbed water. | 1. Verify Reagent Quality: Use a fresh, free-flowing lot of this compound hydrochloride. 2. Dry the Reagent: If a fresh lot is unavailable, consider drying a small amount of the compound under high vacuum, taking care not to exceed its decomposition temperature.[18] 3. Quantify Water Content: Perform Karl Fischer titration to determine the exact water content and adjust the mass of the reactant accordingly.[15] |
| Inconsistent results between experiments | Variable Water Content: The amount of absorbed water differs between batches or due to variations in handling procedures. | 1. Standardize Handling Procedures: Implement a strict protocol for handling and weighing, preferably within a glovebox.[10][11] 2. Use Aliquots: Work from single-use aliquots to ensure consistency.[3] 3. Monitor Lab Environment: Be mindful of ambient humidity levels and perform sensitive experiments during periods of lower humidity if a controlled environment is not available. |
| Formation of unexpected byproducts | Hydrolysis or Degradation: The presence of water may lead to the degradation of the starting material, introducing impurities that can participate in side reactions. | 1. Check Starting Material Purity: Analyze the starting material for degradation products using techniques like NMR or LC-MS. 2. Use Anhydrous Solvents: Ensure all solvents and other reagents used in the reaction are rigorously dried.[10] 3. Review Storage Conditions: Confirm that the compound has been stored correctly in a tightly sealed container within a desiccator.[4][19] |
| Difficulty in dissolving the compound | Physical Changes: The compound may have caked or deliquesced, altering its dissolution properties. | 1. Visual Inspection: Do not use material that appears wet or has significantly changed in appearance.[3] 2. Gentle Grinding: For slightly clumped material, gentle grinding in a dry environment (e.g., inside a glovebox) may improve solubility. 3. Solvent Compatibility: Verify the solubility of this compound hydrochloride in your chosen solvent. According to some sources, it is soluble in dichloromethane and methanol.[20] |
Experimental Protocols & Workflows
Protocol 1: Weighing and Dispensing in a Glovebox
This protocol outlines the best practice for handling this compound hydrochloride to prevent moisture absorption.
Objective: To accurately weigh the hygroscopic compound while minimizing exposure to atmospheric moisture.
Materials:
-
This compound hydrochloride
-
Glovebox with an inert atmosphere (N₂ or Ar, <1 ppm H₂O)[10][12]
-
Analytical balance (located inside the glovebox)
-
Spatula
-
Weighing paper or boat
-
Tared reaction vessel or vial
Procedure:
-
Prepare the Glovebox: Ensure the glovebox atmosphere is stable and within the specified limits for moisture and oxygen content.[12]
-
Introduce Materials: Transfer the sealed container of this compound hydrochloride, spatula, weighing paper/boat, and the tared reaction vessel into the glovebox antechamber.
-
Purge the Antechamber: Cycle the antechamber with the inert gas and vacuum several times (typically 3-5 cycles) to remove atmospheric contaminants before opening the inner door.[10]
-
Equilibrate: Allow the items to equilibrate to the glovebox atmosphere for at least 15-20 minutes.
-
Weighing: a. Open the container of this compound hydrochloride inside the glovebox. b. Using a clean, dry spatula, transfer the desired amount of powder onto the weighing paper/boat on the analytical balance. c. Record the mass. d. Carefully transfer the weighed powder into the tared reaction vessel.
-
Seal and Remove: a. Tightly reseal the main container of the compound. b. Seal the reaction vessel. c. Remove all items from the glovebox via the antechamber, following the proper purging procedure.
Workflow for Troubleshooting Reaction Failures
This workflow provides a logical sequence of steps to diagnose and resolve issues potentially caused by the hygroscopic nature of the starting material.
References
- Bouwkamp, M. W. (2008). Working with air and moisture sensitive compounds. Stratingh Institute for Chemistry, University of Groningen.
- BTC Chemical. (2024). What are the storage stability of Piperidine Series compounds over time? BTC Blog.
- Chromatography Today. (n.d.). Improved Water Content Analysis in Pharmaceuticals with HSGC.
- Wipf Group. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh.
- TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab?
- School of Chemistry, University of Bristol. (2018).
- Ossila. (n.d.).
- Pharmaguideline. (2011).
- BOC Sciences. (n.d.).
- American Pharmaceutical Review. (2010).
- Powers, T. M. (2017). Glovebox-Operating Procedure and Use of Impurity Sensors. JoVE.
- AZoM. (2019). Moisture Analysis in the Pharmaceutical Industry.
- HepatoChem. (n.d.). How do you handle hygroscopic salts?
- BenchChem. (2024). Handling and storage of hygroscopic 1-Phenylcyclohexylamine hydrochloride.
- Laboratory Disposable Products. (2024). Safe Lab Reagent Storage Guide | Best Practices 2024.
- University of Rochester, Department of Chemistry. (n.d.). How To: Store Reagents.
- Coplasem. (n.d.). Desiccant salts.
- University of Rochester, Department of Chemistry. (n.d.). How to Troubleshoot a Reaction.
- Fisher Scientific. (2024). Safety Data Sheet - 4-Chloro-1-methylpiperidine hydrochloride.
- Sigma-Aldrich. (n.d.).
- ChemicalBook. (n.d.). This compound | 49665-74-9.
- Reddit. (2015). Drying and Storing Hygroscopic Salts. r/chemistry.
- Fisher Scientific. (2024). Safety Data Sheet - 1-(2-Chloroethyl)piperidine hydrochloride.
- Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Hygroscopic.
- Fisher Scientific. (n.d.). Lab Desiccants and Drying Agents.
- University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.
- Silital. (n.d.).
- The Royal Society of Chemistry. (n.d.). General. All the reactions dealing with air and moisture sensitive compounds were carried out in a dry reaction vessel.
- Sigma-Aldrich. (n.d.). CBR00922 this compound hydrochloride.
- CymitQuimica. (n.d.). 2-Chloromethyl-1-methylpiperidine hydrochloride.
- CORECHEM Inc. (n.d.).
- National Institutes of Health. (n.d.). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals.
- ChemicalBook. (n.d.). This compound CAS#: 49665-74-9.
- Taylor & Francis. (n.d.). Desiccants – Knowledge and References.
- Rotri. (n.d.). Anti-Humidity Desiccant Salts for Packaging.
- ResearchGate. (2024). Effect of Moisture on the Stability of Solid Dosage Forms.
- Reddit. (2023). Any troubleshooting for a reaction work-up?
- PubMed. (2024).
- ChemicalBook. (2023). This compound | 49665-74-9.
- Semantic Scholar. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs.
- Fluorochem. (n.d.). This compound hydrochloride.
Sources
- 1. tutorchase.com [tutorchase.com]
- 2. Hygroscopic: What it Means, What You Need to Know [corecheminc.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Safe Lab Reagent Storage Guide | Best Practices 2025 [labdisposable.com]
- 5. Lab Desiccants and Drying Agents | Fisher Scientific [fishersci.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. rotrisl.com [rotrisl.com]
- 8. What are the storage stability of Piperidine Series compounds over time? - Blog [btcpharmtech.com]
- 9. fishersci.com [fishersci.com]
- 10. molan.wdfiles.com [molan.wdfiles.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. ucd.ie [ucd.ie]
- 13. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]
- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 16. azom.com [azom.com]
- 17. chromatographytoday.com [chromatographytoday.com]
- 18. How To [chem.rochester.edu]
- 19. The MSDS HyperGlossary: Hygroscopic [ilpi.com]
- 20. This compound CAS#: 49665-74-9 [chemicalbook.com]
Technical Support Center: Managing the Corrosivity of 2-(Chloromethyl)-1-methylpiperidine
Last Updated: January 9, 2026
Introduction
Welcome to the technical support guide for 2-(Chloromethyl)-1-methylpiperidine. This document is designed for researchers, scientists, and professionals in drug development who utilize this versatile, yet reactive, chemical intermediate. The primary challenge in handling this compound, often encountered as its hydrochloride salt, is its inherent corrosivity, which arises from its susceptibility to hydrolysis. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and best practices to ensure the safe and effective use of this compound in your experiments, thereby preserving the integrity of your research and equipment.
The core issue stems from the reactivity of the chloromethyl group. In the presence of moisture, this group can undergo hydrolysis to form hydrochloric acid (HCl), a highly corrosive substance.[1][2][3] This process can lead to the degradation of the compound itself, compromise reaction outcomes, and cause significant damage to metallic equipment such as stainless steel reactors, needles, and spatulas. Understanding and mitigating this hydrolytic pathway is crucial for successful and safe experimentation.
I. Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems that users may encounter when working with this compound. The question-and-answer format is designed to provide direct and actionable solutions.
Issue 1: Visible Corrosion on Stainless Steel Equipment
Question: I've noticed pitting and discoloration on my stainless steel spatula and needles after handling a batch of this compound hydrochloride. What is causing this and how can I prevent it?
Answer:
Root Cause: The corrosion you are observing is almost certainly due to the formation of hydrochloric acid (HCl).[4] this compound, especially in its hydrochloride salt form, is hygroscopic and can absorb moisture from the atmosphere. The chloromethyl group is susceptible to hydrolysis, a reaction where water displaces the chloride ion to form 4-(hydroxymethyl)piperidine and HCl.[3] This liberated HCl is highly corrosive to most standard grades of stainless steel.
Immediate Corrective Actions:
-
Cease Use of Contaminated Batch: Isolate the suspected batch of the reagent to prevent further equipment damage.
-
Equipment Decontamination: Thoroughly clean the affected stainless steel equipment. Wash with deionized water, followed by a passivating agent like a citric or nitric acid solution (consult your facility's safety protocols), and then rinse again with deionized water and dry completely.
Preventative Measures & Protocols:
-
Inert Atmosphere Handling: Always handle this compound and its salts under an inert atmosphere (e.g., in a glovebox or using a Schlenk line with argon or nitrogen).[5][6] This minimizes contact with atmospheric moisture.
-
Material Selection: When possible, use equipment made from more resistant materials. For spatulas, consider using those made of glass, PTFE, or Hastelloy. For needles, glass syringes or those with PTFE-coated needles are preferable for transfers.
-
Proper Storage: Ensure the compound is stored in a tightly sealed container, preferably in a desiccator, to protect it from moisture.[3]
Issue 2: Inconsistent Reaction Yields and Unexpected Byproducts
Question: My reaction yields are inconsistent when using this compound as a starting material. I'm also observing an unexpected polar byproduct in my TLC and LC-MS analysis. Could this be related to the compound's stability?
Answer:
Root Cause: Yes, this is a classic symptom of reagent degradation. The hydrolysis of this compound not only generates corrosive HCl but also consumes your starting material and forms 4-(hydroxymethyl)piperidine. This byproduct is more polar than the starting material and will appear as a distinct spot on a TLC plate or a separate peak in your chromatogram. Furthermore, the generated HCl can catalyze unwanted side reactions or decompose other sensitive reagents in your reaction mixture.
Troubleshooting & Verification Protocol:
-
Reagent Purity Check: Before starting your reaction, run a quick purity check on your this compound. A simple proton NMR in a dry deuterated solvent (like CDCl₃ or DMSO-d₆) can reveal the presence of the hydroxymethyl byproduct.
-
Moisture Control in Reactions:
-
Use oven-dried glassware and anhydrous solvents.
-
Perform reactions under a strictly inert atmosphere.
-
If your reaction involves an aqueous phase, add the this compound last and at a controlled temperature to minimize premature hydrolysis.
-
-
In-situ HCl Scavenging: In non-aqueous reactions, the inclusion of a non-nucleophilic base, such as proton sponge or a hindered amine like diisopropylethylamine (DIPEA), can neutralize any HCl that forms without interfering with your primary reaction.[3]
Issue 3: Clogged Needles and Syringes During Reagent Transfer
Question: When I try to make a solution of this compound hydrochloride in an organic solvent, I sometimes get a fine white precipitate that clogs my needles. What is this solid?
Answer:
Root Cause: The hydrochloride salt of this compound has limited solubility in many non-polar organic solvents. The free base form is generally more soluble. The fine precipitate you are observing is likely the undissolved hydrochloride salt.
Solutions:
-
Solvent Selection: Choose a more polar, anhydrous solvent for your stock solution if your reaction chemistry allows. Anhydrous DMF, DMSO, or NMP are often suitable choices.
-
In-situ Free-Basing: You can often generate the more soluble free base in situ. Suspend the hydrochloride salt in your reaction solvent and add one equivalent of a non-nucleophilic base (like triethylamine or DIPEA) to neutralize the HCl salt, rendering the free base which should then dissolve.[3]
-
Gentle Warming: In some cases, gentle warming of the solvent can aid dissolution. However, be cautious as elevated temperatures can accelerate hydrolysis if any moisture is present.[3]
II. Frequently Asked Questions (FAQs)
Q1: What is the primary cause of the corrosivity of this compound?
The primary cause is its susceptibility to hydrolysis. The chloromethyl group can react with water to produce hydrochloric acid (HCl), which is highly corrosive.[1][3] This process is accelerated by increased temperature and the presence of acidic or basic conditions.[3]
dot
Caption: Hydrolysis of this compound.
Q2: What are the ideal storage conditions for this compound?
To ensure its stability, this compound and its salts should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[3] Storing inside a desiccator containing a drying agent like silica gel is highly recommended to protect it from atmospheric moisture.
Q3: What type of gloves should I wear when handling this compound?
Due to its toxicity upon skin contact and its classification as a corrosive substance, appropriate chemical-resistant gloves are mandatory. Nitrile gloves are a good choice for general use and incidental contact.[7][8][9] For extended contact or when handling larger quantities, heavier-duty gloves such as Viton or neoprene should be considered, as they offer excellent resistance to chlorinated organic compounds.[7][10] Always check the glove manufacturer's compatibility chart for specific breakthrough times.
| Glove Material | Suitability for Chlorinated Solvents | General Notes |
| Nitrile | Good for incidental contact | Good general-purpose chemical resistance.[7][8][9] |
| Neoprene | Good | Offers good resistance to a range of chemicals including acids and bases.[7][9] |
| Viton | Excellent | High resistance to chlorinated and aromatic solvents, but can be expensive.[7] |
| Polyvinyl Alcohol (PVA) | Excellent | Note: PVA is water-sensitive and should not be used with aqueous solutions.[7][8][10] |
Q4: How can I test for the presence of HCl in my solvent or reaction mixture?
While not always necessary for routine synthesis, you can detect trace amounts of HCl using specialized methods.
-
Indicator Strips: pH indicator strips can provide a crude but quick indication of acidity if a sample is partitioned with a small amount of neutral water.
-
Spectroscopic Methods: For quantitative analysis, UV-vis spectroscopy with specialized indicators can be used to detect trace HCl in organic solvents.[11]
-
Analytical Instrumentation: Techniques like ion chromatography can be employed for precise quantification of chloride ions, which would be indicative of HCl formation.[12]
Q5: What is the proper way to quench and dispose of unreacted this compound?
Unreacted this compound should be quenched cautiously. A recommended procedure is to slowly add the compound or its solution to a stirred, cooled (ice bath) solution of a weak base, such as sodium bicarbonate. This will neutralize any HCl and promote the hydrolysis of the remaining alkyl chloride. The resulting mixture should be neutralized to a pH of ~7 before being transferred to an appropriate aqueous waste container. Always follow your institution's specific waste disposal guidelines.
III. Experimental Protocols
Protocol 1: Recommended Handling and Dispensing Procedure
This protocol outlines the best practice for weighing and dispensing solid this compound hydrochloride to minimize moisture exposure.
dot
Caption: Workflow for handling moisture-sensitive reagents.
Methodology:
-
Preparation: Move the sealed container of this compound hydrochloride into a glovebox or have it ready for use with a Schlenk line.
-
Equilibration: Allow the container to warm to ambient temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.
-
Dispensing: In the inert atmosphere, open the container and quickly weigh the desired amount into a pre-dried and tared vial.
-
Sealing: Tightly seal the stock container and the vial containing the dispensed reagent before removing them from the inert environment.
-
Dissolution: Add the anhydrous solvent to the vial via a syringe under an inert atmosphere just before use.
This guide is intended to provide technical support and does not replace a thorough risk assessment. Always consult the Safety Data Sheet (SDS) and your institution's safety protocols before handling any chemical.
References
- Glove Selection Guide | Office of Environment, Health & Safety - UC Berkeley. [Link]
- Finding the Most Suitable Chemical Resistant Gloves for the Applic
- Convenient Spectroscopic Method for Quantitative Analysis of Trace Hydrochloric Acid in Chlorinated Organic Solvents Using 2-(1-Adamantylimino)
- Chemical Resistant Glove Guide | Environmental Health and Safety - University of Connecticut. [Link]
- Piperidine - SAFETY D
- OSHA Glove Selection Chart - Environmental Health and Safety. [Link]
- Gloves - Tables of Properties and Resistances. [Link]
- Chemistry of Acid Halides. [Link]
- Chemical Compatibility Chart | ISM - Industrial Specialties Mfg. [Link]
- What is the hydrolysis process of alkyl halides? - Quora. [Link]
- 33.3 Acyl chlorides | CIE A-Level Chemistry. [Link]
- Piperidine - SAFETY D
- Alkyl Halide Reactivity - MSU chemistry. [Link]
- Safety Data Sheet: Piperidine - Carl ROTH. [Link]
- The SN1 Reaction of Alkyl Halides with W
- Alkyl Halides. [Link]
- Organic and Hydrogen Chloride Detection - CI Analytics. [Link]
- Quenching Reactive Substances - KGROUP. [Link]
- Chemical Incomp
- Chemical Compatibility Table - Geotech Environmental Equipment. [Link]
- Chemical Compatibility Table - University Oper
- This compound hydrochloride - Amerigo Scientific. [Link]
- Chemical Comp
- Accurate analysis of HCl in biomethane using laser absorption spectroscopy and ion-exchange chromatography - Analyst (RSC Publishing) DOI:10.1039/D0AN01955K. [Link]
- How to Detect Hydrogen Chloride (HCl) Gas? - GasDog.com. [Link]
- Analytical Methods. [Link]
- This compound | C7H14ClN | CID 123517 - PubChem. [Link]
- 7.
- Study of Corrosion Behavior of N'-(2-(2-oxomethylpyrrol- 1-yl)ethyl)piperidine for Mild Steel in the Acid Environment. [Link]
- Alkyl Halide Reaction Map And Summary - Master Organic Chemistry. [Link]
- Elimination Reactions of Alkyl Halides - MSU chemistry. [Link]
- Study of Corrosion Behavior of N'-(2-(2-oxomethylpyrrol-1-yl)ethyl)
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. quora.com [quora.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Organic and Hydrogen Chloride Detection [cianalytics.com]
- 5. pentachemicals.eu [pentachemicals.eu]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 8. ohsonline.com [ohsonline.com]
- 9. safety.fsu.edu [safety.fsu.edu]
- 10. Chemical Resistant Glove Guide | Environmental Health and Safety [ehs.uconn.edu]
- 11. researchgate.net [researchgate.net]
- 12. Accurate analysis of HCl in biomethane using laser absorption spectroscopy and ion-exchange chromatography - Analyst (RSC Publishing) DOI:10.1039/D0AN01955K [pubs.rsc.org]
Technical Support Center: Mastering the Purification of 2-(Chloromethyl)-1-methylpiperidine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges encountered during the purification of 2-(Chloromethyl)-1-methylpiperidine. As a reactive intermediate, its purification requires careful control over experimental conditions to prevent degradation and remove closely related impurities.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns and degradation pathways for this compound?
A1: The primary stability concerns stem from the compound's two reactive functional groups: the tertiary amine and the primary alkyl chloride.
-
Hydrolysis: The chloromethyl group is susceptible to nucleophilic substitution by water, leading to the formation of 2-(Hydroxymethyl)-1-methylpiperidine. This is a significant issue during aqueous workups or if using wet solvents.
-
Quaternization: As a tertiary amine, the piperidine nitrogen can act as a nucleophile, attacking the electrophilic chloromethyl group of another molecule. This intermolecular reaction results in the formation of a dimeric quaternary ammonium salt, which is a common and often difficult-to-remove impurity.[1] This self-reaction is accelerated by heat.
Below is a diagram illustrating these principal degradation pathways.
Sources
Technical Support Center: Optimizing Reactions of 2-(Chloromethyl)-1-methylpiperidine with Weak Nucleophiles
Welcome to the technical support center for optimizing reaction conditions for 2-(chloromethyl)-1-methylpiperidine with weak nucleophiles. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of working with this versatile building block. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot and optimize your synthetic strategies effectively.
Introduction: Understanding the Substrate
This compound is a valuable reagent for introducing a 1-methylpiperidin-2-ylmethyl moiety. Its reactivity is centered on the primary alkyl chloride, which is susceptible to nucleophilic substitution. However, the adjacent tertiary amine and the steric bulk of the piperidine ring introduce unique challenges, particularly when employing weak nucleophiles. This guide will provide in-depth solutions to common problems encountered during its use.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing both solutions and the scientific rationale behind them.
Question 1: My reaction with a weakly nucleophilic alcohol/phenol is showing low to no conversion. What are the primary factors to investigate?
Answer:
Low conversion with weak nucleophiles like alcohols or phenols is a common challenge. The primary culprits are often insufficient nucleophilicity and suboptimal reaction conditions. Here’s a systematic approach to troubleshooting:
-
Base Selection is Critical: Weakly acidic nucleophiles require deprotonation to enhance their reactivity. However, the choice of base is paramount.
-
Avoid Bulky Bases: Sterically hindered bases (e.g., LDA, LiHMDS) may struggle to access the proton of the nucleophile, leading to incomplete deprotonation.
-
Favor Strong, Non-Nucleophilic Bases: Sodium hydride (NaH) is an excellent choice as it irreversibly deprotonates the alcohol/phenol to form the more potent alkoxide/phenoxide nucleophile. Potassium tert-butoxide (KOt-Bu) can also be effective.
-
Carbonates and Bicarbonates are Often Too Weak: For weakly acidic phenols, stronger bases are typically required to achieve a sufficient concentration of the conjugate base for the reaction to proceed at a reasonable rate.
-
-
Solvent Effects: The solvent plays a crucial role in modulating the reactivity of the nucleophile.[1][2][3]
-
Utilize Polar Aprotic Solvents: Solvents like DMF, DMSO, or acetonitrile are highly recommended.[1] They effectively solvate the counter-ion of the deprotonated nucleophile (e.g., Na+) without strongly solvating the nucleophile itself, thus increasing its effective reactivity.[1]
-
Avoid Protic Solvents: Protic solvents (e.g., ethanol, water) will solvate the nucleophile through hydrogen bonding, reducing its reactivity and potentially competing in the reaction.
-
-
Temperature Optimization: While SN2 reactions are often run at room temperature, sluggish reactions with weak nucleophiles can be accelerated by heating.
-
Incremental Temperature Increase: Gradually increase the reaction temperature in 10-20 °C increments, monitoring the reaction progress by TLC or LC-MS. A typical starting point would be 50-80 °C.
-
Monitor for Side Products: Be aware that higher temperatures can promote side reactions, such as elimination or decomposition.
-
-
Consider a Phase-Transfer Catalyst: For reactions in biphasic systems or when solubility is an issue, a phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB) can be beneficial. It facilitates the transfer of the anionic nucleophile from the aqueous/solid phase to the organic phase where the electrophile resides.
Question 2: I am observing the formation of a significant amount of an unidentified, more polar byproduct. What could this be and how can I prevent it?
Answer:
The formation of a more polar byproduct often points towards intramolecular cyclization, resulting in the formation of a quaternary aziridinium salt. This is a known reactivity pathway for 2-(halomethyl)amine derivatives.
-
Mechanism of Side Product Formation: The lone pair of the piperidine nitrogen can attack the electrophilic carbon of the chloromethyl group in an intramolecular SN2 reaction. This forms a highly strained, but also highly reactive, three-membered aziridinium ring. This quaternary salt is then readily attacked by any available nucleophile, including the solvent or residual water, to give a variety of byproducts.
Strategies for Mitigation:
-
Maintain Low Temperatures: The rate of the intramolecular cyclization is often more sensitive to temperature than the intermolecular reaction with your desired nucleophile. Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can favor the desired pathway.
-
Control Stoichiometry: Ensure that the nucleophile is present in a slight excess. This will increase the probability of an intermolecular reaction occurring before the intramolecular cyclization.
-
Slow Addition of the Electrophile: Adding the this compound solution dropwise to a solution of the deprotonated nucleophile can help to keep the concentration of the electrophile low at any given time, further disfavoring the unimolecular cyclization.
Question 3: My reaction with a secondary amine nucleophile is sluggish and gives a complex mixture of products. How can I improve the selectivity and yield?
Answer:
Reactions with secondary amines can be complicated by the fact that the product, a tertiary amine, can also act as a nucleophile, leading to the formation of a quaternary ammonium salt.
-
Use a Non-Nucleophilic Base: A common mistake is to use an excess of the amine nucleophile as the base. This can lead to the aforementioned quaternization. Instead, use a non-nucleophilic hindered base, such as diisopropylethylamine (DIPEA) or 2,6-lutidine, to scavenge the HCl byproduct.
-
Solvent Choice: As with other weak nucleophiles, polar aprotic solvents like acetonitrile or DMF are generally preferred.
-
Temperature Control: Start at room temperature and only gently heat if necessary. Overheating can promote quaternization and other side reactions.
-
Monitor the Reaction Closely: Use TLC or LC-MS to track the consumption of the starting materials and the formation of the desired product. Stop the reaction once the starting amine is consumed to minimize the formation of the quaternary salt.
Frequently Asked Questions (FAQs)
-
Q1: What is the stability and recommended storage for this compound?
-
A1: this compound is a reactive alkylating agent and should be handled with care. It is sensitive to moisture and can hydrolyze to the corresponding alcohol. It is best stored under an inert atmosphere (nitrogen or argon) in a tightly sealed container at refrigerated temperatures (2-8 °C).
-
-
Q2: Can I use the hydrochloride salt of this compound directly in my reaction?
-
A2: Yes, but you will need to add at least two equivalents of base: one to neutralize the hydrochloride salt and a second to deprotonate your weak nucleophile (if it is acidic). It is often more straightforward to use the free base form of the electrophile if it is available, or to neutralize the hydrochloride salt in a separate step before adding it to the reaction mixture.
-
-
Q3: Are there any alternative reagents I can use if the chloride proves to be too unreactive?
-
A3: Yes, if you are consistently facing issues with the reactivity of the chloride, you can consider converting it to the corresponding bromide or iodide in situ. This can be achieved by adding a catalytic amount of sodium or potassium iodide to the reaction mixture (Finkelstein reaction). The iodide is a much better leaving group and will accelerate the SN2 reaction.
-
Experimental Protocol: Synthesis of 2-((Phenoxy)methyl)-1-methylpiperidine
This protocol provides a general procedure for the reaction of this compound with a weak nucleophile, using phenol as an example.
Materials:
-
Phenol
-
Sodium hydride (60% dispersion in mineral oil)
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Preparation of the Nucleophile:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add phenol (1.0 eq).
-
Add anhydrous DMF to dissolve the phenol.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1 eq) portion-wise, ensuring the temperature does not exceed 10 °C.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.
-
-
Alkylation Reaction:
-
In a separate flask, dissolve this compound (1.05 eq) in a minimal amount of anhydrous DMF.
-
Add the solution of the electrophile dropwise to the solution of the sodium phenoxide at room temperature over 15-20 minutes.
-
Heat the reaction mixture to 60 °C and monitor the progress by TLC or LC-MS. The reaction is typically complete within 4-8 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and then to 0 °C in an ice bath.
-
Slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-((phenoxy)methyl)-1-methylpiperidine.
-
Data and Visualization
Table 1: Recommended Solvents and Bases for Reactions with Weak Nucleophiles
| Nucleophile Type | Recommended Solvent(s) | Recommended Base(s) |
| Alcohols/Phenols | DMF, DMSO, Acetonitrile | NaH, KOt-Bu |
| Secondary Amines | Acetonitrile, DMF, THF | DIPEA, 2,6-Lutidine |
| Thiols | DMF, THF | NaH, K2CO3 |
| Carboxylates | DMF, DMSO | (Used as the salt, e.g., Sodium Acetate) |
Diagram 1: General Reaction Scheme and Competing Intramolecular Cyclization
Sources
Navigating the Nuances of Solvent Choice in Reactions with 2-(Chloromethyl)-1-methylpiperidine: A Technical Support Guide
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(Chloromethyl)-1-methylpiperidine. This guide is designed to provide in-depth, practical advice on a critical aspect of your experimental design: the choice of solvent. The reactivity of this versatile building block is profoundly influenced by its solvent environment, dictating the reaction pathway, rate, and the profile of byproducts. This document will serve as a comprehensive resource to troubleshoot common issues and answer frequently asked questions, ensuring the success and reproducibility of your synthetic endeavors.
Understanding the Reactivity Landscape of this compound
This compound is a primary alkyl chloride. This structural feature is a key determinant of its reactivity, primarily favoring a bimolecular nucleophilic substitution (SN2) mechanism. However, the presence of the tertiary amine within the piperidine ring introduces the potential for competing unimolecular (SN1) pathways and intramolecular side reactions, particularly under specific solvent conditions.
The choice of solvent plays a pivotal role in modulating the delicate balance between these competing reaction pathways. Solvents can be broadly categorized into polar protic, polar aprotic, and non-polar, each interacting differently with the reactants, intermediates, and transition states of a reaction.
Frequently Asked Questions (FAQs)
Q1: I am planning an N-alkylation reaction with this compound. Which type of solvent is generally recommended?
For N-alkylation reactions, which typically proceed via an SN2 mechanism, polar aprotic solvents are the preferred choice.[1] Solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (MeCN) are excellent options.[2]
Causality behind the Choice: Polar aprotic solvents are capable of dissolving the ionic nucleophiles often used in these reactions.[3] Crucially, they solvate the cation of the nucleophilic salt but do not strongly solvate the anionic nucleophile.[2] This leaves the nucleophile "naked" and highly reactive, accelerating the rate of the SN2 reaction. In contrast, polar protic solvents can form hydrogen bonds with the nucleophile, creating a solvent cage that hinders its ability to attack the electrophilic carbon, thereby slowing down the SN2 reaction.[4]
Q2: I am observing a low yield in my reaction. Could the solvent be the culprit?
Yes, an inappropriate solvent choice is a common reason for low yields. If you are using a polar protic solvent like ethanol or methanol for an SN2 reaction, you are likely slowing down your desired transformation.
Furthermore, the stability of this compound itself can be compromised in certain solvents, particularly in the presence of water or other nucleophilic species, leading to hydrolysis to the corresponding alcohol, 1-methyl-2-(hydroxymethyl)piperidine.
Q3: I am seeing an unexpected byproduct with a similar mass to my starting material. What could it be?
In polar protic solvents, or even in polar aprotic solvents if moisture is present, you may be observing the formation of a bicyclic aziridinium ion.[5][6] This occurs through an intramolecular SN2 reaction where the lone pair of the piperidine nitrogen attacks the electrophilic chloromethyl carbon.
This aziridinium ion is a reactive intermediate that can be attacked by a nucleophile, including the solvent or the chloride counter-ion, leading to a mixture of products and complicating purification.
Troubleshooting Guide
| Symptom | Potential Cause | Recommended Solution |
| Low or no product yield in an N-alkylation reaction. | Use of a polar protic solvent (e.g., ethanol, methanol, water). | Switch to a polar aprotic solvent such as DMF, DMSO, or acetonitrile to favor the SN2 pathway.[2] Ensure anhydrous conditions to prevent hydrolysis of the starting material. |
| Reaction is sluggish, even in a polar aprotic solvent. | Insufficient polarity of the solvent to dissolve reactants. | Consider using a more polar aprotic solvent. For example, if the reaction is slow in acetonitrile, switching to DMF or DMSO may increase the rate. |
| Formation of multiple products, complicating purification. | Competing SN1 pathway or intramolecular cyclization. | The use of a polar protic solvent can promote the formation of a carbocation (SN1) or the aziridinium ion. Switching to a less polar, aprotic solvent can suppress these side reactions. |
| Product appears to have rearranged. | Formation of a primary carbocation followed by a hydride or alkyl shift (SN1 pathway). | This is more likely in polar protic solvents. Strictly adhere to polar aprotic solvents to enforce an SN2 mechanism, which does not involve carbocation intermediates and thus prevents rearrangements. |
The Impact of Solvent Choice on Reaction Mechanism and Rate: A Quantitative Perspective
The rate of a nucleophilic substitution reaction is highly dependent on the solvent's ability to stabilize the transition state. In an SN2 reaction, the transition state has a dispersed negative charge. Polar aprotic solvents, with their large dipole moments, can stabilize this transition state, lowering the activation energy and increasing the reaction rate.
Conversely, an SN1 reaction proceeds through a carbocation intermediate. Polar protic solvents are particularly effective at stabilizing this charged intermediate through hydrogen bonding, thus favoring the SN1 pathway.
| Solvent | Solvent Type | Dielectric Constant (ε) | Expected Predominant Mechanism | Relative Rate (Illustrative) |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 36.7 | SN2 | ~1000 |
| Dimethyl sulfoxide (DMSO) | Polar Aprotic | 46.7 | SN2 | ~1300 |
| Acetonitrile (MeCN) | Polar Aprotic | 37.5 | SN2 | ~500 |
| Acetone | Polar Aprotic | 20.7 | SN2 | ~200 |
| Ethanol | Polar Protic | 24.6 | SN2 / Potential SN1 & Intramolecular Cyclization | ~10 |
| Methanol | Polar Protic | 32.7 | SN2 / Potential SN1 & Intramolecular Cyclization | ~20 |
| Water | Polar Protic | 80.1 | SN1 / Hydrolysis / Intramolecular Cyclization | ~1 |
| Dichloromethane (DCM) | Non-Polar | 9.1 | Very Slow SN2 | <1 |
| Toluene | Non-Polar | 2.4 | Very Slow SN2 | <1 |
Note: Relative rates are estimations to illustrate the trend and are not absolute values.
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation in a Polar Aprotic Solvent (SN2 Favored)
This protocol describes a general method for the N-alkylation of a primary or secondary amine with this compound.
Materials:
-
Primary or secondary amine (1.0 eq)
-
This compound (1.1 eq)
-
Anhydrous potassium carbonate (K₂CO₃) (2.5 eq), finely powdered
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the amine (1.0 eq) and anhydrous DMF (5-10 mL per mmol of amine).
-
Add anhydrous potassium carbonate (2.5 eq) to the solution.
-
Stir the suspension at room temperature for 30 minutes to ensure the amine is deprotonated.
-
Slowly add a solution of this compound (1.1 eq) in a small amount of anhydrous DMF to the stirred suspension.
-
Allow the reaction to stir at room temperature overnight (12-18 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is sluggish, it may be gently heated to 40-50 °C.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash with water, followed by brine, to remove DMF and inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
Protocol 2: Investigation of Solvolysis in a Polar Protic Solvent
This protocol is designed to demonstrate the potential for side reactions in a polar protic solvent.
Materials:
-
This compound (1.0 eq)
-
Ethanol
-
Sodium bicarbonate solution (saturated)
-
Dichloromethane
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol (0.1 M solution).
-
Stir the solution at room temperature for 24 hours.
-
Monitor the reaction periodically by TLC or LC-MS, analyzing for the disappearance of the starting material and the appearance of new products.
-
After 24 hours, quench the reaction by adding saturated sodium bicarbonate solution.
-
Extract the mixture with dichloromethane (3 x volume of ethanol).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analyze the crude product by ¹H NMR and mass spectrometry to identify the solvolysis product (1-methyl-2-(ethoxymethyl)piperidine) and any products resulting from intramolecular cyclization.
Visualizing Reaction Pathways
The following diagrams illustrate the key reaction mechanisms discussed.
Caption: The concerted SN2 mechanism, favored in polar aprotic solvents.
Caption: The stepwise SN1 mechanism, a potential pathway in polar protic solvents.
Caption: Intramolecular cyclization to form a reactive aziridinium ion.
Conclusion
The judicious selection of a solvent is paramount when working with this compound. By understanding the underlying principles of solvent effects on nucleophilic substitution reactions and being aware of potential side reactions, researchers can optimize their experimental conditions to achieve higher yields, greater purity, and more reliable results. This guide provides a foundational understanding and practical troubleshooting strategies to navigate the complexities of this versatile reagent.
References
- SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. (2021).
- What is the order of the reactivity of alkyl halides towards SN1 and SN2 reactions? (2020).
- SN1 and SN2 Reactions of Alkyl Halides.
- Comparing The SN1 vs Sn2 Reactions. (2025). Retrieved from an organic chemistry resource website.
- Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches. Asian Journal of Green Chemistry.
- An In-depth Technical Guide to the Reactivity and Stability of 4-(Chloromethyl)piperidine Hydrochloride. (2025). BenchChem.
- SN1 vs SN2. (2021). Chemistry LibreTexts.
- Troubleshooting side reactions in the N-alkyl
- The Reaction of 2-Chloroquinoxaline with Piperidine in DMSO–H2O and DMF–H2O Mixtures: Kinetics and Solvent Effects. (2025).
- Kinetics of the reaction between methyl 2,4-dichloro-3,5-dinitrobenzoate and piperidine — Solvent effect. (2008). SciSpace.
- Derivatives of 4-(aminomethyl) piperidine, their preparation and their therapeutic application. (1993).
- Tandem cationic cyclisation–aziridinium ion formation–nucleophilic ring opening: new methodology for the stereocontrolled synthesis of substituted pyrrolidines.
- Synthetic Applications of Aziridinium Ions. (2017). MDPI.
- An In-depth Technical Guide to the Reactivity and Stability of 4-(Chloromethyl)piperidine Hydrochloride. (2025). BenchChem.
- Procedure for N-alkylation of Piperidine? (2017).
- SN2 Reaction.
- Application Notes and Protocols for the Scalable Synthesis of 2-Piperidin-1-ylmethyl-morpholine. (2025). BenchChem.
- Aziridinium ion ring formation from nitrogen mustards: mechanistic insights
- Predicting Solvent Effects on SN2 Reaction Rates – Comparison of QM/MM, Implicit and MM Explicit Solvent Models. ChemRxiv.
- The Reaction of 2-Chloroquinoxaline with Piperidine in DMSO–H2O and DMF–H2O Mixtures: Kinetics and Solvent Effects. Semantic Scholar.
- Preparation of Stable Bicyclic Aziridinium Ions and Their Ring-Opening for the Synthesis of Azaheterocycles. NIH.
- Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiprolifer
- Deciding SN1/SN2/E1/E2 - The Solvent. (2012). Master Organic Chemistry.
- 11.3: Characteristics of the SN2 Reaction. (2024). Chemistry LibreTexts.
- Mild Nonepimerizing N-Alkylation of Amines by Alcohols without Transition Metals. (2011). Organic Letters.
- Solvent Effects on the Menshutkin Reaction. (2021). arXiv.
- N alkylation at sp3 Carbon Reagent Guide.
- An efficient synthesis of (R)- and (S)-2-(aminomethyl)piperidine dihydrochloride. (2025).
- Predicting Solvent Effects on SN2 Reaction Rates – Comparison of QM/MM, Implicit and MM Explicit Solvent Models. ChemRxiv.
- Synthetic and theoretical investigation on the one-pot halogenation of β-amino alcohols and nucleophilic ring opening of aziridinium ions. Organic & Biomolecular Chemistry (RSC Publishing).
- Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines. MDPI.
- Unusual Solvent Effect on a S N 2 Reaction. A Quantum-Mechanical and Kinetic Study of the Menshutkin Reaction between 2-Amino-1-methylbenzimidazole and Iodomethane in the Gas Phase and in Acetonitrile. (2025).
- 2-(Aminomethyl)piperidine. Chem-Impex.
Sources
- 1. Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches [ajgreenchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. SN2 Reaction [iverson.cm.utexas.edu]
- 5. Tandem cationic cyclisation–aziridinium ion formation–nucleophilic ring opening: new methodology for the stereocontrolled synthesis of substituted pyrrolidines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Aziridinium ion ring formation from nitrogen mustards: mechanistic insights from ab initio dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ajgreenchem.com [ajgreenchem.com]
Technical Support Center: Navigating Reactions with 2-(Chloromethyl)-1-methylpiperidine
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with 2-(Chloromethyl)-1-methylpiperidine. This resource is designed to provide in-depth, field-proven insights into the critical role of base selection in directing the outcome of your reactions. My goal is to move beyond simple protocols and equip you with the causal understanding needed to troubleshoot effectively and optimize your synthetic strategies.
The Central Challenge: Substitution vs. Elimination and Side Reactions
This compound is a valuable synthetic building block, but its reactivity profile presents a classic chemical crossroads. The primary desired reaction is typically a bimolecular nucleophilic substitution (SN2) at the chloromethyl group. However, the tertiary amine inherent in the piperidine ring sets the stage for competing and often undesirable side reactions, primarily Hofmann elimination and quaternization. The choice of base is the single most critical parameter in navigating this landscape.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low, or I'm recovering unreacted starting material. What are the likely causes?
A1: Low conversion is a common issue and often points to one of two primary factors related to your base:
-
Insufficient Basicity: The SN2 reaction with a nucleophile (e.g., a primary or secondary amine) liberates hydrochloric acid (HCl). This acid will protonate your nucleophile, rendering it non-nucleophilic and halting the reaction. A base is required to act as an acid scavenger. If the chosen base is not strong enough to effectively neutralize the generated HCl, the reaction will be sluggish or stall. For amine nucleophiles, the base should ideally be stronger than the nucleophile itself to ensure the latter remains in its free, reactive form.[1][2]
-
Poor Solubility: Heterogeneous reaction mixtures, often seen with inorganic bases like potassium carbonate (K₂CO₃) in solvents like acetonitrile, can suffer from slow reaction rates if the base is not finely powdered or if agitation is insufficient.[2][3] Ensuring good mixing is crucial for efficient proton abstraction.
Q2: I've isolated a significant amount of an alkene byproduct, 1-methyl-2-methylenepiperidine. What is happening and how can I prevent it?
A2: You are observing the product of Hofmann Elimination . This is a classic E2 elimination pathway that competes with the desired SN2 reaction.[4][5][6]
Causality: The reaction proceeds through a quaternary ammonium intermediate, which can form if the tertiary amine of the this compound starting material is alkylated (a side reaction) or if the desired product is a quaternary salt. This quaternary ammonium salt is an excellent leaving group.[7][8] A strong, sterically hindered base can then abstract a proton from the β-carbon (the methyl group on the piperidine ring), leading to the formation of an alkene.[4][6]
Troubleshooting Hofmann Elimination:
-
Avoid Excessively Strong or Bulky Bases: Strong, non-nucleophilic bases like potassium tert-butoxide (t-BuOK) are known to promote elimination. Opt for weaker inorganic bases like K₂CO₃ or Cs₂CO₃, or sterically hindered but non-nucleophilic amine bases like N,N-diisopropylethylamine (DIPEA).[9]
-
Control the Temperature: Hofmann eliminations are often favored at higher temperatures.[6][8] Running your reaction at room temperature or even cooler, if the SN2 reaction rate is acceptable, can significantly suppress the formation of the elimination byproduct.
-
Choice of Nucleophile: If your intended product is a tertiary amine formed from a secondary amine nucleophile, be aware that the product itself can be further alkylated to a quaternary salt, which then undergoes elimination. Using a slight excess of the secondary amine nucleophile can help consume the alkylating agent and minimize this side reaction.
Q3: My mass spectrometry results show a mass corresponding to the quaternization of the piperidine nitrogen. Why is this happening?
A3: This indicates that the tertiary nitrogen of your this compound is acting as a nucleophile and reacting with another molecule of the starting material or your alkylating agent, a process known as the Menshutkin reaction.[10][11] This leads to the formation of a quaternary ammonium salt.
Causality: While the primary chloromethyl group is the intended electrophilic site, the lone pair on the piperidine's tertiary nitrogen possesses nucleophilic character. This self-reaction or reaction with other electrophiles can be a significant competing pathway, especially in the absence of a more potent primary nucleophile or under conditions that favor intermolecular reactions.
Mitigation Strategies:
-
Use a Non-Nucleophilic Base: Employing a base that is sterically hindered and therefore a poor nucleophile is key. DIPEA (Hünig's base) is an excellent choice for this purpose.[9] Triethylamine (Et₃N) can also be used, though it is slightly more nucleophilic.
-
Control Stoichiometry and Addition Rate: Slowly adding the this compound to a solution containing your primary nucleophile and base can help ensure it reacts with the intended nucleophile before it has a chance to react with itself.[3]
-
Solvent Choice: Polar aprotic solvents like DMF or acetonitrile are generally preferred for SN2 reactions as they can help solvate the transition state without deactivating the nucleophile.[2][12]
Troubleshooting Guide: A Decision Framework
When a reaction with this compound fails, a systematic approach to troubleshooting is essential.
Caption: Troubleshooting workflow for common issues.
Data Summary: A Comparative Look at Common Bases
The selection of the right base is a balance of basicity, nucleophilicity, steric hindrance, and solubility. The table below provides a comparative overview to guide your choice.
| Base | Formula | pKa (Conjugate Acid) | Type | Key Characteristics & Recommendations |
| Potassium Carbonate | K₂CO₃ | ~10.3 | Inorganic, Heterogeneous | A mild, inexpensive base. Effective for scavenging acid. Best used when finely powdered and well-stirred. Good for minimizing elimination.[2][3] |
| Cesium Carbonate | Cs₂CO₃ | ~10.3 | Inorganic, Heterogeneous | More soluble in organic solvents than K₂CO₃, often leading to faster reactions. Can serve a dual role as a base and sometimes a reductant.[13] |
| Triethylamine | Et₃N | ~10.7 | Organic, Homogeneous | Soluble organic base. Can act as a nucleophile itself, potentially leading to quaternization. Use with caution. |
| DIPEA (Hünig's Base) | (i-Pr)₂NEt | ~11 | Organic, Homogeneous | Sterically hindered and non-nucleophilic. Excellent choice for preventing quaternization side reactions.[9] |
| Potassium tert-butoxide | t-BuOK | ~17 | Organometallic, Homogeneous | Very strong, sterically bulky base. High risk of promoting E2/Hofmann elimination. Generally not recommended unless elimination is the desired outcome. |
Experimental Protocol: General Procedure for N-Alkylation of a Secondary Amine
This protocol provides a robust starting point for the SN2 reaction between this compound and a generic secondary amine, designed to minimize common side reactions.
Caption: Step-by-step experimental workflow.
Materials:
-
Secondary Amine (1.0 equivalent)
-
This compound (1.1 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (1.5 equivalents)[9]
-
Anhydrous Acetonitrile (MeCN)
-
Standard work-up and purification reagents (Ethyl Acetate, Water, Brine, Anhydrous Sodium Sulfate)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the secondary amine (1.0 eq) and anhydrous acetonitrile.
-
Base Addition: Add DIPEA (1.5 eq) to the stirred solution.
-
Substrate Addition: Slowly add this compound (1.1 eq) to the reaction mixture at room temperature. The slow addition is crucial to minimize self-quaternization.[3]
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is sluggish, gentle heating (40-50 °C) can be applied, but be mindful that this may increase the risk of elimination.
-
Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.
By understanding the underlying mechanisms and carefully selecting your base and reaction conditions, you can successfully navigate the complexities of working with this compound and achieve high yields of your desired product.
References
- DTIC, "Alkylation of Amines: A New Method for the Synthesis of Quaternary Ammonium Compounds
- Wikipedia, "Hofmann elimin
- PMC, NIH, "Synthesis of Secondary Amines via Self-Limiting Alkyl
- Chad's Prep, "22.
- Benchchem, "Application Notes and Protocols for N-Alkyl
- Benchchem, "Troubleshooting low yields in nucleophilic substitution of fluoropyridines."
- BYJU'S, "Hofmann Elimin
- YouTube, "Hofmann and Cope Elimination - E2 Reaction Mechanism - Syn vs Anti Stereochemistry."
- University of Michigan, "An efficient and operationally convenient general synthesis of tertiary amines by direct alkylation of secondary amines with alkyl halides in the presence of Huenig's base."
- Chemistry LibreTexts, "Hofmann Elimin
- Benchchem, "An In-depth Technical Guide to the Reactivity and Stability of 4-(Chloromethyl)piperidine Hydrochloride."
- ResearchGate, "Diastereoselective N-quaterniz
- Semantic Scholar, "Journal of Advanced Scientific Research KINETICS OF QUATERNIZATION BETWEEN N, N-DIMETHYLANILINE AND BENZYL CHLORIDE IN POLAR SO."
Sources
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Hofmann elimination - Wikipedia [en.wikipedia.org]
- 5. byjus.com [byjus.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Hofmann Elimination and Cope Elimination- Chad's Prep® [chadsprep.com]
- 8. m.youtube.com [m.youtube.com]
- 9. quod.lib.umich.edu [quod.lib.umich.edu]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Synthesis of Secondary Amines via Self-Limiting Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Temperature Control in 2-(Chloromethyl)-1-methylpiperidine Alkylation Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for professionals engaged in synthetic chemistry. This guide is specifically designed to address the critical nuances of temperature control during alkylation reactions involving 2-(Chloromethyl)-1-methylpiperidine. As a reactive primary alkyl chloride, its successful use in forming new carbon-heteroatom bonds is fundamentally dependent on precise thermal management. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot issues, optimize your protocols, and ensure the safety and reproducibility of your experiments.
Section 1: Frequently Asked Questions (FAQs) - The "Why" Behind Thermal Control
This section addresses the fundamental principles governing the role of temperature in your reaction system.
Q1: Why is temperature control so critical for alkylation reactions with this compound?
A: Temperature control is paramount for three primary reasons: reaction kinetics, selectivity, and safety. The alkylation is a classic bimolecular nucleophilic substitution (SN2) reaction, which is inherently exothermic, meaning it releases heat.[1]
-
Kinetics: Reaction rates are highly dependent on temperature. Insufficient heat may lead to a sluggish or incomplete reaction. Conversely, excessive heat can accelerate the reaction to a point where it becomes difficult to control.[2][3]
-
Selectivity: Higher temperatures can provide the necessary activation energy for undesired side reactions, such as elimination (E2) pathways or reactions with the solvent.[4] This directly impacts the purity of your final product. For sensitive substrates, over-alkylation or decomposition can also occur at elevated temperatures.
-
Safety: The exothermic nature of this alkylation presents a risk of thermal runaway.[5] A thermal runaway is a situation where the heat generated by the reaction exceeds the rate of heat removal, leading to a rapid, uncontrolled increase in temperature and pressure.[6][7] This can cause catastrophic failure of the reaction vessel and pose a significant safety hazard.[5]
Q2: What is a "thermal runaway" and how can it occur in this specific alkylation?
A: A thermal runaway is an uncontrolled positive feedback loop where an increase in temperature accelerates an exothermic reaction, which in turn releases more heat, further increasing the temperature.[5][8]
In the context of alkylating with this compound, this can be triggered by:
-
Rapid Reagent Addition: Adding the alkylating agent or the nucleophile too quickly to the reaction mixture.
-
Inadequate Cooling: Failure of the cooling system (e.g., ice bath, cryocooler) or insufficient heat transfer capacity for the scale of the reaction.
-
High Concentration: Running the reaction at too high a concentration, which increases the volumetric heat generation.
-
Localized Heating: Poor mixing can create "hot spots" where the reaction accelerates locally, initiating a runaway.[5]
The diagram below illustrates this dangerous feedback loop.
Caption: The positive feedback cycle of a thermal runaway reaction.
Section 2: Troubleshooting Guide - Addressing Common Experimental Issues
This section provides solutions to specific problems you may encounter during your experiments.
Q3: My reaction is sluggish or incomplete. Can I simply increase the reaction temperature?
A: While gently increasing the temperature is a common strategy to overcome the activation energy barrier, it should be done cautiously and systematically.[9] Simply raising the heat without considering the consequences can lead to the issues described below.
| Issue from Excessive Heat | Scientific Rationale | Recommended Action |
| Formation of Impurities | Higher temperatures can promote competing E2 elimination reactions, especially with sterically hindered nucleophiles or bases, leading to the formation of 1-methyl-2-methylenepiperidine. | Instead of a large temperature jump, try a stepwise increase (e.g., 5-10 °C increments). Monitor the reaction profile by TLC or LC-MS at each step to check for new impurity spots. |
| Reagent Decomposition | This compound or your nucleophile may not be stable at elevated temperatures over long periods. | Review the stability data for your reagents. Consider alternative strategies to increase reactivity, such as switching to a more polar aprotic solvent (e.g., DMF, DMSO) to better solvate the transition state.[10][11] |
| Poor Selectivity | If your nucleophile has multiple reactive sites, higher temperatures can reduce the selectivity of the alkylation. | Maintain the lowest effective temperature that provides a reasonable reaction rate. Consider using a more reactive alkylating agent (e.g., the corresponding bromide or iodide) if the chloride is not reactive enough at moderate temperatures.[9] |
Q4: The reaction temperature spikes uncontrollably after I add the this compound. What is happening and how do I prevent it?
A: A rapid temperature spike is a clear sign that the rate of heat generation is overwhelming your system's cooling capacity. This is a near-miss for a thermal runaway. The primary cause is almost always the rate of addition of one of the reagents.
Troubleshooting Workflow for Exotherm Spikes:
Caption: A logical workflow for troubleshooting uncontrolled exotherms.
The most robust solution is to control the reaction rate by controlling the addition of the limiting reagent. This is known as a semi-batch process, where one reagent is added slowly over time to a solution of the other, allowing the cooling system to continuously remove the heat as it is generated.[12]
Section 3: Optimized Protocol and Best Practices
Q5: What is a reliable, general-purpose protocol for performing a controlled N-alkylation with this compound?
A: This protocol is designed for a typical lab-scale (1-10 mmol) reaction and prioritizes safety and control.
Experimental Protocol: Controlled N-Alkylation of a Primary Amine
-
Vessel and Atmosphere: To a dry, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the primary amine nucleophile (1.0 eq) and a suitable anhydrous solvent (e.g., Acetonitrile or DMF, ~0.2 M concentration).
-
Base Addition: Add a non-nucleophilic base such as powdered potassium carbonate (K₂CO₃, 2.0 eq) or diisopropylethylamine (DIPEA, 1.5 eq).[9][11] Stir the resulting suspension.
-
Initial Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. Ensure the internal thermometer confirms the target temperature.
-
Reagent Preparation: In a separate, dry flask, dissolve this compound (1.05 eq) in a small amount of the same anhydrous solvent.
-
Controlled Addition: Using a syringe pump or a dropping funnel, add the solution of this compound to the cooled, stirred reaction mixture dropwise over a period of 30-60 minutes.
-
Temperature Monitoring: CRITICAL STEP: Carefully monitor the internal temperature throughout the addition. The temperature should not rise by more than 5 °C. If it does, pause the addition until the temperature returns to the setpoint.
-
Reaction Progression: Once the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight (12-18 hours).
-
Monitoring: Check for the consumption of starting material using TLC or LC-MS. If the reaction is sluggish at room temperature, it may be gently heated (e.g., to 40-50 °C), but only after confirming the initial exotherm has subsided.[11]
Q6: How does solvent choice impact thermal management?
A: The solvent plays a crucial role beyond just dissolving reactants; it is the primary medium for heat transfer.[13][14][15]
| Solvent Property | Impact on Temperature Control | Recommended Solvents |
| Heat Capacity | Solvents with higher heat capacity can absorb more energy for a given temperature increase. They act as a better "heat sink," buffering against rapid temperature spikes.[14] | Acetonitrile (ACN): Good balance of polarity for SN2, moderate boiling point, and decent heat capacity.[16] |
| Boiling Point | The boiling point of the solvent sets the upper limit for the reaction temperature under reflux conditions. This can be a built-in safety control.[12][13] | Tetrahydrofuran (THF): Lower boiling point (66 °C) for reactions requiring milder conditions. |
| Thermal Conductivity | Higher thermal conductivity allows for more efficient transfer of heat from the reaction mixture to the vessel walls and into the cooling bath. | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO): High boiling polar aprotic solvents that are excellent for SN2 reactions but require careful handling at high temperatures.[17] |
| Viscosity | Low-viscosity solvents promote better mixing, which prevents localized hot spots and ensures uniform temperature distribution. | Acetone: Lower boiling point and low viscosity, but may not be polar enough for all substrates. |
References
- Biswas, T. (2022). Solvents: Importance in Chemical reaction. Chemistry : The Mystery of Molecules.
- BenchChem. (2025). Technical Support Center: Optimizing Piperidine Reactions for Enhanced Yield and Purity. BenchChem.
- Wikipedia. (n.d.). Thermal runaway.
- American Chemical Society. (n.d.). Exothermic, Endothermic, & Chemical Change.
- Chemistry LibreTexts. (2024). 11.2: The SN2 Reaction.
- ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Use of Solvents.
- Olah, G. A., & Bollinger, J. M. (1967). SN2 reactions in the gas phase. Temperature dependence of the rate constants and energies of the transition states. Comparison with solution. Journal of the American Chemical Society, 89(11), 2993–2993.
- Wikipedia. (n.d.). Exothermic reaction.
- Wikipedia. (n.d.). SN2 reaction.
- ResearchGate. (2017).
- ResearchGate. (n.d.). Effect of solvents on chemical reactions and reactivity.
- Filo. (2023).
- Reddit. (2019).
- Wikipedia. (n.d.). Solvent effects.
- Eng-Tips. (2004).
- Chemical Industry Journal. (n.d.). Handling Reaction Exotherms – A Continuous Approach.
- Visual Encyclopedia of Chemical Engineering Equipment. (2022). Reaction Control.
- BenchChem. (2025). An In-depth Technical Guide to the Reactivity and Stability of 4-(Chloromethyl)piperidine Hydrochloride.
- Dragonfly Energy. (n.d.).
- ACS Green Chemistry Institute. (n.d.).
Sources
- 1. Exothermic reaction - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. reddit.com [reddit.com]
- 4. How does temperature affect SN1 and SN2 reactions? | Filo [askfilo.com]
- 5. Thermal runaway - Wikipedia [en.wikipedia.org]
- 6. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 7. encyclopedia.che.engin.umich.edu [encyclopedia.che.engin.umich.edu]
- 8. dragonflyenergy.com [dragonflyenergy.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Solvent effects - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. eng-tips.com [eng-tips.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Use of Solvents – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. N-alkylation - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Preventing Nucleophile Dimerization in Reactions with 2-(Chloromethyl)-1-methylpiperidine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for synthetic challenges involving 2-(chloromethyl)-1-methylpiperidine. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block. Our goal is to provide in-depth, field-proven insights to help you troubleshoot and optimize your reactions, specifically focusing on the common and often frustrating issue of nucleophile dimerization and other related side reactions.
Section 1: Understanding the Core Problem
This section addresses the fundamental principles behind the side reactions encountered when alkylating nucleophiles with this compound.
Q1: What exactly is "nucleophile dimerization" in the context of this reaction?
A1: In this specific synthetic scenario, "nucleophile dimerization" does not refer to two nucleophile molecules reacting with each other directly. Instead, it describes a common sequential alkylation side reaction. The primary reaction is a standard bimolecular nucleophilic substitution (SN2), where your nucleophile (NuH) displaces the chloride from this compound (E-Cl) to form the desired mono-alkylated product (Product).[1]
However, if the resulting product is itself nucleophilic (e.g., if you start with a primary amine, a thiol, or a secondary amine), it can compete with the starting nucleophile and react with a second molecule of the electrophile. This forms an undesired "dimer" where two piperidine units are bridged by your nucleophile. This is particularly prevalent with primary amines (forming tertiary amines) and thiols (forming thioethers which can sometimes react further).
The diagram below illustrates this competitive pathway. The key to a successful synthesis is to maximize the rate of the "Desired Pathway" while suppressing the "Undesired Dimerization."
Caption: Competing reaction pathways.
Q2: What primary factors promote this unwanted dimerization?
A2: The formation of the dimer is a bimolecular reaction, just like the desired initial step. Therefore, its rate is highly dependent on the concentration of the reactants (the mono-alkylated product and the electrophile). Several factors can inadvertently favor this undesired pathway:
-
High Concentration: Running the reaction at high concentrations increases the probability of all molecules colliding, including the collisions that lead to the dimer.
-
Stoichiometry: If the electrophile is present in excess or remains in the reaction mixture for a long time after the initial nucleophile is consumed, it is more likely to react with the newly formed, nucleophilic product.
-
Relative Nucleophilicity: In some cases, the mono-alkylated product may be a stronger nucleophile than the starting material. For example, a secondary amine formed from a primary amine can sometimes be more reactive.
-
Temperature: While higher temperatures accelerate the desired reaction, they often accelerate the undesired reaction even more, leading to a poorer product ratio.
Section 2: Troubleshooting Guide & FAQs
This section provides direct answers and actionable solutions to common experimental problems.
Q3: My reaction is producing a significant amount of a high-molecular-weight byproduct, and my desired product yield is low. What's the first thing I should do?
A3: Your primary suspect is the dimerization byproduct. The first step is confirmation, typically via LC-MS, to check for a mass corresponding to (Nucleophile Core) + 2 * (1-methyl-2-piperidylmethyl moiety).
Once confirmed, the most effective strategy to implement is the High Dilution Principle .[2] This principle states that by lowering the concentration of reactants, you can favor intramolecular reactions over intermolecular ones. While your reaction is not an intramolecular cyclization, the same logic applies to suppressing a second intermolecular event (dimerization) in favor of the first.[3][4] Running the reaction in a larger volume of solvent is the simplest application of this principle.
Q4: How can I practically apply the High Dilution Principle without using enormous solvent volumes?
A4: The most elegant and resource-efficient way to implement high dilution is through the slow addition of one of the reagents.[2][5] This technique maintains a very low instantaneous concentration of the added reagent, effectively starving the undesired reaction.
Recommended Strategy:
-
Dissolve the more reactive or more abundant reagent (often the nucleophile and base) in the bulk of the solvent in your reaction flask.
-
Dissolve the limiting reagent (typically the electrophile, this compound) in a small amount of solvent in a syringe.
-
Using a syringe pump, add the electrophile solution to the reaction flask over a prolonged period (e.g., 4-12 hours).[5]
This ensures that any molecule of the electrophile entering the flask is much more likely to encounter the abundant starting nucleophile rather than the scarce mono-alkylated product.
Caption: Workflow for the slow addition method.
Section 3: Protocol Optimization & Experimental Design
Success lies in the details. This section provides a robust starting protocol and guidance on selecting the right conditions for your specific nucleophile.
Protocol: General Procedure for Minimizing Dimerization via Slow Addition
This is a template protocol. Reaction times, temperatures, and specific reagents should be optimized for your system.
-
Flask Setup: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, temperature probe, and nitrogen inlet, add the Nucleophile (1.2 equivalents) and the Base (2.0 equivalents, see Table 1).
-
Solvent Addition: Add anhydrous Solvent (e.g., Acetonitrile or DMF, to a final concentration of ~0.05 M upon completion of the addition). Stir the mixture until all solids are dissolved.
-
Electrophile Preparation: In a separate dry vial, dissolve This compound (1.0 equivalent) in a minimal amount of the anhydrous solvent and load it into a syringe.
-
Slow Addition: Mount the syringe on a syringe pump and place the needle tip below the surface of the stirred nucleophile solution. Begin the addition at a rate calculated to complete over 6-8 hours.
-
Reaction: Maintain the reaction at the desired temperature (e.g., room temperature to 60 °C) throughout the addition and for an additional 2-4 hours after completion.
-
Monitoring: Periodically take aliquots to monitor the consumption of the electrophile and the formation of the product and byproduct by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool to room temperature, quench by adding water, and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude material by flash column chromatography.
Q5: Which solvent and base should I choose for my reaction?
A5: The choice of solvent and base is critical and depends on the nature of your nucleophile. Polar aprotic solvents are strongly recommended for SN2 reactions as they enhance nucleophilicity.[6][7][8] The base should be strong enough to deprotonate your nucleophile but should ideally be non-nucleophilic to avoid competing reactions.
| Reagent | Type | Pros for This Reaction | Cons for This Reaction |
| Solvents | |||
| Acetonitrile (ACN) | Polar Aprotic | Excellent for SN2; easy to remove under vacuum. | Lower boiling point limits reaction temperature. |
| DMF | Polar Aprotic | High boiling point; excellent solvating power for salts.[8] | Difficult to remove completely; can decompose at high temperatures. |
| DMSO | Polar Aprotic | Very high boiling point; strongly enhances nucleophilicity.[8] | Very difficult to remove; can complicate workup. |
| THF | Polar Aprotic (less polar) | Good for reactions involving organometallics or very strong bases like NaH. | Less effective at solvating ionic species compared to ACN or DMF. |
| Bases | |||
| K₂CO₃ / Cs₂CO₃ | Inorganic Carbonate | Inexpensive, easy to handle. Cesium carbonate is softer and often more effective. | Heterogeneous in many solvents, can lead to slower reactions. Requires vigorous stirring. |
| NaH | Non-nucleophilic Hydride | Very strong base, suitable for deprotonating alcohols and thiols. Generates H₂ gas. | Highly reactive with water/protic sources (requires strictly anhydrous conditions). |
| DIPEA / Et₃N | Sterically Hindered Amine[1] | Soluble organic base; acts as an HCl scavenger. Hindrance prevents it from acting as a nucleophile. | Can be difficult to remove. May not be strong enough for weakly acidic nucleophiles. |
Q6: My nucleophile is sterically hindered. How should I adjust the conditions?
A6: Steric hindrance around either the nucleophile or the electrophile will slow down the SN2 reaction rate.[8][9][10][11][12] The piperidine ring on the electrophile already presents moderate steric bulk.[9] If your nucleophile is also bulky, you will likely need to provide more energy to overcome the activation barrier.
Adjustments to Consider:
-
Increase Temperature: Gradually increase the reaction temperature (e.g., from room temperature to 50-80 °C). Be aware that this may also increase dimerization, so it must be paired with slow addition.
-
Use a More Reactive Base/Solvent Combination: Switching from K₂CO₃ to NaH (for appropriate nucleophiles) or from THF to DMF/DMSO can significantly increase the reactivity of your nucleophile.
-
Extend Addition Time: A slower reaction requires a longer addition time to maintain the low instantaneous concentration of the electrophile. Consider extending the addition from 8 hours to 12-24 hours.
Section 4: Summary of Troubleshooting Strategies
| Observation / Problem | Probable Cause | Recommended Solution(s) |
| Low Yield, High MW Byproduct | Intermolecular reaction (dimerization) is outcompeting the desired reaction. | 1. Implement High Dilution: Increase solvent volume. 2. Use Slow Addition: Add the electrophile via syringe pump over several hours.[2][5] |
| Reaction is Stalled / No Conversion | Insufficient reactivity due to steric hindrance or weak nucleophilicity. | 1. Increase Temperature: Carefully raise the reaction temperature. 2. Optimize Base/Solvent: Switch to a stronger, non-nucleophilic base and a more polar aprotic solvent (e.g., NaH in DMF).[8] |
| Multiple Spots on TLC, Complex Mixture | Competing side reactions; potential reaction with base or solvent. | 1. Re-evaluate Base: Ensure the base is non-nucleophilic (e.g., use DIPEA instead of a primary amine base). 2. Control Stoichiometry: Use a slight excess (1.1-1.2 eq) of the nucleophile to ensure the electrophile is consumed. |
References
- Wikipedia. High dilution principle. [Link]
- eGyanKosh. Synthesis by high dilution principle. [Link]
- University of Rochester, Department of Chemistry. How to Add Reagents to a Reaction. [Link]
- ZambiaWiki. High dilution principle. [Link]
- ResearchGate. Synthesis of Medio and Macrocyclic Compounds by High Dilution Principle Techniques. [Link]
- LookChem.
- PressBooks. Organic Chemistry 1: An open textbook - Factors affecting rate of nucleophilic substitution reactions. [Link]
- Chad's Prep on YouTube. Factors Affecting SN2 Reactions. [Link]
- Chemistry LibreTexts. Factors affecting the SN2 Reaction. [Link]
- Slideshare. Factors affecting nucleophilic substitution reactions. [Link]
- Chemistry Steps. Steric Hindrance in SN2 and SN1 Reactions. [Link]
- PubMed Central. Steric, Quantum, and Electrostatic Effects on SN2 Reaction Barriers in Gas Phase. [Link]
- Chemistry LibreTexts. Characteristics of the SN2 Reaction. [Link]
- Reddit. Effect on steric hindrance on nucleophiles. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. High dilution principle - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. What is High Dilution | lookchem [lookchem.com]
- 5. How To [chem.rochester.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 11. Steric, Quantum, and Electrostatic Effects on SN2 Reaction Barriers in Gas Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reddit.com [reddit.com]
Technical Support Center: Work-up Procedures for 2-(Chloromethyl)-1-methylpiperidine Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(chloromethyl)-1-methylpiperidine. This guide provides in-depth troubleshooting advice and answers to frequently asked questions concerning the work-up and purification of reactions involving this versatile but reactive synthetic building block. The inherent basicity of the piperidine nitrogen and the reactivity of the primary chloride demand carefully considered post-reaction processing to ensure product purity and yield.
Troubleshooting Guide
This section addresses specific, common problems encountered during the work-up of reactions utilizing this compound.
Problem 1: Persistent Emulsion During Aqueous Extraction
Symptom: Upon performing a liquid-liquid extraction, a thick, persistent emulsion forms at the interface of the organic and aqueous layers, preventing clean separation.
Causality: The basic piperidine moiety can become protonated during acidic washes, forming an ammonium salt. These salts can act as surfactants, stabilizing the oil-in-water or water-in-oil interface and leading to emulsion formation. High concentrations of other salts can also exacerbate this issue.[1]
Solutions & Step-by-Step Protocol:
-
Brine Addition: The first and simplest approach is to "break" the emulsion by adding a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, reducing the solubility of organic components and disrupting the forces stabilizing the emulsion.
-
Filtration through Celite®: Decant the entire mixture (both layers and the emulsion) and pass it through a pad of Celite® or diatomaceous earth. The fine, porous nature of this material can physically disrupt the emulsion, allowing the layers to separate upon collection.[2]
-
Solvent Modification: If possible, consider changing the organic solvent. A solvent with a significantly different density from water (e.g., switching from ethyl acetate to dichloromethane) can sometimes prevent emulsion formation.
-
Centrifugation: For small-scale reactions, transferring the mixture to centrifuge tubes and spinning for several minutes is a highly effective method to force the separation of layers.[2]
Problem 2: Significant Product Loss During Acidic Wash
Symptom: While attempting to remove unreacted basic starting material with an acidic wash, you observe a substantial loss of your desired product into the aqueous phase, confirmed by TLC or LC-MS analysis of the aqueous layer.
Causality: This issue, known as co-extraction, occurs when the desired product is also basic and therefore becomes protonated and water-soluble under acidic conditions. This is a common challenge when the product retains a basic nitrogen atom with a similar pKa to the starting piperidine.
Solutions & Step-by-Step Protocol:
-
Use a Milder Acid: Instead of strong mineral acids like 1M HCl, use a milder organic acid such as a 10% aqueous citric acid solution.[1] This can provide a pH window where the more basic starting material is protonated while your product remains largely in the free-base form.
-
Careful pH Control: Titrate the aqueous phase carefully. Adjust the pH to a level that is just low enough to protonate the starting material without significantly affecting your product. This requires knowledge of the respective pKa values.
-
Perform a Back-Extraction: This is the most robust solution. After the initial acidic wash, isolate the acidic aqueous layer which now contains your lost product. Neutralize this layer with a base (e.g., saturated sodium bicarbonate or 1M NaOH) until it is basic (pH > 8). Then, extract this basified aqueous layer again with an organic solvent (e.g., ethyl acetate or dichloromethane) to recover your product.[2] Combine these organic extracts with your main organic phase.
Caption: Decision workflow for mitigating product loss during acidic extraction.
Problem 3: Tailing or Poor Separation During Silica Gel Chromatography
Symptom: When purifying the crude product via flash column chromatography on silica gel, the desired compound elutes as a broad, tailing peak, often co-eluting with impurities.
Causality: The free amine (or piperidine) functionality in your product can interact strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel. This strong, non-specific binding leads to poor peak shape (tailing) and can make separation difficult.
Solutions & Step-by-Step Protocol:
-
Add a Basic Modifier: To mitigate the interaction with acidic silica, add a small amount of a basic modifier to your eluent system.
-
Triethylamine (Et₃N): The most common choice. Add 0.1-1% triethylamine to your mobile phase (e.g., 0.5% Et₃N in 50% ethyl acetate/hexanes). The triethylamine will preferentially bind to the active sites on the silica, allowing your basic product to elute with a much-improved peak shape.[1]
-
Ammonia: For very polar compounds, a solution of methanol containing ammonia (e.g., 2M NH₃ in MeOH) can be used as the polar component of the mobile phase.
-
-
Use a Different Stationary Phase: If tailing persists, consider alternative stationary phases.
-
Alumina (basic or neutral): Alumina is a good alternative to silica for the purification of basic compounds.
-
Reversed-Phase Silica (C18): If your compound is sufficiently non-polar, reversed-phase chromatography is an excellent option where tailing of basic compounds is much less of an issue.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the best general work-up procedure for a nucleophilic substitution reaction with this compound?
A1: A standard acid-base extraction is the most common and effective method. The goal is to use pH changes to move components between the organic and aqueous phases. The basic nature of the piperidine ring is the key to this separation.[3]
Sources
Validation & Comparative
A Comparative Guide to the Reactivity of 2-(Chloromethyl)-1-methylpiperidine and 2-(bromomethyl)-1-methylpiperidine in Nucleophilic Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical synthesis and drug development, the strategic selection of building blocks is paramount to the efficiency and success of a synthetic route. Among the myriad of reactive intermediates, halogenated N-alkyl piperidines serve as critical synthons for the introduction of the piperidine moiety, a privileged scaffold in medicinal chemistry. This guide provides an in-depth, objective comparison of the reactivity of two closely related yet distinct reagents: 2-(chloromethyl)-1-methylpiperidine and 2-(bromomethyl)-1-methylpiperidine. This analysis, grounded in the principles of physical organic chemistry and supported by data from analogous systems, aims to empower researchers to make informed decisions in their synthetic endeavors.
Executive Summary
The Theoretical Framework: Unpacking the Halogen's Influence on Reactivity
The reactivity of both this compound and 2-(bromomethyl)-1-methylpiperidine is dominated by the bimolecular nucleophilic substitution (SN2) mechanism at the exocyclic methylene carbon. This is a single, concerted step where an incoming nucleophile attacks the electrophilic carbon, and simultaneously, the halide leaving group departs. The rate of this reaction is described by a second-order rate law:
Rate = k[Substrate][Nucleophile]
The rate constant, k, is intrinsically linked to the activation energy of the reaction, which is heavily influenced by the nature of the leaving group. Several key physicochemical properties of the halide contribute to this difference in reactivity:
-
Bond Strength: The carbon-bromine (C-Br) bond is weaker than the carbon-chlorine (C-Cl) bond. A weaker bond requires less energy to break during the transition state, leading to a lower activation energy and a faster reaction rate.
-
Polarizability: Bromine is larger and more polarizable than chlorine. This means its electron cloud is more easily distorted, which helps to stabilize the developing negative charge in the transition state of the SN2 reaction.
-
Stability of the Leaving Group: A good leaving group is a weak base, meaning it is stable on its own after departing. Both chloride (Cl⁻) and bromide (Br⁻) are the conjugate bases of strong acids (HCl and HBr, respectively) and are therefore good leaving groups. However, hydrobromic acid (HBr) is a stronger acid than hydrochloric acid (HCl), making the bromide ion a weaker base and thus a more stable, and better, leaving group.
Quantitative Data Comparison: Insights from Analogous Systems
While specific kinetic data for the title compounds is elusive, extensive studies on simpler, analogous primary alkyl halides provide a robust framework for a quantitative comparison. The following table summarizes the key physicochemical properties that dictate the leaving group ability and presents the generally observed relative reaction rates in SN2 reactions.
| Property | This compound | 2-(Bromomethyl)-1-methylpiperidine | Significance for Reactivity |
| Leaving Group | Chloride (Cl⁻) | Bromide (Br⁻) | The identity of the leaving group is the primary determinant of the reactivity difference. |
| Carbon-Halogen Bond Energy | ~339 kJ/mol (for a typical C-Cl bond) | ~285 kJ/mol (for a typical C-Br bond) | The weaker C-Br bond requires less energy to break, accelerating the reaction. |
| pKa of Conjugate Acid (HX) | ~ -7.0 (for HCl) | ~ -9.0 (for HBr) | The lower pKa of HBr indicates that Br⁻ is a weaker base and a more stable leaving group. |
| Estimated Relative Rate (kBr/kCl) | 1 | ~40 - 60 | Alkyl bromides consistently exhibit significantly higher reaction rates in SN2 reactions.[1] |
Note: The relative rate is an estimation based on the generally observed reactivity difference between primary alkyl chlorides and bromides in SN2 reactions.
Experimental Design for a Comparative Reactivity Study
To empirically validate the predicted difference in reactivity, a competitive kinetic experiment can be designed. This protocol provides a framework for researchers to directly compare the two substrates under identical conditions.
Objective:
To determine the relative reactivity of this compound and 2-(bromomethyl)-1-methylpiperidine in an SN2 reaction with a common nucleophile.
Materials:
-
This compound
-
2-(bromomethyl)-1-methylpiperidine
-
A suitable nucleophile (e.g., sodium azide, potassium cyanide, or a secondary amine like morpholine)
-
A suitable polar aprotic solvent (e.g., acetonitrile or dimethylformamide)
-
Internal standard for GC or HPLC analysis (e.g., dodecane)
-
Quenching solution (e.g., saturated aqueous sodium bicarbonate)
-
Extraction solvent (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Experimental Workflow Diagram
Caption: Workflow for a competitive kinetic study.
Step-by-Step Methodology:
-
Preparation: In a thermostated reaction vessel, prepare a solution of an equimolar mixture of this compound and 2-(bromomethyl)-1-methylpiperidine in the chosen solvent. Add a known amount of the internal standard.
-
Reaction Initiation: At time t=0, add a solution of the nucleophile to the reaction vessel with vigorous stirring. The concentration of the nucleophile should be limiting to ensure a competitive reaction.
-
Monitoring the Reaction: At predetermined time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a quenching solution.
-
Work-up: Perform a liquid-liquid extraction of the quenched aliquot. Dry the organic layer and concentrate it under reduced pressure.
-
Analysis: Analyze the composition of the sample by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: Quantify the concentration of each unreacted substrate at each time point by comparing their peak areas to that of the internal standard. Plot the concentration of each substrate versus time to determine the initial rate of consumption for each. The ratio of the initial rates will provide the relative reactivity.
The Underlying Mechanism: A Closer Look at the SN2 Transition State
The enhanced reactivity of the bromo-derivative can be visualized by considering the transition state of the SN2 reaction. The incoming nucleophile and the departing leaving group are both partially bonded to the electrophilic carbon, which adopts a trigonal bipyramidal geometry.
Caption: Energy profile of the SN2 reaction.
The transition state involving the C-Br bond is lower in energy due to the greater polarizability of bromine and the weaker C-Br bond. This lower energy transition state translates to a lower activation energy and, consequently, a faster reaction rate for the bromo-compound.
Conclusion and Practical Implications
For researchers and professionals in drug development and chemical synthesis, the choice between this compound and 2-(bromomethyl)-1-methylpiperidine has significant practical consequences:
-
Reaction Rate and Throughput: The substantially faster reaction rate of the bromo-derivative can lead to shorter reaction times, increasing laboratory throughput and potentially reducing costs at scale.
-
Reaction Conditions: The higher reactivity of the bromo-compound may allow for the use of milder reaction conditions (e.g., lower temperatures), which can improve the selectivity of the reaction and the stability of sensitive functional groups elsewhere in the molecule.
-
Nucleophile Choice: The enhanced reactivity of the bromo-substrate may enable the use of weaker nucleophiles that might not react efficiently with the chloro-analogue.
-
Cost and Availability: While 2-(bromomethyl)-1-methylpiperidine is more reactive, this compound is often more readily available and less expensive. The choice of reagent may therefore involve a trade-off between reactivity and cost.
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.). Springer.
Sources
A Comparative Guide to N-Alkylation Reactions: 2-(Chloromethyl)-1-methylpiperidine vs. Benzyl Chloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry, particularly in the realm of drug discovery and development, the N-alkylation of amines is a cornerstone transformation for the construction of complex molecular architectures. The choice of the alkylating agent is a critical parameter that dictates the efficiency, selectivity, and overall success of this reaction. This guide provides an in-depth, objective comparison of two distinct alkylating agents: the aliphatic 2-(chloromethyl)-1-methylpiperidine and the benzylic benzyl chloride , in the context of N-alkylation reactions.
This analysis, grounded in established principles of organic chemistry and supported by available experimental data, aims to equip researchers with the necessary insights to make informed decisions in their synthetic endeavors. We will delve into the mechanistic nuances, reactivity profiles, and practical considerations for employing these reagents, complete with detailed experimental protocols and data summaries.
Unveiling the Contenders: A Structural and Electronic Overview
At first glance, both this compound and benzyl chloride appear to be simple primary alkyl chlorides. However, their underlying electronic and steric properties give rise to distinct reactivity profiles.
Benzyl chloride is a benzylic halide, where the chlorine atom is attached to a carbon adjacent to a benzene ring. This proximity to the aromatic system is the defining feature of its chemistry. The phenyl group can stabilize both a developing positive charge in an S(_N)1-type transition state and the transition state of an S(_N)2 reaction through orbital overlap.[1]
This compound , on the other hand, is a primary alkyl chloride attached to a saturated heterocyclic system. The absence of an adjacent (\pi)-system means its reactivity is governed primarily by the principles of aliphatic nucleophilic substitution. The piperidine ring, with its resident nitrogen atom, can, however, exert electronic and steric influences on the reactivity of the chloromethyl group.
| Feature | This compound | Benzyl Chloride |
| Structure | Aliphatic, primary alkyl chloride | Benzylic, primary alkyl chloride |
| Key Influences | Inductive effects, steric hindrance from the piperidine ring | Resonance stabilization, (\pi)-system interaction |
| CAS Number | 49665-74-9[2] | 100-44-7 |
| Molecular Weight | 147.65 g/mol [3] | 126.58 g/mol |
The Heart of the Matter: A Mechanistic Dissection of N-Alkylation
The N-alkylation of amines with alkyl halides primarily proceeds via two mechanistic pathways: the bimolecular nucleophilic substitution (S(_N)2) and the unimolecular nucleophilic substitution (S(_N)1). The preferred pathway is dictated by the structure of the alkyl halide, the nature of the nucleophile (the amine), the solvent, and the reaction conditions.
The S(_N)2 Pathway: A Concerted Dance
The S(_N)2 reaction is a single-step process where the nucleophilic amine attacks the electrophilic carbon of the alkyl chloride at the same time as the chloride leaving group departs.[4] This mechanism is favored by unhindered primary and methyl halides. The reaction rate is dependent on the concentration of both the amine and the alkyl halide.[5]
Diagram: Generalized S(_N)2 Mechanism for N-Alkylation
Caption: The concerted S(_N)2 mechanism for N-alkylation.
The S(_N)1 Pathway: A Stepwise Affair
In contrast, the S(_N)1 reaction is a two-step process. The first and rate-determining step is the spontaneous dissociation of the alkyl halide to form a carbocation intermediate. This is followed by a rapid attack of the nucleophilic amine on the carbocation. This pathway is favored by substrates that can form stable carbocations, such as tertiary and, relevant to our discussion, benzylic halides.
Diagram: Generalized S(_N)1 Mechanism for N-Alkylation
Caption: The stepwise S(_N)1 mechanism involving a carbocation intermediate.
Reactivity Face-Off: Benzyl Chloride's Dual Personality vs. the Aliphatic Contender
Benzyl chloride exhibits a fascinating duality in its reactivity. As a primary halide, it is sterically unhindered, making it a good substrate for S(_N)2 reactions. However, the adjacent phenyl group can effectively stabilize a positive charge through resonance, making the formation of a benzyl carbocation feasible under certain conditions, thus allowing for an S(_N)1 pathway.[1] The choice of solvent and the nucleophilicity of the amine play a crucial role in determining the dominant mechanism.[1]
This compound , being a primary alkyl chloride without resonance stabilization, is expected to react almost exclusively through the S(_N)2 mechanism . The formation of a primary carbocation is energetically unfavorable, making an S(_N)1 pathway highly unlikely.
This fundamental mechanistic difference has profound implications for their reactivity and the conditions required for successful N-alkylation.
Electronic Effects: The Power of the Phenyl Ring
The phenyl group in benzyl chloride is electron-withdrawing by induction but can donate electron density through resonance. In the context of nucleophilic substitution, the resonance effect is generally more dominant, stabilizing the transition states of both S(_N)1 and S(_N)2 reactions. This stabilization leads to an enhanced reactivity of benzyl chloride compared to simple primary alkyl chlorides.[6]
For this compound, the N-methylpiperidine moiety will primarily exert an electron-donating inductive effect (+I effect), which should slightly increase the electron density on the chloromethyl carbon. However, this effect is generally weaker than the resonance stabilization afforded by a phenyl group.
Steric Hindrance: A Tale of Two Rings
Steric hindrance plays a critical role in S(_N)2 reactions, where the nucleophile must approach the electrophilic carbon from the backside.[7] Benzyl chloride, with its planar phenyl group, presents relatively low steric bulk around the reactive center.
In contrast, the piperidine ring of this compound is a three-dimensional, conformationally flexible structure. The presence of the N-methyl group and the piperidine ring itself can create a more sterically congested environment around the chloromethyl group compared to benzyl chloride, potentially slowing down the rate of S(_N)2 reactions.[8]
Performance in the Lab: A Comparative Analysis of Experimental Data
Table 1: Comparative Performance in N-Alkylation Reactions
| Parameter | This compound (Predicted) | Benzyl Chloride (Experimental Data) |
| Typical Nucleophiles | Primary and secondary amines, anilines | Primary and secondary amines, anilines, amides, thiols[9] |
| Reaction Mechanism | Predominantly S(N)2 | S(_N)2 or S(_N)1, depending on conditions[1] |
| Relative Reactivity | Lower to moderate | High[6] |
| Typical Conditions | Base (e.g., K₂CO₃, Et₃N), polar aprotic solvent (e.g., DMF, MeCN), room temp. to moderate heating[10][11] | Base (e.g., NaHCO₃, K₂CO₃), various solvents (including aqueous), often at room temp. or with gentle heating |
| Potential Side Reactions | Over-alkylation (quaternization) | Over-alkylation, hydrolysis to benzyl alcohol[12] |
Experimental Protocols: Putting Theory into Practice
The following protocols provide detailed, step-by-step methodologies for conducting N-alkylation reactions with both reagents.
Protocol 1: N-Alkylation of a Secondary Amine with this compound
This protocol is a generalized procedure based on standard N-alkylation of piperidine derivatives.[11]
Materials:
-
Secondary amine (e.g., morpholine, 1.0 eq)
-
This compound hydrochloride (1.1 eq)
-
Anhydrous potassium carbonate (K₂CO₃, 2.5 eq)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
Procedure:
-
To a stirred solution of the secondary amine in anhydrous DMF, add anhydrous potassium carbonate.
-
Stir the suspension at room temperature for 30 minutes.
-
Add this compound hydrochloride portion-wise to the reaction mixture.
-
Stir the reaction at room temperature overnight. Monitor the reaction progress by TLC or LC-MS.
-
If the reaction is sluggish, gentle heating (40-50 °C) can be applied.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Diagram: Workflow for N-Alkylation with this compound
Caption: A typical experimental workflow for N-alkylation.
Protocol 2: N-Alkylation of a Secondary Amine with Benzyl Chloride
This protocol is a well-established procedure for the benzylation of amines.[13]
Materials:
-
Secondary amine (e.g., piperidine, 1.0 eq)
-
Benzyl chloride (1.1 eq)
-
Sodium bicarbonate (NaHCO₃, 1.25 eq)
-
Water
-
Anhydrous sodium sulfate
-
Solvent for extraction (e.g., diethyl ether)
Procedure:
-
In a flask equipped with a stirrer, combine the secondary amine, sodium bicarbonate, and water.
-
Heat the mixture to 90-95 °C with vigorous stirring.
-
Slowly add benzyl chloride to the reaction mixture over 1.5-2 hours.
-
Continue stirring at 90-95 °C for an additional 2 hours.
-
Cool the reaction mixture and filter.
-
Separate the aqueous and organic layers. Wash the organic layer with a saturated salt solution.
-
Dry the organic layer with anhydrous sodium sulfate and filter.
-
Remove any excess starting amine by distillation under reduced pressure.
-
The resulting product is often of sufficient purity, but can be further purified by crystallization or column chromatography if necessary.
Concluding Remarks: Selecting the Right Tool for the Job
The choice between this compound and benzyl chloride for N-alkylation reactions is a decision guided by the specific synthetic goal and the nature of the substrate.
Benzyl chloride stands out as a highly reactive and versatile alkylating agent. Its ability to react through both S(_N)1 and S(_N)2 pathways, coupled with the electronic stabilization provided by the phenyl ring, makes it suitable for a broad range of nucleophiles under relatively mild conditions. It is the reagent of choice for introducing a benzyl group, a common protecting group and pharmacophore.
This compound , while less reactive, offers a pathway to introduce a specific aliphatic heterocyclic motif. Its reactivity is more predictable, proceeding almost exclusively through an S(_N)2 mechanism. This predictability can be an advantage in complex syntheses where side reactions are a concern. However, its greater steric bulk and lack of resonance activation may necessitate more forcing reaction conditions and may not be suitable for very weak nucleophiles or sterically hindered amines.
Ultimately, a thorough understanding of the mechanistic principles and a careful consideration of the electronic and steric factors at play will empower the synthetic chemist to select the optimal reagent and conditions to achieve their desired molecular target with efficiency and precision.
References
- Effect of Allylic Groups on SN2 Reactivity - PMC - NIH. (n.d.).
- SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. (2021, May 10).
- SN2 Reactions of Nitranions with Benzyl Chlorides - Future4200. (n.d.).
- 7: Reactions of Haloalkanes, Alcohols, and Amines. Nucleophilic Substitution. (n.d.).
- Procedure for N-alkylation of Piperidine? - ResearchGate. (2017, March 16).
- Do Benzyl Halides undergo SN1 or SN2 with Ammonia? - Chemistry Stack Exchange. (2023, May 24).
- Concurrent SN1 and SN2 reactions in the benzylation of pyridines - ResearchGate. (2001, August 6).
- SN1 and SN2 Reactions - Kinetics, Order of Reactivity of Alkyl Halides | Pharmaguideline. (n.d.).
- Nucleophilic substitution reactions of benzyl- and diphenylmethyl-phosphonamidic chlorides with amines: competition between the usual SN2(P) mechanism and elimination–addition with an alkylideneoxophosphorane (phosphene) intermediate - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.).
- Alkylation of Benzene with Benzyl Chloride: Comparative Study Between Commercial MOFs and Metal Chloride Catalysts - MDPI. (n.d.).
- Base-catalyzed reactions of environmentally relevant N-chloro-piperidines. A quantum-chemical study - PubMed. (2011, June 7).
- Alkylation of Benzene with Benzyl Chloride: Comparative Study Between Commercial MOFs and Metal Chloride Catalysts - ResearchGate. (2022, November 9).
- 11.2: The SN2 Reaction - Chemistry LibreTexts. (2023, November 6).
- Hidden ionicity in N-(chloromethyl)piperidine due to anomeric effect - ResearchGate. (n.d.).
- Effect of N-alkylation in N-carboxyanhydride (NCA) ring-opening polymerization kinetics - Polymer Chemistry (RSC Publishing). (n.d.).
- Sn2 mechanism: kinetics and substrate (video) - Khan Academy. (n.d.).
- A one-step protocol for the N-chloromethylation of heterocyclic imides - ResearchGate. (2006, August 6).
- This compound | C7H14ClN | CID 123517 - PubChem. (n.d.).
- CH633264A5 - N-alkyl-piperidine DERIVATIVES. - Google Patents. (n.d.).
- CN104974077A - Synthetic method of 2-chloromethylpyridinehydrochloride - Google Patents. (n.d.).
- Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides - PMC - NIH. (2022, April 18).
- Effects of Methyl Substitution and Leaving Group on E2/SN2 Competition for Reactions of F− with RY (R = CH3, C2H5, iC3H7, tC4H9; Y = Cl, I) - PMC - PubMed Central. (2023, August 27).
- The synthesis of 2‐chloromethylpyridine from 2‐picoline‐N‐oxide - ResearchGate. (2009, August 6).
- Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania - PMC - NIH. (n.d.).
- Case Comparisons on the Basicity of Organic Nitrogen Compounds to Develop the Concepts of 'inductive effect' and 'mesomeric effect' in the Teaching Laboratory - Science and Education Publishing. (n.d.).
- Synthesis of 2-chloromethyl-pyridine hydrochloride - PrepChem.com. (n.d.).
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. This compound | C7H14ClN | CID 123517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 49665-74-9 [chemicalbook.com]
- 4. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]
- 5. SN1 and SN2 Reactions - Kinetics, Order of Reactivity of Alkyl Halides | Pharmaguideline [pharmaguideline.com]
- 6. Effect of Allylic Groups on SN2 Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 8. Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. echemi.com [echemi.com]
- 13. researchgate.net [researchgate.net]
Navigating Piperidine Synthesis: A Comparative Guide to Alternatives for 2-(Chloromethyl)-1-methylpiperidine
The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds. The synthesis of substituted piperidines is therefore a critical endeavor for researchers in drug discovery and development. While reagents like 2-(Chloromethyl)-1-methylpiperidine offer a direct route for introducing the N-methyl-2-piperidylmethyl moiety, their use can be limited by availability, cost, and the desire for greater synthetic flexibility. This guide provides an in-depth comparison of alternative, robust, and versatile methods for the synthesis of substituted piperidines, with a focus on providing actionable experimental data and protocols for the modern research scientist.
The Central Role of the Piperidine Moiety
The prevalence of the piperidine ring in pharmaceuticals stems from its ability to impart favorable physicochemical properties, such as improved solubility and metabolic stability, and to serve as a versatile scaffold for creating three-dimensional molecular architectures that can effectively interact with biological targets.
Beyond Direct Alkylation: A World of Synthetic Possibilities
Instead of relying on pre-functionalized piperidines like this compound, researchers can employ a variety of powerful synthetic strategies to construct the piperidine ring with desired substitutions. This guide will explore and compare the following key methodologies:
-
Reductive Amination: A highly versatile and widely used method for forming C-N bonds and constructing the piperidine ring.
-
Catalytic Hydrogenation of Pyridines: A direct and atom-economical approach to access the saturated piperidine core from readily available pyridine precursors.
-
Aza-Diels-Alder Reaction: A powerful cycloaddition reaction for the stereoselective synthesis of complex piperidine derivatives.
-
Multicomponent Reactions (MCRs): Efficient one-pot reactions that allow for the rapid assembly of polysubstituted piperidines from simple starting materials.
Reductive Amination: The Workhorse of Piperidine Synthesis
Reductive amination is a two-step process, often performed in a single pot, that involves the formation of an imine or enamine intermediate from a carbonyl compound and an amine, followed by its in-situ reduction to the corresponding amine.[1] This method is exceptionally versatile for piperidine synthesis, allowing for the construction of the ring from acyclic precursors or the N-alkylation of existing piperidines.[2][3]
Reaction Mechanism: A Stepwise Approach to C-N Bond Formation
The reaction proceeds through the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form an iminium ion. A reducing agent then selectively reduces the iminium ion to the final amine product.
Caption: General workflow for piperidine synthesis via reductive amination.
Comparative Performance of Reductive Amination
| Starting Materials | Product | Reducing Agent | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Benzaldehyde, Methylamine | N-Benzylmethylamine | NaBH(OAc)₃ | 1,2-Dichloroethane | RT | 12 | 95 | [3] |
| Cyclohexanone, Aniline | N-Cyclohexylaniline | NaBH₃CN | Methanol | RT | 24 | 88 | [4] |
| Glutaraldehyde, Aniline | N-Phenylpiperidine | Ru(II) catalyst, H₂ | Toluene | 100 | 12 | 92 | [5] |
| N-Boc-4-piperidone, 3,4-Dichloroaniline | N-(3,4-Dichlorophenyl)-N-Boc-4-aminopiperidine | NaBH(OAc)₃ | 1,2-Dichloroethane | RT | 12 | 85 | [3] |
Experimental Protocol: Synthesis of N-Benzylpiperidine
This protocol details the N-alkylation of piperidine with benzaldehyde via reductive amination.[2]
-
Reaction Setup: To a solution of piperidine (1.0 eq) and benzaldehyde (1.1 eq) in anhydrous 1,2-dichloroethane (0.2 M), add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) in one portion.
-
Reaction Execution: Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford N-benzylpiperidine.
Catalytic Hydrogenation of Pyridines: A Direct and Atom-Economical Route
The catalytic hydrogenation of pyridines offers a direct and highly atom-economical method for the synthesis of the piperidine core.[5] This approach is particularly attractive for industrial applications due to the widespread availability of pyridine starting materials. However, the aromaticity of the pyridine ring necessitates the use of potent catalysts and often requires elevated temperatures and pressures.[6][7]
Catalytic Systems and Reaction Mechanism
A variety of heterogeneous and homogeneous catalysts are employed for pyridine hydrogenation, with platinum, palladium, rhodium, and ruthenium-based catalysts being the most common. The reaction involves the stepwise addition of hydrogen across the double bonds of the pyridine ring.
Caption: Catalytic hydrogenation of a pyridine to a piperidine.
Comparative Performance of Catalytic Hydrogenation
| Substrate | Catalyst | Solvent | Temp (°C) | Pressure (bar) | Time (h) | Yield (%) | Reference |
| Pyridine | Rh/C | Water | 80 | 5 | 6 | >99 | [8] |
| 2-Methylpyridine | Ni-silicide | Dioxane | 100 | 50 | 24 | 98 | [5] |
| 3-Fluoropyridine | Rh₂O₃ | TFE | 40 | 5 | 16 | >99 | [7] |
| 4-Phenylpyridine | PtO₂ | Acetic Acid | RT | 60 | 8 | 90 | [9] |
| 2,6-Lutidine | Rh₂O₃ | TFE | 40 | 5 | 3 | 100 | [7] |
Experimental Protocol: Hydrogenation of 2-Phenylpyridine
This protocol describes the hydrogenation of 2-phenylpyridine to 2-phenylpiperidine.[9]
-
Reactor Setup: In a high-pressure autoclave, place a solution of 2-phenylpyridine (1.0 eq) in glacial acetic acid (0.1 M). Add PtO₂ (5 mol%) to the solution.
-
Reaction Execution: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen to 60 bar. Stir the reaction mixture at room temperature for 8 hours.
-
Work-up: Carefully vent the reactor and filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Purification: Neutralize the filtrate with a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate (3 x 30 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by distillation or column chromatography.
Aza-Diels-Alder Reaction: Stereoselective Piperidine Synthesis
The aza-Diels-Alder reaction is a powerful [4+2] cycloaddition that provides a highly stereocontrolled route to a wide variety of substituted piperidines, often with the creation of multiple stereocenters in a single step.[10][11] This method is particularly valuable for the synthesis of complex natural products and pharmaceutical agents.
Reaction Mechanism: A Concerted Cycloaddition
The reaction involves the cycloaddition of an imine (the aza-dienophile) with a diene. The stereochemical outcome is often predictable based on the geometry of the reactants and the reaction conditions.
Caption: The aza-Diels-Alder reaction for piperidine synthesis.
Comparative Performance of Aza-Diels-Alder Reactions
| Diene | Imine Source | Catalyst/Promoter | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Cyclopentadiene | Benzylamine, Formaldehyde | None | Water | 80 | 24 | 75 | [10] |
| Danishefsky's diene | N-Tosylimine | ZnCl₂ | THF | -78 to RT | 12 | 85 | [12] |
| 1,3-Butadiene | N-Sulfonylimine | BF₃·OEt₂ | Dichloromethane | -78 | 4 | 92 | [12] |
| 2,3-Dimethyl-1,3-butadiene | Ammonium chloride, Formalin | None | Water | 40 | 64 | 32 | [13] |
Experimental Protocol: Synthesis of a Tetrahydropyridine Derivative
This protocol describes a general procedure for the aza-Diels-Alder reaction.[14]
-
Reaction Setup: To a solution of the diene (1.0 eq) and the imine (1.2 eq) in a suitable anhydrous solvent (e.g., chloroform) under an inert atmosphere, add a Lewis acid catalyst (e.g., BF₃·OEt₂) (1.5 eq) at room temperature.
-
Reaction Execution: Heat the reaction mixture at 70 °C for 48 hours, monitoring the reaction progress by TLC.
-
Work-up: Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate and then with water.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Multicomponent Reactions (MCRs): Efficiency in Complexity
Multicomponent reactions (MCRs) are one-pot processes in which three or more starting materials react to form a single product, incorporating the majority of the atoms from the starting materials.[15][16] MCRs are highly efficient and atom-economical, allowing for the rapid generation of molecular diversity and the synthesis of complex, polysubstituted piperidines in a single step.[17]
Reaction Mechanism: A Cascade of Events
MCRs proceed through a cascade of reactions, where the product of one reaction becomes the substrate for the next, all within the same reaction vessel. This avoids the need for isolation and purification of intermediates, saving time and resources.
Caption: A generalized multicomponent reaction for piperidine synthesis.
Comparative Performance of Multicomponent Reactions
| Components | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Benzaldehyde, Aniline, Ethyl Acetoacetate | Immobilized CALB | Toluene | 50 | 24 | 92 |[17] | | Aromatic Aldehyde, Aniline, β-Ketoester | SbI₃ | Ethanol | 50 | 6 | 85-95 |[15] | | Maleimide, 4-Boronohydrazonodiene, Aldehyde | None | Dichloromethane | RT | 12 | 70-90 |[16] | | Aromatic Aldehyde, Aniline, β-Ketoester | TMSI | Methanol | RT | 8-12 | 75-90 |[15] |
Experimental Protocol: Three-Component Synthesis of a Polysubstituted Piperidine
This protocol describes a general procedure for a three-component piperidine synthesis.[15]
-
Reaction Setup: To a solution of an aromatic aldehyde (1.0 eq) and an aniline (1.0 eq) in ethanol (0.5 M), add a β-ketoester (1.0 eq) and a catalytic amount of SbI₃ (15 mol%).
-
Reaction Execution: Stir the reaction mixture at 50 °C for 6 hours. Monitor the reaction by TLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration.
-
Purification: Wash the solid product with cold ethanol and dry under vacuum. If necessary, the product can be further purified by recrystallization.
Conclusion: Choosing the Right Path for Piperidine Synthesis
The synthesis of substituted piperidines is a well-developed field with a rich arsenal of synthetic methodologies. While the use of pre-functionalized reagents like this compound offers a straightforward approach, the alternative methods discussed in this guide provide greater flexibility, control over stereochemistry, and access to a wider range of structural diversity.
-
Reductive amination stands out for its versatility and broad substrate scope, making it a go-to method for many applications.
-
Catalytic hydrogenation of pyridines is an excellent choice for large-scale synthesis, provided a suitable catalyst and reaction conditions are identified.
-
The aza-Diels-Alder reaction is unparalleled in its ability to generate stereochemically complex piperidines in a single step.
-
Multicomponent reactions offer a highly efficient and atom-economical route to polysubstituted piperidines, ideal for the rapid generation of compound libraries.
The choice of the optimal synthetic route will ultimately depend on the specific target molecule, the desired scale of the synthesis, and the available resources. By understanding the strengths and limitations of each method, researchers can make informed decisions to efficiently and effectively access the vast and valuable chemical space of piperidine derivatives.
References
- Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2014). Five-component synthesis of poly-substituted piperidines.
- Touré, B. B., Hoveyda, H. R., Tailor, J., Ulaczyk-Lesanko, A., & Hall, D. G. (2003).
- Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.
- Despois, A., & Cramer, N. (2023).
- Sreenivasulu, R., Ranganath, K. V. S., & Raju, R. R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Journal of Chemistry, 27(12), 4358-4360.
- Smith, C., & Williams, J. M. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry, 22(3), 485-489.
- Sandmeier, T., Krautwald, S., & Carreira, E. M. (2017). Stereoselective Synthesis of Piperidines by Iridium-Catalyzed Cyclocondensation.
- Yadav, J. S., & Reddy, B. V. S. (2019). First biocatalytic synthesis of piperidine derivatives via an immobilized lipase-catalyzed multicomponent reaction. New Journal of Chemistry, 43(1), 108-113.
- Frank, S. A. (1983). Piperidine Synthesis. DTIC.
- Scripps Research Institute. (2024). New modular strategy reduces piperidine synthesis steps for pharmaceuticals. Scripps Research.
- Díaz-Requejo, M. M., Pérez, P. J., & Álvarez, E. (2022). Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. Organometallics, 41(9), 1086–1095.
- Sandmeier, T., Krautwald, S., & Carreira, E. M. (2017). Stereoselective Synthesis of Piperidines by Iridium-Catalyzed Cyclocondensation.
- ResearchGate. (2017).
- Zhou, Y.-G. (2016). Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts.
- Al-Zoubi, R. M. (2005). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online.
- Katritzky, A. R., Luo, Z., Fang, Y., Feng, D., & Ghiviriga, I. (2000). Preparation of polysubstituted piperidines via radical cyclization. Journal of the Chemical Society, Perkin Transactions 2, (7), 1375–1380.
- Despois, A., & Cramer, N. (2023). Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. ChemRxiv.
- Wang, Y., & Zhou, J. (2021). Iridium-Catalyzed Asymmetric Synthesis of 2,6-Disubstituted Piperidines. Organic Letters, 23(15), 5919-5923.
- Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A, 7(2), 163-189.
- Chen, J., & Glorius, F. (2022). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation.
- Tobiszewski, M., & Namieśnik, J. (2017). Green Chemistry Metrics, A Review. Molecules, 22(7), 1056.
- Ferrazzano, L., Corbisiero, D., Martelli, G., Tolomelli, A., & Cabri, W. (2021). Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases. Green Chemistry, 23(20), 8096-8107.
- O'Donovan, D. H., & O'Donoghue, A. C. (2021). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry, 86(17), 11849–11861.
- Sheldon, R. A. (2017). Green chemistry metrics: Insights from case studies in fine chemical processes.
- Wikipedia. (n.d.). Aza-Diels–Alder reaction. [Link]
- Bhattacharyya, S. (2000). Synthesis of N-Methyl Secondary Amines.
- Gałuszka, A., Migaszewski, Z., & Namieśnik, J. (2013). Green Chemistry Metrics with Special Reference to Green Analytical Chemistry. Critical Reviews in Analytical Chemistry, 43(1), 2-14.
- Stepan, A. F., & Johnson, J. S. (2022).
- Carreira, E. M. (2019). Stereoselective synthesis of 2,6-disubstituted piperidines using the iridium-catalyzed allylic cyclization as configurational switch.
- Zaragoza, F. (2023, January 12).
- Beller, M., & Jagadeesh, R. V. (2020). Catalytic reductive aminations using molecular hydrogen for synthesis of different kinds of amines. Chemical Society Reviews, 49(15), 5283-5333.
- Andraos, J. (2002). Metrics to ‘Green’ Chemistry—Which Are the Best?. Green Chemistry, 4(6), 521-527.
- Pearson+. (n.d.).
- Beller, M., & Jagadeesh, R. V. (2021). Co‐Catalyzed Synthesis of Primary Amines via Reductive Amination employing Hydrogen under very mild Conditions. Chemistry–A European Journal, 27(50), 12821-12825.
- Haley, J. E., & Swager, T. M. (2013). An aza-Diels–Alder approach to nitrogen-containing tetrabenzoacene derivatives. Beilstein Journal of Organic Chemistry, 9, 2399-2405.
- Glasnov, T. N., & Kappe, C. O. (2011). Reductive Amination by Continuous-Flow Hydrogenation: Direct and Scalable Synthesis of a Benzylpiperazine. Organic Process Research & Development, 15(4), 841–848.
- Portella, C., & Bégué, J.-P. (2005). Synthesis of piperidinones by an aza Diels-Alder reaction. The Journal of Organic Chemistry, 70(7), 2736-2740.
- Beller, M., & Jagadeesh, R. V. (2020). Transition-Metal-Catalyzed Reductive Amination Employing Hydrogen. Accounts of Chemical Research, 53(9), 1846-1862.
Sources
- 1. Transition-Metal-Catalyzed Reductive Amination Employing Hydrogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemistry.mdma.ch [chemistry.mdma.ch]
- 4. Show how to synthesize the following amines from the indicated st... | Study Prep in Pearson+ [pearson.com]
- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bioengineer.org [bioengineer.org]
- 7. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aza-Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. [repository.cam.ac.uk]
- 14. An aza-Diels–Alder approach to nitrogen-containing tetrabenzoacene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. A three-component reaction for diversity-oriented synthesis of polysubstituted piperidines: solution and solid-phase optimization of the first tandem aza[4+2]/allylboration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. First biocatalytic synthesis of piperidine derivatives via an immobilized lipase-catalyzed multicomponent reaction - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to Spectroscopic Validation of 2-(Chloromethyl)-1-methylpiperidine Reaction Products
For researchers and professionals in drug development, the unambiguous structural confirmation and purity assessment of synthetic intermediates are non-negotiable. 2-(Chloromethyl)-1-methylpiperidine is a valuable heterocyclic building block, but its synthesis is prone to the formation of closely related impurities. A multi-pronged spectroscopic approach is therefore essential not just for validation, but for building a robust, reproducible synthetic process.
This guide moves beyond a simple recitation of techniques. It presents a holistic analytical strategy, grounded in the principles of causality and self-validation, to confidently distinguish the desired product from its common synthetic precursors and byproducts. We will explore the application of Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) Spectroscopy in the context of a typical synthesis, demonstrating how these techniques provide complementary and confirmatory data.
The Synthetic Context: From Precursor to Product
A common and efficient route to this compound involves the chlorination of its corresponding alcohol, (1-methylpiperidin-2-yl)methanol, often using a reagent like thionyl chloride (SOCl₂).[1][2] While effective, this reaction can yield a mixture containing the starting material and a key side product arising from an elimination reaction. Our analytical challenge is to unequivocally identify and differentiate these three species in the crude reaction mixture.
Caption: Proposed reaction scheme for the synthesis of this compound.
A robust validation workflow leverages multiple spectroscopic techniques in a logical sequence. GC-MS provides the initial assessment of mixture complexity and component molecular weights. NMR spectroscopy then delivers definitive structural confirmation. Finally, FTIR serves as a rapid and effective method to verify the presence or absence of key functional groups, corroborating the findings of the other techniques.
Caption: Complementary analytical workflow for reaction product validation.
Gas Chromatography-Mass Spectrometry (GC-MS): The Initial Reconnaissance
Expertise & Experience: GC-MS is the ideal first-pass technique for analyzing a crude reaction mixture. The gas chromatography component separates volatile compounds based on their boiling points and interactions with the column's stationary phase, giving an immediate visual representation of the reaction's success and purity. The mass spectrometer then provides the molecular weight of each separated component, offering the first piece of structural evidence.
Trustworthiness through Data Interpretation: For halogenated compounds, MS offers a particularly powerful diagnostic tool. Chlorine has two abundant stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio.[3] Any fragment containing a single chlorine atom will appear as a pair of peaks (M⁺ and M+2) with this characteristic 3:1 intensity ratio, providing definitive evidence of the presence of chlorine.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Molecular Ion (m/z) | Key Diagnostic Feature |
| Target Product | C₇H₁₄ClN | 147.65 | 147 & 149 | M+2 peak with ~33% intensity of M⁺ peak.[3] |
| Starting Material | C₇H₁₅NO | 129.20 | 129 | Absence of the Cl isotope pattern. |
| Side Product | C₇H₁₃N | 111.19 | 111 | Absence of the Cl isotope pattern. |
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Dilute a small aliquot (approx. 1 mg) of the crude reaction mixture in a volatile solvent like dichloromethane or ethyl acetate (1 mL).
-
Injection: Inject 1 µL of the diluted sample into the GC-MS instrument.
-
GC Separation: Utilize a standard non-polar capillary column (e.g., DB-5ms). A typical temperature program would be: hold at 50°C for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.
-
MS Detection: Acquire mass spectra using Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 40-300.
-
Data Analysis: Integrate the peaks in the total ion chromatogram to determine relative purity. Analyze the mass spectrum of each peak, looking for the molecular ion and the characteristic chlorine isotope pattern.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
Expertise & Experience: While GC-MS confirms the molecular formula, NMR spectroscopy reveals the precise atomic connectivity. Both ¹H and ¹³C NMR are indispensable. For this specific analysis, the key is to identify unique signals that unambiguously differentiate the target product from the starting material and the elimination side product. The chemical environment of protons and carbons on and near the C2-substituent is profoundly different in each of the three compounds.
Trustworthiness through Signal Comparison: The most telling region of the ¹H NMR spectrum will be between 3.0 and 5.0 ppm. The electron-withdrawing effect of the chlorine atom in the target product will shift the attached methylene (-CH₂Cl) protons significantly downfield compared to the methylene protons of the starting alcohol (-CH₂OH). The side product is even more distinct, showing characteristic signals for vinylic protons in the olefinic region of the spectrum.
| Compound | Key ¹H NMR Signals (Predicted δ, ppm) | Key ¹³C NMR Signals (Predicted δ, ppm) | Diagnostic Feature |
| Target Product | ~3.5-3.8 (m, 2H, -CH ₂Cl) | ~48 (-C H₂Cl) | Downfield shifted methylene signal, absence of O-H and vinylic protons. |
| Starting Material | ~3.3-3.6 (m, 2H, -CH ₂OH), broad singlet (1H, -OH ) | ~65 (-C H₂OH) | Presence of a D₂O-exchangeable -OH proton signal. |
| Side Product | ~4.6-4.9 (2s, 2H, =CH ₂) | ~145 (=C H₂), ~105 (= CH₂) | Presence of two distinct signals in the vinylic region of the spectrum. |
Note: Predicted chemical shifts are estimates based on related structures and general principles. Actual values may vary based on solvent and other factors.[4][5]
Experimental Protocol: NMR Sample Preparation
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified product (or crude mixture) in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm), if not already present in the solvent.
-
Data Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher field NMR spectrometer. For confirmation of the -OH peak in the starting material, a D₂O exchange experiment can be performed.
Fourier-Transform Infrared (FTIR) Spectroscopy: Rapid Functional Group Verification
Expertise & Experience: FTIR is a rapid, non-destructive technique that excels at identifying functional groups. While the "fingerprint region" (<1500 cm⁻¹) can be complex, the presence or absence of a few key stretches provides powerful confirmatory evidence. In this context, FTIR serves as a quick check to ensure the desired transformation (alcohol to alkyl chloride) has occurred and that the undesired elimination has not.
Trustworthiness through Presence/Absence Logic: The analysis is straightforward. The starting material has a prominent, broad O-H stretching band that should be completely absent in the spectra of the pure product and side product. Conversely, the product should exhibit a C-Cl stretching vibration, which will be absent in the other two compounds.[6][7]
| Compound | Key FTIR Frequencies (cm⁻¹) | Diagnostic Feature |
| Target Product | ~850–550 (C-Cl stretch)[3][7] | Absence of a broad O-H stretch. Presence of a C-Cl stretch. |
| Starting Material | ~3600–3200 (broad, O-H stretch), ~1050 (C-O stretch) | Strong, broad absorption for the hydroxyl group. |
| Side Product | ~1650 (C=C stretch), ~3080 (=C-H stretch) | Presence of alkene-related stretches. |
Experimental Protocol: FTIR Analysis (Neat Liquid)
-
Sample Preparation: Place a single drop of the neat liquid sample onto the surface of a salt plate (e.g., NaCl or KBr).[8]
-
Sandwiching: Place a second salt plate on top of the first, creating a thin, uniform film of the liquid.
-
Data Acquisition: Place the salt plate assembly in the sample holder of the FTIR spectrometer.
-
Background & Scan: Record a background spectrum of the empty salt plates. Then, acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹. The instrument software will automatically ratio the sample spectrum against the background.
Conclusion: A Triad of Trust for Product Validation
The validation of this compound is not achieved by a single technique but by the logical synthesis of data from a complementary triad of spectroscopic methods. GC-MS provides the initial assessment of purity and molecular weight, with the chlorine isotope pattern serving as a unique flag for the target compound. NMR spectroscopy then delivers an irrefutable confirmation of the molecular structure and connectivity. Finally, FTIR offers a rapid and cost-effective verification of the functional group transformations.
By employing this workflow, researchers can move forward with confidence, knowing their synthetic intermediate is not only the correct molecule but is also of sufficient purity for subsequent steps in complex drug development pathways. This rigorous, evidence-based approach embodies the principles of scientific integrity and is the cornerstone of reliable chemical synthesis.
References
- LibreTexts, C. (2021). 5.3: Spectroscopic Properties of Alkyl Halides. Chemistry LibreTexts. [Link]
- Eliel, E. L., Kandasamy, D., Yen, C., & Hargrave, K. D. (1980). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 102(11), 3698–3707. [Link]
- Plyler, E. K., & Benedict, W. S. (1951). Infrared Spectra of Eighteen Halogen-Substituted Methanes. Journal of Research of the National Bureau of Standards, 47(3), 202. [Link]
- Du, W., Gao, Y., Stankus, B., Xu, X., Yong, H., & Weber, P. M. (2021). Ultrafast Conformational Dynamics of Rydberg-excited N-Methyl Piperidine. Physical Chemistry Chemical Physics. [Link]
- OSTI.GOV. (2021). Ultrafast Conformational Dynamics of Rydberg- excited N-Methyl Piperidine. [Link]
- PubChem. This compound.
- White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. [Link]
- Royal Society of Chemistry. (2022).
- Google Patents. CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride.
- Wang, C., et al.
- Xin, J., et al. (2025). FTIR Spectroscopic Study of Thioanisole and Its Two Halogenated Derivatives. Chinese Journal of Chemical Physics. [Link]
- PubChem. 2-Methylpiperidine.
- Workman, J. Jr. (2023). Halogenated Organic Compounds. Spectroscopy Online. [Link]
- University of Colorado Boulder. IR Spectroscopy Tutorial: Alkyl Halides. [Link]
- MDPI. (2021). Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins. [Link]
- NIST. 2-Methylpiperidine. NIST WebBook. [Link]
Sources
- 1. N-(2-Chloromethyl)-N-methylpiperidine, hydrochloride salt synthesis - chemicalbook [chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of meth ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00239F [pubs.rsc.org]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Introduction: Understanding the Reactivity of a Versatile Building Block
An In-Depth Technical Guide to the Kinetic Studies of 2-(Chloromethyl)-1-methylpiperidine Reactions
This compound is a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis.[1][2] Its structure, featuring a piperidine ring—a common scaffold in pharmaceuticals—and a reactive chloromethyl group, makes it a valuable intermediate for introducing the 1-methylpiperidine moiety into a target molecule. The chloromethyl group acts as an electrophilic site, enabling the molecule to function as an alkylating agent.
This guide provides a comprehensive analysis of the kinetic behavior of this compound. As a Senior Application Scientist, my objective is to move beyond mere protocol and delve into the mechanistic rationale that governs its reactivity. We will explore the theoretical underpinnings of its reactions, compare its performance with alternative alkylating agents, and provide robust, self-validating experimental protocols for researchers to quantify its kinetic parameters. This guide is designed for professionals in drug development and chemical research who require a deep, actionable understanding of this compound's chemical dynamics.
Part 1: The Mechanistic Framework of this compound
The reactivity of an alkylating agent is fundamentally defined by its reaction mechanism, which dictates the kinetics of the reaction. For this compound, the structure—a primary alkyl chloride—strongly favors a bimolecular nucleophilic substitution (SN2) mechanism .[3]
In an SN2 reaction, a nucleophile attacks the electrophilic carbon atom at the same time as the leaving group (in this case, the chloride ion) departs.[4] This creates a single, high-energy transition state involving both the substrate and the nucleophile.
Caption: Proposed SN2 reaction mechanism.
The kinetics of this reaction are second-order, meaning the reaction rate is directly proportional to the concentrations of both the alkylating agent and the nucleophile.[5]
Rate = k[Substrate][Nucleophile]
This is distinct from the SN1 mechanism, which involves a two-step process with the formation of a carbocation intermediate. The rate of an SN1 reaction is dependent only on the concentration of the substrate and is favored by secondary or tertiary alkyl halides.[6]
A noteworthy consideration for this compound is the proximity of the tertiary amine to the reactive chloromethyl group. This raises the possibility of an intramolecular reaction to form a transient, strained aziridinium ion. This pathway is characteristic of nitrogen mustards and can significantly accelerate the rate of alkylation. However, the formation of a five-membered ring in this case is sterically less favorable than the three-membered aziridinium rings seen in classical nitrogen mustards. Therefore, a direct intermolecular SN2 attack is the more probable dominant pathway, though the neighboring group participation of the nitrogen cannot be entirely discounted and may contribute to its reactivity profile.
Part 2: Comparative Kinetic Analysis
To fully appreciate the utility of this compound, its kinetic performance must be contextualized against other common alkylating agents. The choice of an alkylating agent in drug development or synthesis is a critical decision, balancing reactivity, selectivity, and stability.
| Reagent | Dominant Mechanism | Typical Nucleophile | Expected Relative Rate | Key Considerations |
| This compound | SN2 | Thiols, Amines, Phenols | Moderate | Good stability; introduces a specific heterocyclic scaffold. Reactivity is tunable by solvent and nucleophile choice. |
| Iodoacetamide (IAM) | SN2 | Cysteine Thiols | High | Highly reactive and widely used in proteomics, but less selective.[7] Iodide is an excellent leaving group. |
| N-Ethylmaleimide (NEM) | Michael Addition | Cysteine Thiols | High | Reacts via a different mechanism (conjugate addition), offering a different selectivity profile.[7] |
| Busulfan | SN2 | Guanine (N7) | Low | A classic anticancer agent that acts as a bifunctional alkylator. Its reaction is slow.[5] |
| 4-(Chloromethyl)piperidine | SN2 | Thiols, Amines | Moderate | A close structural analog. The protonated nitrogen in its hydrochloride salt form makes it less nucleophilic for intramolecular reactions.[3] |
Expert Insights: The moderate, SN2-driven reactivity of this compound offers a significant advantage. It is generally stable enough for controlled handling and reaction setup, unlike highly reactive agents like iodoacetamide, yet reactive enough to proceed under mild conditions. The primary determinant of its reaction rate in a given application will be the nucleophilicity of the target molecule. Strong nucleophiles like thiols will react significantly faster than weaker ones like water or alcohols.[3]
Part 3: Experimental Protocol for Kinetic Characterization
Trustworthy kinetic data is built on a foundation of rigorous experimental design. The following protocol provides a self-validating system for determining the second-order rate constant for the reaction of this compound with a model nucleophile, 4-nitrothiophenol, using UV-Vis spectrophotometry. The choice of 4-nitrothiophenol is strategic: its deprotonated form, 4-nitrothiophenolate, has a strong absorbance at a specific wavelength (~412 nm), which diminishes upon alkylation, providing a clear signal to monitor reaction progress.
Objective:
To determine the second-order rate constant (k2) for the reaction between this compound and 4-nitrothiophenol.
Methodology:
The reaction will be studied under pseudo-first-order conditions, where the concentration of the nucleophile (4-nitrothiophenol) is kept in large excess (≥10-fold) compared to the concentration of this compound. This simplifies the rate law to:
Rate ≈ kobs[this compound]
where kobs = k2[4-nitrothiophenol]. By determining the observed rate constant (kobs) from the exponential decay of the reactant, the second-order rate constant (k2) can be calculated.
Caption: Workflow for kinetic analysis.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Buffer: Prepare a 100 mM phosphate-buffered saline (PBS) solution at pH 7.4. Ensure the pH is stable and accurately measured.
-
Nucleophile Stock: Prepare a 10 mM stock solution of 4-nitrothiophenol in ethanol.
-
Substrate Stock: Prepare a 100 mM stock solution of this compound in ethanol.
-
Reaction Solution: In a 1 mL quartz cuvette, add 980 µL of PBS buffer and 10 µL of the 10 mM 4-nitrothiophenol stock to achieve a final concentration of 100 µM.
-
-
Instrument Setup:
-
Set a UV-Vis spectrophotometer to monitor absorbance at the λmax of the 4-nitrothiophenolate anion (determine this experimentally, typically ~412 nm).
-
Equilibrate the cuvette holder to a constant temperature (e.g., 25.0 ± 0.1 °C). Allow the cuvette containing the reaction solution to equilibrate for at least 10 minutes.
-
-
Reaction Initiation and Data Collection:
-
Blank the spectrophotometer with the reaction solution.
-
To initiate the reaction, add 10 µL of the 100 mM substrate stock to the cuvette (final concentration: 1 mM). This creates a 10-fold excess of nucleophile. Correction: For pseudo-first-order, the substrate should be the limiting reagent. Initiate with 10 µL of a 1 mM substrate stock to get 10 µM final, maintaining a 10-fold excess of nucleophile.
-
Immediately and thoroughly mix the solution with a pipette, avoiding bubble formation.
-
Begin recording absorbance every 10-30 seconds for a duration sufficient to observe >90% reaction completion (typically 3-5 half-lives).
-
-
Data Analysis:
-
The reaction follows the decay of the 4-nitrothiophenolate. Plot the natural logarithm of the absorbance (ln(At)) versus time (t).
-
Perform a linear regression on the initial, linear portion of this plot. The negative of the slope of this line is the observed pseudo-first-order rate constant (kobs).
-
Calculate the second-order rate constant (k2) using the equation: k2 = kobs / [4-nitrothiophenol] .
-
-
Validation:
-
Repeat the experiment with at least two other concentrations of 4-nitrothiophenol (e.g., 150 µM and 200 µM) while keeping the substrate concentration constant and in deficit.
-
Plot the calculated kobs values against the corresponding nucleophile concentrations. The data should yield a straight line passing through the origin, the slope of which provides a more robust determination of k2. This confirms the second-order nature of the reaction.
-
Conclusion
This compound is a valuable synthetic tool whose reactivity is governed by well-defined SN2 kinetics. Its performance is characterized by a balance of stability and reactivity, making it a versatile option for introducing a key pharmaceutical scaffold. While direct comparative kinetic data in the literature is sparse, its behavior can be confidently predicted based on established mechanistic principles and data from analogous structures.[3] By employing rigorous, self-validating experimental protocols like the one detailed here, researchers can precisely quantify its reaction kinetics, enabling informed decisions in synthesis design and drug development.
References
- Title: Alkylating Agents - Holland-Frei Cancer Medicine Source: NCBI Bookshelf URL:[Link]
- Title: Characterization of alkylating versus intercalating anticancer drug-induced effects on cell survival, cell cycle kinetic and morphonuclear pattern of three neoplastic cells lines growing in vitro Source: PubMed URL:[Link]
- Title: Alkylating Agents Source: Oncohema Key URL:[Link]
- Title: A comparison of several modern alkylating agents Source: ResearchG
- Title: Reactions and Mechanisms Source: Master Organic Chemistry URL:[Link]
- Title: A flow electrochemistry‐enabled synthesis of 2‐substituted N‐(methyl‐d)piperidines Source: National Institutes of Health (NIH) URL:[Link]
- Title: Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities Source: Advanced Journal of Chemistry, Section A URL:[Link]
- Title: this compound Source: NIST WebBook URL:[Link]
- Title: Recent advances in the synthesis of piperidones and piperidines Source: ScienceDirect URL:[Link]
- Title: this compound Source: PubChem URL:[Link]
- Title: CAS 49665-74-9 | this compound Source: Hoffman Fine Chemicals URL:[Link]
- Title: Synthesis of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions with N-substituted diamines Source: Royal Society of Chemistry URL:[Link]
- Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: PubMed Central (PMC) URL:[Link]
Sources
- 1. ajchem-a.com [ajchem-a.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Alkylating Agents | Oncohema Key [oncohemakey.com]
- 6. Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
A Researcher's Guide to Computationally Analyzing the Reaction Mechanisms of 2-(Chloromethyl)-1-methylpiperidine
This guide provides a comparative framework for the computational analysis of 2-(Chloromethyl)-1-methylpiperidine's primary reaction mechanisms. For researchers, scientists, and drug development professionals, understanding the subtle factors that dictate reaction outcomes is paramount. This molecule, a valuable heterocyclic building block, primarily undergoes nucleophilic substitution and elimination reactions. Computational chemistry offers a powerful lens to dissect these competing pathways, allowing for the prediction of product ratios, optimization of reaction conditions, and rational design of novel synthetic routes. We will explore how different computational models can be applied to predict reactivity, providing both the theoretical justification for methodological choices and the practical protocols to implement them.
Part 1: The Starting Point: Conformational Analysis as the Foundation of Reactivity
Expertise & Causality: Before any reaction can be modeled, the ground state of the reactant must be thoroughly understood. The reactivity of this compound is intrinsically linked to the conformational preferences of its six-membered ring. The piperidine ring predominantly adopts a chair conformation to minimize steric and torsional strain. This gives rise to two key conformers: one with the 2-(chloromethyl) group in an axial position and one with it in an equatorial position. The relative stability of these conformers dictates the predominant shape of the molecule in solution, which in turn affects the accessibility of the reaction center to incoming reagents. Computational analysis allows us to quantify this energy difference and begin our mechanistic investigation from the most stable, and therefore most populated, ground state.
Experimental Protocol: Conformational Energy Analysis
This protocol outlines the steps to determine the relative stability of the axial and equatorial conformers using Density Functional Theory (DFT).
-
Structure Generation: Build 3D models of both the axial and equatorial chair conformers of this compound using a molecular editor (e.g., Avogadro, ChemDraw).
-
Geometry Optimization: Perform a full geometry optimization for each conformer. This step locates the lowest energy structure for each conformer.
-
Software: Gaussian 16
-
Method: B3LYP functional. This functional provides a good balance between accuracy and computational cost for geometry optimizations of organic molecules[1].
-
Basis Set: 6-31G(d). This Pople-style basis set is a standard choice for initial geometry optimizations.
-
-
Frequency Calculation: Perform a frequency calculation on each optimized structure at the same level of theory.
-
Purpose: This confirms that the optimized structure is a true minimum on the potential energy surface (i.e., has no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE) and thermal corrections needed to calculate the Gibbs free energy (G).
-
-
Energy Calculation & Comparison: Extract the Gibbs free energy (G) for each conformer from the output files. Calculate the relative free energy (ΔG) to determine their relative populations at a given temperature (typically 298.15 K).
Data Presentation: Relative Stability of Conformers
| Conformer | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (ΔG) at 298.15 K (kcal/mol) |
| Equatorial | 0.00 (Reference) | 0.00 (Reference) |
| Axial | +2.1 | +1.8 |
Note: These are representative values based on typical A-values and steric interactions in substituted piperidines. Actual computational results may vary slightly. The equatorial conformer is generally favored, as it minimizes 1,3-diaxial interactions between the substituent and axial hydrogens on the ring[1].
Visualization: Conformational Equilibrium
Caption: Equilibrium between axial and equatorial conformers of this compound.
Part 2: Nucleophilic Substitution (Sₙ2) - The Predominant Pathway
Expertise & Causality: The chloromethyl group presents a primary carbon atom bonded to a good leaving group (Cl⁻), making it an ideal substrate for a bimolecular nucleophilic substitution (Sₙ2) reaction[2]. The reaction proceeds via a backside attack by the nucleophile, leading to an inversion of stereochemistry at the reaction center. The efficiency of this pathway is highly dependent on the solvent environment. A computational comparison of the reaction in the gas phase versus a solvated model provides critical insight into the role the solvent plays in stabilizing the charge separation that develops in the transition state.
Comparative Computational Models for Sₙ2 Reactions
-
Gas-Phase Model: This is the simplest model, representing the reaction in a vacuum. It is computationally inexpensive and reveals the intrinsic energetic profile of the reaction without external effects. However, it often fails to accurately represent reactions in solution where ions are involved.
-
Implicit Solvation Model (e.g., PCM, SMD): This model treats the solvent as a continuous medium with a specific dielectric constant. It offers a significant improvement over the gas phase by accounting for the bulk electrostatic effects of the solvent, such as the stabilization of the transition state and the departing chloride ion[1]. This approach provides a good balance of accuracy and computational efficiency for many applications.
-
Explicit Solvation Model: This is the most rigorous approach, where a number of individual solvent molecules are included in the calculation. While it can capture specific solvent-solute interactions like hydrogen bonding, it is significantly more computationally demanding due to the increased number of atoms and the need to sample multiple solvent configurations.
For this guide, we will compare the Gas-Phase and Implicit Solvation models to highlight the dramatic effect of solvent.
Experimental Protocol: Modeling the Sₙ2 Transition State
This protocol details the steps to locate the Sₙ2 transition state (TS) for the reaction with a model nucleophile, cyanide (CN⁻).
-
Reactant Complex Construction: Start with the optimized equatorial conformer of this compound. Place the cyanide nucleophile for backside attack, with the carbon atom of CN⁻ approximately 2.5 Å from the chloromethyl carbon and an angle (N≡C---C---Cl) of ~180°.
-
Transition State Optimization:
-
Software: Gaussian 16
-
Method: M06-2X functional. This functional is often recommended for kinetics and transition state structures as it better accounts for dispersion forces[1].
-
Basis Set: 6-311+G(d,p). A larger basis set with diffuse functions (+) is crucial for accurately describing anionic species and transition states.
-
Keywords: Opt=(TS,CalcFC,NoEigentest). TS directs the program to search for a transition state, CalcFC calculates the initial force constants, and NoEigentest can help convergence.
-
Solvation (for implicit model): Include the keyword SCRF=(PCM, Solvent=DMSO). Dimethyl sulfoxide (DMSO) is a common polar aprotic solvent for Sₙ2 reactions.
-
-
Transition State Verification:
-
Frequency Calculation: Perform a frequency calculation on the optimized TS structure. A true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate (the C-CN bond forming and the C-Cl bond breaking).
-
Intrinsic Reaction Coordinate (IRC) Calculation: Run an IRC calculation starting from the TS structure. This traces the reaction path downhill from the transition state to confirm that it connects the intended reactant complex on one side and the product complex on the other[3][4].
-
Data Presentation: Comparative Sₙ2 Activation Barriers
| Computational Model | Reactant Complex Energy (kcal/mol) | Transition State Energy (kcal/mol) | Activation Barrier (ΔG‡) (kcal/mol) |
| Gas Phase | 0.0 | +8.5 | +8.5 |
| Implicit Solvent (PCM, DMSO) | 0.0 | +21.2 | +21.2 |
Note: Representative values. The activation barrier is significantly higher in the implicit solvent model. This is because the localized charge of the "free" cyanide anion reactant is very strongly stabilized by the polar solvent. This stabilization is greater than the stabilization of the more diffuse charge in the transition state, leading to a higher overall barrier compared to the gas phase, where the reactant anion is not stabilized.
Visualization: Sₙ2 Reaction Pathway
Caption: Energy profile for the Sₙ2 reaction of this compound.
Part 3: Elimination (E2) - A Competing Pathway
Expertise & Causality: In the presence of a strong, sterically hindered base, a bimolecular elimination (E2) reaction can compete with substitution. This pathway involves the concerted removal of a proton from a carbon adjacent (beta) to the leaving group and the departure of the leaving group itself. For the E2 mechanism to be efficient, a specific stereoelectronic requirement must be met: the beta-proton and the C-Cl bond must be in an anti-periplanar arrangement (180° dihedral angle). The conformational flexibility of the piperidine ring is crucial, as it must adopt a conformation that places a beta-proton (on C6 or the N-methyl group) in an axial position, anti-periplanar to the equatorial C-Cl bond, or vice-versa. Computational analysis can compare the activation barriers for proton abstraction from different positions, thereby predicting the regioselectivity of the elimination.
Comparative Computational Analysis of E2 Pathways
-
Pathway A: Deprotonation at C6: This involves the abstraction of a proton from the C6 position of the piperidine ring, leading to the formation of a tetrahydropyridine derivative. The transition state requires an anti-periplanar arrangement between a C6-H bond and the C-Cl bond.
-
Pathway B: Deprotonation of the N-Methyl Group (Hofmann-type): Abstraction of a proton from the N-methyl group can also lead to an elimination product. This pathway is often considered in systems with quaternary ammonium leaving groups but is a plausible, albeit likely higher energy, alternative here.
By calculating the activation barrier for both pathways, as well as the Sₙ2 pathway with the same reagent, we can create a comprehensive energy profile that predicts the likely experimental outcome.
Experimental Protocol: Modeling the E2 Transition State
This protocol outlines modeling the E2 reaction with methoxide (CH₃O⁻) as the base, focusing on deprotonation at C6.
-
Reactant Complex Construction: Position the methoxide ion near an axial proton on C6 of the equatorial conformer of this compound. The initial O---H distance should be ~2.5 Å.
-
Transition State Optimization: Use the same level of theory as the Sₙ2 calculation (M06-2X/6-311+G(d,p) with an implicit solvent model) and the Opt=TS keyword. The initial structure should reflect the incipient double bond formation, C-H bond breaking, and C-Cl bond breaking.
-
Transition State Verification: Confirm the TS structure has one imaginary frequency corresponding to the proton transfer and leaving group departure. Use an IRC calculation to ensure it connects the reactant complex to the enamine product and separated methanol and chloride ions.
-
Comparison: Repeat the process for the Sₙ2 reaction using methoxide as the nucleophile. Compare the calculated Gibbs free energies of activation (ΔG‡) for the Sₙ2 and E2 transition states.
Data Presentation: Sₙ2 vs. E2 Activation Barrier Comparison
| Reaction Pathway (with CH₃O⁻ in DMSO) | Transition State Energy (kcal/mol) | Activation Barrier (ΔG‡) (kcal/mol) | Predicted Outcome |
| Sₙ2 (Attack at CH₂Cl) | +24.5 | +24.5 | Major Pathway |
| E2 (Attack at C6-H) | +28.1 | +28.1 | Minor Pathway |
Note: Representative values. In this hypothetical comparison, the Sₙ2 pathway has a lower activation barrier by 3.6 kcal/mol, suggesting it would be the dominant reaction pathway under these conditions, leading primarily to the substitution product. This aligns with the expectation that primary halides with unhindered bases favor substitution.
Visualization: Competing Sₙ2 and E2 Pathways
Sources
In Silico Prediction of the Reactivity of 2-(Chloromethyl)-1-methylpiperidine: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the reactivity of a molecule is paramount in predicting its metabolic fate, potential toxicity, and synthetic accessibility. This guide provides an in-depth technical comparison of the predicted reactivity of 2-(Chloromethyl)-1-methylpiperidine against its structural isomer, 4-(Chloromethyl)-1-methylpiperidine, and its acyclic analogue, N,N-dimethyl-2-chloroethylamine. Leveraging in silico predictive models, we will explore the key factors governing their reactivity, offering a framework for anticipating the chemical behavior of these important structural motifs.
Introduction: The Imperative of Reactivity Prediction in Drug Discovery
The journey of a drug candidate from discovery to clinical application is fraught with challenges, a significant portion of which are rooted in the molecule's inherent chemical reactivity. Unforeseen reactions can lead to the formation of toxic metabolites, poor stability, or off-target effects, ultimately leading to costly late-stage failures. Therefore, the ability to predict a molecule's reactivity profile early in the development process is of immense value. In silico methods, grounded in computational chemistry and quantitative structure-activity relationship (QSAR) models, offer a rapid and cost-effective means to generate these crucial predictions, enabling a more informed and efficient drug discovery pipeline.[1]
This guide focuses on this compound, a substituted piperidine derivative. The piperidine scaffold is a ubiquitous feature in many pharmaceuticals, and the chloromethyl group introduces a reactive handle for further synthetic elaboration.[2] Understanding the reactivity of this functional group is key to harnessing its synthetic potential while mitigating any associated risks.
The Target Molecule and Its Comparators: A Structural Overview
To provide a comprehensive understanding of the factors influencing the reactivity of this compound, we will compare it against two structurally related compounds:
-
4-(Chloromethyl)-1-methylpiperidine: An isomeric analogue where the chloromethyl group is positioned at the 4-position of the piperidine ring. This comparison will illuminate the influence of substituent position on reactivity.
-
N,N-dimethyl-2-chloroethylamine: An acyclic analogue that lacks the conformational constraints of the piperidine ring. This comparison will highlight the role of the cyclic structure in modulating reactivity.
| Compound | Structure | Key Structural Features |
| This compound | CN1CCCC(C1)CCl | Primary alkyl chloride adjacent to a tertiary amine within a six-membered ring. |
| 4-(Chloromethyl)-1-methylpiperidine | CN1CCC(CC1)CCl | Primary alkyl chloride at the 4-position of a piperidine ring. |
| N,N-dimethyl-2-chloroethylamine | CN(C)CCCl | Acyclic primary alkyl chloride with a neighboring tertiary amine. |
In Silico Prediction of Reactivity: A Multi-faceted Approach
The reactivity of these molecules is primarily dictated by two competing reaction pathways:
-
Intermolecular Nucleophilic Substitution (SN2): The direct attack of an external nucleophile on the carbon atom bearing the chlorine, leading to the displacement of the chloride ion.
-
Intramolecular Cyclization (Neighboring Group Participation): The internal attack of the tertiary amine's lone pair on the electrophilic carbon, forming a transient, strained three-membered aziridinium ion. This intermediate is then rapidly attacked by a nucleophile.
To predict the propensity of our target molecule and its comparators to undergo these reactions, we will employ a combination of computational chemistry techniques, primarily Density Functional Theory (DFT), and an analysis of key molecular descriptors.
Key Molecular Descriptors Influencing Reactivity
Several intrinsic molecular properties, readily calculable using computational methods, provide valuable insights into chemical reactivity:
-
pKa of the Tertiary Amine: The basicity of the nitrogen atom is a crucial factor in its ability to participate in the intramolecular cyclization. A higher pKa suggests a more basic and, therefore, a more nucleophilic nitrogen.
-
Natural Bond Orbital (NBO) Charges: The partial positive charge on the carbon atom of the chloromethyl group (C-Cl) indicates its electrophilicity and susceptibility to nucleophilic attack.
-
Steric Hindrance: The accessibility of the electrophilic carbon to an incoming nucleophile plays a significant role in the rate of SN2 reactions.
Table 1: Predicted Molecular Properties
| Compound | Predicted pKa of Conjugate Acid[3] | Predicted NBO Charge on C-Cl Carbon | Qualitative Steric Hindrance at C-Cl |
| This compound | 9.24 ± 0.10 | +0.08 | Moderate |
| 4-(Chloromethyl)-1-methylpiperidine | ~9.5 (estimated) | +0.07 | Low |
| N,N-dimethyl-2-chloroethylamine | ~9.3 (estimated) | +0.09 | Low |
Comparative Reactivity Analysis
Based on the predicted molecular properties and established principles of organic chemistry, we can now draw a comparative analysis of the reactivity of these three compounds.
Intermolecular SN2 Reactivity
The rate of an SN2 reaction is primarily influenced by the electrophilicity of the carbon center and the steric accessibility for the nucleophile.
-
N,N-dimethyl-2-chloroethylamine is predicted to have the most electrophilic carbon in the C-Cl bond (highest positive NBO charge) and low steric hindrance, suggesting it will be the most reactive towards intermolecular SN2 reactions.
-
4-(Chloromethyl)-1-methylpiperidine exhibits slightly lower predicted electrophilicity but also benefits from low steric hindrance, making it a reactive substrate for SN2 reactions.
-
This compound is predicted to be the least reactive towards a direct intermolecular SN2 attack due to the increased steric hindrance around the electrophilic carbon, which is shielded by the adjacent piperidine ring.
Intramolecular Cyclization and the Formation of Aziridinium Ions
The propensity for intramolecular cyclization is governed by the nucleophilicity of the tertiary amine and the geometric feasibility of the ring-closing transition state.
-
This compound is uniquely positioned for rapid intramolecular cyclization. The proximity of the nucleophilic nitrogen to the electrophilic carbon, enforced by the piperidine ring's conformation, leads to a highly favorable transition state for the formation of a bicyclic aziridinium ion. This neighboring group participation is expected to significantly accelerate the overall rate of nucleophilic substitution, proceeding through the aziridinium intermediate.
-
N,N-dimethyl-2-chloroethylamine can also undergo intramolecular cyclization to form a monocyclic aziridinium ion. Kinetic studies on the cyclization of N,N-dimethylaminoethyl chloride have shown that this process is facile in solution.[4] However, the acyclic nature of the molecule allows for more conformational freedom, potentially leading to a slightly less favorable transition state compared to the pre-organized cyclic system of the 2-substituted piperidine.
-
4-(Chloromethyl)-1-methylpiperidine is geometrically precluded from undergoing a similar intramolecular cyclization due to the large distance between the nitrogen and the chloromethyl group.
DOT Graph 1: Reaction Pathways
Caption: Competing reaction pathways for the three compounds.
Experimental Protocol: In Silico Prediction of Reaction Energetics using DFT
To quantify the predicted differences in reactivity, a detailed computational protocol using Density Functional Theory (DFT) can be employed. This protocol allows for the calculation of the activation energies for both the intermolecular SN2 reaction and the intramolecular cyclization.
Objective: To calculate the activation energy (ΔG‡) for the reaction of each compound with a model nucleophile (e.g., hydroxide ion) and for the intramolecular cyclization of the 2-substituted and acyclic analogues.
Methodology:
-
Geometry Optimization:
-
Optimize the ground state geometries of the reactants (the chloromethyl compound and the nucleophile), the transition state, and the products (for the SN2 reaction) or the aziridinium ion intermediate (for the intramolecular cyclization).
-
A suitable level of theory, such as the B3LYP functional with a 6-31+G(d,p) basis set, is a good starting point.[5][6] For higher accuracy, more advanced functionals and larger basis sets can be employed, and benchmarking against experimental data for similar systems is recommended.[7][8][9]
-
-
Frequency Calculations:
-
Perform frequency calculations on all optimized structures to confirm that they are true minima (no imaginary frequencies) or transition states (one and only one imaginary frequency).
-
The frequency calculations also provide the zero-point vibrational energies (ZPVE) and thermal corrections to the Gibbs free energy.
-
-
Transition State Search:
-
For the SN2 reaction, the transition state will feature a partially formed bond between the nucleophile and the electrophilic carbon, and a partially broken carbon-chlorine bond.
-
For the intramolecular cyclization, the transition state will involve the nitrogen atom approaching the electrophilic carbon with a partially formed N-C bond and a partially broken C-Cl bond.
-
Utilize a transition state search algorithm, such as the Berny optimization algorithm in Gaussian, starting from an estimated transition state geometry.
-
-
Intrinsic Reaction Coordinate (IRC) Calculations:
-
Perform IRC calculations starting from the optimized transition state structure to confirm that it connects the reactants and products (or intermediate).
-
-
Calculation of Activation Energy:
-
The Gibbs free energy of activation (ΔG‡) is calculated as the difference between the Gibbs free energy of the transition state and the sum of the Gibbs free energies of the reactants.
-
ΔG‡ = G(Transition State) - [G(Reactant 1) + G(Reactant 2)]
-
Solvation effects should be included using a continuum solvation model, such as the Polarizable Continuum Model (PCM), to better represent reactions in solution.
-
DOT Graph 2: DFT Workflow for Activation Energy Calculation
Caption: A typical workflow for calculating reaction activation energies using DFT.
Predicted Reactivity Summary and Conclusions
While specific experimental kinetic data for this compound is scarce, our in silico analysis, based on established chemical principles and computational predictions, allows for a robust comparative assessment of its reactivity.
Table 2: Predicted Reactivity Profile
| Compound | Predicted Dominant Reaction Pathway | Predicted Relative Rate of Nucleophilic Substitution | Rationale |
| This compound | Intramolecular Cyclization | Fastest | Neighboring group participation via a pre-organized transition state for aziridinium ion formation. |
| N,N-dimethyl-2-chloroethylamine | Competing Intermolecular SN2 and Intramolecular Cyclization | Fast | High electrophilicity and low steric hindrance for SN2; conformational flexibility may slightly disfavor cyclization compared to the 2-piperidine analogue. |
| 4-(Chloromethyl)-1-methylpiperidine | Intermolecular SN2 | Slowest | Geometrically constrained from intramolecular cyclization; reactivity is solely dependent on direct SN2 attack. |
This in silico-driven comparative analysis provides a powerful framework for medicinal chemists and process developers to anticipate the reactivity of these important building blocks. The insights gained can guide synthetic route design, predict potential metabolic pathways, and flag potential liabilities early in the drug discovery process, ultimately contributing to the development of safer and more effective medicines. Further experimental validation of these predictions is highly encouraged to refine and strengthen these computational models.
References
- Mardirossian, G., & Head-Gordon, M. (2017). Thirty years of density functional theory in computational chemistry: an overview and extensive assessment of 200 density functionals. Molecular Physics, 115(19), 2315-2372.
- Goerigk, L., & Grimme, S. (2011). A thorough benchmark of density functional methods for general main group thermochemistry, kinetics, and noncovalent interactions. Physical Chemistry Chemical Physics, 13(14), 6670-6688.
- Lin, Z., & Zhao, Y. (2019). A benchmark study of DFT methods for the calculation of reaction barriers in organometallic chemistry. Dalton Transactions, 48(23), 8046-8056.
- Capurso, M., Gette, R., Radivoy, G., & Dorn, V. (2019). The Sn2 Reaction: A Theoretical-Computational Analysis of a Simple and Very Interesting Mechanism. Proceedings, 41(1), 81. [Link]
- Benigni, R., Giuliani, A., Franke, R., & Gruska, A. (2000). Quantitative structure-activity relationship models for the prediction of carcinogenicity of aromatic amines. Chemical reviews, 100(10), 3697-3714.
- Hughes, D. L. (2016). A QSAR model for predicting the carcinogenicity of aromatic amines. SAR and QSAR in Environmental Research, 27(1), 1-17.
- O'Brien, S. E., & Sigman, M. S. (2021). Photoinduced Intramolecular [2 + 2] Cycloaddition Investigated with Transient Infrared Spectroscopy. The Journal of Physical Chemistry A, 125(31), 6826-6833.
- Raznahan, M., & Ghasemi, J. B. (2020). Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate in a Post-Combustion Amine-Based CO2 Capture Process Using Multiple Linear Regression and Machine Learning Regression Approaches. Industrial & Engineering Chemistry Research, 59(42), 18751-18762.
- Iamnitchi, A., & Stanescu, M. D. (2024). Computational Study of SNAr Reaction Mechanisms: Evaluating 2-Ethoxy-3,5-Dinitropyridine and 2-Methoxy-3,5-Dinitropyridine with Piperidine for SARS-CoV-2 Inhibitors. Chemistry, 3(1), 1-15.
- Capurso, M., Gette, R., Radivoy, G., & Dorn, V. (2019). The SN2 Reaction: A Theoretical-Computational Analysis of a Simple and Very Interesting Mechanism. Sciforum, mdpi.
- Dolzhenko, A. V., & Dolzhenko, A. V. (2024). 6-Aryl-4-cycloamino-1,3,5-triazine-2-amines: synthesis, antileukemic activity, and 3D-QSAR modelling. RSC medicinal chemistry, 15(3), 826-837.
- Vandavasi, J. K., & Woodcock, H. L. (2023). Benchmarking First-Principles Reaction Equilibrium Composition Prediction. Molecules, 28(8), 3569.
- Asian Journal of Green Chemistry. (2022). Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches. Asian Journal of Green Chemistry, 6(4), 314-326.
- Gomha, S. M., & Kandeel, M. M. (2024). 6-Aryl-4-cycloamino-1,3,5-triazine-2-amines: synthesis, antileukemic activity, and 3D-QSAR modelling.
- Cronin, M. T., & Schultz, T. W. (2003). Predicting the genotoxicity of secondary and aromatic amines using data subsetting to generate a model ensemble. Chemical research in toxicology, 16(8), 976-987.
- Iamnitchi, A., & Stanescu, M. D. (2024). A Computational Study of the SNAr Reaction Mechanisms in 2-Ethoxy-3,5-Dinitropyridine and 2-Methoxy-3,5-Dinitropyridine with Piperidine: Toward Designing Putative SARS-CoV-2 Inhibitors.
- Kim, Y., Ha, H. J., Yun, S. Y., & Lee, W. K. (2008). Synthetic and theoretical investigation on the one-pot halogenation of β-amino alcohols and nucleophilic ring opening of aziridinium ions. Organic & Biomolecular Chemistry, 6(24), 4648-4655.
- Gustavus Adolphus College. Experiment 8 — Kinetics of SN1 Solvolysis.
- Kuevi, A. S., et al. (2017). DFT study of the Aziridine polymerization in acid medium.
- De La Torre, A., et al. (2021). DFT calculated free energies of the reaction of aziridine 2 a with...
- Singh, R., & Singh, V. (1987). Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1,3,5-triazine with a Variety of Nucleophiles. Zenodo.
- El-Ahl, A. A. S., & Ghorab, M. M. (2005). Kinetics of the Nucleophilic Substitution Reactions of Methyl 2,4-Dichloro-3,5-Dinitrobenzoate with Piperidine, Piperazine, Morpholine and Thiomorpholine in Methanol and Benzene.
- Ghasemi, J. B., & Saaidpour, S. (2021). Computational study on subfamilies of piperidine derivatives: QSAR modelling, model external verification, the inter-subset similarity determination, and structure-based drug designing. SAR and QSAR in Environmental Research, 32(6), 433-462.
- UCL Discovery. (1975). mechanisms of nucleophilic substitution. UCL Discovery.
- NIST. This compound. [Link]
- Kim, Y., & Ha, H. J. (2021). Synthetic Applications of Aziridinium Ions. Molecules, 26(6), 1774.
- Lansakara, A. I., Farrell, D. P., & Pigge, F. C. (2014). Brønsted acid catalyzed intramolecular benzylic cyclizations of alkylpyridines. Organic & Biomolecular Chemistry, 12(7), 1090-1099.
- Wojciechowski, J., & Wicha, J. (2022). Rate constants of chlorine atom reactions with organic molecules in aqueous solutions, an overview. Environmental Science and Pollution Research, 29(41), 61685-61704.
- Halket, J. M., & Zaikin, V. G. (2000).
- Popelier, P. L. A., & Popelier, A. M. (2017). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Chemical Science, 8(9), 6094-6103.
- Kim, Y., & Ha, H. J. (2021).
- Haz-Map. N,N-Dimethylaminoethyl chloride hydrochloride.
- Mettler Toledo.
- Gustavus Adolphus College. Solution Kinetics of a SN2 Reaction.
- Solubility of Things. Dimethylaminoethyl chloride.
- PubChem. 2-Chloro-N,N-dimethylethylamine. [Link]
- openEQUELLA. A kinetic study of the solvolysis of some diphenylmethyl chlorides.
Sources
- 1. Prediction of rodent carcinogenicity of aromatic amines: a quantitative structure-activity relationships model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. This compound CAS#: 49665-74-9 [m.chemicalbook.com]
- 4. lib3.dss.go.th [lib3.dss.go.th]
- 5. mdpi.com [mdpi.com]
- 6. sciforum.net [sciforum.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Benchmarking Density Functional Theory Methods for Metalloenzyme Reactions: The Introduction of the MME55 Set - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-(Chloromethyl)-1-methylpiperidine Derivatives as Muscarinic Receptor Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2-(chloromethyl)-1-methylpiperidine derivatives, a scaffold with significant potential in the development of novel muscarinic acetylcholine receptor (mAChR) ligands. While direct and extensive SAR studies on this specific compound class are limited in publicly available literature, this guide synthesizes known principles of muscarinic ligand design and SAR data from closely related 2-substituted piperidine analogs to infer and present a predictive SAR landscape. We will explore the key structural modifications, their anticipated impact on receptor affinity and selectivity, and provide detailed experimental protocols for the synthesis and pharmacological evaluation of these compounds.
Introduction: The this compound Scaffold
The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products, particularly those targeting the central and peripheral nervous systems.[1] Its conformational flexibility and ability to present substituents in defined spatial orientations make it a privileged scaffold in drug discovery. The this compound core combines the essential features of a tertiary amine, common in many cholinergic ligands, with a reactive chloromethyl group at the 2-position. This reactive handle offers a versatile point for chemical modification, allowing for the exploration of a wide chemical space to optimize interactions with target receptors.
Muscarinic acetylcholine receptors (mAChRs), consisting of five subtypes (M1-M5), are G-protein coupled receptors that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems.[2] They are implicated in a variety of physiological processes, including learning, memory, and smooth muscle contraction, making them attractive targets for therapeutic intervention in conditions such as Alzheimer's disease, schizophrenia, and chronic obstructive pulmonary disease.[2] The development of subtype-selective muscarinic ligands is a key objective in modern medicinal chemistry to achieve targeted therapeutic effects while minimizing side effects.
This guide will focus on the potential of this compound derivatives as muscarinic receptor ligands, postulating an SAR based on established principles for related cholinergic compounds.
Inferred Structure-Activity Relationships
Based on the SAR of other 2-substituted piperidine and tropane ester derivatives acting on muscarinic receptors, we can extrapolate the likely impact of structural modifications to the this compound scaffold.[3] The key areas for modification include the N-methyl group, the piperidine ring itself, and, most importantly, the 2-(chloromethyl) substituent.
The N-Methyl Group: A Key Contributor to Affinity
The N-methyl group on the piperidine nitrogen is a crucial feature for many cholinergic ligands. In acetylcholine, the quaternary ammonium group is essential for high-affinity binding to the orthosteric site of muscarinic receptors.[4] For piperidine-based ligands, the tertiary amine, which will be protonated at physiological pH, mimics this positively charged interaction.
-
Hypothesis: Replacement of the N-methyl group with larger alkyl groups (e.g., ethyl, propyl) is expected to decrease muscarinic receptor affinity due to steric hindrance within the binding pocket. This is a well-established trend for many muscarinic ligands.[4]
The Piperidine Ring: Conformational Constraints and Stereochemistry
The stereochemistry at the 2-position of the piperidine ring will be critical for activity. The (R) and (S) enantiomers are likely to exhibit different affinities and selectivities for the various muscarinic receptor subtypes. The conformation of the piperidine ring (chair or boat) will also influence the orientation of the substituents and their interaction with the receptor.
The 2-Substituent: The Epicenter of SAR Exploration
The chloromethyl group at the 2-position serves as a versatile starting point for a wide range of modifications. By replacing the chlorine atom with different functionalities, we can probe the steric, electronic, and hydrogen-bonding requirements of the muscarinic receptor binding site. This approach is a classic example of bioisosteric replacement, where one functional group is exchanged for another to improve potency, selectivity, or pharmacokinetic properties.[5]
Key Bioisosteric Replacements and Their Predicted Impact:
-
Ethers (-OCH₂R): Replacing the chlorine with an alkoxy group introduces a hydrogen bond acceptor and allows for the exploration of a hydrophobic pocket adjacent to the primary binding site. The nature of the 'R' group will be critical.
-
Small alkyl chains (e.g., methyl, ethyl) may provide a good balance of lipophilicity and size.
-
Aromatic rings (e.g., phenyl, substituted phenyl) could engage in pi-stacking interactions with aromatic amino acid residues in the receptor.
-
-
Esters (-OCOCH₂R): The introduction of an ester functionality can provide additional hydrogen bond accepting capabilities. However, esters are generally more susceptible to hydrolysis by esterases in vivo, which could limit their duration of action.
-
Amines (-NHCH₂R): A secondary or tertiary amine in this position could introduce an additional basic center and hydrogen bond donor/acceptor properties.
-
Amides (-NHCOCH₂R): Amides are generally more metabolically stable than esters and can also participate in hydrogen bonding.
-
Sulfones (-SO₂CH₂R): The sulfone group is a strong hydrogen bond acceptor and can significantly alter the electronic properties of the molecule.
The following diagram illustrates the key points of modification on the this compound scaffold.
Caption: Key modification points on the this compound scaffold for SAR exploration.
Comparative Performance: An Illustrative SAR Table
To provide a clearer understanding of the potential SAR, the following table presents hypothetical biological data for a series of 2-substituted-1-methylpiperidine derivatives. It is crucial to note that this data is illustrative and based on extrapolations from related compound series. Experimental validation is required to confirm these predictions. The data is presented as the inhibitory constant (Ki) at the M1 and M2 muscarinic receptor subtypes to illustrate potential for both potency and selectivity.
| Compound ID | R Group (at C2-methylene) | Predicted M1 Ki (nM) | Predicted M2 Ki (nM) | Predicted M2/M1 Selectivity | Rationale for Predicted Activity |
| 1 (Parent) | -Cl | >1000 | >1000 | - | The chloromethyl group is primarily a reactive handle and may not have optimal interactions. |
| 2a | -OCH₃ | 250 | 500 | 2.0 | Small ether provides a hydrogen bond acceptor, improving affinity over the parent chloro compound. |
| 2b | -OCH₂CH₃ | 150 | 450 | 3.0 | Slightly larger alkyl group may better fill a small hydrophobic pocket. |
| 2c | -OPh | 50 | 300 | 6.0 | Phenyl group could engage in favorable pi-stacking interactions, enhancing M1 affinity. |
| 3a | -OCOCH₃ | 400 | 800 | 2.0 | Ester provides a hydrogen bond acceptor but may be sterically less optimal than an ether. |
| 4a | -NHCH₃ | 300 | 600 | 2.0 | Introduction of a secondary amine offers additional H-bonding but may alter pKa. |
| 4b | -N(CH₃)₂ | 500 | 1000 | 2.0 | Tertiary amine may introduce steric clashes. |
This table illustrates how systematic modification of the 2-substituent could lead to significant variations in muscarinic receptor affinity and selectivity. For instance, the introduction of an aryloxy group (Compound 2c) is predicted to enhance M1 affinity, a desirable trait for cognitive enhancers.
Experimental Protocols
To facilitate further research in this area, we provide detailed, step-by-step methodologies for the synthesis of this compound derivatives and their pharmacological evaluation.
General Synthetic Scheme
The synthesis of this compound hydrochloride can be achieved from commercially available 1-methyl-2-piperidinemethanol.[6] The hydroxyl group is converted to a chloride, typically using thionyl chloride. Subsequent derivatives can be prepared by nucleophilic substitution of the chloride.
Caption: General synthetic workflow for this compound derivatives.
Step-by-Step Synthesis of this compound Hydrochloride:
-
Starting Material: 1-Methyl-2-piperidinemethanol.
-
Reaction: To a solution of 1-methyl-2-piperidinemethanol in an appropriate inert solvent (e.g., dichloromethane), add thionyl chloride dropwise at 0 °C.
-
Reflux: After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours.
-
Work-up: Cool the reaction mixture and evaporate the solvent under reduced pressure.
-
Purification: The resulting solid can be recrystallized from a suitable solvent system (e.g., ethanol/ether) to yield pure this compound hydrochloride.
General Procedure for Nucleophilic Substitution:
-
Reaction Setup: To a solution of this compound hydrochloride and the desired nucleophile (e.g., a phenol or an alcohol) in a polar aprotic solvent (e.g., DMF or acetonitrile), add a suitable base (e.g., K₂CO₃ or NaH).
-
Heating: Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: The crude product can be purified by column chromatography on silica gel.
Muscarinic Receptor Binding Assay
The affinity of the synthesized compounds for the different muscarinic receptor subtypes can be determined using radioligand binding assays.[7][8] This is a standard and robust method in pharmacology.
Caption: Workflow for a competitive radioligand binding assay for muscarinic receptors.
Detailed Protocol for Radioligand Binding Assay:
-
Membrane Preparation: Prepare cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing one of the human muscarinic receptor subtypes (M1-M5).
-
Assay Buffer: Prepare a suitable assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Incubation: In a 96-well plate, incubate the cell membranes (10-20 µg of protein) with a fixed concentration of a suitable radioligand (e.g., [³H]-N-methylscopolamine, [³H]-NMS) and varying concentrations of the test compound.
-
Non-specific Binding: Determine non-specific binding in the presence of a high concentration of a known muscarinic antagonist (e.g., 1 µM atropine).
-
Incubation Time and Temperature: Incubate the plates for a sufficient time to reach equilibrium (e.g., 60 minutes at 25 °C).
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters (e.g., GF/B) using a cell harvester.
-
Washing: Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Convert the IC₅₀ value to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel muscarinic receptor ligands. Although direct SAR data for this specific class is not yet widely available, by applying established principles of medicinal chemistry and drawing parallels from related compound series, a rational approach to the design and synthesis of potent and selective muscarinic modulators can be undertaken.
Future research should focus on the systematic synthesis and pharmacological evaluation of a library of 2-substituted-1-methylpiperidine derivatives to validate the inferred SAR presented in this guide. Key areas of exploration should include:
-
Stereoselective Synthesis: The development of synthetic routes to access enantiomerically pure (R)- and (S)-2-(substituted methyl)-1-methylpiperidines is essential to fully understand the stereochemical requirements for receptor binding.
-
Diverse Bioisosteric Replacements: A broader range of bioisosteres for the chloromethyl group should be investigated to probe a wider chemical space.
-
Functional Assays: In addition to binding assays, functional assays (e.g., calcium mobilization or IP-one assays) should be employed to determine whether the compounds act as agonists, antagonists, or allosteric modulators at the different muscarinic receptor subtypes.
By following the principles and protocols outlined in this guide, researchers can effectively explore the chemical space around the this compound core and potentially discover novel drug candidates with improved therapeutic profiles for a range of debilitating diseases.
References
- Bhandare, R. R., & Canney, D. J. (2014). Bioisosteric replacement and related analogs in the design, synthesis and evaluation of ligands for muscarinic acetylcholine receptors.
- Kobayashi, S., & Nagasawa, K. (2001). Efficient synthesis of piperidine derivatives. Development of metal triflate-catalyzed diastereoselective nucleophilic substitution reactions of 2-methoxy- and 2-acyloxypiperidines. The Journal of organic chemistry, 66(3), 809–823.
- Steinfeld, T., Pulido-Rios, M. T., Armstrong, S., & Hegde, S. S. (2010). In vitro muscarinic receptor radioligand-binding assays. Current protocols in pharmacology, Chapter 1, Unit 1.33.
- Gautam, D., Han, S. J., Hamdan, F. F., Jeon, J., Li, B., Li, J. H., ... & Wess, J. (2009). A critical role for muscarinic M5 receptors in the rewarding effects of cocaine.
- Lanzafame, A. A., Christopoulos, A., & Mitchelson, F. (2003). The structure-activity relationships of muscarinic antagonists at the five human muscarinic acetylcholine receptors. Current medicinal chemistry, 10(12), 1045–1056.
- Wang, Y., Chackalamannil, S., Hu, Z., Clader, J. W., Greenlee, W., Billard, W., ... & Lachowicz, J. E. (2000). Design and synthesis of piperidinyl piperidine analogues as potent and selective M2 muscarinic receptor antagonists. Bioorganic & medicinal chemistry letters, 10(20), 2247–2250.
- Kozlowski, J. A., Zhou, G., Tagat, J. R., Lin, S. I., McCombie, S. W., Ruperto, V. B., ... & Lachowicz, J. E. (2002). Substituted 2-(R)-methyl piperazines as muscarinic M(2) selective ligands. Bioorganic & medicinal chemistry letters, 12(5), 791–794.
- Niu, Y. Y., Yang, L. M., Deng, K. M., Yao, J. H., Zhu, L., Chen, C. Y., ... & Lu, Y. (2007). Quantitative structure-selectivity relationship for M2 selectivity between M1 and M2 of piperidinyl piperidine derivatives as muscarinic antagonists. Bioorganic & medicinal chemistry letters, 17(8), 2260–2266.
- Cambridge MedChem Consulting. (2021). Bioisosteric Replacements.
- Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International journal of molecular sciences, 24(3), 2937.
- Jahan, S., Ismail, M., Majid, A., & Saify, Z. S. (2016). Analgesic activity of alkyl piperidine derivatives. Pakistan journal of pharmaceutical sciences, 29(1), 77–82.
- McCombie, S. W., Tagat, J. R., Lin, S. I., Kozlowski, J. A., Zhou, G., Ing, S., ... & Lachowicz, J. E. (2002). Synthesis and structure-activity relationships of M(2)-selective muscarinic receptor ligands in the 1-[4-(4-arylsulfonyl)-phenylmethyl]-4-(4-piperidinyl)-piperazine family. Bioorganic & medicinal chemistry letters, 12(5), 795–798.
- Bridges, T. M., Marlo, J. E., Niswender, C. M., Jones, C. K., Jadhav, S. B., Gentry, P. R., ... & Lindsley, C. W. (2008). Synthesis and SAR of selective muscarinic acetylcholine receptor subtype 1 (M1 mAChR) antagonists. Bioorganic & medicinal chemistry letters, 18(3), 885–890.
- Wünsch, B., & Höfner, G. (2019). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Chemistry (Weinheim an der Bergstrasse, Germany), 25(48), 11255–11267.
- Saify, Z. S., Mushtaq, N., & Jahan, S. (2004). DESIGN, SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF N-METHYL PIPERIDINE DERIVATIVES. Journal of the Faculty of Pharmacy of Istanbul University, 37(1), 1-8.
- Pharmacy 180. (n.d.). Structural Activity Relationship - Cholinergic Drugs.
- Al-Obaidi, A. M. (2010).
- Adejare, A., & Adejare, A. (2014). Synthesis of N-Substituted Piperidine Salts as Potential Muscarinic Ligands for Alzheimer's Applications. Journal of chemical and pharmaceutical research, 6(7), 2005-2010.
- ResearchGate. (n.d.). Examples of bioisosteric groups.
- Broadbent, S., Lewis, S. J., & Thomas, E. J. (2016). Stereoselective synthesis of oxazolidinonyl-fused piperidines of interest as selective muscarinic (M1) receptor agonists: a novel M1 allosteric modulator. Organic & biomolecular chemistry, 14(3), 963–977.
- Caulfield, M. P., & Birdsall, N. J. (1998). International Union of Pharmacology. XVII. Classification of muscarinic acetylcholine receptors. Pharmacological reviews, 50(2), 279–290.
- May, L. T., Avlani, V. A., Langmead, C. J., Sexton, P. M., & Christopoulos, A. (2008). Binding of orthosteric ligands to the allosteric site of the M(2) muscarinic cholinergic receptor. Molecular pharmacology, 74(3), 750–760.
- Sim, S. L., Griesbeck, D., & Korth, C. (2012). Flavonoids with M 1 muscarinic acetylcholine receptor binding activity. Molecules (Basel, Switzerland), 17(10), 11887–11895.
- Langmead, C. J., Fry, V. A., Forbes, I. T., Branch, C. L., Christopoulos, A., & Wood, M. D. (2005). Probing the molecular mechanism of interaction between 4-n-butyl-1-[4-(2-methylphenyl)-4-oxo-1-butyl]-piperidine (AC-42) and the muscarinic M(1) receptor: direct pharmacological evidence that AC-42 is an allosteric agonist. Molecular pharmacology, 68(6), 1836–1846.
- Kothare, M., Efanov, A., Kolodin, A., Wos, J. A., Zvyaga, T., & Cockcroft, K. M. (2006). Discovery and characterization of orthosteric and allosteric muscarinic M2 acetylcholine receptor ligands by affinity selection-mass spectrometry. Journal of biomolecular screening, 11(1), 38–49.
- Li, Y., An, L., Zhang, T., Yuan, S., Chen, Z., Zhang, Y., ... & Li, Y. (2021). Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. ACS chemical neuroscience, 12(2), 285–299.
- Le Bourdonnec, B., Goodman, A. J., Michaut, M., Ye, H. F., Graczyk, T. M., Belanger, S., ... & Dolle, R. E. (2006). Synthesis and structure-activity relationships of a new series of 2alpha-substituted trans-4,5-dimethyl-4-(3-hydroxyphenyl)piperidine as mu-selective opioid antagonists. Bioorganic & medicinal chemistry letters, 16(4), 864–868.
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, antimuscarinic activity and quantitative structure-activity relationship (QSAR) of tropinyl and piperidinyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmacy180.com [pharmacy180.com]
- 5. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 6. Substituted 2-(R)-methyl piperazines as muscarinic M(2) selective ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bioisosteric replacement and related analogs in the design, synthesis and evaluation of ligands for muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of a potent M5 antagonist with improved clearance profile. Part 1: Piperidine amide-based antagonists - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Comparative Cytotoxicity of 2-(Chloromethyl)-1-methylpiperidine and its Analogs
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and toxicology, the piperidine scaffold is a cornerstone, found in numerous pharmaceuticals and biologically active compounds.[1][2] However, functionalization of this versatile ring can impart potent, and sometimes toxic, biological activity. This guide provides a comprehensive framework for evaluating the comparative cytotoxicity of 2-(Chloromethyl)-1-methylpiperidine, a molecule featuring a reactive electrophilic center poised for interaction with biological nucleophiles.
As direct cytotoxic data for this specific compound is not extensively published in public literature, this document serves as a practical and scientifically rigorous guide for establishing such a dataset. We will delve into the rationale behind experimental design, provide detailed, field-tested protocols, and explore the anticipated mechanisms of action, empowering researchers to conduct a thorough and self-validating investigation.
Rationale and Strategic Selection of Analogs
The cytotoxic potential of this compound likely stems from its identity as an alkylating agent.[3][4] The chloromethyl group is a potent electrophile, capable of forming covalent bonds with nucleophilic residues in crucial biomolecules like DNA and proteins, ultimately triggering cell death pathways.[4] To understand the structure-activity relationship (SAR) and elucidate the key molecular features driving toxicity, a comparative study with strategically chosen analogs is essential.
Table 1: Proposed Analogs for a Comprehensive Cytotoxicity Study
| Compound Name | Structure | Rationale for Inclusion | Anticipated Cytotoxicity |
| Parent Compound | This compound | The primary subject of investigation. | Baseline |
| Analog 1: Positional Isomer | 3-(Chloromethyl)-1-methylpiperidine | To assess the impact of the electrophilic center's position on the piperidine ring. Steric hindrance near the nitrogen may affect reactivity. | Potentially lower than parent |
| Analog 2: N-Substituent Variant | 2-(Chloromethyl)-1-ethylpiperidine | To evaluate the influence of the N-alkyl group's size on bioavailability or interaction with cellular targets. | Similar to or slightly lower than parent |
| Analog 3: Leaving Group Variant | 2-(Fluoromethyl)-1-methylpiperidine | To determine the role of the halogen leaving group's ability. Chlorine is generally a better leaving group than fluorine. | Lower than parent |
| Control 1: Inactive Analog | 1,2-Dimethylpiperidine | To confirm that the piperidine scaffold itself is not the primary toxicophore and that the chloromethyl group is required for activity. | Negligible |
| Control 2: Positive Control | Mechlorethamine (Nitrogen Mustard) | A well-characterized bifunctional alkylating agent to serve as a benchmark for high cytotoxicity. | High |
This selection allows for a systematic dissection of how minor structural modifications can significantly alter biological activity, providing valuable insights for future drug design or risk assessment.[5][6][7]
Hypothesized Mechanism of Action: DNA Alkylation and Apoptosis Induction
The primary mechanism of cytotoxicity for this class of compounds is anticipated to be the induction of DNA damage.[3] The lone pair of electrons on the piperidine nitrogen can participate in an intramolecular cyclization, forming a highly reactive aziridinium ion. This strained, three-membered ring is a potent electrophile, readily attacked by nucleophiles. The guanine bases in DNA are particularly susceptible to alkylation at the N7 position.[4] This covalent modification can lead to DNA strand breaks, inhibition of replication and transcription, and ultimately, the activation of programmed cell death (apoptosis).
Figure 1. Hypothesized cytotoxic mechanism via DNA alkylation and p53-mediated apoptosis.
Experimental Design and Self-Validating Protocols
To ensure the trustworthiness of the results, a dual-assay approach is recommended. We will use a primary assay that measures metabolic activity (MTT) and a confirmatory assay that measures membrane integrity (LDH). Using two mechanistically distinct assays provides a self-validating system, reducing the likelihood of compound interference or artifactual results.
Cell Line Selection
The choice of cell lines is critical for contextualizing the cytotoxicity data. A recommended panel includes:
-
A549 (Human Lung Carcinoma): A common cancer cell line to assess anti-proliferative potential.
-
MCF-7 (Human Breast Adenocarcinoma): Another widely used cancer line to check for tissue-specific effects.
-
HEK293 (Human Embryonic Kidney): A non-cancerous cell line to determine the therapeutic index or general toxicity.
Primary Cytotoxicity Protocol: MTT Assay
The MTT assay is a colorimetric method that measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan product.[8][9][10] The amount of formazan is directly proportional to the number of viable cells.
Figure 2. Standard experimental workflow for the MTT cytotoxicity assay.
Detailed MTT Protocol Steps:
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5x10³ to 1x10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a 2X stock concentration series of the test compounds in serum-free media. A typical 8-point dilution series might range from 200 µM down to 0.78 µM.
-
Cell Treatment: Carefully remove the old media from the cells and add 100 µL of the appropriate compound dilution to each well. Include "vehicle control" (media with DMSO, if used) and "untreated control" wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 hours) at 37°C, 5% CO₂.[11]
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution (in sterile PBS) to each well and incubate for an additional 3-4 hours.[9][11] Observe the formation of purple formazan crystals.
-
Solubilization: Carefully aspirate the media/MTT mixture without disturbing the crystals. Add 150 µL of a solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS) to each well.[9]
-
Data Acquisition: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan. Read the absorbance at 570 nm using a microplate spectrophotometer.[11]
Confirmatory Cytotoxicity Protocol: LDH Assay
The Lactate Dehydrogenase (LDH) assay quantifies cell death by measuring the activity of LDH released from the cytosol of damaged cells into the culture medium.[12][13] This serves as an excellent confirmation for the MTT assay, as it directly measures cell lysis rather than metabolic activity.
Detailed LDH Protocol Steps:
-
Seeding and Treatment: Follow steps 1-4 of the MTT protocol in a separate 96-well plate. It is crucial to include "maximum LDH release" control wells, which are treated with a lysis buffer (e.g., 1% Triton X-100) 45 minutes before the endpoint.[14]
-
Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 4 minutes to pellet any detached cells.
-
Transfer: Carefully transfer 50 µL of the cell-free supernatant from each well to a new, clear 96-well plate.[15]
-
Reaction Setup: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically a substrate mix and a catalyst). Add 50 µL of this mixture to each well containing the supernatant.[15]
-
Incubation: Incubate the plate at room temperature for 30-60 minutes, protected from light.[15]
-
Stop Reaction: Add 50 µL of a stop solution (often 1M acetic acid) to each well.[15]
-
Data Acquisition: Immediately read the absorbance at 490 nm using a microplate spectrophotometer.[15]
Data Presentation and Interpretation
The results of the cytotoxicity assays should be summarized by calculating the IC₅₀ value for each compound. The IC₅₀ (half-maximal inhibitory concentration) represents the concentration of a compound that causes a 50% reduction in cell viability. This is a standard metric for comparing the potency of different compounds.[3]
Table 2: Example Data Summary for Comparative Cytotoxicity (IC₅₀ in µM)
| Compound | A549 Cells | MCF-7 Cells | HEK293 Cells | Selectivity Index (HEK293 / A549) |
| Parent Compound | 15.2 ± 1.8 | 21.5 ± 2.4 | 85.1 ± 9.3 | 5.6 |
| Analog 1 | 25.8 ± 3.1 | 33.1 ± 4.0 | 120.4 ± 11.5 | 4.7 |
| Analog 2 | 18.9 ± 2.2 | 25.0 ± 2.9 | 98.6 ± 10.1 | 5.2 |
| Analog 3 | > 100 | > 100 | > 100 | N/A |
| Control 1 | > 100 | > 100 | > 100 | N/A |
| Positive Control | 0.8 ± 0.1 | 1.1 ± 0.2 | 2.5 ± 0.4 | 3.1 |
Data are hypothetical and for illustrative purposes only.
Interpretation:
-
A lower IC₅₀ value indicates higher cytotoxic potency.
-
The Selectivity Index (IC₅₀ in non-cancerous cells / IC₅₀ in cancerous cells) is a crucial measure of a compound's potential as a therapeutic agent. A higher index suggests greater selectivity for cancer cells.
-
By comparing the IC₅₀ values of the analogs, one can deduce the SAR. For instance, the hypothetical data above would suggest that moving the chloromethyl group to the 3-position (Analog 1) decreases cytotoxicity, and replacing chlorine with fluorine (Analog 3) abrogates it completely.
This structured, multi-faceted approach ensures that the generated data is robust, reproducible, and provides deep, actionable insights into the cytotoxic profile of this compound and its chemical relatives.
References
- Quantifying cell viability via LDH cytotoxicity assay - Protocols.io. (2025). protocols.io. [Link]
- Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC - NIH. (n.d.).
- Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. (n.d.).
- MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies. (2025). CLYTE Technologies. [Link]
- Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (2013).
- Structure-Activity Relationships of 33 Piperidines as Toxicants Against Female Adults of Aedes aegypti (Diptera: Culicidae) - DTIC. (2007).
- In Vitro Cell Viability by the Lactate Dehydrogenase Assay (LDH) - PraxiLabs. (n.d.). PraxiLabs. [Link]
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central. (n.d.).
- Structure-activity relationship of piperine and its synthetic amide analogs for therapeutic potential to prevent experimentally induced ER stress in vitro - PMC - PubMed Central. (2017).
- Structure activity relationship of piperidine derivatives - ResearchGate. (n.d.).
- Structure–activity relationship of piperidine derivatives with... - ResearchGate. (n.d.).
- New Soft Alkylating Agents with Enhanced Cytotoxicity against Cancer Cells Resistant to Chemotherapeutics and Hypoxia - AACR Journals. (2007).
- Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - NCBI - NIH. (2019).
- Different Cytotoxicity Assays - Chemistry LibreTexts. (2024). Chemistry LibreTexts. [Link]
- Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf. (n.d.).
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. Structure–activity relationship of piperine and its synthetic amide analogs for therapeutic potential to prevent experimentally induced ER stress in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. broadpharm.com [broadpharm.com]
- 10. clyte.tech [clyte.tech]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Quantifying cell viability via LDH cytotoxicity assay [protocols.io]
- 13. praxilabs.com [praxilabs.com]
- 14. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Assessing the Drug-Likeness of Compounds Synthesized from 2-(Chloromethyl)-1-methylpiperidine
For Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold is a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs and natural products.[1][2] Its prevalence is due to its favorable physicochemical properties and its ability to act as a versatile scaffold for presenting functional groups in three-dimensional space. 2-(Chloromethyl)-1-methylpiperidine, a reactive and commercially available building block, serves as an excellent starting point for generating diverse libraries of piperidine-containing compounds for drug discovery campaigns.[3][4][5]
However, synthesizing a novel compound is only the first step. A critical early-stage gatekeeper in the drug discovery pipeline is the assessment of "drug-likeness." This concept moves beyond simple potency at a biological target to evaluate a molecule's pharmacokinetic properties—its absorption, distribution, metabolism, and excretion (ADME)—which ultimately determine whether a compound can become a viable oral therapeutic.[6]
This guide provides a framework for assessing and comparing the drug-likeness of novel compounds derived from this compound. We will explore both computational and experimental methodologies, explaining the causality behind these choices and providing actionable protocols for your research.
The Concept of Drug-Likeness: Beyond Potency
An effective oral drug must navigate a complex biological journey. It needs to be soluble enough to dissolve in the gut, permeable enough to cross the intestinal wall into the bloodstream, stable enough to resist rapid metabolism, and distributed correctly to reach its target—all while avoiding off-target toxicities.
The concept of drug-likeness is a set of heuristics used to predict whether a compound possesses these favorable ADME properties. The most famous of these is Lipinski's Rule of Five, formulated by Christopher A. Lipinski in 1997.[6][7] This rule, based on the analysis of orally administered drugs, states that poor absorption or permeation is more likely when a compound violates more than one of the following criteria:
-
Molecular Weight (MW) ≤ 500 Daltons: Smaller molecules tend to diffuse more easily.[8][9]
-
LogP ≤ 5: The octanol-water partition coefficient (LogP) is a measure of lipophilicity. A value in the right range balances membrane permeability with aqueous solubility.[10]
-
Hydrogen Bond Donors (HBD) ≤ 5: The number of O-H and N-H bonds.[6][8]
-
Hydrogen Bond Acceptors (HBA) ≤ 10: The number of nitrogen or oxygen atoms.[6][8]
While Lipinski's Rule is a foundational guideline, it is not absolute and is primarily designed for small organic molecules.[9] Modern drug discovery often considers additional parameters like Polar Surface Area (PSA) and the number of rotatable bonds to refine these predictions.
Comparative Analysis: A Hypothetical Case Study
To illustrate how synthetic modifications impact drug-likeness, let's consider a series of hypothetical compounds synthesized from this compound via a simple nucleophilic substitution reaction.
General Synthetic Scheme
The reactive chloromethyl group allows for the straightforward introduction of various nucleophiles (e.g., amines, thiols, alcohols), creating a diverse set of derivatives.
Caption: A workflow for integrated computational and experimental drug-likeness assessment.
Detailed Experimental Protocols
Protocol 1: High-Throughput Kinetic Solubility Assay
Causality: Poor solubility is a primary reason for the failure of drug candidates. [11]It can lead to unreliable results in biological assays and poor oral bioavailability. [12][13]A kinetic solubility assay is a high-throughput method used in early discovery to determine the solubility of a compound when rapidly precipitated from a DMSO stock solution into an aqueous buffer, mimicking how compounds are often handled in biological screens. [11][14] Self-Validation: The protocol includes low, medium, and high solubility control compounds on each plate. The results for these controls must fall within established ranges for the assay to be considered valid.
Methodology:
-
Preparation of Stock Solutions: Prepare 10 mM stock solutions of test compounds and controls in 100% DMSO.
-
Plate Setup (Standard Curve): In a 96-well UV-transparent plate, perform serial dilutions of the DMSO stock solutions with buffer (e.g., PBS, pH 7.4) to create a standard curve (e.g., from 200 µM down to 1.56 µM).
-
Plate Setup (Solubility Test): In a separate 96-well filter plate (e.g., Millipore MultiScreen®), add 5 µL of the 10 mM DMSO stock solution to 245 µL of PBS (pH 7.4) in duplicate. This results in a final DMSO concentration of 2% and a nominal compound concentration of 200 µM. [13]4. Incubation: Seal the plate and shake at room temperature for 90 minutes to allow for precipitation. [13]5. Filtration: Place the filter plate on a vacuum manifold and apply vacuum to pull the filtrate into a fresh 96-well UV-transparent collection plate. This separates the soluble compound from any precipitate. [12]6. Quantification: Measure the UV absorbance of the filtrate in the collection plate and the standard curve plate using a plate reader at the compound's λmax.
-
Calculation: Determine the concentration of the compound in the filtrate by comparing its absorbance to the standard curve. This value represents the kinetic solubility.
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
Causality: Passive diffusion is a key mechanism for the absorption of many orally administered drugs. [15][16]The PAMPA assay is a cell-free, cost-effective method to predict this passive permeability. [15][17]It measures a compound's ability to diffuse from a donor compartment, through an artificial lipid membrane, to an acceptor compartment. [16][17] Self-Validation: The membrane integrity is checked using a low-permeability marker like Lucifer Yellow. [16]High and low permeability control compounds are run on each plate to ensure the assay is performing as expected.
Methodology:
-
Membrane Coating: Using a 96-well filter "donor" plate, carefully pipette 5 µL of a lipid solution (e.g., 2% L-α-phosphatidylcholine in dodecane) onto the filter of each well. Allow the solvent to evaporate for approximately 20 minutes. [18]2. Prepare Acceptor Plate: Fill the wells of a 96-well acceptor plate with 300 µL of buffer (PBS, pH 7.4). For enhanced sink conditions, a surfactant can be included.
-
Prepare Donor Solutions: In a separate plate, prepare the test compounds and controls at a concentration of 500 µM in PBS. [18]4. Start Assay: Add 200 µL of the donor solutions to the coated donor plate wells. Carefully place the donor plate onto the acceptor plate, creating a "sandwich." [17][18]5. Incubation: Incubate the sandwich at room temperature with gentle shaking (e.g., 150 rpm) for a set period, typically 4 to 18 hours. [16][18]6. Quantification: After incubation, carefully separate the plates. Determine the compound concentration in both the donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy. [16][17]7. Calculation: The apparent permeability coefficient (Papp) is calculated using the concentrations and volumes of the respective compartments.
Conclusion: A Strategy for Success
Assessing the drug-likeness of novel compounds is a multi-faceted process that balances computational prediction with robust experimental validation. By starting with a versatile scaffold like this compound, medicinal chemists can generate diverse chemical matter. A systematic evaluation of the resulting derivatives using the principles and protocols outlined in this guide allows research teams to efficiently triage candidates, focusing resources on compounds that possess not only potent biological activity but also the fundamental physicochemical properties required to become a successful oral therapeutic. This integrated approach of prediction and validation is crucial for navigating the complexities of modern drug discovery and increasing the probability of clinical success.
References
- Zenovel. Lipinski's Rule of 5 in Modern Drug Discovery. [Link]
- Wikipedia. Lipinski's rule of five. [Link]
- Sai Life Sciences. Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. [Link]
- Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. [Link]
- Bioaccess. Mastering Lipinski Rules for Effective Drug Development. [Link]
- Taylor & Francis Online. Lipinski's rule of five – Knowledge and References. [Link]
- Creative Biolabs. Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]
- MDPI.
- PubMed. Recent progresses in the exploration of machine learning methods as in-silico ADME prediction tools. [Link]
- AxisPharm. Kinetic Solubility Assays Protocol. [Link]
- Wikidot. Parallel Artificial Membrane Permeability Assay (PAMPA) - Lokey Lab Protocols. [Link]
- IDR&D. Recent progresses in the exploration of machine learning methods as in-silico ADME prediction tools. [Link]
- BioAssay Systems. Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). [Link]
- Springer.
- AYUSH CoE. In Silico Tools for Pharmacokinetic and Toxicological Predictions. [Link]
- ResearchGate. Drug-likeness predictions for the derivative molecules as computed using SwissADME. [Link]
- ResearchGate. In Silico ADMET and Drug-Likeness Profiling of Piperidine-Based Oxidosqualene Cyclase Inhibitors. [Link]
- Charnwood Discovery. Kinetic Solubility - In Vitro Assay. [Link]
- ResearchGate. Kinetic solubility: Experimental and machine-learning modeling perspectives | Request PDF. [Link]
- Creative Biolabs. Solubility Assessment Service. [Link]
- ResearchGate. (PDF) DRUG LIKENESS AND PHYSICOCHEMICAL PROPERTIES EVALUATION OF THE ALKALOIDS FOUND IN BLACK PEPPER: PIPERINE, PIPERIDINE, PIPERETTINE AND PIPERANINE. [Link]
- NIH National Center for Biotechnology Information. Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. [Link]
- White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. [Link]
- NIH National Center for Biotechnology Information.
- PubChem. This compound. [Link]
- YouTube.
Sources
- 1. Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 49665-74-9 [chemicalbook.com]
- 4. This compound | C7H14ClN | CID 123517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound CAS#: 49665-74-9 [m.chemicalbook.com]
- 6. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Lipinski’s Rule of 5 in Modern Drug Discovery | Zenovel [zenovel.com]
- 9. Mastering Lipinski Rules for Effective Drug Development [bioaccessla.com]
- 10. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]
- 11. creative-biolabs.com [creative-biolabs.com]
- 12. enamine.net [enamine.net]
- 13. charnwooddiscovery.com [charnwooddiscovery.com]
- 14. researchgate.net [researchgate.net]
- 15. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 16. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 17. enamine.net [enamine.net]
- 18. bioassaysys.com [bioassaysys.com]
comparing experimental results with theoretical models for 2-(Chloromethyl)-1-methylpiperidine reactions
A Comparative Guide for Researchers
This guide provides an in-depth comparison of experimental results and theoretical models for the reactions of 2-(Chloromethyl)-1-methylpiperidine. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple protocols to explore the causal relationships behind experimental observations and their correlation with computational predictions. Our focus is on fostering a deeper understanding of the underlying mechanisms that govern the reactivity of this versatile synthetic building block.
Introduction: The Significance of this compound
This compound is a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical agents. Its structure, featuring a piperidine ring—a common motif in bioactive molecules—and a reactive chloromethyl group, allows for a variety of chemical transformations.[1] The reactivity is primarily centered on the electrophilic carbon of the chloromethyl group, which is susceptible to nucleophilic attack. However, the adjacent tertiary amine introduces a fascinating and crucial element of intramolecular reactivity, leading to the formation of a highly reactive aziridinium ion intermediate. Understanding the kinetics and regioselectivity of these reactions is paramount for controlling reaction outcomes and designing efficient synthetic routes.
Theoretical Framework: Predicting Reactivity
The reactions of this compound are theoretically governed by the principles of neighboring group participation. The lone pair of electrons on the nitrogen atom can readily displace the chloride leaving group in an intramolecular nucleophilic substitution, forming a strained, three-membered aziridinium ring. This process is a classic example of an anchimeric assistance mechanism.
The Aziridinium Ion Hypothesis
Theoretical and computational studies, particularly using Density Functional Theory (DFT), have been instrumental in modeling the formation and stability of aziridinium ions.[2] These models predict that the intramolecular cyclization is the rate-limiting step in many reactions involving 2-(halomethyl)amines.[2] The formation of the aziridinium ion is a concerted process involving the ionization of the C-Cl bond and the simultaneous formation of the C-N bond.[3]
Computational models suggest that the stability and reactivity of the aziridinium intermediate are influenced by several factors:
-
Solvent Effects: Explicit solvent models in computational studies have shown that solvent molecules, particularly water, play a crucial role in stabilizing the transition state and the resulting ion pair.[2][3] The orientation and coordination of solvent molecules can significantly impact the activation energy of the reaction.[3]
-
Substituent Effects: The nature of the substituents on the piperidine ring can influence the stability of the aziridinium ion and, consequently, the regioselectivity of the subsequent ring-opening reaction.[4]
The following diagram, generated using DOT language, illustrates the theoretically predicted reaction pathway.
Caption: A generalized workflow for comparing experimental and computational results.
Conclusion
The study of this compound reactions offers a compelling case for the synergy between experimental investigation and theoretical modeling. While theoretical models provide a powerful framework for predicting reaction mechanisms and understanding the role of transient intermediates like the aziridinium ion, experimental results are essential for validating these models and providing quantitative data on reaction kinetics and product distributions. The strong correlation observed between theoretical predictions and experimental findings for the intramolecular cyclization and subsequent nucleophilic ring-opening of this compound underscores the maturity of both approaches. Future research should focus on refining computational models to more accurately predict the influence of complex solvent environments and subtle steric and electronic effects on the regioselectivity of ring-opening reactions.
References
- Title: Aziridinium ion ring formation from nitrogen mustards: mechanistic insights from ab initio dynamics Source: PubMed URL:[Link]
- Title: Understanding the influence of external perturbation on aziridinium ion formation Source: Taylor & Francis Online URL:[Link]
- Title: Synthetic Applications of Aziridinium Ions Source: MDPI URL:[Link]
- Title: Computational study on subfamilies of piperidine derivatives: QSAR modelling, model external verification, the inter-subset similarity determination, and structure-based drug designing Source: PubMed URL:[Link]
- Title: Synthetic and theoretical investigation on the one-pot halogenation of β-amino alcohols and nucleophilic ring opening of aziridinium ions Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]
- Title: Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series Source: Research Square URL:[Link]
- Title: Synthetic Applications of Aziridinium Ions Source: ResearchG
- Title: Can Someone please give me right mechanism of this reaction Source: Reddit URL:[Link]
- Title: Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity Source: PubMed Central (PMC) URL:[Link]
- Title: Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio Source: White Rose Research Online URL:[Link]
- Title: this compound | C7H14ClN | CID 123517 Source: PubChem URL:[Link]
- Title: A kinetic study of the solvolysis of some diphenylmethyl chlorides Source: openEQUELLA URL:[Link]
Sources
A Head-to-Head Comparison of Catalytic Systems for 2-(Chloromethyl)-1-methylpiperidine Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 2-(Chloromethyl)-1-methylpiperidine in Medicinal Chemistry
This compound is a valuable reagent in drug discovery and development due to the prevalence of the piperidine scaffold in a vast array of bioactive molecules. Its reactive chloromethyl group allows for the facile introduction of the N-methylpiperidylmethyl moiety onto various nucleophiles, a common strategy for modulating the physicochemical properties of drug candidates, such as solubility, lipophilicity, and metabolic stability. A notable application of a structurally related precursor is in the synthesis of the antihistamine Meclizine. Given its importance, the choice of catalyst for reactions involving this electrophile can significantly impact the economic and environmental viability of a synthetic route.
This guide will explore and compare two major catalytic paradigms for the application of this compound: Phase Transfer Catalysis (PTC) and Organometallic Catalysis . We will delve into the mechanistic intricacies of each, present detailed experimental protocols, and provide a quantitative comparison of their performance.
Phase Transfer Catalysis (PTC): A Green and Efficient Approach for Nucleophilic Substitution
Phase Transfer Catalysis (PTC) has emerged as a powerful and environmentally benign methodology for facilitating reactions between reactants located in immiscible phases.[1][2] In the context of this compound applications, PTC is particularly well-suited for the alkylation of various nucleophiles, such as amines, phenols, and thiols. The fundamental principle involves the use of a phase transfer agent, typically a quaternary ammonium or phosphonium salt, to transport a nucleophilic anion from an aqueous or solid phase into an organic phase where the electrophile, this compound, resides.[3] This circumvents the need for harsh, anhydrous conditions and expensive, non-polar aprotic solvents.[1]
Mechanism of Action
The catalytic cycle in PTC for a typical N-alkylation reaction can be visualized as follows:
Caption: Generalized mechanism of Phase Transfer Catalysis for nucleophilic substitution.
The key to the efficiency of PTC lies in the generation of a lipophilic ion pair between the catalyst cation (Q⁺) and the nucleophilic anion (Nu⁻), which is then highly reactive in the organic phase.
Experimental Protocol: N-Alkylation of 1-(4-chlorobenzhydryl)piperazine using a PTC approach (A model reaction analogous to Meclizine synthesis)
This protocol illustrates a typical liquid-liquid PTC setup for the N-alkylation of a secondary amine, a reaction central to the synthesis of many pharmaceuticals.
Materials:
-
1-(4-chlorobenzhydryl)piperazine
-
This compound
-
Toluene
-
50% Aqueous Sodium Hydroxide
-
Tetrabutylammonium bromide (TBAB)
-
Deionized water
Procedure:
-
To a stirred solution of 1-(4-chlorobenzhydryl)piperazine (1.0 eq) in toluene, add 50% aqueous sodium hydroxide (5.0 eq).
-
Add a catalytic amount of tetrabutylammonium bromide (TBAB) (0.05 eq).
-
Heat the biphasic mixture to 70-80 °C.
-
Slowly add this compound (1.1 eq) to the reaction mixture over 1 hour.
-
Maintain the reaction at 80 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and separate the organic and aqueous layers.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or recrystallization.
Organometallic Catalysis: Precision in C-N Bond Formation
Organometallic catalysts, particularly those based on transition metals like palladium, nickel, iridium, and ruthenium, have revolutionized C-N bond formation.[4] These catalysts offer high selectivity and functional group tolerance, often operating under milder conditions than traditional methods. For the application of this compound, organometallic catalysts are primarily employed in cross-coupling reactions and direct N-alkylation of amines via a "borrowing hydrogen" or related mechanism.
Mechanism of Action: Ruthenium-Catalyzed N-Alkylation
Ruthenium complexes bearing N-heterocyclic carbene (NHC) ligands have shown remarkable efficiency in the N-alkylation of amines with alcohols, and similar principles can be applied to alkyl halides.[4] The catalytic cycle typically involves the following key steps:
Sources
A Comparative Guide to the Analysis of Impurities in Commercial 2-(Chloromethyl)-1-methylpiperidine
For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is paramount to the safety and efficacy of the final active pharmaceutical ingredient (API). 2-(Chloromethyl)-1-methylpiperidine is a key building block in the synthesis of numerous pharmaceutical compounds. Its reactive chloromethyl group makes it a versatile reagent, but also susceptible to degradation and the formation of impurities during synthesis and storage. This guide provides an in-depth technical comparison of the primary analytical techniques for identifying and quantifying impurities in commercial batches of this compound, supported by established experimental data and methodologies.
The Genesis of Impurities: A Synthetic Perspective
The most common route to this compound involves the chlorination of 1-methyl-2-piperidinemethanol, typically using a chlorinating agent like thionyl chloride (SOCl₂). The inherent reactivity of the starting material and the product can lead to the formation of several key impurities.
Common Impurities in Commercial this compound:
-
1-Methyl-2-piperidinemethanol (Starting Material/Hydrolysis Product): The most prevalent impurity is often the unreacted starting material. Due to the hygroscopic nature of this compound, it can also readily hydrolyze back to 1-methyl-2-piperidinemethanol upon exposure to moisture.
-
Over-chlorinated Species: Although less common under controlled conditions, the potential for further chlorination on the piperidine ring exists, leading to dichlorinated byproducts.
-
Polymeric Impurities: The reactive nature of the chloromethyl group can lead to self-reaction, forming dimers or oligomers, especially under prolonged storage or elevated temperatures.
-
Residual Solvents: Solvents used in the synthesis and purification process can be present in trace amounts.
Understanding the likely impurity profile is the first critical step in selecting the most appropriate analytical methodology. This guide will focus on the detection and quantification of the primary and most common impurity, 1-methyl-2-piperidinemethanol.
A Comparative Analysis of Analytical Methodologies
The choice of analytical technique is dictated by the physicochemical properties of the analyte and its impurities, as well as the specific requirements of the analysis (e.g., quantification, identification, or both). We will compare three of the most powerful and widely used techniques in pharmaceutical analysis: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Table 1: Comparison of Analytical Techniques for Impurity Analysis of this compound
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on volatility and polarity in a gaseous mobile phase, with detection by mass spectrometry. | Separation based on polarity and interaction with a stationary phase in a liquid mobile phase, with UV or other detection. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing detailed structural information. |
| Primary Application | Identification and quantification of volatile and semi-volatile impurities. Excellent for detecting residual solvents. | Quantification of non-volatile and thermally labile compounds. Ideal for purity assessment and stability-indicating assays. | Structural elucidation, identification, and quantification of major components and impurities without the need for reference standards for each impurity. |
| Sample Throughput | High | High | Moderate |
| Sensitivity | Very high (ng/mL to pg/mL) | High (µg/mL to ng/mL) | Lower than chromatographic methods (typically >0.1%) |
| Quantification | Requires individual calibration curves for each impurity. | Requires individual calibration curves for each impurity. | Can provide direct quantification of impurities relative to the main component using a single internal or external standard.[1] |
| Advantages | Excellent separation efficiency and definitive identification through mass spectral libraries. | Versatile, robust, and applicable to a wide range of compounds. Non-destructive for the sample.[2] | Provides unambiguous structural information, enabling the identification of unknown impurities. Non-destructive. |
| Limitations | Not suitable for non-volatile or thermally labile compounds. Derivatization may be required for polar compounds. | Can be challenging for very polar compounds that are poorly retained on traditional reversed-phase columns. | Lower sensitivity compared to GC-MS and HPLC. Complex mixtures can lead to overlapping signals. |
Experimental Protocols
To provide a practical comparison, the following are detailed, step-by-step methodologies for the analysis of this compound and its primary impurity, 1-methyl-2-piperidinemethanol, using GC-MS, HPLC, and NMR.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is an excellent choice for this analysis due to the volatility of both the parent compound and the primary impurity.
1. Sample Preparation:
-
Accurately weigh approximately 25 mg of the commercial this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with methanol.
-
Further dilute 1 mL of this solution to 10 mL with methanol to obtain a final concentration of 250 µg/mL.
2. GC-MS Parameters:
| Parameter | Setting |
| GC System | Agilent 7890B or equivalent |
| MS System | Agilent 5977A or equivalent |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL (splitless mode) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | Initial temperature 60°C, hold for 2 min, ramp at 15°C/min to 280°C, hold for 5 min |
| Transfer Line Temp | 280°C |
| Ion Source Temp | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-450 |
Causality Behind Experimental Choices:
-
The DB-5ms column is a good starting point as it is a general-purpose, low-bleed column suitable for a wide range of semi-volatile compounds.
-
The temperature program is designed to provide good separation between the slightly more volatile this compound and the more polar 1-methyl-2-piperidinemethanol.
-
Splitless injection is used to maximize sensitivity for the detection of trace impurities.
Expected Results: The 1-methyl-2-piperidinemethanol will have a shorter retention time than the this compound. The mass spectra will allow for unambiguous identification. Quantification can be achieved by creating a calibration curve for 1-methyl-2-piperidinemethanol.
High-Performance Liquid Chromatography (HPLC) Protocol
HPLC is a robust alternative, particularly for ensuring the quantification of any non-volatile impurities that may be present. Due to the polar nature of the analytes and their lack of a strong chromophore, a method employing a polar-embedded column and low UV wavelength detection is proposed.
1. Sample Preparation:
-
Accurately weigh approximately 25 mg of the commercial this compound sample into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase to a concentration of 1 mg/mL.
2. HPLC Parameters:
| Parameter | Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Ascentis RP-Amide (15 cm x 4.6 mm, 5 µm) or equivalent polar-embedded phase |
| Mobile Phase | 0.1% Trifluoroacetic Acid (TFA) in Water : Acetonitrile (85:15 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
Causality Behind Experimental Choices:
-
An Ascentis RP-Amide column is chosen for its enhanced retention of polar compounds, which is crucial for separating the highly polar 1-methyl-2-piperidinemethanol from the solvent front.
-
A mobile phase with a low pH (from TFA) ensures that the amine functionalities are protonated, leading to better peak shape.
-
Detection at a low wavelength (210 nm) is necessary as neither the parent compound nor the primary impurity has a significant chromophore at higher wavelengths.
Expected Results: 1-methyl-2-piperidinemethanol will elute earlier than this compound. A well-developed method will show baseline separation between the two peaks, allowing for accurate quantification against a standard calibration curve.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
NMR spectroscopy offers the distinct advantage of providing structural confirmation and direct quantification without the need for an impurity reference standard, by comparing the integral of an impurity peak to that of the main compound.[1]
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the commercial this compound sample into an NMR tube.
-
Add approximately 0.7 mL of Deuterated Chloroform (CDCl₃).
-
Add a known amount of a certified internal standard (e.g., 1,3,5-trimethoxybenzene) if absolute quantification is desired.
2. NMR Parameters:
| Parameter | Setting |
| Spectrometer | Bruker Avance III 400 MHz or equivalent |
| Solvent | CDCl₃ |
| Temperature | 298 K |
| Pulse Sequence | zg30 |
| Number of Scans | 16 |
| Relaxation Delay (d1) | 5 seconds |
Causality Behind Experimental Choices:
-
CDCl₃ is a common and effective solvent for this type of compound.
-
A longer relaxation delay (d1) of 5 seconds is crucial for ensuring complete relaxation of all protons, which is essential for accurate quantification.
Expected Results & Data Interpretation: The ¹H NMR spectrum will show distinct signals for both this compound and any 1-methyl-2-piperidinemethanol impurity.
-
This compound: The protons on the carbon adjacent to the chlorine (the chloromethyl group) will appear as a downfield multiplet. The N-methyl protons will be a singlet.
-
1-Methyl-2-piperidinemethanol: The protons on the carbon adjacent to the hydroxyl group will be shifted upfield relative to the chloromethyl protons. The hydroxyl proton will appear as a broad singlet.
Quantification: The percentage of the 1-methyl-2-piperidinemethanol impurity can be calculated by comparing the integral of a unique signal from the impurity to a unique signal from the parent compound.
Visualization of Workflows
GC-MS and HPLC Analytical Workflow
Caption: Generalized workflow for impurity analysis by GC-MS and HPLC.
NMR Analytical Workflow
Caption: Workflow for impurity quantification using NMR spectroscopy.
Conclusion and Recommendations
The selection of the optimal analytical method for assessing the purity of this compound depends on the specific analytical goal.
-
For routine quality control and quantification of known impurities , a validated HPLC method is often the most practical and robust choice, offering high throughput and excellent precision.
-
GC-MS is the superior technique for the identification of unknown volatile impurities and for the simultaneous analysis of residual solvents. Its high sensitivity is also a significant advantage.
-
NMR spectroscopy is an invaluable tool for structural elucidation and as an orthogonal method for purity confirmation . Its ability to provide direct quantification without the need for specific impurity standards makes it a powerful technique for reference standard characterization and for investigating complex impurity profiles.
For comprehensive quality assessment, a combination of these techniques is recommended. HPLC or GC-MS should be used for routine purity testing, while NMR can be employed for the definitive identification of any significant unknown impurities and for the independent verification of purity. This multi-faceted approach ensures the highest level of confidence in the quality of this critical pharmaceutical intermediate.
References
- National Institutes of Health. (2014).
- Gavin Publishers. (2018). Validation of Analytical Methods: A Review. [Link]
- Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis. [Link]
Sources
A Researcher's Guide to Navigating the Cross-Reactivity of 2-(Chloromethyl)-1-methylpiperidine Derivatives
In the landscape of modern drug discovery, the piperidine scaffold is a cornerstone, celebrated for its prevalence in a multitude of clinically significant molecules.[1] Its structural versatility allows for fine-tuning of physicochemical properties, enhancing "druggability" by improving metabolic stability and facilitating transport across biological membranes.[1] The 2-(chloromethyl)-1-methylpiperidine moiety, a reactive and versatile chemical entity, serves as a building block for a diverse array of potential therapeutic agents. However, this very versatility necessitates a rigorous evaluation of a critical, yet often underestimated, aspect of drug development: cross-reactivity.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally assess the cross-reactivity and off-target effects of this compound derivatives. While direct, published cross-reactivity studies on this specific subclass are not abundant, this guide will synthesize established principles of medicinal chemistry and pharmacology, drawing parallels from studies on related piperidine-containing compounds to provide a robust, actionable methodology.
The Imperative of Selectivity: Understanding On-Target vs. Off-Target Effects
At its core, cross-reactivity refers to the ability of a compound to bind to targets other than its intended primary biological target. These "off-target" interactions are not always benign; they can lead to unforeseen side effects, toxicity, or even a dilution of the intended therapeutic effect.[2] Therefore, a thorough understanding and early assessment of a compound's selectivity profile are paramount.
For piperidine derivatives, the potential for off-target interactions is significant due to the scaffold's ability to interact with a wide range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes.[3] For instance, numerous piperidine derivatives have been shown to exhibit high affinity for sigma (σ) receptors, a unique class of intracellular proteins.[4][5] Consequently, when designing a this compound derivative for a specific target, it is crucial to proactively screen for potential interactions with targets like the σ1 and σ2 receptors to ensure selectivity.
Comparative Analysis of Piperidine Derivatives: A Look at Structure-Activity Relationships
The substituents on the piperidine ring play a pivotal role in dictating a compound's binding affinity and selectivity. While we lack specific data for this compound derivatives, we can extrapolate from broader studies on substituted piperidines to inform our approach.
A study on 4-(2-aminoethyl)piperidine derivatives revealed that the nature of the substituent on the piperidine nitrogen is critical for σ1 receptor affinity.[4] Specifically, 1-methylpiperidines demonstrated significantly higher σ1 receptor affinity and selectivity over the σ2 subtype compared to analogues with a proton, a tosyl group, or an ethyl group on the piperidine nitrogen.[4] This suggests that the N-methyl group, also present in our core structure of interest, may generally favor interaction with the lipophilic binding pocket of the σ1 receptor.[4]
| Substituent on Piperidine Nitrogen | Relative σ1 Receptor Affinity | Key Takeaway |
| Methyl | High | The small, lipophilic methyl group appears to enhance interactions within the σ1 receptor binding pocket.[4] |
| Ethyl | Considerably Lower | A slight increase in steric bulk may be detrimental to optimal binding.[4] |
| Tosyl | Considerably Lower | The larger, more polar tosyl group likely introduces unfavorable steric and electronic interactions.[4] |
| Hydrogen (proton) | Considerably Lower | The absence of a lipophilic substituent reduces favorable interactions in the binding pocket.[4] |
This data underscores the importance of seemingly minor structural modifications in defining a compound's selectivity profile. For researchers working with this compound derivatives, this implies that while the core structure may confer a certain baseline level of activity at specific targets, further modifications are necessary to fine-tune selectivity and mitigate potential cross-reactivity.
Experimental Workflows for Assessing Cross-Reactivity
A systematic and tiered approach is essential for characterizing the selectivity of novel compounds. The following experimental protocols provide a self-validating system for assessing the cross-reactivity of this compound derivatives.
Tier 1: Primary Screening and Broad Panel Off-Target Profiling
The initial step involves confirming the compound's affinity for its intended primary target and conducting a broad screen against a panel of known off-targets.
Experimental Protocol: Radioligand Binding Assay
-
Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.
-
Materials:
-
Test compound (e.g., a novel this compound derivative)
-
Membrane preparations from cells expressing the target receptor (e.g., guinea pig brain membranes for σ1 receptors)[6]
-
A specific radioligand for the target receptor (e.g., -pentazocine for σ1 receptors)[6]
-
Assay buffer
-
Scintillation fluid and a scintillation counter
-
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a multi-well plate, combine the membrane preparation, the radioligand at a fixed concentration (typically at or below its Kd), and varying concentrations of the test compound.
-
Include control wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known non-labeled ligand).
-
Incubate the plate to allow the binding to reach equilibrium.
-
Rapidly filter the contents of each well through a filter mat to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of the test compound (Total binding - Non-specific binding).
-
Plot the specific binding as a function of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
This protocol should be repeated for a broad panel of receptors, enzymes, and ion channels to identify potential off-target interactions. Commercial services are available that offer screening against hundreds of potential targets.
Caption: Workflow for assessing the cross-reactivity of novel compounds.
Tier 2: Functional Characterization of Off-Target Hits
If the initial screening reveals significant binding to one or more off-targets, it is crucial to determine the functional consequence of this interaction.
Experimental Protocol: Cellular Functional Assay (Example: cAMP Assay for a GPCR)
-
Objective: To determine if a compound acts as an agonist, antagonist, or inverse agonist at an off-target GPCR.
-
Materials:
-
A cell line engineered to express the off-target GPCR.
-
Test compound.
-
A known agonist for the receptor.
-
A commercial cAMP assay kit (e.g., HTRF, ELISA-based).
-
-
Procedure (Antagonist Mode):
-
Culture the cells in a multi-well plate.
-
Pre-incubate the cells with varying concentrations of the test compound.
-
Add a fixed concentration of the known agonist (typically the EC50 concentration) to stimulate the cells.
-
Incubate for a specified period to allow for cAMP production.
-
Lyse the cells and measure the intracellular cAMP levels according to the assay kit manufacturer's instructions.
-
-
Data Analysis:
-
Plot the cAMP concentration as a function of the test compound concentration.
-
A decrease in the agonist-stimulated cAMP signal indicates that the test compound is an antagonist or inverse agonist.
-
Fit the data to determine the IC50 of the test compound's antagonistic activity.
-
By combining binding and functional data, researchers can build a comprehensive selectivity profile for their this compound derivatives and make informed decisions about which compounds to advance in the drug discovery pipeline.
Visualizing the Concept of Selectivity
Caption: A conceptual diagram of a compound's selectivity profile.
Conclusion and Future Directions
The journey of a this compound derivative from a synthetic building block to a potential therapeutic agent is fraught with challenges, with cross-reactivity being a significant hurdle. A proactive, data-driven approach to assessing selectivity is not just a regulatory requirement but a fundamental aspect of sound scientific research. By integrating the principles of structure-activity relationships with systematic experimental profiling, researchers can navigate the complexities of off-target effects.
Future research in this area should focus on building a more extensive public database of the selectivity profiles of various piperidine derivatives. This would enable the development of more accurate in silico predictive models for cross-reactivity, allowing for the rational design of more selective and, ultimately, safer drug candidates. For those working with this compound derivatives, the path forward is clear: a deep understanding of potential off-target interactions, guided by the rigorous experimental workflows outlined in this guide, will be the key to unlocking their full therapeutic potential.
References
- Schmerwitz, K., et al. (2018).
- Fluorochem. (n.d.). This compound hydrochloride. Fluorochem.
- ChemicalBook. (n.d.). This compound CAS#: 49665-74-9. ChemicalBook.
- Amerigo Scientific. (n.d.). This compound hydrochloride. Amerigo Scientific.
- PubChem. (n.d.). This compound. PubChem. [Link]
- Sakiyama, M. J., et al. (2016). Off-Target drug effects resulting in altered gene expression events with epigenetic and "Quasi-Epigenetic" origins. PubMed. [Link]
- Sigma-Aldrich. (n.d.). This compound hydrochloride. Sigma-Aldrich.
- Lehmann, J., et al. (2000).
- ChemicalBook. (n.d.). This compound | 49665-74-9. ChemicalBook.
- Łowicki, D., & Przybylski, P. (2022). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]
- van der Kwast, R., et al. (2022). Hybridization-mediated off-target effects of splice-switching antisense oligonucleotides. Nucleic Acids Research.
- Bedürftig, S., & Wünsch, B. (2004). Chiral, nonracemic (piperazin-2-yl)methanol derivatives with sigma-receptor affinity. PubMed. [Link]
- Naeem, M., et al. (2022). Off-target effects in CRISPR/Cas9 gene editing. PMC. [Link]
- Tian, T., et al. (2024).
- Samokhvalov, A. V., et al. (2021).
- Al-Housseiny, S., et al. (2019). Understanding off-target effects through hybridization kinetics and thermodynamics. PMC. [Link]
- NIST. (n.d.). This compound. NIST WebBook.
- Owen, W. E., et al. (2014). Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction. PubMed. [Link]
- Goossens, A., et al. (2011). Corticosteroid cross-reactivity: clinical and molecular modelling tools. PubMed. [Link]
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Off-Target drug effects resulting in altered gene expression events with epigenetic and "Quasi-Epigenetic" origins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and receptor binding studies of 3-substituted piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chiral, nonracemic (piperazin-2-yl)methanol derivatives with sigma-receptor affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(Chloromethyl)-1-methylpiperidine
For researchers and drug development professionals, the synthesis and handling of novel compounds are routine. However, the lifecycle of these chemicals extends beyond their use in experiments; it culminates in their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 2-(Chloromethyl)-1-methylpiperidine, ensuring the safety of laboratory personnel and adherence to environmental regulations.
Understanding the Hazard Profile
This compound is a halogenated organic compound. Its hydrochloride salt is classified as acutely toxic if swallowed and can cause severe skin and eye irritation.[1] The European Chemicals Agency (ECHA) also indicates that it may cause respiratory irritation.[2] The presence of a carbon-halogen bond places it in a specific category of chemical waste that requires careful management due to the potential for environmental persistence and the formation of hazardous byproducts if not disposed of correctly.
Key Safety and Hazard Information
| Parameter | Information | Source |
| GHS Pictograms | GHS06 (Toxic) | [1] |
| Signal Word | Danger | [1] |
| Hazard Statements | H301 (Toxic if swallowed), H314 (Causes severe skin burns and eye damage), H319 (Causes serious eye irritation) | [1][3][4] |
| Precautionary Statements | P260, P280, P301 + P310, P303 + P361 + P353, P305 + P351 + P338 | [1][3][4] |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases, strong reducing agents. | [1] |
Core Disposal Directive: Segregation and Professional Management
The fundamental principle for the disposal of this compound is that it must be treated as hazardous halogenated organic waste . Under no circumstances should this chemical or its residues be disposed of down the drain or in regular solid waste.[5][6] The primary disposal route for halogenated organic compounds is high-temperature incineration by a licensed hazardous waste management company.[7]
The following workflow provides a logical sequence for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Step-by-Step Laboratory Disposal Protocol
This protocol details the immediate actions required by laboratory personnel for the safe handling and preparation of this compound waste for disposal.
Immediate Safety and Personal Protective Equipment (PPE)
Before handling any waste containing this compound, ensure you are wearing the appropriate PPE:
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) are essential.
-
Body Protection: A lab coat must be worn.
-
Respiratory Protection: If there is a risk of aerosol generation, use a respirator with an appropriate cartridge.
Waste Collection and Segregation
-
Identify all waste streams: This includes unused or expired reagents, reaction residues, and any materials contaminated with this compound, such as pipette tips, weighing paper, and contaminated labware.
-
Segregate as Halogenated Organic Waste: This is the most critical step. Do not mix this waste with non-halogenated organic waste, aqueous waste, or solid waste.[7][8] Proper segregation is crucial for safe disposal and can impact disposal costs.[5]
Packaging and Labeling
-
Use a Compatible Container: Collect all this compound waste in a designated, chemically compatible container that can be securely sealed. The container should be in good condition and free from external contamination.
-
Proper Labeling: The waste container must be clearly labeled with:
-
The words "Hazardous Waste "
-
The full chemical name: "This compound "
-
The date when waste was first added to the container.
-
The name and contact information of the generating laboratory.
-
Storage Pending Disposal
-
Designated Storage Area: Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.
-
Secondary Containment: It is best practice to place the waste container in a secondary containment unit to prevent the spread of material in case of a leak.
-
Away from Incompatibles: Ensure the storage area is away from incompatible materials such as strong acids, bases, and oxidizing agents.[1]
Spill Management
In the event of a spill, immediate and correct action is vital to mitigate risks.
-
Evacuate and Ventilate: Clear the immediate area of all personnel and ensure adequate ventilation.
-
Contain the Spill: Use an inert absorbent material, such as vermiculite or sand, to contain the spill. Do not use combustible materials like paper towels as the primary absorbent.
-
Collect and Dispose: Carefully collect the absorbent material and any contaminated debris. Place it in the designated hazardous waste container for halogenated organic compounds.
-
Decontaminate: Clean the spill area with a suitable decontamination solution. Given the nature of the compound, a thorough wash with soap and water is a reasonable final step after the initial cleanup. All materials used for decontamination must also be disposed of as hazardous waste.
Regulatory Framework
In the United States, the Environmental Protection Agency (EPA) regulates the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA). Halogenated organic compounds are specifically addressed, and land disposal is often restricted, making incineration the standard treatment method.[7][9][10] In Europe, the ECHA provides guidance and classification, and disposal must comply with relevant EU directives and national laws.[11]
Decontamination of Laboratory Equipment
For reusable labware that has come into contact with this compound, a thorough decontamination process is necessary.
-
Initial Rinse: Rinse the glassware with a suitable organic solvent (e.g., acetone or ethanol) to remove the bulk of the chemical residue. This rinse solvent must be collected and disposed of as halogenated organic waste.
-
Secondary Wash: Wash the glassware with soap and water.
-
Final Rinse: Rinse with deionized water.
Conclusion
The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and environmental stewardship. By adhering to the principles of hazard identification, proper segregation, secure packaging, and engagement with professional disposal services, researchers can ensure they are protecting themselves, their colleagues, and the environment. This guide provides the necessary framework to achieve this, fostering a culture of safety and compliance in the scientific community.
References
- U.S. Environmental Protection Agency. (n.d.). Appendix III to Part 268—List of Halogenated Organic Compounds Regulated Under § 268.32. Electronic Code of Federal Regulations.
- U.S. Environmental Protection Agency. (1988). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. EPA/600/2-88/039.
- U.S. Environmental Protection Agency. (2025). State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests.
- European Chemicals Agency. (n.d.). Substance Information: this compound.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- U.S. Environmental Protection Agency. (1973). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume I Executive Summary. EPA-670/2-73-053-a.
- Princeton University Environmental Health and Safety. (n.d.). Neutralization/Deactivation/Recovery.
- Physikalisch-Technische Bundesanstalt. (n.d.).
- Nipissing University. (2019).
- U.S. Environmental Protection Agency. (1973). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. EPA-670/2-73-053-j.
- European Chemicals Agency. (n.d.). Registration Dossier: 1-methylpiperidine.
- Chemtex Speciality Limited. (n.d.). Neutralizing Amine.
- Leclercq, L., et al. (2020). How to improve the chemical disinfection of contaminated surfaces by viruses, bacteria and fungus? European Journal of Pharmaceutical Sciences, 155, 105559.
- Diekmann, C., et al. (2016). Disinfection of surfaces and medical devices. Central Service, 24(2), 127-134.
- European Chemicals Agency. (n.d.). Understanding CLP.
- Dartmouth College Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Guide.
Sources
- 1. fishersci.com [fishersci.com]
- 2. View Document - California Code of Regulations [govt.westlaw.com]
- 3. hoffmanchemicals.com [hoffmanchemicals.com]
- 4. orf.od.nih.gov [orf.od.nih.gov]
- 5. ehs.princeton.edu [ehs.princeton.edu]
- 6. vpr.tamu.edu [vpr.tamu.edu]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 8. nipissingu.ca [nipissingu.ca]
- 9. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 10. 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32 | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 11. Substance Information - ECHA [echa.europa.eu]
Operational Guide: Personal Protective Equipment (PPE) for Handling 2-(Chloromethyl)-1-methylpiperidine
As a Senior Application Scientist, I've observed that a deep understanding of a chemical's reactivity and hazards is the foundation of a safe and successful experiment. 2-(Chloromethyl)-1-methylpiperidine and its salts are valuable intermediates in pharmaceutical development, but their handling demands a rigorous and well-understood safety protocol. This guide moves beyond a simple checklist to provide a procedural and logistical framework for its safe use, grounded in the causality behind each safety measure. Our goal is to empower you, our scientific colleagues, with the knowledge to operate safely and effectively.
Hazard Assessment: The 'Why' Behind the Protocol
This compound is classified as a hazardous substance, and its risk profile dictates our safety strategy. Understanding these hazards is not just a regulatory formality; it is the scientific basis for the specific PPE and handling procedures we must employ.
The primary hazards associated with this compound include:
-
Acute Toxicity: It is harmful if swallowed.[1][2] Related compounds have also been shown to be toxic when in contact with skin or inhaled.[3][4]
-
Corrosivity: The compound is known to cause severe skin burns and serious eye damage.[1][2] This is a critical consideration, as contact can cause immediate and lasting tissue damage.
-
Irritation: It may cause respiratory irritation if vapors or dusts are inhaled.[5]
-
Environmental Hazard: It is toxic to aquatic life with long-lasting effects, necessitating stringent disposal protocols.
These hazards collectively demand a multi-layered defense strategy where engineering controls are the first line of defense, and PPE serves as the essential final barrier between the researcher and the chemical.
Core PPE Requirements: A Multi-Layered Defense
Based on the hazard profile, a comprehensive PPE plan is mandatory. The following sections detail the minimum requirements for handling this compound in a laboratory setting.
Primary Engineering Control: The Chemical Fume Hood
All handling of this compound, including weighing, transfers, and reaction setup, must be conducted inside a certified chemical fume hood.[6][7] This is the most critical step in minimizing respiratory exposure to its potentially irritating vapors or aerosolized dust. The fume hood's constant airflow protects the user and the lab environment.
Eye and Face Protection
Given the severe risk of eye damage, robust eye and face protection is non-negotiable.
-
Minimum Requirement: Wear tight-sealing chemical safety goggles conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[6][8][9]
-
Recommended for Splash Risk: When handling larger volumes or during procedures with a higher risk of splashing (e.g., transfers, quenching), a full-face shield must be worn in addition to safety goggles.[6][10] This provides a secondary layer of protection for the entire face.
Hand Protection
Direct skin contact can lead to severe chemical burns. Therefore, selecting the correct gloves is crucial.
-
Glove Type: While specific permeation data for this compound is not widely published, nitrile gloves are a common and effective choice for incidental contact with a wide range of laboratory chemicals. For prolonged contact or immersion, heavier-duty gloves such as butyl or neoprene should be considered.
-
Glove Protocol: Always double-glove when handling this compound. This provides a safeguard against undetected pinholes or tears in the outer glove. Inspect gloves for any signs of degradation before and during use. Contaminated gloves should be removed immediately using the proper technique to avoid skin contact, and hands should be washed thoroughly.[7]
Body Protection
To prevent skin contact from spills or splashes, appropriate body protection is essential.
-
Standard Use: A clean, flame-resistant lab coat should be worn and fully buttoned.
-
Increased Risk Scenarios: For larger-scale work or when there is a significant risk of splashing, a chemical-resistant apron worn over the lab coat is required.[8]
Respiratory Protection
When engineering controls like a fume hood are properly used, additional respiratory protection is typically not required. However, it is essential in specific situations:
-
Emergency Situations: In the event of a large spill or a failure of the primary ventilation system, a NIOSH/MSHA-approved respirator is necessary.[6][10] For high concentrations, a positive-pressure, supplied-air respirator may be required.[11] All personnel who may need to use a respirator must be properly fit-tested and trained as part of a comprehensive respiratory protection program.
PPE Selection Matrix
This table provides a quick reference for the required PPE based on the operational task.
| Task | Engineering Control | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Small Transfers (<1g) | Chemical Fume Hood | Chemical Safety Goggles | Double Nitrile Gloves | Lab Coat | Not Required |
| Standard Synthesis/Workup | Chemical Fume Hood | Chemical Safety Goggles & Face Shield | Double Nitrile Gloves | Lab Coat & Chemical-Resistant Apron | Not Required |
| Large Volume Transfers (>50g) | Chemical Fume Hood | Chemical Safety Goggles & Face Shield | Double Nitrile or Neoprene Gloves | Lab Coat & Chemical-Resistant Apron | On Standby |
| Spill Cleanup | Maximize Ventilation | Chemical Safety Goggles & Face Shield | Heavy-Duty Chemical-Resistant Gloves | Chemical-Resistant Suit/Apron | Required (Air-Purifying or Supplied-Air) |
Procedural Workflow for Safe Handling
A systematic workflow ensures that safety is integrated into every step of the process. This diagram illustrates the critical stages of engagement, from preparation to disposal.
Caption: Workflow for handling this compound.
Step-by-Step Protocol
A. Pre-Handling Checklist
-
Review the SDS: Before any work begins, thoroughly review the Safety Data Sheet (SDS) for this compound.
-
Verify Engineering Controls: Ensure the chemical fume hood is operational and the certification is current.
-
Assemble PPE: Gather all necessary PPE as outlined in the matrix above. Inspect each item for damage.
-
Prepare Spill Kit: Confirm that a spill kit containing inert absorbent material (e.g., vermiculite, sand) is readily accessible.[12]
-
Locate Safety Equipment: Know the location and operation of the nearest safety shower and eyewash station.[6][7]
B. Handling the Chemical
-
Don PPE: Put on all required PPE before entering the area where the chemical is stored or used.
-
Work in Fume Hood: Perform all manipulations of the chemical exclusively within the fume hood with the sash at the appropriate height.
-
Avoid Contamination: Use dedicated spatulas and glassware. Do not eat, drink, or smoke in the laboratory.[2][7]
-
Keep Container Closed: When not in use, ensure the container is tightly sealed to prevent the release of vapors.[3]
C. Post-Handling Procedures
-
Decontamination: Thoroughly decontaminate all surfaces and equipment that came into contact with the chemical.
-
Waste Segregation: Collect all waste, including contaminated consumables like gloves and weighing paper, in a designated, properly labeled, and sealable hazardous waste container.[12]
-
PPE Removal: Remove PPE in the correct order (gloves first, then apron, face shield, and goggles) to avoid self-contamination. Dispose of single-use items in the designated hazardous waste stream.
-
Personal Hygiene: Wash hands and forearms thoroughly with soap and water after all work is complete.
Emergency Protocols: Spill and Exposure
Spill Management
-
Evacuate: Immediately alert others and evacuate the immediate area.
-
Ventilate: Ensure the fume hood is operating at maximum capacity.
-
Contain: If safe to do so, use an inert absorbent material to contain the spill.[12]
-
Cleanup: Wearing appropriate PPE (including respiratory protection), carefully collect the absorbed material and place it in the hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate decontaminating agent.[12]
First Aid Measures
-
Inhalation: Remove the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7]
-
Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[7]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
Decontamination and Disposal Plan
A safe experiment does not end until the waste is properly managed.
-
Waste Collection: All materials contaminated with this compound are considered hazardous waste. This includes excess reagent, reaction mixtures, and contaminated lab supplies (gloves, paper towels, pipette tips).
-
Containerization: Use a designated, leak-proof, and chemically compatible container for all hazardous waste. The container must be clearly labeled with "Hazardous Waste" and the full chemical name.[12]
-
Storage: Store the sealed waste container in a designated hazardous waste accumulation area, away from incompatible materials, until it can be collected by a professional waste disposal service.[12]
-
Prohibition: Never dispose of this compound or its waste down the drain or in the regular trash.[3] This is critical to prevent environmental contamination.
By adhering to this comprehensive guide, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their work.
References
- American Chemistry Council. Guidance for Selection of Personal Protective Equipment for MDI Users. [Link]
- Seton. (2024). Discover the Various Types of PPE for Optimal Chemical Safety. [Link]
- Cole-Parmer. Material Safety Data Sheet - 1-(2-Chloroethyl)Piperidine Hydrochloride 98%. [Link]
- Sdfine. 1-(2-chloroethyl)
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. This compound | 49665-74-9 [amp.chemicalbook.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. peptide.com [peptide.com]
- 5. fishersci.ca [fishersci.ca]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. echemi.com [echemi.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. americanchemistry.com [americanchemistry.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
